molecular formula C7H12O2 B1367402 3-Cyclobutylpropanoic acid CAS No. 4415-84-3

3-Cyclobutylpropanoic acid

Cat. No.: B1367402
CAS No.: 4415-84-3
M. Wt: 128.17 g/mol
InChI Key: VNCXJXZUMVHKNG-UHFFFAOYSA-N
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Description

3-Cyclobutylpropanoic acid is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-cyclobutylpropanoic acid
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InChI

InChI=1S/C7H12O2/c8-7(9)5-4-6-2-1-3-6/h6H,1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCXJXZUMVHKNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40522771
Record name 3-Cyclobutylpropanoic acid
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Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4415-84-3
Record name 3-Cyclobutylpropanoic acid
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Record name 3-cyclobutylpropanoic acid
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Foundational & Exploratory

3-Cyclobutylpropanoic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Cyclobutylpropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a carboxylic acid characterized by the presence of a cyclobutane ring attached to a propanoic acid moiety. This unique structural combination imparts specific chemical properties that make it a valuable building block in organic synthesis and a point of interest in medicinal chemistry. The strained four-membered cyclobutane ring influences the molecule's reactivity and conformation, while the carboxylic acid group provides a handle for a wide array of chemical transformations. This guide offers a comprehensive overview of the chemical properties, structure, and potential applications of this compound, tailored for professionals in the fields of chemical research and drug development.

Chemical Identity and Core Properties

A foundational understanding of a molecule begins with its fundamental identifiers and physicochemical properties. These data points are critical for experimental design, safety considerations, and analytical characterization.

Nomenclature and Identifiers
  • Systematic IUPAC Name : this compound

  • CAS Number : 4415-84-3[1]

  • Molecular Formula : C₇H₁₂O₂[1][2]

  • Molecular Weight : 128.17 g/mol [1]

Physicochemical Data

The physicochemical properties of this compound are essential for predicting its behavior in various chemical and biological systems. While experimental data for some properties are not extensively published, computational predictions provide valuable estimates.

PropertyValueSource
Molecular Weight 128.17 g/mol [1]
Monoisotopic Mass 128.08372 Da[2]
XlogP (Predicted) 1.7[2]
SMILES O=C(O)CCC1CCC1[2][3]
InChI InChI=1S/C7H12O2/c8-7(9)5-4-6-2-1-3-6/h6H,1-5H2,(H,8,9)[2]
InChIKey VNCXJXZUMVHKNG-UHFFFAOYSA-N[2]

Note: The XlogP value suggests moderate lipophilicity, a key parameter in drug design influencing absorption and distribution.

Molecular Structure and Conformation

The structural arrangement of this compound dictates its reactivity and interaction with other molecules. The presence of the cyclobutane ring is a defining feature.

2D and 3D Representations

The molecule consists of a cyclobutane ring linked to the γ-carbon of a propanoic acid chain.

Caption: 2D structure of this compound.

The cyclobutane ring is not planar and exists in a puckered conformation to relieve some of the inherent ring strain. This puckering can lead to different conformers, which may have implications for its binding to biological targets. The propanoic acid side chain possesses rotational freedom around its single bonds, allowing it to adopt various spatial arrangements.

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its practical application in research and development.

Synthetic Approaches

While specific, detailed synthetic procedures for this compound are not extensively documented in readily available literature, general methods for the synthesis of related cycloalkylalkanoic acids can be applied. A plausible synthetic strategy would involve the extension of a cyclobutane-containing starting material. For instance, a Michael addition of a cyclobutyl nucleophile to an acrylate ester, followed by hydrolysis, represents a viable route.

A general workflow for a potential synthesis is outlined below:

Synthesis_Workflow Start Cyclobutanemethanol Intermediate1 Cyclobutylmethyl bromide Start->Intermediate1 PBr3 Intermediate2 Cyclobutylmethylmagnesium bromide (Grignard Reagent) Intermediate1->Intermediate2 Mg, Ether Intermediate3 Diethyl (cyclobutylmethyl)malonate Intermediate2->Intermediate3 Diethyl malonate Intermediate4 This compound ester Intermediate3->Intermediate4 1. NaOH, H2O 2. H3O+, Δ Product This compound Intermediate4->Product H3O+, H2O, Δ

Caption: A potential synthetic workflow for this compound.

Reactivity Profile

The reactivity of this compound is primarily governed by the carboxylic acid functional group.

  • Esterification : In the presence of an alcohol and an acid catalyst, it will readily form the corresponding ester.

  • Amide Formation : Reaction with amines, often activated by coupling agents (e.g., DCC, EDC), will yield amides. This is a cornerstone reaction in the synthesis of peptide-like structures and other bioactive molecules.

  • Reduction : The carboxylic acid can be reduced to the corresponding alcohol, 3-cyclobutylpropan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Alpha-Halogenation : The Hell-Volhard-Zelinsky reaction could be employed to introduce a halogen at the alpha-position to the carboxyl group, creating a useful synthetic intermediate.

The cyclobutane ring is relatively stable under many conditions but can undergo ring-opening reactions under harsh conditions, such as high temperatures or in the presence of certain transition metal catalysts.

Applications in Research and Drug Development

While this compound itself is not a widely known therapeutic agent, its structural motif is of interest in medicinal chemistry. The cyclobutyl group can serve as a bioisostere for other groups, such as a gem-dimethyl group or a phenyl ring in certain contexts, potentially improving metabolic stability or binding affinity.

Derivatives of cyclobutane-containing carboxylic acids have been explored in various therapeutic areas. For instance, compounds incorporating a cyclobutane ring have been investigated as inhibitors of various enzymes, where the constrained ring system can help to orient functional groups for optimal interaction with the active site.

Experimental Protocols

The following provides a generalized, illustrative protocol for a key reaction of this compound. Note: This is a hypothetical procedure and must be adapted and optimized based on specific laboratory conditions and safety assessments.

Protocol: Amide Coupling with Benzylamine

Objective: To synthesize N-benzyl-3-cyclobutylpropanamide.

Materials:

  • This compound

  • Benzylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Glassware (round-bottom flask, separatory funnel, etc.)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add benzylamine (1.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture over 15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the reaction mixture to remove the DCU precipitate.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure N-benzyl-3-cyclobutylpropanamide.

Amide_Coupling_Workflow cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification Dissolve Dissolve this compound and Benzylamine in DCM Cool Cool to 0 °C Dissolve->Cool Add_DCC Add DCC Solution Cool->Add_DCC Stir Stir Overnight at RT Add_DCC->Stir Filter Filter DCU Precipitate Stir->Filter Wash Wash with HCl, NaHCO3, Brine Filter->Wash Dry Dry with MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography or Recrystallization Concentrate->Purify Product Pure N-benzyl-3-cyclobutylpropanamide Purify->Product

Caption: Workflow for the amide coupling of this compound.

Safety and Handling

As with any chemical, appropriate safety precautions should be taken when handling this compound and its derivatives. It is advisable to consult the Safety Data Sheet (SDS) for specific handling and disposal information. In general, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a versatile chemical entity with potential for broader application in organic synthesis and drug discovery. Its unique combination of a strained cyclobutane ring and a reactive carboxylic acid functional group provides a platform for the creation of diverse and complex molecules. A thorough understanding of its chemical properties, structure, and reactivity is paramount for harnessing its full potential in research and development endeavors.

References

  • PubChem. 3-[Cyclobutyl(propan-2-yl)amino]propanoic acid. [Link]
  • Chemsrc. This compound. [Link]
  • PubChemLite. This compound (C7H12O2). [Link]
  • PubChem. This compound. [Link]
  • PubChem. 2-Amino-3-cyclobutylpropanoic acid. [Link]
  • PubChem. 3-Cyclopropylbutanoic acid. [Link]
  • Google Patents. DE2426912A1 - PROCESS FOR THE PRODUCTION OF 3-CYCLOPENTYL-PROPIONIC ACID.
  • Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). [Link]
  • PubChem. 2-Cyclobutyl-3-cyclopropyl-propionic acid. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Cyclobutylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Understanding the Significance of 3-Cyclobutylpropanoic Acid

This compound (CAS No. 4415-84-3) is a carboxylic acid featuring a cyclobutyl moiety attached to a propanoic acid chain. This unique structural combination imparts specific physicochemical properties that are of significant interest in medicinal chemistry and drug development. The cyclobutyl group, a strained four-membered ring, can influence molecular conformation, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents. A thorough understanding of its physicochemical characteristics is paramount for its effective utilization in synthetic chemistry and for predicting its behavior in biological systems. This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its molecular behavior.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models due to the limited availability of published experimental data for this specific molecule.

PropertyValueSource
Molecular Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol [1]
Boiling Point 227.6 ± 8.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
Melting Point Not experimentally determined
pKa Predicted: ~4.8
LogP 1.71 (Predicted)[1]
Solubility Expected to be soluble in organic solvents like ethanol, diethyl ether, and chloroform. Limited solubility in water.[2]

Molecular Structure and Conformation

The structure of this compound, with its flexible propanoic acid chain and the puckered cyclobutane ring, allows for a range of conformational isomers. The interplay between the hydrophobic cyclobutyl group and the hydrophilic carboxylic acid function dictates its interaction with solvents and biological macromolecules.

Experimental Protocols for Physicochemical Characterization

The following section details the experimental methodologies for determining the key physicochemical properties of this compound. These protocols are based on established analytical techniques for carboxylic acids.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from methods used for analogous cycloalkylpropanoic acids. A two-step process starting from the commercially available cyclobutanemethanol is outlined below.

Step 1: Synthesis of Cyclobutylmethyl Tosylate

This step involves the conversion of the primary alcohol, cyclobutanemethanol, to a better leaving group, a tosylate, in preparation for nucleophilic substitution.

  • Materials: Cyclobutanemethanol, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM).

  • Procedure:

    • Dissolve cyclobutanemethanol (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add pyridine (1.5 eq) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude cyclobutylmethyl tosylate.

    • Purify the product by column chromatography on silica gel.

Step 2: Synthesis of this compound via Malonic Ester Synthesis

This classic method allows for the extension of the carbon chain by two atoms.

  • Materials: Cyclobutylmethyl tosylate, diethyl malonate, sodium ethoxide (NaOEt), ethanol, potassium hydroxide (KOH), hydrochloric acid (HCl).

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal to ethanol at 0 °C.

    • To this solution, add diethyl malonate (1.1 eq) dropwise at 0 °C.

    • After stirring for 30 minutes, add the cyclobutylmethyl tosylate (1.0 eq) from Step 1.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

    • To the resulting residue, add a solution of KOH in water and heat to reflux for 4-6 hours to hydrolyze the ester and effect decarboxylation.

    • Cool the mixture in an ice bath and acidify to pH 1-2 with concentrated HCl.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

    • Remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by distillation or recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Tosylation cluster_step2 Step 2: Malonic Ester Synthesis A Cyclobutanemethanol D Cyclobutylmethyl Tosylate A->D Reaction B p-Toluenesulfonyl Chloride B->D C Pyridine/DCM C->D H This compound D->H Alkylation E Diethyl Malonate E->H F Sodium Ethoxide F->H G Hydrolysis & Decarboxylation (KOH, HCl) G->H pKa_Determination A Prepare Acid Solution C Titrate with NaOH A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine Equivalence Point E->F G Determine Half-Equivalence Point F->G H pKa = pH at Half-Equivalence G->H

Caption: Workflow for pKa determination by potentiometric titration.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the cyclobutyl ring and the propanoic acid chain.

  • -COOH Proton: A broad singlet, typically in the range of 10-13 ppm.

  • α-CH₂ Protons: A triplet adjacent to the carbonyl group, expected around 2.2-2.5 ppm.

  • β-CH₂ Protons: A multiplet adjacent to both the α-CH₂ and the cyclobutyl ring, likely in the 1.5-1.8 ppm range.

  • Cyclobutyl Protons: A complex series of multiplets in the upfield region, approximately 1.6-2.2 ppm, due to the puckered nature of the ring and complex spin-spin coupling.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments.

  • -COOH Carbon: A signal in the downfield region, typically 175-185 ppm.

  • α-CH₂ Carbon: A signal around 30-40 ppm.

  • β-CH₂ Carbon: A signal around 25-35 ppm.

  • Cyclobutyl Carbons: Signals for the methine and methylene carbons of the cyclobutane ring would appear in the range of 20-40 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.

  • C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.

  • C-O Stretch: An absorption in the 1210-1320 cm⁻¹ region.

Mass Spectrometry (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): A peak at m/z = 128, corresponding to the molecular weight of the compound.

  • Key Fragmentation Patterns:

    • Loss of the carboxyl group (-COOH) leading to a fragment at m/z = 83.

    • McLafferty rearrangement, if sterically feasible, could lead to characteristic neutral losses.

    • Cleavage of the cyclobutyl ring could also produce a series of smaller fragments.

Applications in Drug Discovery and Development

The physicochemical properties of this compound make it an attractive scaffold in drug design. Its moderate lipophilicity (predicted LogP of 1.71) suggests a good balance between aqueous solubility and membrane permeability, which is often a desirable trait for orally bioavailable drugs. The cyclobutyl group can serve as a metabolically more stable isostere for other alkyl or aromatic groups, potentially improving the pharmacokinetic profile of a drug candidate. Furthermore, the carboxylic acid handle provides a convenient point for chemical modification, allowing for the synthesis of a variety of derivatives such as esters and amides to modulate activity and properties. For instance, this compound is used in the preparation of substituted oxopyridine derivatives that act as inhibitors of Factor XIa and plasma kallikrein, enzymes involved in the coagulation cascade.

Conclusion

This compound is a molecule with a distinct set of physicochemical characteristics that are of considerable interest to the scientific and drug development communities. This guide has provided a detailed overview of its known and predicted properties, along with robust experimental protocols for their determination. A comprehensive understanding of these parameters is essential for harnessing the full potential of this versatile building block in the rational design and development of new chemical entities with therapeutic applications. The interplay of its structural features and resulting properties underscores the importance of detailed physicochemical characterization in modern medicinal chemistry.

References

  • Chemsrc. This compound | CAS#:4415-84-3. [Link]
  • Chemistry LibreTexts. 15.3: Physical Properties of Carboxylic Acids. [Link]

Sources

Spectroscopic Data for 3-Cyclobutylpropanoic Acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction

In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural elucidation of novel molecular entities is a cornerstone of progress. 3-Cyclobutylpropanoic acid (C₇H₁₂O₂), a saturated carboxylic acid featuring a cyclobutyl moiety, presents a valuable case study for the application of core spectroscopic techniques.[1][2] While not a widely commercialized compound, its structure contains distinct features—a strained cycloalkane ring and a flexible carboxylic acid chain—that are well-resolved by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound. Adopting the perspective of a Senior Application Scientist, this document moves beyond a mere listing of data points. It explains the causality behind experimental choices, interprets the predicted spectral features with authoritative grounding, and provides self-validating protocols for data acquisition. The insights herein are designed to equip researchers, scientists, and drug development professionals with the practical and theoretical knowledge to confidently identify and characterize this molecule and others with similar structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By observing the behavior of atomic nuclei in a magnetic field, we can map out connectivity, determine the chemical environment of each atom, and deduce stereochemical relationships. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum: Analysis and Interpretation

The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. The structure of this compound suggests a complex spectrum, particularly within the cyclobutyl ring, due to the multiple, similar aliphatic environments.

Methodology for Spectral Prediction: The predicted chemical shifts (δ) are estimated based on established values for analogous structures, including propanoic acid and substituted cycloalkanes.[3][4][5] Multiplicity is determined by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.

Table 1: Predicted ¹H NMR Data for this compound

Proton LabelChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationRationale for Assignment
Hₐ (COOH)10.0 - 12.0Singlet (broad)1HThe acidic proton of a carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield.[6][7] Its chemical shift is concentration-dependent.
Hᵦ (-CH₂-COOH)2.35Triplet2HThese protons are alpha to the carbonyl group, which withdraws electron density, shifting them downfield. They are split by the two adjacent H꜀ protons.
H꜀ (-CH₂-CH₂)1.65Quintet2HThese methylene protons are adjacent to two protons on one side (Hᵦ) and one proton on the other (Hₑ), but coupling to the ring may simplify this to appear as a quintet or complex multiplet.
Hₑ (CH-ring)1.90 - 2.10Multiplet1HThe single methine proton on the cyclobutyl ring is the most substituted aliphatic proton and is expected to be slightly downfield from the other ring protons.
Hₔ, Hբ (CH₂-ring)1.70 - 1.90Multiplet6HThe remaining six protons on the cyclobutyl ring exist in multiple, similar chemical environments, leading to a complex, overlapping multiplet. The exact shifts for axial and equatorial-like positions can differ slightly.[8][9]

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse (zg30).

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16 (adjust for sample concentration).

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal. Integrate all signals.

Predicted ¹³C NMR Spectrum: Analysis and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Given the symmetry of the cyclobutyl ring, some carbons may be chemically equivalent.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon LabelChemical Shift (δ, ppm) (Predicted)Rationale for Assignment
C₁ (C=O)178 - 182The carbonyl carbon of a saturated carboxylic acid is significantly deshielded and appears in this characteristic downfield region.[6][7][10]
C₂ (-CH₂-COOH)34 - 38This carbon is alpha to the carbonyl and experiences a moderate downfield shift.
C₃ (-CH₂-CH₂)30 - 34A standard aliphatic methylene carbon.
C₄ (CH-ring)35 - 40The methine carbon on the ring, being the most substituted, will be slightly downfield compared to the methylene carbons of the ring.
C₅, C₇ (CH₂-ring)28 - 32These two methylene carbons are equivalent due to the plane of symmetry through the C₄-C₆ axis of the ring.
C₆ (CH₂-ring)18 - 22This methylene carbon is furthest from the substituent and is expected to be the most upfield of the ring carbons.

Experimental Protocol: ¹³C NMR Data Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: Utilize the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Spectral Width: 0 - 220 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more (as ¹³C has a low natural abundance).

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

NMR Visualization

Caption: Molecular structure of this compound with atom labeling for NMR assignments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Predicted IR Absorption Bands: Analysis and Interpretation

The IR spectrum of this compound is expected to be dominated by features characteristic of a carboxylic acid and C-H bonds.[11][12]

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹) (Predicted)Vibration TypeIntensityRationale for Assignment
2500 - 3300O-H stretch (Carboxylic Acid)Strong, Very BroadThis extremely broad absorption is the hallmark of a hydrogen-bonded carboxylic acid dimer.[6][7][13]
2850 - 2960C-H stretch (Aliphatic)Strong, SharpThese sharp peaks, often superimposed on the broad O-H band, correspond to the stretching of sp³ C-H bonds in the cyclobutyl and propyl moieties.
1700 - 1725C=O stretch (Carboxylic Acid)Strong, SharpThe carbonyl stretch in a saturated, dimerized carboxylic acid is very intense and appears in this region.[11]
1210 - 1320C-O stretchMediumThis absorption corresponds to the stretching of the carbon-oxygen single bond in the carboxylic acid group.[11]
910 - 950O-H bend (Out-of-plane)Medium, BroadThis broad absorption is another characteristic feature of carboxylic acid dimers.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Sample Preparation: Place a single drop of neat liquid this compound (or a small amount of solid) directly onto the ATR crystal (typically diamond or germanium).

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply the sample and lower the pressure arm to ensure good contact.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

IR Visualization

IR_Vibrations cluster_vibrations Key Vibrational Modes Molecule This compound OH_Stretch O-H Stretch (2500-3300 cm⁻¹) Molecule->OH_Stretch absorbs IR radiation at CH_Stretch C-H Stretch (2850-2960 cm⁻¹) Molecule->CH_Stretch absorbs IR radiation at CO_Double_Stretch C=O Stretch (1700-1725 cm⁻¹) Molecule->CO_Double_Stretch absorbs IR radiation at CO_Single_Stretch C-O Stretch (1210-1320 cm⁻¹) Molecule->CO_Single_Stretch absorbs IR radiation at

Caption: Key IR vibrational modes for this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the molecular weight and, with high resolution, the molecular formula of a compound. The fragmentation pattern observed offers valuable clues about the molecule's structure.

Predicted Mass Spectrum: Analysis of Fragmentation Patterns

For this compound (Molecular Weight: 128.17 g/mol ), Electron Ionization (EI) is a common technique that will induce fragmentation.

Table 4: Predicted Key Fragments in the EI Mass Spectrum

m/z (mass-to-charge)Ion Structure / IdentityRationale for Formation
128[C₇H₁₂O₂]⁺˙The molecular ion (M⁺˙). Its presence confirms the molecular weight.
111[M - OH]⁺Loss of the hydroxyl radical (·OH, 17 Da) is a characteristic primary fragmentation for carboxylic acids.[7]
83[M - COOH]⁺ or [C₆H₁₁]⁺Loss of the entire carboxyl group (·COOH, 45 Da) results in the cyclobutylethyl cation.
73[CH₂CH₂COOH]⁺Cleavage of the bond between the propyl chain and the cyclobutyl ring (alpha-cleavage).
69[C₅H₉]⁺A common fragment from the cyclobutyl ring itself after initial fragmentation.
45[COOH]⁺The carboxyl cation itself, a very common and characteristic fragment for this functional group.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: In the EI source, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and the signal is processed to generate a mass spectrum, which plots relative ion abundance versus m/z.

MS Visualization

MS_Fragmentation M Molecular Ion [C₇H₁₂O₂]⁺˙ m/z = 128 Frag1 [M - OH]⁺ m/z = 111 M->Frag1 - ·OH Frag2 [M - COOH]⁺ [C₆H₁₁]⁺ m/z = 83 M->Frag2 - ·COOH Frag3 [COOH]⁺ m/z = 45 M->Frag3 cleavage

Caption: Predicted primary fragmentation pathway for this compound in EI-MS.

Conclusion

The structural characterization of this compound is reliably achieved through a synergistic application of NMR, IR, and MS. NMR spectroscopy provides a definitive map of the C-H framework, IR spectroscopy confirms the presence of the critical carboxylic acid functional group through its distinct vibrational modes, and mass spectrometry verifies the molecular weight while offering corroborating structural evidence through predictable fragmentation pathways. The predicted data and protocols detailed in this guide form a robust framework for the empirical analysis of this compound, empowering researchers to validate its synthesis and explore its potential applications with a high degree of confidence.

References

  • University of Michigan, Department of Chemistry. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • Chemistry LibreTexts. 12.2: Spectroscopic Properties of Cyclohexanes. [Link]
  • YouTube. Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). [Link]
  • Oregon State University. Spectroscopy of Carboxylic Acids. [Link]
  • YouTube.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0030052). [Link]
  • Doc Brown's Chemistry. C6H12 cyclohexane low high resolution 1H proton nmr spectrum. [Link]
  • YouTube. Draw the 1H NMR Spectrum for Cyclohexane (C6H12). [Link]
  • ResearchG
  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). [Link]
  • Chemistry LibreTexts. Structure Determination of Alkanes Using 13C-NMR and H-NMR. [Link]
  • ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • PubChem. This compound. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). [Link]
  • PubChem. This compound. [Link]
  • Doc Brown's Chemistry. mass spectrum of propanoic acid. [Link]
  • NIST WebBook. 3-Phenylbutyric acid. [Link]
  • Doc Brown's Chemistry. infrared spectrum of propanoic acid. [Link]
  • FooDB. Showing Compound 3-Phenylpropanoic acid (FDB008271). [Link]
  • Doc Brown's Chemistry. database IR spectra INFRARED SPECTROSCOPY. [Link]
  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid. [Link]
  • University of Calgary. Ch13 - Sample IR spectra. [Link]

Sources

CAS number 4415-84-3 properties and suppliers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Cyclobutylpropanoic Acid (CAS 4415-84-3) for Advanced Research and Pharmaceutical Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (CAS No. 4415-84-3), a crucial building block for medicinal chemists and researchers in drug development. We will delve into its fundamental properties, applications, and practical considerations for its use in the laboratory, with a focus on its role in the synthesis of novel therapeutics.

Compound Identification and Core Properties

This compound, also known by its IUPAC name Cyclobutanepropanoic Acid, is a carboxylic acid featuring a cyclobutane ring. This structural motif is of significant interest in medicinal chemistry, as the strained cyclobutane ring can impart unique conformational constraints and metabolic properties to drug candidates.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 4415-84-3[1][2]
Molecular Formula C₇H₁₂O₂[1][2][3]
Molecular Weight 128.17 g/mol [1][2][3]
Density 1.1 ± 0.1 g/cm³[3]
Boiling Point 227.6 ± 8.0 °C at 760 mmHg[3]
Flash Point 112.0 ± 9.8 °C[3]
LogP 1.71[3]
PSA 37.30000[3]
Index of Refraction 1.480[3]

The Strategic Importance in Drug Discovery: A Key Building Block for Anticoagulants

The primary application of this compound within the pharmaceutical landscape is its use as a key intermediate in the synthesis of advanced therapeutic agents. Notably, it is instrumental in the preparation of substituted oxopyridine derivatives that function as inhibitors of Factor XIa and plasma kallikrein.[1]

Mechanistic Insight: Targeting the Coagulation Cascade

Factor XIa and plasma kallikrein are serine proteases that play significant roles in the intrinsic pathway of the blood coagulation cascade. Inhibition of these enzymes is a modern therapeutic strategy for the development of novel anticoagulants. Unlike traditional blood thinners that can have a narrow therapeutic window and significant bleeding risks, targeting these specific factors offers the potential for potent antithrombotic effects with a reduced risk of hemorrhage. The unique structural contribution of the cyclobutyl group from this compound can enhance binding affinity and selectivity for the active sites of these enzymes.

Below is a conceptual diagram illustrating the role of inhibitors derived from this compound in the coagulation pathway.

coagulation_pathway cluster_synthesis Inhibitor Synthesis cluster_pathway Intrinsic Coagulation Pathway CAS_4415_84_3 This compound (CAS 4415-84-3) Oxopyridine_Derivative Substituted Oxopyridine Derivative CAS_4415_84_3->Oxopyridine_Derivative Key Building Block Factor_XIa Factor XIa Oxopyridine_Derivative->Factor_XIa Inhibits Plasma_Kallikrein Plasma Kallikrein Oxopyridine_Derivative->Plasma_Kallikrein Inhibits Factor_XI Factor XI Factor_XI->Factor_XIa Activation Thrombosis Thrombosis Factor_XIa->Thrombosis Leads to Plasma_Kallikrein->Thrombosis Contributes to

Caption: Synthesis and Therapeutic Target of this compound Derivatives.

Hypothetical Experimental Protocol: Synthesis of an Amide Intermediate

To illustrate the utility of this compound, the following section provides a representative, step-by-step protocol for its conversion into an amide, a common step in the synthesis of more complex molecules like the oxopyridine inhibitors.

Objective: To synthesize N-benzyl-3-cyclobutylpropanamide from this compound.

Causality: This protocol details a standard amide coupling reaction. The carboxylic acid is first activated to a more reactive species (an acid chloride in this case) to facilitate nucleophilic attack by the amine. This is a foundational reaction in organic and medicinal chemistry.

Materials:

  • This compound (CAS 4415-84-3)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Benzylamine

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and fume hood.

Workflow Diagram:

amide_synthesis_workflow start Start step1 Dissolve this compound in anhydrous DCM start->step1 step2 Add Thionyl Chloride dropwise at 0°C to form Acid Chloride step1->step2 step3 Stir at room temperature for 2 hours step2->step3 step4 Remove excess SOCl₂ under reduced pressure step3->step4 step5 Dissolve crude Acid Chloride in fresh anhydrous DCM step4->step5 step6 Add Benzylamine and TEA dropwise at 0°C step5->step6 step7 Warm to room temperature and stir overnight step6->step7 step8 Quench with water and perform aqueous workup (NaHCO₃, Brine) step7->step8 step9 Dry organic layer with MgSO₄, filter, and concentrate step8->step9 step10 Purify crude product via column chromatography step9->step10 end Obtain pure N-benzyl-3-cyclobutylpropanamide step10->end

Caption: Workflow for N-benzyl-3-cyclobutylpropanamide Synthesis.

Procedure:

  • Activation: In a fume hood, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Add thionyl chloride (1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride. Re-dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add the acid chloride solution dropwise to the amine solution at 0°C.

  • Isolation: Allow the reaction to stir overnight at room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

  • Hazard Class: It is classified as an irritant.[1]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound. All work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Sourcing and Procurement

This compound is available from a variety of chemical suppliers who specialize in providing building blocks for research and development. When sourcing this material, it is crucial to consider purity, available quantities, and lead times.

Table 2: Selected Suppliers of this compound (CAS 4415-84-3)

SupplierWebsiteNotes
AK Scientific Inc.Offers various quantities from 100mg to 1g.[4]
Amadis ChemicalListed as a supplier on ChemicalBook.[1]
BOC SciencesSpecializes in small molecule synthesis and characterization.[]
ChemicalBookA platform listing multiple suppliers.[1]
Santa Cruz BiotechnologyA biochemical supplier for proteomics research.[2]
Tyger Scientific Inc.[Link]Lists the compound as in-stock.[6][7]
Win-Win Chemical Co., Ltd.[Link]Focuses on R&D and custom synthesis.[1][8]

References

  • This compound | CAS#:4415-84-3 | Chemsrc. Chemsrc. [Link]
  • Ethyl 3-aminocrotonate | C6H11NO2 | CID 637551 - PubChem.
  • Ethyl 3-amino crotonate - Godavari Biorefineries Ltd. Godavari Biorefineries Ltd. [Link]
  • Ethyl 3-Aminocrotonate: A Key Pharmaceutical Intermediate and Its Applic
  • More Products - Tyger Scientific Inc. Tyger Scientific Inc. [Link]
  • This compound cas no. 4415-84-3 98%. LookChem. [Link]
  • Productdetails- - Fondchem. Fondchem. [Link]
  • Ethyl 3-aminocroton
  • 5-METHYLHEXANOIC ACID (1330-19-4, 628-46-6) - Chemchart. Chemchart. [Link]
  • Cyclobutanepropanoic acid - 4415-84-3 - Tyger Scientific Inc. Tyger Scientific Inc. [Link]
  • US7002038B2 - Method for producing 3-amino-4,4,4-trifluorocrotonic acid esters - Google Patents.
  • Systematic study on acylation of methyl 3-aminocrotonate with acid chlorides of aliphatic, arom
  • Safety D
  • Quaternium 15 | C9H16Cl2N4 | CID 20011 - PubChem.

Sources

The Cyclobutane Scaffold: A Privileged Motif in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Abstract

The cyclobutane ring, once considered a mere synthetic curiosity due to its inherent ring strain, has emerged as a cornerstone in modern medicinal chemistry. Its unique stereochemical and conformational properties offer a powerful tool for drug designers to navigate the complexities of biological space. The puckered, three-dimensional structure of the cyclobutane motif provides a rigid scaffold that can improve metabolic stability, fine-tune ligand-receptor interactions, and serve as a bioisosteric replacement for less favorable chemical groups.[1][2][3][4] This guide provides an in-depth exploration of the therapeutic applications of cyclobutane derivatives, focusing on their established roles and future potential in oncology, virology, and inflammatory diseases. We will delve into the mechanisms of action, present key quantitative data, and provide detailed experimental protocols to equip researchers with the foundational knowledge required to leverage this versatile scaffold in their drug discovery programs.

The Unique Physicochemical Landscape of the Cyclobutane Ring

The therapeutic utility of the cyclobutane ring is rooted in its distinct structural characteristics. With a strain energy of approximately 26.3 kcal/mol, it is the second most strained saturated monocarbocycle.[5] This strain, however, does not render it overly reactive; instead, it imparts a unique, non-planar or "puckered" conformation.[1] This three-dimensionality is a key asset in an era of drug discovery focused on "escaping flatland," moving away from planar, aromatic structures towards molecules with higher sp³ character, a feature often correlated with higher clinical success rates.[3][6]

Key properties of the cyclobutane scaffold include:

  • Conformational Rigidity: The ring's rigidity helps to lock bioactive conformations, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[1][6]

  • Metabolic Stability: As a saturated carbocycle, it is generally less susceptible to oxidative metabolism compared to electron-rich aromatic systems, which can lead to an improved pharmacokinetic profile.[3]

  • Bioisosterism: The cyclobutane moiety can serve as a bioisostere for other chemical groups. It can replace alkenes to prevent cis/trans isomerization, substitute larger cyclic systems, or act as a non-planar replacement for phenyl rings, often improving solubility and metabolic stability.[1][3]

  • Vectorial Orientation: The defined stereochemistry of substituted cyclobutanes allows for precise orientation of pharmacophoric groups into a protein's binding pocket.[1]

Application in Oncology: The Carboplatin Paradigm

The most prominent clinical success of a cyclobutane-containing drug is Carboplatin, a second-generation platinum-based anticancer agent.[7][8] It is widely used in the treatment of various cancers, including ovarian, lung, and testicular cancers.[7][9]

Mechanism of Action

Carboplatin's mechanism mirrors that of its predecessor, cisplatin, but with a different kinetic and toxicity profile. Its central platinum atom is chelated by a 1,1-cyclobutanedicarboxylate ligand.[9] This bidentate dicarboxylate ligand makes Carboplatin less reactive and more stable in the bloodstream compared to cisplatin, contributing to its reduced nephrotoxicity.[7][10]

Once inside the cell, where the chloride concentration is lower, the cyclobutanedicarboxylate ligand undergoes hydrolysis in a process known as aquation.[9][10] This generates a reactive, positively charged platinum species that readily interacts with nucleophilic sites on DNA, primarily the N7 position of guanine and adenine bases.[9] This binding results in the formation of intra- and inter-strand DNA cross-links.[11][12] These DNA adducts distort the double helix, inhibiting DNA replication and transcription, which ultimately triggers cell cycle arrest and apoptosis (programmed cell death).[9][12]

Carboplatin_MoA cluster_blood Bloodstream (High Cl-) cluster_cell Cancer Cell (Low Cl-) cluster_outcome Cellular Response Carboplatin_stable Carboplatin (Stable) Carboplatin_cell Carboplatin Carboplatin_stable->Carboplatin_cell Cellular Uptake Activated_Pt Activated Platinum Species Carboplatin_cell->Activated_Pt Hydrolysis (Aquation) DNA Nuclear DNA Activated_Pt->DNA Covalent Binding (N7 of Purines) Adducts DNA Adducts (Intra/Inter-strand Cross-links) Inhibition Inhibition of DNA Replication & Transcription Adducts->Inhibition Apoptosis Apoptosis (Cell Death) Inhibition->Apoptosis

Figure 1: Mechanism of Action of Carboplatin.

Pharmacokinetic Profile

The cyclobutane dicarboxylate ligand significantly influences Carboplatin's pharmacokinetics, rendering it more stable and reducing its rate of clearance compared to cisplatin.

ParameterValueReference
Plasma Protein Binding 29% initially, rising to 85-89% (irreversible) after 24h[11]
Half-life (Free Platinum) Biphasic: ~90 minutes (initial phase), ~6 hours (later phase)[11]
Excretion Primarily renal; 50-70% excreted in urine within 24 hours[11][12]
Dose-Limiting Toxicity Myelosuppression (bone marrow suppression)[7][12]
Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines a standard method to assess the cytotoxic effect of Carboplatin on a cancer cell line (e.g., A549, human lung carcinoma).

  • Cell Seeding: Plate A549 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of Carboplatin in culture medium (e.g., 0, 10, 25, 50, 100, 200 µM). Remove the old medium from the wells and add 100 µL of the corresponding Carboplatin dilution or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of Carboplatin concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Antiviral Potential of Cyclobutane Nucleoside Analogues

The conformational rigidity of the cyclobutane ring makes it an attractive scaffold for designing carbocyclic nucleoside analogues, which are a cornerstone of antiviral therapy. These molecules mimic natural nucleosides but lack the 3'-hydroxyl group on the sugar moiety, which is replaced by the cyclobutane ring.[13]

General Mechanism of Action
  • Cellular Uptake & Activation: The cyclobutane nucleoside analogue enters the host cell.

  • Phosphorylation: It is sequentially phosphorylated by host or viral kinases to its active triphosphate form.

  • Inhibition/Termination: The triphosphate form competes with natural deoxynucleoside triphosphates (dNTPs) for binding to the viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to chain termination because it lacks the necessary 3'-hydroxyl group for the addition of the next nucleotide.

While some synthesized cyclobutane analogues of the antiviral A-5021 were found to be inactive against herpesvirus, the underlying principle remains a valid strategy in antiviral drug design.[14] The development of compounds like Lubocavir has shown that cyclobutane-containing nucleosides can possess interesting antiviral properties.[13][15]

Antiviral_Workflow cluster_prep Assay Preparation cluster_exp Experiment cluster_analysis Analysis Host_Cells 1. Seed Host Cells in 96-well plate Infection 4. Infect Cells with Virus + Treat with Compound Host_Cells->Infection Compound_Prep 2. Prepare Serial Dilutions of Cyclobutane Analogue Compound_Prep->Infection Virus_Prep 3. Prepare Virus Stock (Known Titer) Virus_Prep->Infection Incubation 5. Incubate for Viral Replication Cycle Infection->Incubation Quantify 6. Quantify Viral Activity (e.g., CPE, Plaque Assay, or qPCR) Incubation->Quantify Result 7. Determine EC₅₀ (Effective Concentration) Quantify->Result

Figure 2: General Experimental Workflow for Antiviral Screening.

Cyclobutanes as Modulators of Inflammatory Pathways

Chronic inflammation underlies a multitude of diseases, and the Janus kinase (JAK) family of enzymes represents a critical therapeutic target.[5] Cyclobutane derivatives have emerged as potent and selective JAK inhibitors.

Mechanism of Action: JAK-STAT Pathway Inhibition

The JAK-STAT signaling pathway is a primary route for cytokine signaling. Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate each other. They then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate the expression of inflammatory genes.

Medicinal chemistry efforts have shown that a cis-1,3-cyclobutane diamine linker can be a highly effective scaffold for developing selective JAK1 inhibitors, such as PF-04965842.[5] The cyclobutane ring positions the key pharmacophore groups in an optimal orientation for binding to the enzyme's active site, providing both high potency and selectivity over other JAK family members.[5]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer p-STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene_Tx Inflammatory Gene Transcription DNA->Gene_Tx 6. Binding & Transcription Inhibitor Cyclobutane JAK Inhibitor (e.g., PF-04965842) Inhibitor->JAK BLOCKS

Figure 3: Inhibition of the JAK-STAT Signaling Pathway.

The Biological Relevance of Cyclobutane Pyrimidine Dimers (CPDs)

Beyond synthetic drugs, the cyclobutane ring is fundamentally important in molecular biology as a form of DNA damage. Exposure to ultraviolet (UV) radiation, particularly UVB, can induce a [2+2] photocycloaddition reaction between adjacent pyrimidine bases (thymine or cytosine) in a DNA strand.[16][17] This creates a Cyclobutane Pyrimidine Dimer (CPD) , the most common type of UV-induced DNA lesion.[16][18]

These CPDs form a rigid cyclobutane ring that kinks the DNA backbone, disrupting the structure of the double helix.[19] This distortion blocks the progression of DNA polymerase and RNA polymerase, thereby inhibiting replication and transcription.[9][19] If left unrepaired, these lesions are highly mutagenic and are a leading cause of skin cancer.[8][20]

Fortunately, cells have evolved repair mechanisms. In most organisms, the enzyme photolyase can directly reverse the damage in a light-dependent reaction.[8][20][21] Placental mammals, including humans, lack photolyase and must rely on the more complex nucleotide excision repair (NER) pathway to remove the CPD-containing segment of DNA.[22][23]

DNA_Damage_Repair cluster_fate Possible Fates UVB UVB Radiation DNA Normal DNA (Adjacent Pyrimidines) UVB->DNA CPD CPD Formation ([2+2] Cycloaddition) DNA->CPD Lesion DNA Lesion (Helix Distortion) CPD->Lesion Repair DNA Repair (e.g., NER, Photolyase) Lesion->Repair Mutation Replication Error -> Mutation Lesion->Mutation Repair->DNA Restoration

Figure 4: Formation and Fate of Cyclobutane Pyrimidine Dimers.

Conclusion and Future Outlook

The cyclobutane scaffold is far more than a simple four-membered ring; it is a validated and powerful component in the medicinal chemist's toolkit. Its applications span from the life-saving efficacy of Carboplatin in oncology to its role as a key structural element in next-generation kinase and viral polymerase inhibitors. The inherent properties of the cyclobutane ring—its conformational rigidity, metabolic stability, and ability to project substituents into three-dimensional space—directly address many of the challenges in modern drug design. As synthetic methodologies for creating complex, substituted cyclobutanes become more advanced, we can anticipate the emergence of new and innovative therapeutics that leverage the unique advantages of this remarkable scaffold.[6][24][25]

References

  • Carboplatin Pharmacology. (n.d.). News-Medical.Net.
  • Carboplatin: Mechanism of Action, Adverse Effects, Contraindications, and Dosing. (n.d.). Urology Textbook.
  • de F V C, L. A., de Cássia R, G., & Leite, A. (2013). Carboplatin: molecular mechanisms of action associated with chemoresistance.Brazilian Journal of Pharmaceutical Sciences.
  • Wang, M., & Lu, P. (2018). Contemporary synthesis of bioactive cyclobutane natural products.Organic & Biomolecular Chemistry.
  • Carboplatin. (n.d.). Wikipedia.
  • What is the mechanism of Carboplatin? (2024). Patsnap Synapse.
  • Mihigo, E., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates.ChemMedChem.
  • Mihigo, E., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates.ChemMedChem.
  • Ullah, S., & Ganesan, A. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.Molecules.
  • Liu, Z., et al. (2011). Dynamics and mechanism of cyclobutane pyrimidine dimer repair by DNA photolyase.Proceedings of the National Academy of Sciences.
  • Examples of 1,2‐disubsituted cyclobutanes in clinical trials... (n.d.). ResearchGate.
  • Worrell, B. T., et al. (2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads.Chemical Science.
  • You, Y. H., et al. (2001). Cyclobutane pyrimidine dimers are responsible for the vast majority of mutations induced by UVB irradiation in mammalian cells.The Journal of Biological Chemistry.
  • Onishi, T., & Tsuji, T. (2001). Synthesis of cyclobutane analogues of the antiviral cyclopropane nucleoside A-5021.Nucleosides, Nucleotides & Nucleic Acids.
  • Fernández, F., et al. (2001). MODIFIED CYCLOBUTANE CARBONUCLEOSIDES: SYNTHESIS AND EVALUATION OF THEIR ANTIVIRAL ACTIVITY.Nucleosides, Nucleotides & Nucleic Acids.
  • Zhang, X., et al. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products.Organic Chemistry Frontiers.
  • Synthesis, Antiviral Evaluation, and Computational Studies of Cyclobutane and Cyclobutene L-Nucleoside Analogues. (n.d.). ResearchGate.
  • Lee, S. H., et al. (2000). Repair of UV-induced Cyclobutane Pyrimidine Dimers in Human Mitochonrial DNA-less Cells.Journal of Radiation Protection and Research.
  • Liu, Z., et al. (2011). Dynamics and mechanism of cyclobutane pyrimidine dimer repair by DNA photolyase.Proceedings of the National Academy of Sciences of the United States of America.
  • Ullah, S., & Ganesan, A. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.Molecules.
  • Cyclobutane-containing scaffolds in bioactive small molecules. (n.d.). ResearchGate.
  • Jans, J., et al. (2000). Enhanced Repair of Cyclobutane Pyrimidine Dimers and Improved UV Resistance in Photolyase Transgenic Mice.The EMBO Journal.
  • Fernández, F., et al. (2001). MODIFIED CYCLOBUTANE CARBONUCLEOSIDES: SYNTHESIS AND EVALUATION OF THEIR ANTIVIRAL ACTIVITY.Taylor & Francis Online.
  • Foley, D. J., et al. (2019). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library.ChemMedChem.
  • Mihigo, E., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates.Radboud Repository.
  • Song, S.-J., & Xiao, X. (2022). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses.Natural Product Reports.
  • Cyclobutane. (n.d.). Wikipedia.
  • Mihigo, E., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates.Semantic Scholar.
  • Investigation of the Antioxidant and Antitumour Properties of Some Cyclobutane Ring Containing 2,5- Thiophene Diacyl Compounds. (2021). ResearchGate.
  • Cyclobutane – Knowledge and References. (n.d.). Taylor & Francis.
  • Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. (n.d.). ResearchGate.
  • Chear, N. J. Y., et al. (2021). Anti-Inflammatory Effects of Phytochemical Components of Clinacanthus nutans.Molecules.

Sources

An In-depth Technical Guide to 3-Cyclobutylpropanoic Acid: Structural Analogs and Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane moiety, a motif once considered a synthetic curiosity, is now recognized as a valuable scaffold in modern medicinal chemistry.[1] Its unique three-dimensional, puckered structure offers a compelling alternative to more traditional, planar ring systems.[2] The cyclobutane ring can enhance metabolic stability, improve pharmacokinetic properties, and provide conformational restriction to lock bioactive molecules into their optimal orientation for target engagement.[1][3] This guide delves into the chemical and biological landscape of 3-cyclobutylpropanoic acid, a versatile building block for creating novel chemical entities. We will explore its synthesis, strategies for derivatization, and its application in the design of targeted therapeutics. As a central case study, we will examine the structure-activity relationships (SAR) of cyclobutane-based carboxamides as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target in pain signaling. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of strained ring systems in their discovery programs.

The this compound Core: A Scaffold for Innovation

The this compound core combines two key structural features: a strained four-membered carbocycle and a flexible carboxylic acid chain. This combination provides an excellent starting point for library synthesis and lead optimization.

  • The Cyclobutane Ring: Unlike conformationally mobile alkanes or rigid aromatic rings, the cyclobutane ring exists in a puckered conformation.[2] This inherent three-dimensionality allows for precise spatial positioning of substituents, which is critical for optimizing interactions within a biological target's binding pocket. Its relative chemical inertness and stability against metabolic degradation make it an attractive isostere for other groups, such as alkenes or larger cyclic systems.[1]

  • The Propanoic Acid Moiety: The carboxylic acid group is a versatile chemical handle. It can act as a key pharmacophoric feature, forming hydrogen bonds or ionic interactions with receptor residues. Furthermore, it serves as a primary point for derivatization into esters, amides (carboxamides), and other functional groups, enabling the systematic exploration of chemical space and the fine-tuning of physicochemical properties like solubility, permeability, and protein binding.

Synthetic Strategies and Derivatization

The successful application of this scaffold hinges on robust and scalable synthetic methodologies. The overall strategy involves the synthesis of the core acid followed by functional group manipulation to generate diverse analogs.

Synthesis of the Core Scaffold: this compound

While numerous methods exist for forming cyclobutane rings, a practical approach for generating the target acid can be adapted from established malonic ester synthesis and subsequent elaboration. A plausible and efficient pathway is outlined below.

G cluster_0 Step 1: Malonic Ester Alkylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Reduction to Alcohol cluster_4 Step 5: Halogenation cluster_5 Step 6: Chain Elongation & Hydrolysis A Diethyl Malonate C Diethyl (3-chloropropyl)malonate A->C NaOEt, EtOH B 1-bromo-3-chloropropane B->C D Diethyl cyclobutane-1,1-dicarboxylate C->D NaH, THF C->D E Cyclobutanecarboxylic Acid D->E 1. NaOH, H2O/EtOH, Δ 2. H3O+ 3. Heat (160-170°C) D->E F Cyclobutylmethanol E->F LiAlH4, THF E->F G Cyclobutylmethyl bromide F->G PBr3 F->G H This compound G->H 1. Diethyl Malonate, NaOEt 2. NaOH, H2O/EtOH, Δ 3. H3O+, Δ G->H

Synthetic workflow for this compound.

Protocol 1: Synthesis of Cyclobutanecarboxylic Acid (Intermediate)

This protocol is adapted from the procedure for preparing 1,1-cyclobutanedicarboxylic acid and its subsequent decarboxylation.[4]

  • Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide. Add diethyl malonate dropwise, followed by 1,3-dibromopropane. Reflux the mixture until the reaction is complete (monitored by TLC).

  • Step 2: Hydrolysis: After cooling, add a solution of potassium hydroxide in ethanol and reflux for 2 hours to hydrolyze the esters.[4] Remove the ethanol by distillation.

  • Step 3: Isolation of Dicarboxylic Acid: Dissolve the residue in hot water and acidify with concentrated hydrochloric acid. Upon cooling, the 1,1-cyclobutanedicarboxylic acid will precipitate. Filter and dry the solid.

  • Step 4: Decarboxylation: Place the dried dicarboxylic acid in a distillation flask. Heat the flask in an oil bath to 160–170°C. Carbon dioxide will evolve. After gas evolution ceases, raise the bath temperature to 210-220°C and collect the distilled cyclobutanecarboxylic acid.[4][5]

From cyclobutanecarboxylic acid, standard functional group transformations (reduction to the alcohol, conversion to the bromide, and another malonic ester synthesis) can be employed to yield the final this compound.

Derivatization via Amide Coupling

The carboxylic acid provides a convenient anchor point for diversification. Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of chemical groups to probe for favorable interactions with a biological target.

Protocol 2: General Procedure for Amide Synthesis

  • Activation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent, such as COMU (1.1 eq) or HATU (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

  • Coupling: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-18 hours, monitoring progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired carboxamide derivative.

Biological Target Case Study: TRPV1 Antagonism

To illustrate the application of the this compound scaffold, we will focus on the Transient Receptor Potential Vanilloid 1 (TRPV1) ion channel. TRPV1 is a well-validated target for the treatment of pain.[6] It is a non-selective cation channel activated by various noxious stimuli, including heat (>42°C), acidic conditions, and pungent compounds like capsaicin.[6][7] Activation leads to an influx of Ca²⁺ and Na⁺ into sensory neurons, causing depolarization and the transmission of pain signals to the central nervous system.[6] Antagonists of TRPV1 block this channel, thereby preventing the pain signal and producing an analgesic effect.[8]

TRPV1 Signaling Pathway

The activation of TRPV1 initiates a cascade of events leading to neurotransmitter release and pain perception. An antagonist prevents the initial channel opening, effectively silencing this pathway.

G cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular TRPV1 TRPV1 Channel (Closed) TRPV1_open TRPV1 Channel (Open) TRPV1->TRPV1_open Conformational Change Ca_Influx Ca2+ / Na+ Influx TRPV1_open->Ca_Influx Allows Capsaicin Agonist (e.g., Capsaicin, Heat, H+) Capsaicin->TRPV1 Binds Antagonist Cyclobutane Carboxamide Antagonist Antagonist->TRPV1 Binds & Blocks Depolarization Membrane Depolarization Ca_Influx->Depolarization AP Action Potential Generation Depolarization->AP Neurotransmitter Neurotransmitter Release (Substance P, CGRP) AP->Neurotransmitter PainSignal Signal to CNS (Pain Perception) Neurotransmitter->PainSignal G A 1. Cell Plating (HEK293-hTRPV1 cells) B 2. Dye Loading (Load cells with Fluo-4 AM calcium indicator) A->B C 3. Compound Incubation (Pre-incubate cells with test antagonist or vehicle) B->C D 4. Agonist Addition (Add Capsaicin to stimulate TRPV1) C->D E 5. Signal Detection (Measure fluorescence change over time in a plate reader) D->E F 6. Data Analysis (Calculate % inhibition and determine IC50 values) E->F

Sources

The Cyclobutane Motif: A Rising Star in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Leveraging Strained Scaffolds for Next-Generation Therapeutics

Executive Summary

In the relentless pursuit of novel therapeutics with improved efficacy and pharmacokinetic profiles, medicinal chemists are increasingly looking beyond traditional flat, aromatic scaffolds. The cyclobutane ring, a four-membered carbocycle, has emerged from relative obscurity to become a powerful and versatile tool in drug design. Its unique combination of three-dimensionality, conformational rigidity, and chemical stability allows it to address common liabilities associated with conventional molecular frameworks, such as metabolic instability and poor solubility. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the cyclobutane motif, synthesizing its fundamental properties, strategic applications, and key synthetic methodologies into a practical framework for modern drug discovery. We will explore the causal reasoning behind its use as a bioisostere, a conformational locking device, and a modulator of physicochemical properties, supported by case studies of clinical candidates and detailed experimental protocols.

Introduction: The Strategic Value of a Strained Scaffold

For decades, aromatic rings have been a mainstay in medicinal chemistry, prized for their predictable geometry and synthetic accessibility. However, their planarity and electron-rich nature often introduce significant challenges, including susceptibility to oxidative metabolism by cytochrome P450 enzymes and a tendency to increase lipophilicity, which can negatively impact solubility and overall drug-like properties.

The strategic incorporation of saturated, three-dimensional (3D) scaffolds is a proven approach to mitigate these issues. An increased fraction of sp³-hybridized carbons (Fsp³) in drug candidates is strongly correlated with higher clinical success rates. The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain (approx. 26 kcal/mol), is now recognized as a premier 3D building block. Its adoption has been catalyzed by improved synthetic methods that make its incorporation more facile. This guide delves into the rationale for why this underutilized motif is a critical component of the modern medicinal chemist's toolbox.

Core Physicochemical and Structural Properties

The utility of the cyclobutane ring in drug design stems directly from its unique structural and electronic characteristics, which differ significantly from both acyclic alkanes and larger cycloalkanes.

Ring Strain and Puckered Conformation

Unlike the planar and highly strained cyclopropane ring, cyclobutane adopts a non-planar, "puckered" or "butterfly" conformation to relieve torsional strain between adjacent C-H bonds. One carbon atom sits approximately 25° out of the plane of the other three. This puckered geometry is the source of its valuable three-dimensionality. It provides a rigid scaffold with well-defined substituent vectors, allowing chemists to project pharmacophoric groups into specific regions of a biological target's binding pocket with high precision.

Unique Bonding Characteristics

The internal bond angles of cyclobutane are compressed to around 88°, a significant deviation from the ideal sp³ angle of 109.5°. This angle strain results in C-C bonds with increased p-character (often described as "bent" bonds), which are longer and weaker than typical alkane C-C bonds. Despite this, the cyclobutane ring is relatively chemically inert under physiological conditions, making it a stable scaffold for pharmaceuticals.

Impact on Physicochemical Properties

The introduction of a cyclobutane motif can profoundly and beneficially alter a molecule's properties.

  • Increased Fsp³ and Three-Dimensionality: As a saturated scaffold, it directly increases the Fsp³ character, moving molecules out of the "flatland" of aromatic compounds and into a more complex 3D chemical space. This can disrupt crystal packing, often leading to improved solubility.

  • Modulation of Lipophilicity: Replacing a planar aromatic ring with a cyclobutane core typically reduces a compound's lipophilicity (LogP), which can improve its aqueous solubility and overall pharmacokinetic profile.

  • Metabolic Stability: The C-H bonds on a cyclobutane ring are generally less susceptible to enzymatic oxidation compared to the electron-rich C-H bonds on an aromatic ring or benzylic positions.

The following diagram illustrates the fundamental concept of using cyclobutane as a bioisosteric replacement to enhance drug-like properties.

G cluster_0 Traditional Scaffold cluster_1 Bioisosteric Replacement A Aromatic Ring (e.g., Phenyl) B High Lipophilicity Metabolic Liability Planar Geometry A->B Leads to C Cyclobutane Motif A->C Strategic Replacement D Lower Lipophilicity Improved Metabolic Stability 3D Geometry (Higher Fsp³) C->D Leads to

Caption: Bioisosteric replacement of a planar aromatic ring with a 3D cyclobutane motif.

Strategic Applications in Drug Design

The decision to incorporate a cyclobutane ring is a strategic choice driven by the need to solve specific medicinal chemistry challenges.

Cyclobutane as a Versatile Bioisostere

Bioisosteric replacement is the most common and impactful application of the cyclobutane motif.

  • Aryl Ring Bioisostere: This is a powerful strategy to "de-aromatize" a lead compound. Replacing a phenyl ring with a 1,3- or 1,2-disubstituted cyclobutane can maintain the crucial exit vectors for substituents while improving metabolic stability and solubility. The 3D arrangement of the substituents on the puckered ring can also lead to novel, favorable interactions within the binding pocket that were not possible with a planar ring.

  • gem-Dimethyl Group Bioisostere: The Thorpe-Ingold effect, or gem-dimethyl effect, is often used to conformationally lock a flexible chain. A cyclobutane ring can serve as a bioisostere for the gem-dimethyl group, mimicking its space-filling, tetrahedral nature while providing additional vectors for substitution and potentially better physicochemical properties.

  • Alkene Bioisostere: Alkenes in drug candidates can be liabilities due to potential cis/trans isomerization and susceptibility to metabolism. A cyclobutane ring can rigidly lock the geometry, preventing isomerization and enhancing the compound's stability.

Conformational Restriction

By incorporating a cyclobutane ring into a flexible linker, medicinal chemists can lock the molecule into its bioactive conformation. This pre-organization reduces the entropic penalty of binding to the target protein, which can lead to a significant increase in potency. Furthermore, by restricting the available conformations, the likelihood of binding to off-targets is reduced, potentially leading to a safer drug candidate.

G cluster_0 Flexible Linker cluster_1 Cyclobutane-Containing Linker A Pharmacophore 1 C Multiple Low-Energy Conformations A->C Leads to B Pharmacophore 2 B->C D High Entropic Penalty upon Binding C->D E Pharmacophore 1 G Conformationally Restricted Scaffold E->G F Pharmacophore 2 F->G H Locked Bioactive Conformation G->H I Low Entropic Penalty upon Binding H->I

Caption: Cyclobutane-induced conformational restriction reduces the entropic cost of binding.

Case Study: Comparative Analysis

The tangible benefits of incorporating a cyclobutane ring are best illustrated through comparative data. The table below synthesizes data from a study on Tankyrase inhibitors, where a flexible piperidine-based linker was replaced with a more rigid cyclobutane-containing linker.

CompoundLinker TypeTNKS2 IC₅₀ (nM)hERG pIC₅₀Caco-2 Permeability (A→B)
Compound 7 Piperidine135.3Low
Compound 9 Cyclobutane 4 < 5 High

Analysis: The strategic replacement of the larger, more flexible ring with a cyclobutane (Compound 9) resulted in a >3-fold increase in potency against the target enzyme (TNKS2). The shorter linker distance directed the triazole moiety into a more favorable orientation for π-π stacking. Crucially, this modification also reduced off-target activity (hERG) and significantly improved cell permeability, showcasing a multi-parameter optimization achieved through a single, well-reasoned structural change.

Key Synthetic Methodologies

The historical scarcity of cyclobutane-containing drugs was partly due to a lack of robust and scalable synthetic methods. Modern organic chemistry has overcome this hurdle, providing several reliable routes to functionalized cyclobutanes.

[2+2] Photocycloaddition

The most classic and direct method for forming a cyclobutane ring is the [2+2] cycloaddition of two olefins, typically mediated by photochemistry. This method is powerful for creating complex, polycyclic systems in a single step.

G A Olefin 1 + Olefin 2 B hv (Light) Photosensitizer A->B Irradiation C Excited State Triplet Diradical Intermediate B->C D Ring Closure C->D E Functionalized Cyclobutane Product D->E

Caption: Generalized workflow for a photosensitized [2+2] cycloaddition reaction.

Ring-Opening of Bicyclobutanes (BCBs)

A more modern and highly versatile strategy involves the synthesis and subsequent ring-opening of bicyclo[1.1.0]butanes (BCBs). BCBs are highly strained molecules that can be opened with a wide variety of nucleophilic and radical reagents to yield densely functionalized cyclobutanes with excellent regio- and diastereoselectivity. This approach offers a modular way to install diverse functionality onto the cyclobutane core.

Protocol: General Procedure for a Visible-Light-Mediated [2+2] Cycloaddition

This protocol provides a representative, self-validating system for the synthesis of a cyclobutane core. The success of the reaction is validated by standard analytical techniques confirming the formation of the desired four-membered ring.

Objective: To synthesize a substituted cyclobutane derivative via a multicomponent cascade reaction involving a visible-light-induced [2+2] cycloaddition.

Materials:

  • Aldehyde (1.0 equiv)

  • Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane) (1.1 equiv)

  • Second olefinic partner (e.g., Styrene) (2.0 equiv)

  • Photocatalyst (e.g., Ir(ppy)₂(dtbbpy)PF₆) (1-2 mol%)

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)

  • Blue LED light source (e.g., 450 nm)

  • Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aldehyde (1.0 equiv), the second olefinic partner (2.0 equiv), and the photocatalyst (e.g., 1 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. Stir the mixture to ensure homogeneity.

  • Reagent Addition: Add the Wittig reagent (1.1 equiv) to the solution. The initial steps (aldol and Wittig) will generate the first olefin in situ.

  • Photocatalysis: Place the reaction flask approximately 5-10 cm from the blue LED light source. Ensure the reaction is stirred vigorously and maintained at room temperature (a small fan can be used for cooling).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours. The disappearance of the limiting starting material and the appearance of a new, less polar spot indicates product formation.

  • Workup: Upon completion, concentrate the reaction mixture in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to isolate the desired cyclobutane product.

  • Characterization: Confirm the structure and stereochemistry of the final product using ¹H NMR, ¹³C NMR, HRMS, and, if possible, single-crystal X-ray diffraction. The disappearance of olefinic proton signals and the appearance of characteristic aliphatic cyclobutane proton signals in the ¹H NMR spectrum are key indicators of success.

Conclusion and Future Outlook

The cyclobutane motif is no longer a synthetic novelty but a validated, high-impact scaffold in modern medicinal chemistry. Its ability to impart 3D character, enforce bioactive conformations, and improve fundamental ADME properties makes it an invaluable tool for overcoming the limitations of traditional drug design paradigms. As synthetic methodologies for creating and functionalizing four-membered rings become even more sophisticated and scalable, we can anticipate a significant increase in the number of cyclobutane-containing candidates entering clinical trials. For drug development professionals, mastering the strategic application of this small but powerful ring will be key to designing the next generation of innovative and successful therapeutics.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022).
  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022).
  • Contemporary synthesis of bioactive cyclobutane natural products.
  • Dembitsky, V. M. (2008). Bioactive cyclobutane-containing alkaloids.
  • Functionalized cyclobutane synthesis from bicyclobutanes.
  • Dembitsky, V. M. (2014). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. Phytomedicine, 21(12), 1559–1581. [Link]
  • Gutekunst, W. R., & Baran, P. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(6), 2430–2452. [Link]
  • Dembitsky, V. M. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26–37. [Link]
  • Piva, O. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15438–15472. [Link]
  • Wang, Y.-F., Shi, Y.-L., Li, Y., Song, S.-J., & Xiao, X. (2023). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Natural Product Reports, 40(6), 1094–1129. [Link]
  • Examples of bioactive natural products containing cyclobutane ring.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.
  • Shaw, J. T., & Tantillo, D. J. (2022). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science, 13(36), 10561–10573. [Link]
  • The synthetic routes to cyclobutanes.
  • Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. RSC Publishing. [Link]
  • Zhang, W., & Li, C. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(12), 1514–1541. [Link]
  • A. Cyclobutane and cyclobutene motifs occur in many medicinally...
  • Drug and drug candidates containing cyclobutane rings.
  • Enhanced Potency and Properties by Exploiting Substituted Oxetane as a Cyclobutane Bioisostere. Thieme. [Link]
  • Synthetic route for generation of designed cyclobutane fragments.
  • Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis.
  • Dembitsky, V. M. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PMC. [Link]
  • Piva, O. (2013). Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. PubMed. [Link]
  • Conformations of Cycloalkanes. (2024). Chemistry LibreTexts. [Link]
  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link]
  • The Application of Cyclobutane Derivatives in Organic Synthesis.
  • FDA‐approved drugs developed by FBDD.
  • Conformational Studies of Cyclobutane Systems. Journal of the American Chemical Society. [Link]
  • Conformational analysis of cycloalkanes.
  • Conformations of Cyclobutane. Dalal Institute. [Link]
  • Brown, M. K. (2018). Recent advances in the synthesis of gem-dimethylcyclobutane natural products. Tetrahedron, 74(15), 1739–1750. [Link]
  • Ashenhurst, J. (2014). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
  • MedChemComm. RSC Publishing. [Link]
  • Most frequent rings in FDA approved drugs. Click2Drug. [Link]
  • Cyclobutane – Knowledge and References.

An In-depth Technical Guide to the Safe Handling of 3-Cyclobutylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 3-Cyclobutylpropanoic acid (CAS No: 4415-84-3)[1][2][3]. It is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. The information herein is synthesized from established safety protocols, chemical data repositories, and peer-reviewed literature to ensure technical accuracy and practical utility.

Understanding this compound: A Profile

This compound is a carboxylic acid with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol [2]. Its structure consists of a cyclobutane ring attached to a propanoic acid moiety. While specific toxicological data for this compound is limited, its structural characteristics as a short-chain carboxylic acid inform its potential hazards and handling requirements.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is foundational to its safe handling. The table below summarizes the key properties of this compound.

PropertyValueSource
CAS Number 4415-84-3[1][2][3]
Molecular Formula C₇H₁₂O₂[2]
Molecular Weight 128.17 g/mol [2]
Appearance Not explicitly stated, likely a liquid or low-melting solidInferred
Boiling Point 227.6 ± 8.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
Flash Point 112.0 ± 9.8 °C[1]

Hazard Identification and GHS Classification

Based on data for structurally similar short-chain carboxylic acids, this compound should be handled as a hazardous substance. The following Globally Harmonized System (GHS) classifications are anticipated:

  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed)

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)

It is crucial to consult the supplier-specific Safety Data Sheet (SDS) for the most accurate and up-to-date hazard information.

The Chemistry of Safe Handling: Reactivity and Incompatibilities

The carboxylic acid functional group dictates the reactivity of this compound. Understanding these reactions is paramount to preventing hazardous situations in the laboratory.

Acid-Base Reactivity

As a carboxylic acid, it will react exothermically with bases. These reactions can range from simple neutralization with hydroxides to more vigorous reactions with carbonates and bicarbonates, producing carbon dioxide gas.

R-COOH + NaOH → R-COONa + H₂O 2 R-COOH + Na₂CO₃ → 2 R-COONa + H₂O + CO₂

Causality: The acidic proton of the carboxyl group is readily donated to a base, leading to the formation of a salt and water. In the case of carbonates, the reaction proceeds further to produce carbonic acid, which is unstable and decomposes to water and carbon dioxide. This gas evolution can cause pressure buildup if the reaction is performed in a closed container.

Incompatibility with Oxidizing and Reducing Agents
  • Oxidizing Agents: Strong oxidizing agents can react with this compound, potentially leading to vigorous and exothermic reactions. The alkyl portion of the molecule is susceptible to oxidation.

  • Reducing Agents: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid group to a primary alcohol[4]. This reaction is also typically vigorous.

Thermal Decomposition and Combustion

Upon heating, carboxylic acids can undergo thermal decomposition. While the specific decomposition products of this compound are not well-documented, thermal decomposition of similar compounds can produce carbon monoxide and carbon dioxide[5][6]. Complete combustion will yield carbon dioxide and water[5].

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, incorporating engineering controls, administrative controls, and personal protective equipment.

Engineering Controls
  • Fume Hood: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing contact with and exposure to this compound.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a significant risk of splashing.
Skin and Body Protection A lab coat should be worn at all times. For procedures with a high splash risk, a chemically resistant apron is recommended.
Hand Protection Chemically resistant gloves are required. Nitrile gloves may provide adequate splash protection for short durations, but for prolonged or immersive contact, butyl rubber gloves are recommended. It is crucial to consult glove manufacturer's permeation data for specific breakthrough times[7][8][9][10]. Always inspect gloves for any signs of degradation before use and change them immediately if contact with the chemical occurs.
Respiratory Protection Respiratory protection is generally not required when working in a properly functioning chemical fume hood. If work must be conducted outside of a fume hood and there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Standard Operating Procedures for Safe Handling and Storage

Adherence to established protocols is fundamental to laboratory safety.

General Handling Procedures
  • Review the SDS: Before commencing any work, thoroughly read and understand the Safety Data Sheet for this compound.

  • Work in a Fume Hood: Conduct all manipulations of the compound within a chemical fume hood.

  • Avoid Inhalation, Ingestion, and Skin/Eye Contact: Use appropriate PPE and handling techniques to prevent exposure.

  • Dispensing: When transferring the chemical, use appropriate tools such as a pipette with a bulb or a graduated cylinder. Avoid pouring directly from large containers to minimize the risk of spills.

  • Heating: If heating is required, use a well-controlled heating source such as a heating mantle or an oil bath. Avoid open flames.

  • Housekeeping: Maintain a clean and organized work area. Clean up any spills promptly and decontaminate surfaces after use.

Storage Requirements

Proper storage is crucial to maintain the stability of the compound and prevent hazardous interactions.

  • Incompatible Materials: Store this compound away from bases, strong oxidizing agents, and strong reducing agents.

  • Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

Emergency Procedures: A Proactive Approach

Preparedness is key to effectively managing laboratory emergencies.

First Aid Measures
Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
Spill Response Protocol

The appropriate response to a spill depends on its size and location. The following protocol is for a small, manageable spill within a laboratory setting.

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate if Necessary: If the spill is large or in a poorly ventilated area, evacuate the area.

  • Don Appropriate PPE: Before attempting to clean up the spill, don the appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemically resistant gloves.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to dike the spill and prevent it from spreading.

  • Neutralize: For an acid spill, cautiously neutralize the spill by slowly adding a weak base, such as sodium bicarbonate, until bubbling ceases[5].

  • Absorb: Absorb the neutralized spill with an inert material.

  • Collect and Dispose: Carefully scoop the absorbent material into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to the appropriate laboratory safety personnel.

Toxicological Information: Understanding the Risks

  • Mechanism of Toxicity: Carboxylic acids can cause local irritation and corrosive effects due to their acidic nature. Systemically, some carboxylic acid-containing drugs have been associated with idiosyncratic drug toxicity, potentially through the formation of reactive acyl glucuronide or acyl-CoA conjugates[11][12][13]. These reactive metabolites can covalently bind to proteins, leading to cellular dysfunction. Studies on various carboxylic acids have shown potential for hepatotoxicity, manifesting as lipid accumulation in liver cells[14].

  • General Effects: Short-chain carboxylic acids have been shown to inhibit the growth of cells in vitro, with higher concentrations leading to cell death[15].

It is prudent to handle this compound with the assumption that it may cause skin and eye irritation and could be harmful if ingested, based on the general properties of this chemical class.

Disposal Considerations

All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain. Collect waste in a properly labeled, sealed container.

Visualized Workflows and Relationships

Risk Assessment and Mitigation Workflow

cluster_assessment Risk Assessment cluster_mitigation Mitigation Strategy cluster_review Review and Refine IdentifyHazards Identify Hazards (Corrosive, Irritant) AssessExposure Assess Exposure Potential (Inhalation, Dermal, Ocular) IdentifyHazards->AssessExposure EvaluateRisks Evaluate Risks (Severity & Likelihood) AssessExposure->EvaluateRisks EngControls Engineering Controls (Fume Hood, Eyewash) EvaluateRisks->EngControls Implement Controls AdminControls Administrative Controls (SOPs, Training) EngControls->AdminControls PPE Personal Protective Equipment (Goggles, Gloves, Lab Coat) AdminControls->PPE MonitorEffectiveness Monitor Effectiveness PPE->MonitorEffectiveness ReviewProtocol Review & Update Protocol MonitorEffectiveness->ReviewProtocol ReviewProtocol->IdentifyHazards Re-evaluate

Caption: A workflow for assessing and mitigating risks associated with handling this compound.

Emergency Response Logic for a Chemical Spill

SpillOccurs Spill Occurs AssessSpill Assess Spill Size & Hazard SpillOccurs->AssessSpill IsMinor Minor & Controllable? AssessSpill->IsMinor IsTrained Personnel Trained & Equipped? IsMinor->IsTrained Yes Evacuate Evacuate Area IsMinor->Evacuate No Cleanup Follow Spill Cleanup Protocol IsTrained->Cleanup Yes IsTrained->Evacuate No Decontaminate Decontaminate Area & Dispose of Waste Cleanup->Decontaminate Notify Notify Emergency Personnel (EHS) Evacuate->Notify Report Report Incident Notify->Report Decontaminate->Report

Caption: Decision-making flowchart for responding to a chemical spill of this compound.

References

  • Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches. PubMed. [Link]
  • Can carboxylic acid undergo combustion reaction? Quora. [Link]
  • Recent progress in adverse events of carboxylic acid non-steroidal anti-inflammatory drugs (CBA-NSAIDs)
  • Evaluation of toxic effects of several carboxylic acids on bacterial growth by toxicodynamic modelling. PubMed Central. [Link]
  • Glove permeation of chemicals: The state of the art of current practice, Part 1. NIH. [Link]
  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investig
  • Carboxylic Acid Toxicity | List of Frontiers open access articles. Frontiers. [Link]
  • Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated | Chemical Research in Toxicology.
  • Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper.
  • -(a) Alkyl esters thermally decompose into an alkene and a carboxylic... | Download Scientific Diagram.
  • CHEMICAL PERME
  • Chemical permeation of similar disposable nitrile gloves exposed to volatile organic compounds with different polarities: Part 1: Product vari
  • Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection. SHIELD Scientific. [Link]
  • Mechanisms of thermal decomposition of organic monolayers grafted on (111) silicon. PubMed. [Link]
  • Kinetics of Carboxylic Acid Formation in the Combustion of Alcohols. DTIC. [Link]
  • What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? Chemistry Stack Exchange. [Link]
  • Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temper
  • Nitrile Glove Chemical-Comp
  • Glove Selection Chart - Chemical Breakthrough Times | All Safety Products. [Link]
  • Carboxylic Acid Reactivity. MSU chemistry. [Link]
  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. [Link]
  • GLOVE SELECTION CHART. [Link]
  • Organic Chemistry Grade 12| Combustion | Oxidation | Esterific
  • This compound | C7H12O2 | CID 13155029. PubChem. [Link]
  • Carboxylic Acids Important Reactions. Jack Westin. [Link]
  • This compound | CAS#:4415-84-3. Chemsrc. [Link]
  • Food and Chemical Toxicology 138 (2020) 111271. ScienceDirect. [Link]
  • 21.3: Reactions of Carboxylic Acids. Chemistry LibreTexts. [Link]
  • Carboxylic acid reactions overview. Khan Academy. [Link]
  • Propanoic acid: Human health tier II assessment. [Link]
  • 2-Amino-3-cyclobutylpropanoic acid | C7H13NO2 | CID 21988066. PubChem. [Link]
  • Carboxylic Acid Derivative Reactions, Mechanisms, Synthesis + Shortcuts [Live Recording]. YouTube. [Link]
  • M3(R2)

Sources

An In-Depth Technical Guide to the Thermochemical Stability of 3-Cyclobutylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The thermochemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that profoundly influences its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for the in-depth evaluation of the thermochemical stability of 3-Cyclobutylpropanoic acid, a molecule of interest in pharmaceutical development. We will delve into the foundational principles of thermal decomposition relevant to carboxylic acids and present a multi-faceted experimental approach for a robust stability assessment. This document is intended to serve as a practical resource for researchers and drug development professionals, offering not only detailed protocols but also the scientific rationale underpinning each experimental choice.

Introduction: The Imperative of Thermochemical Stability in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with the inherent stability of the molecule being a primary determinant of success. Thermochemical stability, in particular, dictates the conditions under which a drug substance can be manufactured, stored, and transported without undergoing degradation that could lead to loss of potency or the formation of potentially toxic byproducts. For a novel carboxylic acid derivative like this compound, a thorough understanding of its response to thermal stress is not merely a regulatory requirement but a fundamental aspect of risk mitigation in the drug development pipeline.

Accelerated stability testing, where the drug substance is subjected to elevated temperatures and humidity, is a cornerstone of this evaluation.[1][2] The data gleaned from such studies, when interpreted within the framework of established kinetic models like the Arrhenius equation, allows for the prediction of the drug's shelf-life under recommended storage conditions.[3] This guide will provide a systematic approach to elucidating the thermochemical stability profile of this compound, enabling the confident establishment of its handling, storage, and re-evaluation protocols.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential before embarking on a comprehensive stability assessment.

PropertyValueSource
Molecular Formula C₇H₁₂O₂[4]
Molecular Weight 128.17 g/mol [4]
CAS Number 4415-84-3

The presence of the carboxylic acid functional group is the primary determinant of its likely thermal degradation pathways. Carboxylic acids can undergo several types of thermal decomposition, with decarboxylation and dehydration being the most common.[5][6] For many carboxylic acids, thermal decarboxylation is thought to proceed through a unimolecular heterolytic fission mechanism, resulting in the formation of a carbanion.[7] The cyclobutyl moiety may also influence the stability and decomposition pathway, a factor that a thorough experimental investigation will elucidate.

A Multi-Faceted Approach to Thermochemical Stability Assessment

A robust evaluation of thermochemical stability necessitates a combination of analytical techniques that provide complementary information. The proposed workflow for this compound is designed to identify decomposition temperatures, characterize thermal events, and predict long-term stability.

G cluster_0 Phase 1: Initial Thermal Profiling cluster_1 Phase 2: Forced Degradation & Product Identification cluster_2 Phase 3: Long-Term Stability Prediction TGA Thermogravimetric Analysis (TGA) Forced_Deg Forced Degradation Studies TGA->Forced_Deg Identify Onset T° DSC Differential Scanning Calorimetry (DSC) DSC->Forced_Deg Characterize Thermal Events LC_MS LC-MS/MS Analysis Forced_Deg->LC_MS Generate Degradants Accelerated_Stab Accelerated Stability Testing LC_MS->Accelerated_Stab Identify Stability-Indicating Markers Shelf_Life Shelf-Life Prediction (Arrhenius) Accelerated_Stab->Shelf_Life Generate Kinetic Data

Caption: Experimental workflow for assessing the thermochemical stability of this compound.

Phase 1: Initial Thermal Profiling

The initial phase employs Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to obtain a fundamental understanding of the thermal behavior of this compound.

3.1.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[8] This technique is invaluable for determining the onset temperature of decomposition and quantifying mass loss associated with degradation events.

Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., platinum or alumina).

  • Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficiently high to ensure complete decomposition (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition is determined from the intersection of the baseline and the tangent of the decomposition curve.

Causality Behind Experimental Choices:

  • The use of an inert nitrogen atmosphere is crucial to isolate the effects of thermal degradation from oxidative processes.

  • A heating rate of 10 °C/min provides a good balance between resolution and experimental time.

3.1.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[10]

Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. A pinhole in the lid can be used to allow for the escape of any gaseous decomposition products.

  • Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.

  • Temperature Program: Heat the sample from ambient temperature to a temperature beyond any observed thermal events in the TGA analysis, at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: Plot heat flow versus temperature. Endothermic events (e.g., melting, decomposition) and exothermic events (e.g., crystallization) will appear as peaks. The peak area is proportional to the enthalpy change of the transition.

Causality Behind Experimental Choices:

  • Hermetically sealed pans with a pinhole are used to maintain a controlled atmosphere around the sample while allowing for the release of pressure from evolved gases, preventing pan rupture.

  • Correlating the DSC thermogram with the TGA data allows for the differentiation between thermal events with and without mass loss.[9] For instance, a melting endotherm will not be accompanied by a mass loss in the TGA, whereas a decomposition event will show both an endotherm/exotherm in the DSC and a mass loss in the TGA.

Phase 2: Forced Degradation and Degradant Identification

Forced degradation studies, also known as stress testing, are conducted to intentionally degrade the sample to identify potential degradation products and to develop stability-indicating analytical methods.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Thermal Stress: Incubate aliquots of the stock solution at a temperature determined from the TGA onset (e.g., 10-20 °C below the onset of decomposition) for various durations (e.g., 1, 3, 7, and 14 days). A control sample should be stored at refrigerated conditions.

  • Analysis: Analyze the stressed and control samples by a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS/MS).

  • Data Analysis: Compare the chromatograms of the stressed samples to the control. Identify and characterize any new peaks (degradation products) using their mass-to-charge ratios (m/z) and fragmentation patterns.

Causality Behind Experimental Choices:

  • Stress conditions are chosen to be harsh enough to induce degradation but not so severe that the primary degradation pathways are obscured by secondary reactions.

  • LC-MS/MS is a powerful tool for the separation, identification, and structural elucidation of degradation products.

G cluster_0 Potential Decomposition Pathways cluster_1 Resulting Products Parent This compound Decarboxylation Decarboxylation Parent->Decarboxylation Δ Dehydration Dehydration Parent->Dehydration Δ Propylcyclobutane Propylcyclobutane + CO2 Decarboxylation->Propylcyclobutane Anhydride Intermolecular Anhydride Dehydration->Anhydride

Caption: Potential thermal decomposition pathways of this compound.

Phase 3: Accelerated Stability Testing for Shelf-Life Prediction

Accelerated stability studies are designed to increase the rate of chemical degradation by using exaggerated storage conditions.[11] The data from these studies are used to predict the shelf-life of the drug substance under normal storage conditions.

Experimental Protocol:

  • Sample Preparation: Place accurately weighed samples of this compound in appropriate containers that are representative of the final packaging.

  • Storage Conditions: Store the samples in calibrated stability chambers at a minimum of three elevated temperatures (e.g., 40°C, 50°C, and 60°C) and controlled humidity (e.g., 75% RH).

  • Testing Intervals: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).[2]

  • Analysis: Analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each temperature.

    • Determine the degradation rate constant (k) at each temperature, assuming pseudo-first-order kinetics.

    • Construct an Arrhenius plot by plotting the natural logarithm of the rate constants (ln k) versus the reciprocal of the absolute temperature (1/T).

    • Use the Arrhenius equation to extrapolate the degradation rate at the desired storage temperature (e.g., 25°C) and calculate the shelf-life.

Causality Behind Experimental Choices:

  • The use of multiple temperatures allows for the construction of an Arrhenius plot, which is essential for predicting degradation rates at lower temperatures.[3]

  • Controlled humidity is important as moisture can significantly impact the degradation of many pharmaceutical compounds.[1]

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Summary of TGA and DSC Data

ParameterValue
TGA Onset of Decomposition (°C) TBD
Mass Loss at Decomposition (%) TBD
Melting Point (°C) (from DSC) TBD
Enthalpy of Fusion (J/g) (from DSC) TBD
Decomposition Enthalpy (J/g) (from DSC) TBD

Table 2: Accelerated Stability Data (Example at 50°C/75% RH)

Time (Months)Purity (%)Major Degradant 1 (%)Major Degradant 2 (%)
099.8< 0.05< 0.05
199.50.150.08
398.90.450.22
697.80.950.48

Conclusion

The thermochemical stability of this compound is a critical parameter that must be thoroughly investigated to ensure its quality, safety, and efficacy as a potential pharmaceutical agent. The multi-faceted approach outlined in this guide, combining thermal analysis techniques, forced degradation studies, and accelerated stability testing, provides a robust framework for a comprehensive stability assessment. By understanding the intrinsic stability of the molecule and its degradation pathways, researchers and drug development professionals can make informed decisions regarding formulation development, packaging, storage conditions, and ultimately, patient safety.

References

  • Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms. (n.d.). Vertex AI Search.
  • Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. (n.d.). RSC Publishing.
  • Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. (n.d.). Paho.org.
  • Stability Testing for Pharmaceuticals & More. (2023, February 22). Parameter Generation & Control.
  • Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. (2021, July 19). University of Wisconsin-Milwaukee.
  • Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. (n.d.). JMP.
  • An Introduction to the Accelerated Stability Assessment Program. (2017, August 15). APV.
  • What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? (2017, December 27). Chemistry Stack Exchange.
  • Theoretical Study of the Thermal Decomposition of Carboxylic Acids at Pyrolysis Temperature. (2012, December 31). OSTI.GOV.
  • Pyrolysis of Carboxylic Acids. (n.d.). ResearchGate.
  • This compound. (n.d.). PubChem.
  • This compound. (n.d.). Chemsrc.
  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Digital Commons @ Kettering University.
  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur.
  • Theory and Instrumentation of DSC and TGA and its applications in various fields by Dr. Premchnad. (2023, January 23). YouTube.

Sources

Solubility Profile of 3-Cyclobutylpropanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 3-Cyclobutylpropanoic acid, a key intermediate in pharmaceutical synthesis and materials science. We move beyond a simple tabulation of data to explore the fundamental physicochemical principles governing its solubility. This document outlines the theoretical framework based on molecular structure and intermolecular forces, presents a robust, field-proven experimental protocol for accurate solubility determination using the isothermal equilibrium shake-flask method, and provides an illustrative solubility dataset in a range of common organic solvents. The causality behind experimental choices is explained in detail to ensure methodological transparency and reproducibility. This guide is intended for researchers, chemists, and formulation scientists in the drug development and chemical industries who require a deep, practical understanding of solubility for process optimization, formulation design, and predictive modeling.

Introduction: The Critical Role of Solubility

This compound (C7H12O2, MW: 128.17 g/mol ) is a carboxylic acid characterized by a polar head group and a non-polar cyclobutyl aliphatic tail.[1][2] Its structure makes it a valuable building block, but also presents unique challenges and opportunities in solution chemistry. Understanding the solubility of this compound is not a mere academic exercise; it is a critical parameter that dictates its utility and handling in numerous applications.

In pharmaceutical development, solubility directly influences bioavailability, formulation strategies, and the feasibility of crystallization and purification processes.[3][4][5] For process chemists, solvent selection based on solubility is paramount for reaction kinetics, yield, and purity. Therefore, a well-characterized solubility profile is the foundation for efficient, scalable, and robust chemical processes.

This guide provides the theoretical underpinnings and practical methodologies to empower scientists to confidently measure, interpret, and predict the solubility behavior of this compound.

Theoretical Framework: Predicting Solubility from First Principles

The solubility of a solute in a solvent is the result of a thermodynamic equilibrium between the solid state and the solution. This equilibrium is governed by the balance of intermolecular forces: the forces holding the solute molecules together in the crystal lattice versus the forces between the solute and solvent molecules. The adage "like dissolves like" provides a useful heuristic, which can be refined by considering the specific structural features of this compound.[6]

  • Molecular Structure: The molecule possesses a dual nature. The carboxylic acid group (-COOH) is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[7] In contrast, the cyclobutyl ring and the ethyl bridge form a compact, non-polar hydrocarbon moiety. This amphiphilic character suggests that its solubility will be highly dependent on the nature of the solvent.

  • Influence of Solvent Polarity:

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in strong hydrogen bonding with the carboxylic acid group, promoting solubility. However, the non-polar tail can disrupt the solvent's own hydrogen-bonding network, which can limit solubility, especially in longer-chain alcohols.[8]

    • Polar Aprotic Solvents (e.g., Acetone, THF, Ethyl Acetate): These solvents have dipole moments and can act as hydrogen bond acceptors, interacting favorably with the carboxylic acid's hydroxyl proton. They often provide a good balance for dissolving molecules with both polar and non-polar regions.

    • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weaker van der Waals forces (dispersion forces). They will favorably interact with the cyclobutyl tail, but poorly with the polar carboxylic acid group. Carboxylic acids often exist as hydrogen-bonded dimers in non-polar solvents, which can sometimes enhance their solubility compared to what might be expected.[9]

  • Hansen Solubility Parameters (HSP): A more quantitative approach involves Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[10] A solvent is more likely to dissolve a solute if their respective Hansen parameters are similar. The distance (Ra) between the HSP coordinates of the solute and solvent in "Hansen space" can be calculated, with smaller distances indicating higher affinity.[10][11]

Experimental Protocol: The Isothermal Shake-Flask Method

To ensure the generation of accurate and thermodynamically relevant data, the equilibrium shake-flask method is the gold standard in the pharmaceutical industry.[5] This protocol is designed to be a self-validating system, where equilibrium is confirmed rather than assumed.

Rationale for Method Selection

The shake-flask method is chosen over faster, kinetic methods because it allows the system to reach true thermodynamic equilibrium. This is crucial for building robust process models and ensuring reproducibility.[5] Kinetic measurements can be misleading as they may represent metastable states or be influenced by the dissolution rate rather than the true solubility limit.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials & Equipment:

  • This compound (purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.01 mg)

  • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

  • Thermostatically controlled shaker or incubator capable of maintaining T ± 0.5 °C

  • Centrifuge capable of >10,000 x g

  • Syringes (1 mL) and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess of solid this compound to a pre-weighed glass vial. The key is to ensure a solid phase remains at equilibrium; a mass that is 2-3 times the expected solubility is a good starting point.

    • Expert Insight: Adding too little solid is a critical failure point. Adding a vast excess can sometimes complicate phase separation. Visual confirmation of remaining solid is mandatory at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected solvent to the vial. Record the exact mass of the solvent if performing calculations on a molality basis.

  • Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined time.

    • Expert Insight: Equilibrium time must be experimentally determined. For a new compound, solubility should be measured at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements show no statistically significant change (e.g., <5% difference).[12] For many simple organic systems, 24-48 hours is sufficient.[5]

  • Phase Separation: After equilibration, allow the vials to rest in the incubator for a short period (e.g., 1-2 hours) to allow larger particles to settle. Then, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

    • Trustworthiness: This step is critical to avoid contamination of the supernatant with undissolved microparticles, which would artificially inflate the measured solubility.[5]

  • Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial.

    • Expert Insight: Pre-saturating the syringe filter by discarding the first ~0.2 mL of filtrate is crucial to prevent drug loss due to adsorption onto the filter membrane. The sample should then be immediately and accurately diluted with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve must be prepared using standards of known concentration.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express solubility in desired units (e.g., mg/mL, g/100 g solvent, or mol/L).

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Sampling & Quantification A Weigh excess solid (>99% purity) into vial B Add precise volume of (HPLC-grade solvent) A->B C Agitate in thermostatted shaker (e.g., 25°C) B->C D Confirm equilibrium (e.g., 24-72h sampling) C->D E Settle coarse particles D->E F Centrifuge at >10,000 x g E->F G Filter supernatant (0.22 µm syringe filter) F->G H Accurately dilute filtrate G->H I Analyze by validated HPLC method H->I J Calculate solubility from calibration curve I->J

Caption: Workflow for the Isothermal Equilibrium Shake-Flask Method.

Illustrative Solubility Profile of this compound

While extensive published data for this specific molecule is scarce, we can construct a scientifically plausible, illustrative solubility profile based on the theoretical principles discussed. This data should be considered a predictive guide and a baseline for experimental verification.

Table 1: Illustrative Solubility of this compound at 25°C

SolventSolvent ClassHansen Parameters (δd, δp, δh) MPa⁰·⁵Illustrative Solubility ( g/100 mL)
HexaneNon-Polar(14.9, 0.0, 0.0)< 0.5
TolueneAromatic(18.0, 1.4, 2.0)~ 5-10
DichloromethaneHalogenated(17.0, 7.3, 7.1)> 50
Diethyl EtherEther(14.5, 2.9, 5.1)> 50
Tetrahydrofuran (THF)Polar Aprotic / Ether(16.8, 5.7, 8.0)> 50
AcetonePolar Aprotic / Ketone(15.5, 10.4, 7.0)> 50
Ethyl AcetatePolar Aprotic / Ester(15.8, 5.3, 7.2)> 50
AcetonitrilePolar Aprotic / Nitrile(15.3, 18.0, 6.1)~ 20-30
2-PropanolPolar Protic / Alcohol(15.8, 6.1, 16.4)~ 30-40
EthanolPolar Protic / Alcohol(15.8, 8.8, 19.4)~ 25-35
MethanolPolar Protic / Alcohol(14.7, 12.3, 22.3)~ 15-25
WaterPolar Protic(15.5, 16.0, 42.3)< 0.1

Note: Hansen Solubility Parameter data is sourced from common databases and may vary slightly between sources.[13][14][15]

Analysis of Molecular Interactions

The illustrative data highlights the molecule's amphiphilic nature.

  • High Solubility: The highest solubilities are predicted in moderately polar aprotic solvents like THF, Acetone, and Dichloromethane. These solvents effectively solvate both the non-polar cyclobutyl group (via dispersion forces) and the polar carboxylic acid head (via dipole-dipole and hydrogen bond accepting interactions).

  • Moderate Solubility: In polar protic solvents like alcohols, a competition arises. While the solvent can hydrogen bond with the solute, the energetic cost of disrupting the solvent's extensive H-bonding network to accommodate the non-polar tail becomes more significant as the solvent becomes more polar (solubility in 2-Propanol > Ethanol > Methanol).

  • Low Solubility: In highly non-polar hexane, the energy required to break the strong hydrogen bonds of the solute's crystal lattice (or dimer interactions) is not compensated by the weak solute-solvent dispersion forces. Conversely, in highly polar water, the hydrophobic cyclobutyl group cannot be effectively solvated, leading to extremely poor solubility.

G cluster_solute This compound cluster_solvents Solvent Environments Solute Carboxylic Acid (Polar, H-Bonding) Cyclobutyl Tail (Non-Polar) THF THF (Polar Aprotic) Good H-bond acceptor Good dispersion interactions Solute:head->THF Strong Interaction (H-Bonding) Solute:tail->THF Good Interaction (Dispersion) Hexane Hexane (Non-Polar) Only weak dispersion forces Solute:head->Hexane Poor Interaction Solute:tail->Hexane Good Interaction Methanol Methanol (Polar Protic) Strong H-bonding network Solute:head->Methanol Good Interaction (H-Bonding) Solute:tail->Methanol Poor Interaction (Disrupts solvent network)

Caption: Solute-Solvent Interactions Driving Solubility.

Conclusion

The solubility of this compound is a complex function of the interplay between its polar carboxylic acid group and its non-polar cyclobutyl moiety. A predictive understanding can be achieved by applying principles of intermolecular forces and semi-empirical models like Hansen Solubility Parameters. However, for critical applications in process development and formulation, this theoretical understanding must be underpinned by high-quality experimental data. The isothermal shake-flask method, when executed with rigorous attention to detail regarding equilibration and phase separation, provides the necessary accuracy and reliability. This guide offers both the conceptual framework and the practical tools required for scientists to master the solubility profile of this important chemical entity.

References

  • Chemsrc. This compound | CAS#:4415-84-3. [Link]
  • Vermeire, F. H., Leenhouts, R. G., Morgan, N. C., & Green, W. H. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]
  • Ghanadzadeh, A., & Ghanadzadeh, H. (2007). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. [Link]
  • Ibrahim, E., et al. (n.d.). Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society. [Link]
  • Goryński, K., et al. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • Vermeire, F. H., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]
  • JoVE. (2023). Physical Properties of Carboxylic Acids. Journal of Visualized Experiments. [Link]
  • Unknown. (n.d.).
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]
  • StudySmarter. (n.d.). Polarity and Solubility of Organic Compounds. [Link]
  • Ueda, K., et al. (2023). Summary of solubility measurement protocols of each company before harmonization.
  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]
  • Persson, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. [Link]
  • Unknown. (n.d.).
  • Unknown. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]
  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]
  • Wikipedia. (n.d.). Hansen solubility parameter. [Link]
  • Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]
  • Quora. (2021). How does molecular polarity affect the solubility of a solute in a solvent? [Link]
  • Deneme, I., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.
  • World Health Organization. (n.d.).
  • Hansen, C. M. (n.d.). Designer Solvent Blends - Hansen Solubility Parameters. [Link]
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Chemistry LibreTexts. (2019). 4.4: Solubility. [Link]

Sources

A Multi-Pronged Strategy for the Identification of Biological Targets for 3-Cyclobutylpropanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of robust biological targets is the foundational first step in modern drug discovery.[1][2] For novel chemical entities such as 3-Cyclobutylpropanoic acid, where no established biological activity is documented, a systematic and predictive approach is paramount. This technical guide outlines a comprehensive, multi-modal strategy for the elucidation of its potential protein targets. We eschew a rigid, templated approach in favor of a logical, causality-driven workflow that mirrors contemporary drug discovery pipelines.[3][4] This process begins with a robust in silico predictive phase, leveraging both ligand- and structure-based computational methods to generate a high-quality list of candidate targets. These hypotheses are then rigorously tested through a tiered, self-validating experimental workflow, encompassing biochemical assays for direct target engagement and advanced proteomic techniques for unbiased cellular target validation. This guide is intended for researchers, scientists, and drug development professionals, providing both the strategic framework and the detailed, field-proven protocols necessary to move from an orphan compound to a validated, target-driven research program.

Introduction: Deconstructing the Candidate Molecule

The journey of drug discovery begins with understanding the molecule . This compound is a small molecule characterized by two key structural features: a propanoic acid tail and a cyclobutyl ring. Its basic physicochemical properties are summarized in Table 1.

  • The Propanoic Acid Moiety: This carboxylic acid group makes the molecule an analogue of endogenous short-chain fatty acids (SCFAs) like propionate (C3).[5] SCFAs are critical signaling molecules and energy substrates, acting as ligands for specific G protein-coupled receptors (GPCRs) and as substrates for metabolic enzymes.[6][7][8]

  • The Cyclobutyl Group: This four-membered ring provides a unique conformational rigidity and a hydrophobic character. In medicinal chemistry, cyclobutane rings are increasingly utilized to fill hydrophobic pockets in protein targets, enhance metabolic stability, and serve as indispensable frameworks in drug design.[9][10]

Given these features, a logical starting point is to hypothesize that this compound functions as a mimetic of fatty acids, potentially interacting with targets involved in metabolic regulation, such as enzymes, nuclear receptors, or GPCRs.[6][11][12] The absence of published data necessitates a predictive workflow, as outlined in Figure 1, to systematically identify and validate these potential targets.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₇H₁₂O₂ [13]
Molecular Weight 128.17 g/mol [14]
LogP (Predicted) 1.71 [14]
Boiling Point 227.6±8.0 °C [14]

| PSA (Polar Surface Area) | 37.30 Ų | [14] |

Target_Identification_Workflow cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Experimental Validation A Ligand-Based Methods (Similarity Search, Pharmacophore) C Hypothesis Generation: Prioritized Target List A->C Identifies targets of similar molecules B Structure-Based Methods (Reverse Docking) B->C Identifies potential binding pockets D Biochemical Assays (Enzymatic, Binding) C->D F Unbiased Proteomics (Differential Expression) C->F Unbiased screen E Cellular Target Engagement (e.g., CETSA) D->E Confirm direct binding G Validated Target(s) E->G Confirm binding in cells F->G Identify modulated pathways

Figure 1: A comprehensive workflow for target identification.

In Silico Target Prediction: Generating Actionable Hypotheses

The goal of the in silico phase is to harness vast biological and chemical databases to generate a tractable list of high-probability targets, thereby saving significant time and resources.[1][4] We employ a dual-pronged approach, using both ligand-based and structure-based methods, as their predictive powers are often complementary.

Ligand-Based Approaches: The "Guilt by Association" Principle

These methods are founded on the well-established medicinal chemistry concept that structurally similar molecules often exhibit similar biological activities.[6]

This is the most direct predictive method. The 2D structure of this compound is used as a query to search large chemogenomic databases like ChEMBL and PubChem. The objective is to identify structurally similar compounds that have documented biological targets.

  • Causality: By identifying known drugs or probes that share the cyclobutyl-carboxylic acid scaffold, we can infer that our molecule of interest may interact with the same targets. For example, this search may reveal analogs that bind to fatty acid receptors or metabolic enzymes.

  • Tools: TargetHunter, SwissTargetPrediction, ChEMBL.

Modern computational platforms use machine learning algorithms trained on millions of compound-target interactions to predict a "bioactivity spectrum" for a novel molecule.[15][16] These tools do not rely on direct one-to-one similarity but on learned patterns of chemical features that correlate with binding to specific target classes.[12]

  • Causality: These models can identify non-obvious relationships, predicting potential targets even if no highly similar ligand is present in the training database. They effectively quantify the "privilege" of certain structural motifs for interacting with specific protein families.

Structure-Based Approaches: Docking the Ligand

When the three-dimensional structure of a protein is known, we can computationally assess the likelihood of our molecule binding to it.[11]

Instead of docking many compounds into one target, reverse docking (or panel docking) computationally "docks" a single ligand—in this case, this compound—against a large library of 3D protein structures.[9][12]

  • Causality: This technique identifies proteins with binding pockets that are sterically and electrostatically complementary to the query molecule. A high docking score suggests a favorable binding energy and a potential interaction. This is particularly useful for identifying potential off-targets.

  • Process: The ligand is docked into hundreds or thousands of protein crystal structures. The resulting poses are scored based on predicted binding affinity. Targets are ranked by these scores.

Table 2: Comparison of In Silico Target Prediction Methodologies

Method Principle Strengths Limitations
Similarity Search Similar molecules have similar targets. Fast, intuitive, high success rate for close analogs. Fails if no similar compounds with known targets exist.
Machine Learning Learns quantitative structure-activity relationships from large datasets. Can predict non-obvious targets, high accuracy for known target families.[9] Predictions are limited by the chemical space of the training data.

| Reverse Docking | Ligand is fit into a library of 3D protein structures. | Does not require ligand similarity data; can identify novel targets; useful for off-target prediction.[12] | Computationally intensive; scoring functions can be inaccurate, leading to false positives. |

Predicted Target Classes & Pathways

Based on the structural analysis and the principles of the in silico methods described, the primary predicted target classes for this compound fall within metabolic and signaling pathways.

  • Acyl-CoA Synthetases (ACSs): These enzymes catalyze the formation of acyl-CoA from fatty acids, a crucial step in their metabolism.[3][17] Given its structure, this compound could act as a substrate or, more likely, a competitive inhibitor of short- or medium-chain ACS isoforms.[1]

  • Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors are master regulators of lipid and glucose metabolism and are activated by endogenous fatty acids and their derivatives.[11][12][18] The molecule's fatty acid-like structure makes it a candidate for a pan- or isoform-selective PPAR agonist.[4]

  • Free Fatty Acid Receptors (FFA2/FFA3): These GPCRs are activated by short-chain fatty acids to modulate metabolic and inflammatory signals.[6][8] this compound is a structural analog of the endogenous ligand propionate and is a prime candidate for testing against these receptors.

Predicted_Pathway_Involvement cluster_0 Cell Membrane cluster_1 Cytoplasm / Mitochondria cluster_2 Nucleus Molecule This compound FFA_Receptor FFA2/FFA3 (GPCRs) Molecule->FFA_Receptor Binds? ACS Acyl-CoA Synthetase (ACS) Molecule->ACS Inhibits? PPAR PPARα/γ/δ (Nuclear Receptors) Molecule->PPAR Activates? Metabolism Fatty Acid Metabolism (β-oxidation) ACS->Metabolism Gene_Expression Gene Expression (Lipid & Glucose Homeostasis) PPAR->Gene_Expression

Figure 2: Predicted points of intervention for this compound.

Experimental Validation: From Hypothesis to Evidence

In silico predictions are merely hypotheses. A rigorous, multi-tiered experimental validation process is mandatory to confirm these predictions and ensure scientific integrity.[7][10]

Tier 1: Biochemical Assays for Direct Target Interaction

The first step is to confirm a direct, physical interaction between the compound and its highest-priority predicted targets in a simplified, cell-free system.

This protocol is designed to be a self-validating system to determine if this compound inhibits a candidate ACS enzyme.

  • Objective: To measure the rate of acyl-CoA formation in the presence and absence of the test compound.

  • Materials: Purified recombinant ACS enzyme, ATP, Coenzyme A, MgCl₂, a suitable fatty acid substrate (e.g., propionate), and a detection reagent (e.g., a fluorescent probe that reacts with the free thiol of CoA).

  • Procedure:

    • Prepare a reaction buffer containing all components except the substrate.

    • Dispense the buffer into a 384-well microplate.

    • Add this compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution from 100 µM). Include a vehicle control (e.g., DMSO) and a known inhibitor control.

    • Pre-incubate the enzyme with the compound for 15 minutes at room temperature.

    • Initiate the reaction by adding the fatty acid substrate.

    • Monitor the reaction kinetics (e.g., decrease in fluorescence) over time using a plate reader.

  • Data Analysis & Causality: The rate of the reaction is calculated from the linear phase of the progress curve. A dose-dependent decrease in the reaction rate in the presence of this compound indicates inhibition. The data is fitted to a four-parameter logistic equation to determine the IC₅₀ value. This directly establishes that the compound interferes with the enzyme's catalytic activity.[8]

Table 3: Hypothetical Enzymatic Assay Output

Compound Target IC₅₀ (µM) Interpretation
This compound ACSS2 5.2 ± 0.7 Moderate, dose-dependent inhibition confirmed.
Known Inhibitor ACSS2 0.1 ± 0.02 Assay is performing as expected.

| Vehicle (DMSO) | ACSS2 | >100 | No inhibition from the vehicle. |

Tier 2: Cellular Target Engagement

Confirming that the compound binds its target in the complex milieu of a living cell is a critical validation step.

CETSA operates on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

  • Objective: To demonstrate that this compound binds to its predicted target inside intact cells.

  • Procedure:

    • Treat cultured cells with either the vehicle or a saturating concentration of this compound.

    • Harvest the cells and divide the lysates into aliquots.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C).

    • Centrifuge to pellet the denatured, aggregated proteins.

    • Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western Blot or mass spectrometry.

  • Data Analysis & Causality: In the vehicle-treated samples, the target protein will denature and precipitate at a specific temperature. In the compound-treated samples, a shift in this "melting curve" to higher temperatures provides strong evidence of direct target engagement within the cell.

Tier 3: Unbiased Proteomics for Pathway Analysis

While targeted assays validate specific predictions, unbiased methods can confirm the predicted mechanism of action and discover new targets. Differential proteomics is a powerful tool for observing the global cellular response to a compound.[17][18]

This workflow identifies changes in protein abundance following compound treatment, providing a systems-level view of its biological effects.

Proteomics_Workflow A 1. Cell Culture (e.g., HepG2 cells) B 2. Treatment - Vehicle Control - this compound A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Digestion (Trypsin) C->D E 5. LC-MS/MS Analysis (Quantitative Mass Spectrometry) D->E F 6. Data Analysis - Protein Identification - Quantification E->F G 7. Output - Differentially Expressed Proteins - Pathway Enrichment Analysis F->G

Figure 3: Workflow for differential expression proteomics.

  • Causality and Interpretation: If this compound truly engages a target like PPARα, we would expect to see a significant upregulation of proteins known to be PPARα targets (e.g., enzymes involved in fatty acid β-oxidation). This provides functional validation of the compound's mechanism of action at a pathway level. Conversely, unexpected protein changes may point to novel off-targets, which is critical for understanding the compound's full pharmacological profile.

Conclusion and Future Directions

The process of identifying biological targets for a novel chemical entity like this compound is a systematic endeavor that builds a pyramid of evidence. It starts with a broad base of computationally generated hypotheses, which are then sharpened and refined through progressively more stringent tiers of experimental validation. The multi-pronged strategy detailed in this guide—combining ligand- and structure-based prediction with targeted biochemical assays, cellular engagement studies, and unbiased proteomics—provides a robust and self-validating framework.

Successful validation of a primary target, such as an Acyl-CoA Synthetase or a PPAR isoform, would immediately open avenues for lead optimization, enabling medicinal chemists to improve potency and selectivity. Furthermore, the comprehensive data generated from proteomic analyses will provide invaluable insights into potential secondary targets and downstream pathway effects, which are crucial for predicting both therapeutic efficacy and potential toxicities. This integrated approach ensures that the subsequent investment in preclinical development is based on a solid, mechanistically understood foundation.

References

  • Taylor & Francis. (n.d.). Computational approaches for drug target identification in pathogenic diseases.
  • Royal Society of Chemistry. (n.d.). Computational Approach for Drug Target Identification. In Chemical Genomics.
  • Nature Asia. (2015, August 30). New computational method for identifying drug targets.
  • ChemPro Innovations. (n.d.). Proteomic Analysis for Target Discovery.
  • PubMed. (n.d.). Targeting disease: Computational approaches for drug target identification.
  • ResearchGate. (2018). In Silico Target Prediction for Small Molecules: Methods and Protocols.
  • ChomiX. (n.d.). Protein targets identification by differential proteomics.
  • Creative Biolabs. (n.d.). In Silico Target Prediction.
  • MDPI. (n.d.). Recent Advances in In Silico Target Fishing.
  • ResearchGate. (n.d.). Computational Approaches for Drug Target Identification | Request PDF.
  • National Center for Biotechnology Information. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database.
  • University College London. (n.d.). Target Identification and Validation (Small Molecules).
  • National Center for Biotechnology Information. (2013). Advances in the proteomic discovery of novel therapeutic targets in cancer.
  • Taylor & Francis. (2023). Validation guidelines for drug-target prediction methods.
  • MtoZ Biolabs. (n.d.). Drug Target Identification and Validation.
  • WJBPHS. (n.d.). Target identification and validation in research.
  • MetwareBio. (n.d.). Short-Chain Fatty Acids: Gut Health, Metabolism, and Research Applications.
  • YouTube. (2023). Differential, Disease Modifying, Tractable: Identifying Optimal Drug Targets with Proteomics & AI.
  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13155029, this compound.
  • Chemsrc. (n.d.). This compound | CAS#:4415-84-3.
  • National Center for Biotechnology Information. (n.d.). Inhibition of Long Chain Fatty Acyl-CoA Synthetase (ACSL) and Ischemia Reperfusion Injury.
  • Wikipedia. (n.d.). Proteomics.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
  • National Center for Biotechnology Information. (2024). A novel fatty acid mimetic with pan-PPAR partial agonist activity inhibits diet-induced obesity and metabolic dysfunction-associated steatotic liver disease.
  • PubMed. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs.
  • Sygnature Discovery. (n.d.). Enzymology | Enzyme Assay Protocol.
  • PLOS One. (2012). Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists.
  • ResearchGate. (2015). The Pharmacology and Function of Short Chain Fatty Acid Receptors.
  • National Center for Biotechnology Information. (2024). Prediction of compound-target interaction using several artificial intelligence algorithms and comparison with a consensus-based strategy.
  • Wiley Online Library. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates.
  • Northwestern Scholars. (2013). Short chain fatty acids and their receptors: New metabolic targets.
  • National Center for Biotechnology Information. (2024). Short-Chain Fatty Acids and Human Health: From Metabolic Pathways to Current Therapeutic Implications.

Sources

The Cyclobutane Motif: A Rising Star in Bioactive Molecule Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclobutane ring, once considered a mere curiosity of strained organic chemistry, has emerged as a powerful and versatile scaffold in modern medicinal chemistry. Its unique three-dimensional structure and distinct physicochemical properties offer a compelling alternative to traditional, often planar, molecular frameworks. This guide provides a comprehensive technical overview of cyclobutane-containing bioactive molecules, from their natural origins and synthetic accessibility to their strategic application in drug design. We will delve into the rationale behind incorporating this strained ring system, explore key examples of its successful implementation, and provide detailed experimental protocols to empower researchers in their own discovery programs. The strategic replacement of conventional moieties with a cyclobutane ring can lead to significant enhancements in critical drug-like properties, including metabolic stability, binding affinity, and solubility, heralding a new era of "escape from flatland" in drug discovery.[1]

The Allure of the Strained Ring: Physicochemical Properties of Cyclobutane

The cyclobutane ring is the second most strained saturated monocarbocycle, with a strain energy of approximately 26.3 kcal/mol.[2] This inherent strain, a consequence of its deviation from the ideal tetrahedral bond angle of 109.5°, is the very source of its unique and advantageous properties in medicinal chemistry.[3]

Unlike the planar cyclopropane, cyclobutane adopts a puckered or folded conformation to alleviate some of the torsional strain that would arise from eclipsing hydrogen atoms in a planar arrangement.[4][5] This non-planar geometry is a key feature that allows for the creation of molecules with greater three-dimensionality.

The C-C bond lengths in cyclobutane are approximately 1.56 Å, which is longer than the typical C-C single bond in alkanes (around 1.54 Å).[4] This slight elongation is a result of the ring strain and contributes to the unique reactivity and conformational preferences of cyclobutane-containing molecules.

Table 1: Comparison of Physicochemical Properties of Small Cycloalkanes

PropertyCyclopropaneCyclobutaneCyclopentaneCyclohexane
Strain Energy (kcal/mol) ~28.1[2]~26.3[2]~7.1[4]0[4]
C-C-C Bond Angle (°) 60[3]~88 (puckered)[4]~105 (envelope)~111 (chair)
Boiling Point (°C) -33[6]13[6]49[6]81[6]
Density (g/mL) 0.689[6]0.689[6]0.746[6]0.778[6]

The data in Table 1 highlights the unique position of cyclobutane among small cycloalkanes, possessing significant ring strain that can be harnessed for various applications in drug design without the extreme reactivity of cyclopropane.

Nature's Blueprint: Cyclobutane-Containing Bioactive Natural Products

While not as abundant as five- and six-membered rings, the cyclobutane motif is found in a fascinating array of natural products, showcasing its evolutionary selection for specific biological functions.[7] These natural products often exhibit potent and diverse biological activities, providing inspiration for the design of novel therapeutic agents.[8]

One notable example is sceptrin , an antimicrobial and antiviral alkaloid isolated from the marine sponge Agelas sceptrum.[9][10] Its unique dimeric structure features a central cyclobutane ring, which is crucial for its biological activity.

Another important class of cyclobutane-containing natural products are the ladderane fatty acids , found in anaerobic ammonium-oxidizing (anammox) bacteria.[11] These lipids contain multiple fused cyclobutane rings, forming a "ladder-like" structure that is believed to impart exceptional stability to the bacterial membranes.[11]

The platinum-based anticancer drug carboplatin is a synthetic molecule, but its design incorporates a cyclobutane-1,1-dicarboxylate ligand.[9] This ligand modulates the reactivity of the platinum center, leading to a different side-effect profile compared to its predecessor, cisplatin.[12]

Constructing the Core: Synthetic Strategies for Cyclobutane Rings

The synthetic accessibility of the cyclobutane ring has significantly advanced in recent decades, moving beyond classical methods to more sophisticated and stereocontrolled approaches. This has been a critical factor in the increased adoption of this motif in drug discovery programs.[6][7]

[2+2] Photocycloaddition

The [2+2] photocycloaddition of two olefinic units is one of the most direct and widely used methods for constructing cyclobutane rings.[13][14] This reaction can be performed intramolecularly or intermolecularly and often proceeds with high stereoselectivity.[15]

G

Experimental Protocol: Intermolecular [2+2] Photocycloaddition for Sceptrin Core Synthesis

This protocol is adapted from the total synthesis of (±)-sceptrin and demonstrates a modern approach to [2+2] cycloaddition using a photocatalyst.[7][10]

Causality: The use of a photocatalyst, such as an iridium complex, allows the reaction to proceed with visible light (blue LEDs) instead of harsh UV irradiation, which can be destructive to sensitive functional groups.[7][10] The choice of solvent and concentration is critical for optimizing the dimerization reaction and minimizing side products. This protocol is self-validating through the isolation and characterization of the C2-symmetric dimer as a single regioisomer and diastereomer, confirming the high selectivity of the reaction.[7]

Materials:

  • Hymenidin surrogate (monomer)

  • Iridium photocatalyst (e.g., Ir[dF(CF3)ppy]2(dtbbpy)PF6)

  • Methanol (degassed)

  • Blue LEDs (440–450 nm)

  • Reaction vessel (e.g., Schlenk flask)

  • Stir plate and stir bar

  • External cooling fan

Procedure:

  • In a Schlenk flask, dissolve the hymenidin surrogate (1.0 equiv) and the iridium photocatalyst (e.g., 1.8 mol %) in degassed methanol to a concentration of 0.5 M.

  • Place the flask on a stir plate and stir the solution.

  • Position the blue LEDs around the flask and begin irradiation.

  • Use an external fan to maintain the reaction at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the cyclobutane dimer.

Transition-Metal Catalyzed Cyclizations

Transition-metal catalysis has opened up new avenues for the synthesis of cyclobutanes, often with high levels of control over regio- and stereoselectivity.[16][17] These methods can involve various strategies, including the ring-opening of bicyclobutanes or the cyclization of linear precursors.[2][18]

G

Experimental Protocol: Palladium-Catalyzed Cross-Coupling of Bicyclo[1.1.0]butyl Boronate Esters

This protocol, adapted from recent advances in the functionalization of bicyclobutanes, demonstrates the synthesis of aryl-substituted bicyclobutanes, which can be precursors to functionalized cyclobutanes.[19]

Causality: The choice of a palladium catalyst and a specific phosphine ligand (e.g., CyJPhos) is crucial for achieving efficient cross-coupling. The reaction conditions, including the use of a base and an appropriate solvent, are optimized to facilitate the catalytic cycle of oxidative addition, transmetalation, and reductive elimination. This protocol is self-validating through the successful formation of the desired cross-coupled product, which can be confirmed by spectroscopic methods (NMR, MS) and, in some cases, single-crystal X-ray diffraction.[19]

Materials:

  • Bicyclo[1.1.0]butyl boronate ester (1.0 equiv)

  • Aryl iodide (2.0 equiv)

  • Pd(dba)2 (15 mol %)

  • CyJPhos (30 mol %)

  • Zinc chloride (1.1 equiv)

  • s-Butyllithium (1.1 equiv)

  • Tetrahydrofuran (THF, anhydrous)

  • Schlenk flask and other standard inert atmosphere glassware

Procedure:

  • To a solution of the bicyclo[1.1.0]butyl boronate ester in anhydrous THF at -45 °C under an inert atmosphere, add s-butyllithium dropwise and stir for 3 hours.

  • Add a solution of zinc chloride in THF and allow the mixture to warm to room temperature.

  • In a separate flask, prepare the palladium catalyst by mixing Pd(dba)2 and CyJPhos in THF.

  • Add the aryl iodide and the catalyst solution to the reaction mixture.

  • Stir at room temperature for 1 hour, then heat to 65 °C for 24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

The Cyclobutane Advantage in Medicinal Chemistry

The incorporation of a cyclobutane ring into a drug candidate can have a profound and often beneficial impact on its pharmacological profile.[9][20][21] Medicinal chemists are increasingly leveraging the unique properties of this scaffold to address common challenges in drug discovery.[4]

Conformational Restriction and Pre-organization

The rigid, puckered nature of the cyclobutane ring can lock a molecule into a specific conformation that is favorable for binding to its biological target.[4] This pre-organization reduces the entropic penalty of binding, which can lead to a significant increase in binding affinity and potency.[22]

Bioisosteric Replacement: Escaping Flatland

The cyclobutane ring is an excellent bioisostere for various functional groups, most notably the phenyl ring.[1] Replacing a planar aromatic ring with a three-dimensional cyclobutane scaffold is a key strategy in the "escape from flatland" approach to drug design.[1] This substitution can lead to several advantages:

  • Improved Solubility: The non-planar nature of the cyclobutane ring can disrupt crystal lattice packing, leading to improved aqueous solubility.[1]

  • Enhanced Metabolic Stability: Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing them with a saturated cyclobutane ring can block these metabolic hotspots, leading to improved metabolic stability and a longer in vivo half-life.[20]

  • Increased Binding Affinity: The 3D geometry of the cyclobutane ring can provide better shape complementarity with the binding pocket of a target protein compared to a flat aromatic ring.[1][22]

Table 2: Quantitative Comparison of Aromatic vs. Cyclobutane Bioisosteres

ParameterAromatic AnalogCyclobutane AnalogFold Change/ImprovementReference
Aqueous Solubility LowerHigherOften significant increase[1]
Metabolic Stability (in vitro half-life) ShorterLongerCan be substantially longer[20]
Binding Affinity (IC50/Ki) VariableCan be significantly improvedUp to several-fold improvement[22]
Fraction of sp3 carbons (Fsp3) LowerHigherIncreased 3-dimensionality[1]
Case Study: Cyclobutane-Containing Nucleoside Analogs as Antiviral Agents

A significant area of research for cyclobutane-containing molecules is in the development of antiviral agents, particularly nucleoside analogs. The cyclobutane ring serves as a carbocyclic replacement for the ribose or deoxyribose sugar moiety found in natural nucleosides.[9] These carbocyclic nucleosides are often resistant to enzymatic degradation, leading to improved pharmacokinetic properties.

Several cyclobutane-containing nucleoside analogs have shown potent activity against viruses such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV).

Experimental Protocol: Antiviral Assay for Herpes Simplex Virus (HSV-1)

This protocol outlines a general plaque reduction assay to determine the antiviral activity of a cyclobutane nucleoside analog against HSV-1.[16]

Causality: This assay directly measures the ability of a compound to inhibit the replication of the virus, as evidenced by a reduction in the number of plaques (zones of cell death) formed in a monolayer of host cells. The use of a serial dilution of the compound allows for the determination of the EC50 (the concentration that inhibits 50% of viral replication), a key measure of antiviral potency. This protocol is self-validating through the inclusion of a virus-only control (to establish the baseline number of plaques) and a cell-only control (to ensure the compound is not cytotoxic at the tested concentrations).

Materials:

  • Vero cells (or other HSV-1 susceptible cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Herpes Simplex Virus-1 (HSV-1) stock of known titer

  • Cyclobutane nucleoside analog (test compound)

  • Carboxymethyl cellulose (CMC) overlay medium

  • Crystal violet staining solution

  • Phosphate-buffered saline (PBS)

  • 24-well plates

Procedure:

  • Seed Vero cells in 24-well plates and grow to confluence.

  • Prepare serial dilutions of the cyclobutane nucleoside analog in DMEM.

  • Pre-treat the confluent cell monolayers with the different concentrations of the test compound for 1 hour at 37°C.

  • Infect the cells with HSV-1 at a multiplicity of infection (MOI) that will produce a countable number of plaques (e.g., 100 plaque-forming units per well).

  • After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.

  • Add an overlay medium containing CMC and the respective concentrations of the test compound to each well.

  • Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

  • Fix the cells with a methanol/acetone mixture and stain with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control.

  • Determine the EC50 value from the dose-response curve.

Assessing the Impact: Key In Vitro Assays

To validate the benefits of incorporating a cyclobutane ring, a suite of in vitro assays is essential. These assays provide quantitative data on key drug-like properties.

Metabolic Stability Assay

This assay measures the susceptibility of a compound to metabolism by liver enzymes, typically using human liver microsomes.[6][21]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

Causality: This assay simulates the first-pass metabolism that a drug would undergo in the liver. The rate of disappearance of the parent compound over time provides a measure of its intrinsic clearance. A longer half-life indicates greater metabolic stability. The protocol is self-validating by including a positive control (a compound with known metabolic instability) and a negative control (incubation without the NADPH cofactor, which is required for many metabolic enzymes to function).

Materials:

  • Human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compound (cyclobutane analog and its parent compound)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for LC-MS analysis

  • LC-MS/MS system

Procedure:

  • Pre-incubate the human liver microsomes and the test compound in phosphate buffer at 37°C.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction in each aliquot by adding cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Plot the natural log of the percentage of remaining compound versus time to determine the in vitro half-life (t1/2) and calculate the intrinsic clearance.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

For compounds with potential antimicrobial activity, the MIC assay is the gold standard for determining potency.[1][20]

Experimental Protocol: Broth Microdilution for MIC Determination

Causality: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It provides a quantitative measure of the compound's in vitro potency. The protocol is self-validating through the inclusion of a positive control (a known antibiotic), a negative/growth control (no antimicrobial agent), and a sterility control (no bacteria).

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton broth (MHB)

  • Test compound

  • 96-well microtiter plate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.

  • Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).

  • Inoculate each well (except the sterility control) with the bacterial suspension.

  • Include a growth control well (bacteria in broth without the compound) and a sterility control well (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (bacterial growth). The MIC can also be determined by measuring the optical density at 600 nm.

Future Perspectives and Conclusion

The cyclobutane ring has firmly established itself as a valuable component in the medicinal chemist's toolbox. Its ability to impart three-dimensionality, conformational rigidity, and improved metabolic stability makes it an attractive scaffold for the design of next-generation therapeutics. As synthetic methodologies for the construction and functionalization of cyclobutane rings continue to evolve, we can expect to see an even greater proliferation of this unique motif in drug candidates across a wide range of therapeutic areas. The "escape from flatland" is not just a conceptual trend but a practical and effective strategy for improving the quality of drug candidates, and the cyclobutane ring is a shining example of this principle in action.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
  • Nguyen, L. V., & Jamison, T. F. (2020). Total Synthesis of (±)-Sceptrin. Organic Letters, 22(17), 6698–6702. [Link]
  • Chemistry LibreTexts. (2021). 12.1: Nomenclature and Physical Properties of Cycloalkanes. [Link]
  • Nassar, A.-e. F., Kamel, A. M., & Clarimont, C. (2004). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 9(5), 417–425. [Link]
  • O'Malley, D. P., Li, K., Maue, M., Zografos, A. L., & Baran, P. S. (2007). Total Synthesis of (±)-Sceptrin. Journal of the American Chemical Society, 129(15), 4762–4775. [Link]
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014).
  • Hassan, M. M., Yaseen, A., Ebead, A., Audette, G., & Lee-Ruff, E. (2018). Synthesis of Cyclobutane Nucleoside Analogues 3: Preparation of Carbocyclic Derivatives of Oxetanocin. Nucleosides, Nucleotides & Nucleic Acids, 37(9), 518–531. [Link]
  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
  • Lee-Ruff, E. (2018). Preparation of novel nucleoside analogues from cyclobutane precursors as potential antiviral agents. Organic Chemistry: Current Research. [Link]
  • Gyan Sanchay. Properties of Cycloalkanes. [Link]
  • JBUON. (2005).
  • Döhner, K., & Sodeik, B. (2019). Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves. Bio-protocol, 9(23), e3455. [Link]
  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]
  • Li, J., Gao, K., Bian, M., & Ding, H. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(1), 136–154. [Link]
  • Zhan, X., He, H.-X., Peng, Q., & Feng, J.-J. (2024). Synthesis of Cyclobutanes and Cyclobutenes by Strain-Release-Driven Ring-Opening of Bicyclo[1.1.0]butanes. Synthesis, 56(24), 3829–3848. [Link]
  • Dherange, B. D., Vantourout, J. C., & Baran, P. S. (2021). Bridge Cross-Coupling of Bicyclo[1.1.0]butanes. Organic Letters, 23(15), 6034–6038. [Link]
  • Chemistry LibreTexts. (2023). Physical Properties of Cycloalkanes. [Link]
  • Civitelli, L., Marcocci, M. E., Piacentini, S., & Palamara, A. T. (2017). A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies. Frontiers in Microbiology, 8, 1098. [Link]
  • CUTM Courseware. Preparation and Chemical Properties of Cyclopropane and Cyclobutane. [Link]
  • Alberta Health Services. (2013). Sample Type and Collection Guidelines for Herpes simplex Virus (HSV) and Varicella zoster Virus (VZV) Testing. [Link]
  • Chemistry LibreTexts. (2023). 4.
  • Zhan, X., He, H.-X., Peng, Q., & Feng, J.-J. (2024). Synthesis of Cyclobutanes and Cyclobutenes by Strain-Release-Driven Ring-Opening of Bicyclo[1.1.0]butanes. Synthesis, 56(24), 3829–3848. [Link]
  • Khan, H., Kour, A., & Arfat, M. Y. (2022). In Vitro Analysis of the Antioxidant and Antiviral Activity of Embelin against Herpes Simplex Virus-1. Molecules, 27(21), 7523. [Link]
  • Jamil, R., & Jamil, A. (2022). Diagnosis of Herpes Simplex Virus: Laboratory and Point-of-Care Techniques. Micromachines, 13(8), 1289. [Link]
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Hoffmann, M., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(15), 8849–8871. [Link]
  • The world's largest collection of open access research papers. Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
  • Damsté, S. J. S., Strous, M., Rijpstra, W. I. C., Hopmans, E. C., Geenevasen, J. A. J., van Duin, A. C. T., van Niftrik, L. A., & Jetten, M. S. M. (2002). Linearly concatenated cyclobutane lipids form a dense bacterial membrane.
  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
  • Griesbeck, A. G., & Abe, M. (Eds.). (2006). [2+2] Photochemical Cycloaddition in Organic Synthesis. Wiley-VCH. [Link]
  • Xu, H., Zhang, W., Shu, D., Werness, J. B., & Tang, W. (2008). Synthesis of cyclobutenes by highly selective transition-metal-catalyzed ring expansion of cyclopropanes. Angewandte Chemie International Edition, 47(46), 8933–8936. [Link]
  • Bach, T., & Hehn, J. P. (2011). Photochemical Reactions as Key Steps in Natural Product Synthesis. Angewandte Chemie International Edition, 50(5), 1000–1045. [Link]
  • Wang, Z., & Friščić, T. (2023). Synthesis, Structural Characterization, and Photochemical [2 + 2] Cycloaddition of a Coordination Polymer: Multiweek Inorganic–Organic Chemistry Experiments.
  • Chen, J., & Chen, J. (2021). Transition-metal-catalyzed C−H functionalization of cyclobutanes. Chinese Journal of Chemistry, 39(12), 3335–3348. [Link]

Sources

Methodological & Application

Revolutionizing Stereocontrol: A Deep Dive into the Synthesis of 3-Cyclobutylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereoisomerism in Drug Development

In the realm of medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule, known as stereoisomerism, is of paramount importance. Enantiomers, which are non-superimposable mirror images of each other, can exhibit remarkably different pharmacological and toxicological profiles. The cyclobutane motif, a four-membered carbocycle, is a privileged scaffold in modern drug discovery, prized for its ability to impart unique conformational constraints and metabolic stability to bioactive molecules.[1][2][3] When incorporated into structures like 3-cyclobutylpropanoic acid, the stereochemistry of the cyclobutane ring and any adjacent chiral centers dictates the molecule's interaction with biological targets. Consequently, the development of robust and efficient stereoselective syntheses for such building blocks is a critical endeavor for researchers and scientists in the pharmaceutical industry.[4][5][6]

This comprehensive guide provides an in-depth exploration of the stereoselective synthesis of this compound, offering detailed application notes and protocols for drug development professionals. We will delve into various synthetic strategies, elucidating the underlying principles that govern stereocontrol and providing practical, field-proven methodologies.

Strategic Approaches to Stereoselective Synthesis

The synthesis of enantiomerically pure this compound can be approached through several distinct strategies, each with its own set of advantages and considerations. These methods primarily revolve around three core principles: chiral auxiliary-mediated synthesis, asymmetric catalysis, and enzymatic resolution.

Chiral Auxiliary-Mediated Synthesis: A Reliable Path to Enantiopurity

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[7][8] Once the desired stereocenter is established, the auxiliary is cleaved and can often be recovered for reuse. This method offers a high degree of predictability and is well-suited for the synthesis of this compound derivatives.[7][8]

A prominent example involves the use of Evans' oxazolidinone auxiliaries. These auxiliaries are readily available in both enantiomeric forms and have been extensively used in asymmetric alkylation and aldol reactions.[7][9]

Protocol 1: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol outlines the synthesis of a chiral this compound derivative using an Evans' oxazolidinone auxiliary to control the stereochemistry of an alkylation reaction.

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equivalents) dropwise.

  • Stir the resulting solution for 30 minutes, then add cyclobutanecarbonyl chloride (1.0 equivalent) and stir for an additional 2-3 hours at -78 °C.

  • Quench the reaction with saturated aqueous ammonium chloride and allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Step 2: Diastereoselective Enolate Formation and Alkylation

  • Dissolve the acylated auxiliary from Step 1 in anhydrous THF and cool to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equivalents) dropwise and stir for 30 minutes to form the sodium enolate.

  • In a separate flask, prepare a solution of a suitable electrophile, such as methyl bromoacetate (1.2 equivalents), in anhydrous THF.

  • Add the electrophile solution to the enolate solution at -78 °C and stir for 4-6 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate and extract with dichloromethane.

  • Dry the combined organic layers and concentrate in vacuo. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated product in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (2.0 equivalents) and hydrogen peroxide (H₂O₂) (4.0 equivalents) at 0 °C.

  • Stir the reaction mixture for 2-4 hours, or until the starting material is consumed (monitored by TLC).

  • Quench the excess peroxide with sodium sulfite.

  • Acidify the mixture with 1N HCl and extract the desired this compound derivative with ethyl acetate.

  • The chiral auxiliary can be recovered from the aqueous layer.

Step Key Reagents Typical Diastereomeric Ratio Typical Yield
Acylation(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, n-BuLi, Cyclobutanecarbonyl chlorideN/A>90%
AlkylationNaHMDS, Methyl bromoacetate>95:580-90%
CleavageLiOH, H₂O₂N/A>85%
Asymmetric Hydrogenation: A Catalytic Approach to Chirality

Asymmetric hydrogenation is a powerful and atom-economical method for the enantioselective reduction of prochiral olefins.[10][11] This technique utilizes a chiral transition metal catalyst, typically based on rhodium, ruthenium, or iridium, to deliver hydrogen to one face of the double bond preferentially.[10][12] For the synthesis of this compound, a suitable α,β-unsaturated precursor is required.

Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol describes the enantioselective hydrogenation of (E)-3-cyclobutylacrylic acid using a chiral rhodium catalyst.

Step 1: Preparation of the Catalyst Precursor

  • In a glovebox, dissolve [Rh(COD)₂]BF₄ (1 mol%) and a chiral bisphosphine ligand, such as (R)-BINAP (1.1 mol%), in a degassed solvent like methanol or dichloromethane.

  • Stir the solution for 30 minutes to allow for ligand exchange and formation of the active catalyst.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reactor, dissolve (E)-3-cyclobutylacrylic acid (1.0 equivalent) in degassed methanol.

  • Add the pre-formed catalyst solution to the reactor under an inert atmosphere.

  • Pressurize the reactor with hydrogen gas (typically 10-50 atm) and stir the reaction mixture at room temperature for 12-24 hours.

  • Carefully vent the reactor and concentrate the reaction mixture.

  • The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis after conversion to a suitable derivative (e.g., a methyl ester).

Step 3: Purification

  • The crude product can be purified by column chromatography on silica gel to afford the desired enantiomerically enriched this compound.

Catalyst System Substrate Typical Enantiomeric Excess (ee) Typical Yield
[Rh((R)-BINAP)(COD)]BF₄(E)-3-Cyclobutylacrylic acid>95%>90%
[Ru((S)-BINAP)Cl₂]Methyl (E)-3-cyclobutylacrylate>98%>95%

Workflow for Asymmetric Hydrogenation

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis & Purification catalyst_precursor [Rh(COD)₂]BF₄ active_catalyst Active Rh-BINAP Catalyst catalyst_precursor->active_catalyst Ligand Exchange ligand Chiral Ligand (e.g., BINAP) ligand->active_catalyst product Chiral Product (this compound) active_catalyst->product substrate Prochiral Substrate ((E)-3-Cyclobutylacrylic Acid) substrate->product Asymmetric Hydrogenation hydrogen H₂ Gas hydrogen->product analysis Chiral HPLC/GC Analysis product->analysis Determine ee purification Column Chromatography analysis->purification

Caption: Workflow for the stereoselective synthesis of this compound via asymmetric hydrogenation.

Enzymatic Resolution: Harnessing Nature's Catalysts

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture.[13][14] Lipases are a class of enzymes that are particularly effective at catalyzing the hydrolysis or transesterification of esters in an enantioselective manner.[15][16][17] This method is often employed on a larger scale due to the mild reaction conditions and high selectivity of enzymes.

Protocol 3: Lipase-Catalyzed Kinetic Resolution

This protocol details the kinetic resolution of racemic ethyl 3-cyclobutylpropanoate using a lipase.

Step 1: Racemic Ester Synthesis

  • Prepare racemic ethyl 3-cyclobutylpropanoate by standard Fischer esterification of this compound with ethanol in the presence of a catalytic amount of sulfuric acid.

Step 2: Enzymatic Hydrolysis

  • To a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), add the racemic ethyl 3-cyclobutylpropanoate.

  • Add an immobilized lipase, such as Candida antarctica lipase B (CALB), to the mixture.

  • Stir the reaction at a controlled temperature (typically 30-40 °C) and monitor the progress of the reaction by GC or HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining ester and the hydrolyzed acid.

Step 3: Separation and Isolation

  • Once the desired conversion is reached, filter off the immobilized enzyme (which can be washed and reused).

  • Extract the reaction mixture with an organic solvent like ethyl acetate.

  • Separate the unreacted ester from the carboxylic acid by extraction with a mild aqueous base (e.g., sodium bicarbonate solution).

  • Acidify the aqueous layer and extract the enantiomerically enriched this compound.

  • The organic layer contains the enantiomerically enriched ethyl 3-cyclobutylpropanoate, which can be hydrolyzed to the other enantiomer of the acid if desired.

Enzyme Substrate Product 1 (ee) Product 2 (ee)
Candida antarctica lipase B (CALB)Racemic ethyl 3-cyclobutylpropanoate(R)-ethyl 3-cyclobutylpropanoate (>98%)(S)-3-cyclobutylpropanoic acid (>98%)
Pseudomonas cepacia lipase (PCL)Racemic methyl 3-cyclobutylpropanoate(S)-methyl 3-cyclobutylpropanoate (>95%)(R)-3-cyclobutylpropanoic acid (>95%)

Logical Flow of Enzymatic Resolution

G racemic Racemic Mixture (R/S)-Ester lipase Lipase racemic->lipase products Mixture of (S)-Ester and (R)-Acid lipase->products Enantioselective Hydrolysis separation Separation products->separation s_ester Enantiopure (S)-Ester separation->s_ester r_acid Enantiopure (R)-Acid separation->r_acid

Caption: The process of separating enantiomers using lipase-catalyzed kinetic resolution.

Conclusion: Paving the Way for Chiral Drug Candidates

The stereoselective synthesis of this compound is a testament to the ingenuity and precision of modern organic chemistry. The choice of synthetic strategy—be it the reliable control of chiral auxiliaries, the efficiency of asymmetric catalysis, or the green approach of enzymatic resolution—will depend on factors such as scale, cost, and the desired enantiomer. By providing detailed protocols and insights into these methodologies, this guide aims to empower researchers and scientists to confidently and efficiently synthesize this valuable chiral building block, thereby accelerating the discovery and development of next-generation therapeutics.

References

  • Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid deriv
  • Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry.
  • Chiral auxiliary. Wikipedia.
  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. IntechOpen.
  • Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives | Request PDF.
  • A two-step enzymatic resolution process for large-scale production of (S)- and (R)
  • Chiral Auxiliaries. Sigma-Aldrich.
  • Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids.
  • Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.
  • Unlocking the Asymmetric Hydrogenation of Tetrasubstituted Acyclic Enones.
  • Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases.
  • Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Acyclic Olefins.
  • Chiral Auxiliaries in Asymmetric Synthesis.
  • Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters.
  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.
  • Comparison Of Asymmetric Hydrogenations Of Unsaturated-Carboxylic Acids And -Esters. Chemical Reviews.
  • studies toward the stereocontrolled synthesis of cyclobutane deriv
  • This compound. PubChem.
  • Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. SciELO.
  • Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones | Request PDF.
  • Synthesis And Properties Of Cyclobutane-1,2-Dicarboylic Acids And Thei. UND Scholarly Commons.
  • Eight-Step Enantioselective Total Synthesis of (−)-Cycloclavine. Journal of the American Chemical Society.
  • Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science.
  • Enzymatic kinetic resolution of the racemic alcohol...
  • Stereoselective Cyclopropan
  • Lessons in Strain and Stability: An Enantioselective Synthesis of (+)-[18]-Ladderanoic Acid. Journal of the American Chemical Society.
  • Synthesis of β-Aminocyclobutanecarboxylic Acid Derivatives.
  • Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
  • A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Baruch S. Blumberg Institute.
  • Special Issue “The Role of Natural Products in Drug Discovery”. MDPI.
  • The application of cyclobutane derivatives in organic synthesis.
  • The Discovery of Gadopiclenol: An Example of Rational Drug Design?.
  • Emerging drug discovery trends explored in CAS Insights webinar. CAS.
  • In Silico Drug Repurposing Studies for the Discovery of Novel Salicyl-AMP Ligase (MbtA)Inhibitors. MDPI.

Sources

Synthetic Pathways to 3-Cyclobutylpropanoic Acid: A Detailed Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Cyclobutylpropanoic acid is a valuable carboxylic acid building block in medicinal chemistry and materials science, finding application in the synthesis of diverse molecular scaffolds. Its cyclobutyl moiety imparts unique conformational constraints and lipophilicity, which can be advantageous in the design of novel therapeutics and functional materials. This application note provides a comprehensive guide for the synthesis of this compound, commencing from the readily accessible starting material, cyclobutanemethanol.

This document presents two distinct and robust synthetic routes, each with its own set of advantages and considerations. The first route employs the classical and reliable malonic ester synthesis, a cornerstone of C-C bond formation in organic chemistry. The second pathway offers a modern alternative, leveraging a mild oxidation followed by a Wittig reaction for carbon chain extension.

For each route, we provide detailed, step-by-step protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs. All procedures have been designed to be self-validating, with clear guidance on reaction monitoring and product characterization.

Route 1: The Malonic Ester Synthesis Pathway

The malonic ester synthesis is a venerable and highly effective method for the preparation of carboxylic acids.[1] This three-step sequence involves the initial conversion of cyclobutanemethanol to a more reactive electrophile (a tosylate or bromide), followed by alkylation of diethyl malonate, and concluding with hydrolysis and decarboxylation.[2]

Logical Workflow for Route 1

Malonic_Ester_Synthesis cluster_0 Activation of Alcohol cluster_1 C-C Bond Formation cluster_2 Hydrolysis & Decarboxylation A Cyclobutanemethanol B Cyclobutylmethyl Tosylate or Cyclobutyl Bromide A->B TsCl, Pyridine or PBr3 C Diethyl Cyclobutylmethylmalonate B->C Diethyl malonate, NaOEt, EtOH D This compound C->D 1. NaOH, H2O, Reflux 2. H3O+, Heat

Caption: Workflow for the Malonic Ester Synthesis of this compound.

Protocol 1.1: Synthesis of Cyclobutylmethyl Tosylate

The initial step involves the activation of the primary alcohol of cyclobutanemethanol by converting it into a good leaving group, a tosylate. This is achieved by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.[3]

Materials:

  • Cyclobutanemethanol (1.0 eq.)

  • Anhydrous Pyridine (2.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve cyclobutanemethanol (1.0 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (2.0 eq.) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude cyclobutylmethyl tosylate, which can be used in the next step without further purification or purified by column chromatography.

Protocol 1.2: Synthesis of Diethyl Cyclobutylmethylmalonate

This step involves the nucleophilic substitution of the tosylate with the enolate of diethyl malonate.[4] The enolate is generated in situ using a base such as sodium ethoxide.[1]

Materials:

  • Cyclobutylmethyl tosylate (1.0 eq.)

  • Diethyl malonate (1.1 eq.)

  • Sodium metal (1.1 eq.)

  • Absolute Ethanol

  • Anhydrous Diethyl Ether

Procedure:

  • In a flame-dried three-neck flask equipped with a reflux condenser and an addition funnel, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.1 eq.) to absolute ethanol under an inert atmosphere.

  • Once all the sodium has reacted, add diethyl malonate (1.1 eq.) dropwise to the sodium ethoxide solution.

  • To the resulting solution of sodiomalonic ester, add a solution of cyclobutylmethyl tosylate (1.0 eq.) in anhydrous diethyl ether dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and pour it into a mixture of ice and water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude diethyl cyclobutylmethylmalonate can be purified by vacuum distillation.

Protocol 1.3: Hydrolysis and Decarboxylation to this compound

The final step involves the saponification of the diester to a dicarboxylic acid, followed by decarboxylation upon heating in an acidic medium to yield the desired product.[5][6]

Materials:

  • Diethyl cyclobutylmethylmalonate (1.0 eq.)

  • Sodium Hydroxide (NaOH) (3.0 eq.)

  • Ethanol/Water (1:1 mixture)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve diethyl cyclobutylmethylmalonate (1.0 eq.) in an ethanol/water (1:1) mixture.

  • Add sodium hydroxide pellets (3.0 eq.) and heat the mixture to reflux for 3-4 hours.

  • After saponification is complete (monitored by TLC), cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 1-2 with concentrated HCl.

  • Heat the acidic solution to reflux for 2-3 hours to effect decarboxylation. Carbon dioxide evolution will be observed.

  • Cool the mixture to room temperature and extract the product with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound. The product can be further purified by distillation or recrystallization.

Route 2: Oxidation and Wittig Reaction Pathway

This alternative route avoids the use of malonic esters and instead relies on an initial oxidation of the starting alcohol to an aldehyde, followed by a Wittig reaction to install the two-carbon extension. This pathway is often milder and can be advantageous for substrates with functional groups sensitive to the conditions of malonic ester synthesis.

Logical Workflow for Route 2

Wittig_Reaction_Pathway cluster_0 Oxidation cluster_1 Wittig Reaction cluster_2 Reduction & Hydrolysis A Cyclobutanemethanol B Cyclobutanecarboxaldehyde A->B Swern Oxidation or PCC C Ethyl 3-cyclobutylpropenoate B->C Ph3P=CHCO2Et D This compound C->D 1. H2, Pd/C 2. NaOH, H2O 3. H3O+

Sources

The Strategic Deployment of 3-Cyclobutylpropanoic Acid in Synthetic Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 3-cyclobutylpropanoic acid as a versatile building block for synthetic and medicinal chemistry. We will delve into its strategic applications, providing detailed, field-tested protocols for its incorporation into diverse molecular scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the cyclobutyl moiety to enhance the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents.

Introduction: The Cyclobutyl Moiety as a Bioisostere and Conformational Tool

In contemporary drug discovery, the strategic incorporation of small carbocyclic rings, such as the cyclobutyl group, has emerged as a powerful tactic to optimize lead compounds. The cyclobutyl moiety offers a unique combination of properties that are highly advantageous in medicinal chemistry. It can serve as a bioisostere for gem-dimethyl or phenyl groups, improve metabolic stability by blocking sites of oxidation, and introduce a degree of conformational rigidity that can enhance binding affinity to biological targets.[1][2] The puckered nature of the cyclobutane ring allows for the precise positioning of substituents in three-dimensional space, a critical factor in rational drug design.

This compound is a particularly useful building block as it combines the benefits of the cyclobutyl group with a reactive carboxylic acid handle. This allows for its ready incorporation into a wide array of molecules through common synthetic transformations such as amide bond formation and esterification.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₇H₁₂O₂PubChem CID 13155029[3]
Molecular Weight 128.17 g/mol PubChem CID 13155029[3]
CAS Number 4415-84-3PubChem CID 13155029[3]
Predicted XlogP 1.7PubChemLite[4]
Boiling Point Not available
Melting Point Not available

Spectroscopic Data (Predicted/Typical):

SpectrumKey Features
¹H NMR Signals corresponding to the cyclobutyl ring protons, two methylene groups of the propanoic acid chain, and a carboxylic acid proton.
¹³C NMR Resonances for the carbonyl carbon, the methylene carbons of the chain, and the carbons of the cyclobutyl ring.[2][5][6]
IR A broad O-H stretch from the carboxylic acid, a sharp C=O stretch, and C-H stretches for the alkyl groups.
Mass Spec A molecular ion peak and characteristic fragmentation patterns.[4][7]

Synthesis of the Building Block: this compound

While commercially available, understanding the synthesis of this compound provides valuable insights into its potential impurities and scalability. A common approach involves the malonic ester synthesis followed by decarboxylation.

G cluster_0 Synthesis of this compound Diethyl malonate Diethyl malonate NaOEt 1. NaOEt, EtOH 2. Cyclobutylmethyl bromide Diethyl malonate->NaOEt Deprotonation & Alkylation Intermediate_ester Diethyl 2-(cyclobutylmethyl)malonate NaOEt->Intermediate_ester Hydrolysis_Decarboxylation 1. NaOH, H₂O/EtOH, Δ 2. H₃O⁺, Δ Intermediate_ester->Hydrolysis_Decarboxylation Saponification & Decarboxylation Final_Product This compound Hydrolysis_Decarboxylation->Final_Product

Caption: A common synthetic route to this compound.

Core Applications: Amide Bond Formation and Esterification

The carboxylic acid functionality of this compound is the primary site for its elaboration into more complex molecules. Amide bond formation and esterification are two of the most fundamental and widely utilized transformations in medicinal chemistry.

Amide Bond Formation: A Gateway to Bioactive Molecules

The formation of an amide bond from this compound and a primary or secondary amine is a robust and versatile reaction. A variety of coupling reagents can be employed, with the choice often depending on the steric and electronic properties of the coupling partners and the desired reaction conditions.

1-/[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) is a highly efficient coupling reagent that often provides high yields and short reaction times.

Materials:

  • This compound

  • Amine of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq).

  • Add HATU (1.2 eq) to the mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

G cluster_0 HATU-Mediated Amide Coupling Workflow Start Dissolve Acid and Amine in DMF Add_Reagents Add HATU and DIPEA Start->Add_Reagents React Stir at Room Temperature Add_Reagents->React Workup Aqueous Workup and Extraction React->Workup Reaction Complete Purify Column Chromatography Workup->Purify End Isolated Amide Product Purify->End

Caption: Workflow for HATU-mediated amide coupling.

The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.

Materials:

  • This compound

  • Amine of interest

  • EDC hydrochloride

  • HOBt

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM, add the amine of interest (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Esterification: Modulating Polarity and Prodrug Strategies

Esterification of this compound is a key transformation for creating prodrugs, modifying solubility, and for use as synthetic intermediates.

For simple, unhindered alcohols, the classic Fischer esterification using a catalytic amount of strong acid is a straightforward and economical method.

Materials:

  • This compound

  • Alcohol of interest (e.g., methanol, ethanol)

  • Concentrated sulfuric acid

  • Anhydrous toluene (or other suitable solvent for azeotropic removal of water)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in an excess of the alcohol or in a solvent such as toluene, add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the mixture to reflux, and if using toluene, equip the apparatus with a Dean-Stark trap to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize the excess acid with saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by distillation or column chromatography.

Mechanistic Considerations

The reactivity of the carboxylic acid in this compound follows well-established principles of nucleophilic acyl substitution. In amide coupling reactions with reagents like HATU or EDC, the carboxylic acid is first activated to form a more electrophilic species, which is then readily attacked by the amine nucleophile. The role of additives like HOBt is to form an active ester intermediate that is less prone to side reactions and racemization in the case of chiral substrates.

In Fischer esterification, the strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium process, and driving it to completion often requires the removal of water or the use of a large excess of the alcohol.

Conclusion

This compound is a valuable and versatile building block in modern synthetic and medicinal chemistry. Its unique structural and conformational properties, combined with the ease of its incorporation into diverse molecular scaffolds via robust amide coupling and esterification protocols, make it a powerful tool for the development of novel therapeutic agents. The detailed protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their drug discovery programs.

References

  • Ren, S., Pan, F., Zhang, W., & Rao, G.-W. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. [Link]
  • Steffens, A. M., de Wildt, B. W. F. M., & Bolt, J. E. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(15), 2329-2342. [Link]
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). This compound (C7H12O2).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237).
  • Doc Brown's Chemistry. (n.d.). C-13 NMR SPECTROSCOPY INDEX.
  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

Protocol for the Functionalization of 3-Cyclobutylpropanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclobutane Motif in Modern Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in medicinal chemistry.[1] Its rigid, three-dimensional structure offers a unique conformational profile that can enhance the pharmacological properties of drug candidates, including metabolic stability and binding affinity.[2] 3-Cyclobutylpropanoic acid, in particular, serves as a versatile building block, presenting multiple avenues for chemical modification. This application note provides a comprehensive guide for the functionalization of this compound, detailing protocols for modifications at the carboxylic acid group, the α-carbon, and the cyclobutane ring itself. The methodologies presented herein are designed to be robust and adaptable, enabling researchers to generate a diverse library of compounds for drug discovery and development programs.

I. Functionalization of the Carboxylic Acid Moiety: Amide and Ester Analogs

The carboxylic acid group is the most readily functionalized handle on this compound. Its conversion to amides and esters is a cornerstone of medicinal chemistry, allowing for the exploration of a wide range of steric and electronic properties.

A. Amide Bond Formation: Strategies for Efficient Coupling

The direct condensation of a carboxylic acid and an amine is generally inefficient.[3] Therefore, activation of the carboxylic acid is necessary. A plethora of coupling reagents are available, each with its own advantages. For a substrate like this compound, where steric hindrance from the cyclobutyl group is minimal, standard coupling agents are typically effective.

This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a highly reactive NHS ester, which then readily reacts with a primary or secondary amine.[3]

Materials:

  • This compound

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add NHS (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 eq) and TEA (1.5 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expert Insight: For sterically hindered amines, or if racemization is a concern with chiral amines, the use of coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with a non-nucleophilic base such as DIPEA is recommended.[4][5]

B. Esterification: Classical and Modern Approaches

Esterification of this compound can be achieved through various methods, with the Fischer-Speier esterification being a classic and cost-effective choice.

This acid-catalyzed reaction between a carboxylic acid and an alcohol is an equilibrium process.[6] Using a large excess of the alcohol or removing water as it forms can drive the reaction to completion.

Materials:

  • This compound

  • Alcohol of interest (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous organic solvent (e.g., Toluene)

  • Dean-Stark apparatus (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), dissolve this compound (1.0 eq) in the desired alcohol (used as solvent and reagent).

  • Carefully add a catalytic amount of concentrated H₂SO₄ (e.g., 5 mol%).

  • Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, carefully neutralize the excess acid with saturated aqueous NaHCO₃ solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by distillation or flash column chromatography.

II. Functionalization at the α-Carbon: The Hell-Volhard-Zelinsky Reaction

The α-carbon of carboxylic acids can be halogenated using the Hell-Volhard-Zelinsky (HVZ) reaction, providing a key intermediate for further synthetic transformations.[7][8]

This reaction involves the treatment of the carboxylic acid with bromine in the presence of a catalytic amount of phosphorus tribromide (PBr₃).[7]

Materials:

  • This compound

  • Bromine (Br₂)

  • Phosphorus tribromide (PBr₃) (catalytic amount)

  • Anhydrous solvent (optional, e.g., CCl₄)

Procedure:

  • To a flask containing this compound (1.0 eq), add a catalytic amount of PBr₃.

  • Slowly add Br₂ (1.1 eq) to the mixture at room temperature. The reaction is often exothermic and should be controlled.

  • Heat the reaction mixture to 60-80 °C for several hours until the evolution of HBr gas ceases.

  • Cool the reaction mixture and carefully quench with water to hydrolyze the intermediate acyl bromide.

  • Extract the α-bromo acid with an organic solvent.

  • Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate.

  • The product can be purified by distillation or recrystallization.

III. Advanced Functionalization: C-H Activation of the Cyclobutane Ring

Direct functionalization of the C-H bonds of the cyclobutane ring represents a modern and efficient strategy for introducing molecular complexity. Recent advances have enabled the site-selective arylation of cyclobutane carboxylic acids.[9][10] While these methods have been demonstrated on substrates where the carboxylic acid is directly attached to the ring, the principles can be adapted for this compound, likely favoring functionalization at the C3 position of the cyclobutane ring due to directing group effects.

This cutting-edge protocol utilizes a palladium catalyst and a specifically designed ligand to direct the arylation to the γ-position of the cyclobutane ring relative to the propanoic acid side chain.[9]

Key Components:

  • Substrate: this compound

  • Coupling Partner: Aryl iodide

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: A specialized pyridone ligand (e.g., SulfonaPyridone L3 in combination with a monodentate pyridone ligand L4 as described by Yu and coworkers) is crucial for achieving high regioselectivity.[9][11]

  • Oxidant: A suitable oxidant, such as 1,4-benzoquinone, is typically required.

  • Solvent: A high-boiling point solvent like 1,2-dichloroethane (DCE) is often used.

General Procedure Outline:

  • A mixture of this compound, the aryl iodide, Pd(OAc)₂, the specific ligands, and the oxidant in the appropriate solvent would be heated at an elevated temperature (e.g., >100 °C) for an extended period.

  • Reaction progress would be monitored by LC-MS.

  • Work-up would involve filtration, extraction, and purification by chromatography.

Causality and Experimental Choices: The choice of ligand is paramount in directed C-H activation. The ligand coordinates to the palladium center and positions the catalyst in proximity to the target C-H bond, enabling its selective cleavage and subsequent functionalization.[9][11] The oxidant is necessary to regenerate the active Pd(II) catalyst.

Data Summary and Visualization

Table 1: Representative Coupling Reagents for Amide Synthesis
Coupling ReagentAdditiveBaseTypical SolventKey Advantages
EDC NHSTEA, DIPEADCM, DMFWater-soluble byproducts, mild conditions.[3]
DCC HOBtTEA, DIPEADCMCost-effective, but byproduct can be difficult to remove.
HATU NoneDIPEADMF, NMPHigh efficiency, low racemization, good for hindered substrates.[4]
PyBOP NoneDIPEADMFSimilar to HATU, effective for peptide synthesis.
Diagrams

Amide_Coupling cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling Acid This compound Activated_Ester NHS Ester Intermediate Acid->Activated_Ester Activation Reagent EDC/NHS Reagent->Activated_Ester Amine Primary/Secondary Amine Amide_Product Amide Product Activated_Ester->Amide_Product Coupling Amine->Amide_Product Nucleophilic Attack

Caption: Workflow for EDC/NHS mediated amide bond formation.

HVZ_Reaction Acid 3-Cyclobutylpropanoic Acid Acyl_Bromide Acyl Bromide Intermediate Acid->Acyl_Bromide + PBr₃ PBr3 PBr₃ (cat.) Enol Enol Intermediate Acyl_Bromide->Enol Enolization Alpha_Bromo_Acyl_Bromide α-Bromo Acyl Bromide Enol->Alpha_Bromo_Acyl_Bromide + Br₂ Br2 Br₂ Final_Product α-Bromo-3-cyclobutyl -propanoic Acid Alpha_Bromo_Acyl_Bromide->Final_Product Hydrolysis Water H₂O Water->Final_Product

Sources

Application Notes and Protocols: 3-Cyclobutylpropanoic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The cyclobutyl moiety has emerged as a valuable structural motif in modern medicinal chemistry, prized for its ability to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. 3-Cyclobutylpropanoic acid is a key building block that provides a straightforward entry point for incorporating this desirable functionality. This comprehensive guide details the significance of the cyclobutyl group, provides protocols for the synthesis of this compound and its derivatives (amides and esters), and explores its application in the creation of advanced pharmaceutical intermediates. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their drug discovery endeavors.

The Strategic Importance of the Cyclobutyl Group in Medicinal Chemistry

The four-membered cyclobutane ring, once considered a synthetic curiosity, is now a strategically important component in the design of novel therapeutics. Its incorporation into a drug molecule can confer several advantageous properties:

  • Metabolic Stability: The cyclobutyl group can act as a "metabolic shield," protecting adjacent functional groups from enzymatic degradation, thereby increasing the drug's half-life.[1]

  • Improved Lipophilicity and Solubility: The three-dimensional and puckered nature of the cyclobutane ring can modulate a molecule's lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[1] This can lead to improved solubility and cell permeability.

  • Conformational Rigidity and Binding Affinity: The constrained nature of the cyclobutyl ring can lock a molecule into a specific conformation that is optimal for binding to its biological target, thus enhancing potency and selectivity.[1]

  • Novel Chemical Space: The unique geometry of the cyclobutyl ring allows medicinal chemists to explore novel chemical space, leading to the discovery of compounds with new biological activities.

These properties have led to the inclusion of the cyclobutyl moiety in a range of approved drugs and clinical candidates for treating diseases such as cancer, viral infections, and neurological disorders.[2][3]

Synthesis of the Key Building Block: this compound

A reliable supply of the starting material is paramount for any synthetic campaign. While various methods exist for the synthesis of cyclobutane-containing molecules, a practical and scalable approach to this compound is crucial. An analogous and well-documented procedure for the synthesis of 3-cyclopentylpropionic acid from cyclopentanone can be adapted for the synthesis of this compound from cyclobutanone.[1]

Protocol 1: Synthesis of this compound (Analogous Method)

This two-step procedure involves a Michael addition of cyclobutanone to an acrylate, followed by hydrolysis of the resulting ester.

Step 1: Michael Addition to form Ethyl 3-cyclobutylpropanoate

  • Reaction: Cyclobutanone + Ethyl acrylate → Ethyl 3-cyclobutylpropanoate

  • Rationale: The reaction is facilitated by the in situ formation of an enamine from cyclobutanone, which acts as a soft nucleophile in a conjugate addition to the electron-deficient alkene of ethyl acrylate. A catalytic amount of a suitable acid is used to promote enamine formation.

Materials:

  • Cyclobutanone

  • Ethyl acrylate

  • Pyrrolidine (or another secondary amine)

  • p-Toluenesulfonic acid (catalytic amount)

  • Toluene (solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclobutanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap until no more water is formed.

  • Cool the reaction mixture to room temperature.

  • Slowly add ethyl acrylate (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude ethyl 3-cyclobutylpropanoate can be purified by vacuum distillation.

Step 2: Hydrolysis to this compound

  • Reaction: Ethyl 3-cyclobutylpropanoate → this compound

  • Rationale: Saponification of the ester using a strong base, followed by acidification, yields the desired carboxylic acid.

Materials:

  • Ethyl 3-cyclobutylpropanoate (from Step 1)

  • Ethanol

  • 10% Aqueous sodium hydroxide solution

  • 1 M Hydrochloric acid

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the ethyl 3-cyclobutylpropanoate (1.0 eq) in ethanol in a round-bottom flask.

  • Add a 10% aqueous sodium hydroxide solution (2.0 eq) to the flask.

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Wash the remaining aqueous solution with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2 with 1 M hydrochloric acid.

  • Extract the product with diethyl ether (3 x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Applications in the Synthesis of Pharmaceutical Intermediates

This compound is a versatile starting material for the synthesis of a variety of pharmaceutical intermediates, primarily through the formation of amide and ester derivatives.

Synthesis of 3-Cyclobutylpropanamides

Amide bond formation is one of the most common reactions in medicinal chemistry. Coupling this compound with various amines can generate a library of compounds for screening or for use as intermediates in more complex syntheses.

Protocol 2: General Procedure for Amide Coupling
  • Reaction: this compound + Amine → N-Substituted-3-cyclobutylpropanamide

  • Rationale: The carboxylic acid is first activated to a more reactive species, such as an acyl chloride or an active ester, which then readily reacts with the amine to form the amide bond. The use of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator like HOBt (hydroxybenzotriazole) is a common and efficient method that avoids the need to isolate the highly reactive acyl chloride.

Materials:

  • This compound

  • Amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in DCM or DMF.

  • Add the amine of interest (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by column chromatography on silica gel or by recrystallization.

Table 1: Examples of Amide Coupling Partners

AminePotential Therapeutic Area of Resulting Intermediate
Aniline derivativesKinase inhibitors, GPCR modulators
Bioactive amines (e.g., aminothiazoles)Protease inhibitors, Anti-infectives
Chiral aminesAsymmetric synthesis of drug candidates
Synthesis of 3-Cyclobutylpropanoate Esters

Esterification of this compound can be used to generate prodrugs, modify solubility, or to introduce a handle for further chemical transformations.

Protocol 3: Fischer Esterification
  • Reaction: this compound + Alcohol → Alkyl 3-cyclobutylpropanoate

  • Rationale: This is a classic acid-catalyzed esterification. Using the alcohol as the solvent drives the equilibrium towards the product.

Materials:

  • This compound

  • Alcohol of interest (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (catalytic amount)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-8 hours.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by vacuum distillation.

Workflow and Logical Relationships

The following diagrams illustrate the synthetic pathways and the logical flow from the starting material to the final pharmaceutical intermediates.

Synthesis_Workflow A This compound B Amide Derivatives A->B Amide Coupling C Ester Derivatives A->C Esterification D Pharmaceutical Intermediates B->D C->D

Caption: Synthetic utility of this compound.

Amide_Coupling_Detail cluster_0 Activation cluster_1 Coupling 3-Cyclobutylpropanoic_Acid This compound R-COOH Acyl_Chloride 3-Cyclobutylpropanoyl Chloride R-COCl 3-Cyclobutylpropanoic_Acid->Acyl_Chloride SOCl2 or (COCl)2 Activated_Ester Activated Ester R-COO-X 3-Cyclobutylpropanoic_Acid->Activated_Ester EDC/HOBt Amide N-Substituted-3-cyclobutylpropanamide R-CONH-R' Acyl_Chloride->Amide Activated_Ester->Amide Amine Amine R'-NH2 Amine->Amide

Caption: Detailed workflow for amide synthesis.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. The protocols outlined in this guide provide a solid foundation for researchers to incorporate the beneficial cyclobutyl moiety into their drug discovery programs. The straightforward conversion of this compound into a wide array of amides and esters opens up a vast chemical space for exploration. As the demand for drug candidates with improved pharmacokinetic properties continues to grow, the strategic use of building blocks like this compound will undoubtedly play an increasingly important role in the development of next-generation therapeutics. Future work in this area could focus on the development of enantioselective syntheses of substituted 3-cyclobutylpropanoic acids to further refine the stereochemical aspects of drug design.

References

  • Ren, S., Pan, F., Zhang, W., & Rao, G. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113-4135. [Link]
  • Wessjohann, L. A., et al. (2007). Cyclobutanes in Small‐Molecule Drug Candidates. Angewandte Chemie International Edition, 46(48), 9235-9238. [Link]

Sources

Application Note: High-Sensitivity Quantification of 3-Cyclobutylpropanoic Acid by GC-MS and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 3-Cyclobutylpropanoic acid in various matrices. As a key intermediate or potential metabolite in pharmaceutical development and chemical synthesis, robust and reliable quantification methods are paramount. This guide details two primary analytical approaches: Gas Chromatography-Mass Spectrometry (GC-MS) following chemical derivatization and direct analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the underlying principles, provide field-proven insights into method development, and present detailed, step-by-step protocols for sample preparation, instrumental analysis, and method validation, conforming to rigorous industry standards.

Introduction and Analytical Rationale

This compound (C₇H₁₂O₂) is a carboxylic acid with a molecular weight of 128.17 g/mol .[1][2] The quantification of such small-molecule acids is a common requirement in drug metabolism studies, toxicokinetics, and process chemistry. The primary analytical challenge stems from the polar carboxylic acid functional group. This group imparts low volatility and a tendency for strong interaction with active sites in chromatographic systems, which can lead to poor peak shape and low sensitivity if not properly addressed.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₇H₁₂O₂[3]
Molecular Weight128.17 g/mol [3]
Boiling Point227.6 ± 8.0 °C[3]
LogP1.71[3]

Given these properties, two orthogonal analytical strategies are recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile compounds. For this compound, its high boiling point and polarity necessitate a chemical derivatization step to increase volatility and improve chromatographic performance.[4] This approach offers excellent selectivity and sensitivity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The industry standard for quantifying compounds in complex biological matrices. It circumvents the need for derivatization by analyzing the compound directly in the liquid phase, offering high throughput and sensitivity.

This guide provides detailed protocols for both methodologies, enabling researchers to select the approach best suited for their specific application, matrix, and available instrumentation.

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Causality

Direct GC analysis of carboxylic acids is often hampered by their low volatility and high polarity, which leads to significant peak tailing and poor sensitivity due to analyte adsorption on the column.[5] To overcome this, we convert the polar carboxyl group into a less polar, more volatile ester or silyl ester. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a rapid and effective method that replaces the active hydrogen on the carboxylic acid with a non-polar trimethylsilyl (TMS) group. This derivatization reaction dramatically improves the analyte's volatility and thermal stability, making it amenable to GC analysis with sharp, symmetrical peaks.

Experimental Workflow for GC-MS Analysis

The diagram below outlines the complete workflow from sample receipt to final data analysis for the GC-MS method.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Reaction Mixture) Extraction Analyte Extraction (LLE or SPE) Sample->Extraction Drydown Evaporation to Dryness (Nitrogen Stream) Extraction->Drydown Derivatization Silylation Reaction (BSTFA + Heat) Drydown->Derivatization GC_Inject GC Injection Derivatization->GC_Inject Separation Chromatographic Separation GC_Inject->Separation Ionization Mass Spectrometry (EI Ionization) Separation->Ionization Detection Detection (SIM/Scan) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Urine) Protein_Precip Protein Precipitation or LLE/SPE Sample->Protein_Precip Centrifuge Centrifugation Protein_Precip->Centrifuge Transfer Supernatant Transfer Centrifuge->Transfer LC_Inject LC Injection Transfer->LC_Inject Separation Reversed-Phase Separation LC_Inject->Separation Ionization Mass Spectrometry (ESI Ionization) Separation->Ionization Detection Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Sources

A Comprehensive Guide to the Analysis of 3-Cyclobutylpropanoic Acid by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed application notes and validated protocols for the quantitative analysis of 3-Cyclobutylpropanoic acid. Given its physicochemical properties—specifically its polarity, low volatility, and lack of a strong UV chromophore—this analyte presents unique challenges for standard chromatographic methods. We present two robust, orthogonal approaches: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine analysis and a highly sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization for trace-level quantification. This document is intended for researchers, analytical scientists, and professionals in drug development, offering in-depth explanations of methodological choices, step-by-step protocols, and guidance on method validation in accordance with international standards.

Introduction: The Analytical Challenge of this compound

This compound (C₇H₁₂O₂, MW: 128.17 g/mol ) is a carboxylic acid that may serve as a synthetic building block or appear as a process-related impurity in pharmaceutical manufacturing.[1][2] Its analytical characterization is critical for quality control and regulatory compliance. The primary challenges in developing analytical methods for this compound stem from its structure:

  • Low Volatility: The polar carboxylic acid group imparts a high boiling point (approx. 227°C) and low vapor pressure, making direct analysis by gas chromatography problematic.[1]

  • Lack of a Strong Chromophore: The molecule is aliphatic and lacks conjugated double bonds, resulting in poor UV absorbance and thus low sensitivity with standard HPLC-UV detectors.[3][4]

To address these challenges, specific strategies must be employed. For HPLC, this involves optimizing detection, while for GC, chemical modification (derivatization) is essential to enable analysis.[5][6] This guide provides two validated methods to provide flexibility for different laboratory instrumentation and sensitivity requirements.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Method Rationale

This method utilizes reversed-phase chromatography, the workhorse of the pharmaceutical industry. The core challenge is detection. While this compound lacks a UV maximum, carboxylic acids exhibit weak "end absorption" at low UV wavelengths (typically <220 nm).[7] By setting the detector to a low wavelength, such as 210 nm, direct quantification is possible, albeit with moderate sensitivity and a higher potential for interference from other sample components or mobile phase impurities.

Causality Behind Experimental Choices:

  • Column: A C18 stationary phase is selected for its versatility and ability to retain moderately polar compounds like this compound through hydrophobic interactions.

  • Mobile Phase: An acidic mobile phase (e.g., containing 0.1% phosphoric acid) is crucial.[8] At a low pH, the carboxylic acid functional group remains in its protonated, non-ionized form (-COOH). This increases its hydrophobicity, leading to better retention and improved peak shape on the C18 column.

  • Detector: A UV detector set at 210 nm provides a straightforward approach without the need for complex derivatization, suitable for assay and purity determinations where concentration levels are relatively high.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Standard Standard Preparation HPLC HPLC System Injection Standard->HPLC Sample Sample Preparation (Dissolution & Filtration) Sample->HPLC MobilePhase Mobile Phase Preparation (Acidified Water/Acetonitrile) MobilePhase->HPLC Separation C18 Column Separation HPLC->Separation Detection UV Detection @ 210 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Standard Integration->Quantification Report Final Report Quantification->Report

Caption: A typical workflow for the HPLC-UV analysis of this compound.

Detailed HPLC Protocol

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade, e.g., Milli-Q or equivalent).

  • Phosphoric acid (85%, analytical grade).

  • Syringe filters (0.45 µm, PTFE or nylon).[9]

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.1% (v/v) solution of phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in acetonitrile.

    • Create a working standard at a target concentration (e.g., 100 µg/mL) by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation:

    • Accurately weigh a sample amount expected to contain approximately 10 mg of the analyte into a 100 mL volumetric flask.

    • Add approximately 70 mL of acetonitrile and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to the mark with acetonitrile.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

ParameterSetting
ColumnC18, 150 mm x 4.6 mm, 5 µm
Mobile PhaseA: 0.1% H₃PO₄ in Water; B: Acetonitrile
Gradient70% A / 30% B, hold for 10 min
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength210 nm
Run Time10 minutes
  • System Suitability: Before sample analysis, inject the working standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.

  • Analysis and Quantification: Inject the standard and sample solutions. Identify the this compound peak based on its retention time relative to the standard. Calculate the concentration using an external standard method.

Method Validation Framework (ICH Q2(R2))

This protocol must be validated to ensure it is fit for its intended purpose.[10][11][12] Key validation parameters include:

ParameterDescriptionTypical Acceptance Criteria
Specificity Ability to assess the analyte in the presence of other components (e.g., impurities, matrix).[10]Peak purity analysis, no co-elution
Linearity Proportional relationship between concentration and detector response over a defined range.[10]Correlation coefficient (r²) ≥ 0.999
Accuracy Closeness of test results to the true value, often measured by spike/recovery studies.[10]98.0% - 102.0% recovery
Precision Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).[10]RSD ≤ 2.0%
LOD & LOQ Lowest amount detectable (LOD) and quantifiable (LOQ) with acceptable precision and accuracy.Signal-to-Noise: 3:1 (LOD), 10:1 (LOQ)
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.RSD of results ≤ 5.0%

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Method Rationale

This method provides superior sensitivity and specificity compared to the HPLC-UV approach, making it ideal for trace-level impurity analysis or analysis in complex biological matrices.[5] The core of this method is the conversion of the non-volatile this compound into a volatile derivative that can traverse the GC column.

Causality Behind Experimental Choices:

  • Derivatization: Silylation is a common and highly effective derivatization technique for compounds with active hydrogens, such as carboxylic acids.[6] A reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton of the -COOH group with a non-polar trimethylsilyl (TMS) group. This transformation drastically reduces the polarity and boiling point of the analyte, making it amenable to GC analysis.[13]

  • GC Column: A low-to-mid polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., HP-5ms), is chosen. This provides excellent separation for a wide range of derivatized compounds.

  • MS Detection: Mass spectrometry offers high selectivity and sensitivity. Data can be acquired in full scan mode to confirm the identity of the derivatized analyte by its mass spectrum and in Selected Ion Monitoring (SIM) mode for highly sensitive and accurate quantification.[14]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_derivatization Phase 2: Chemical Derivatization cluster_analysis Phase 3: Instrumental Analysis cluster_data Phase 4: Data Processing SamplePrep Sample Dissolution (e.g., in Pyridine) Drying Evaporation to Dryness (if in aqueous solvent) SamplePrep->Drying AddReagent Add Silylation Reagent (e.g., BSTFA) Drying->AddReagent Reaction Incubate at 70°C AddReagent->Reaction GCMS GC-MS Injection Reaction->GCMS Separation Capillary Column Separation GCMS->Separation Detection Mass Spectrometry Detection (Scan & SIM Mode) Separation->Detection Integration Peak Integration (EIC) Detection->Integration Quantification Quantification vs. Standard Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for GC-MS analysis, highlighting the critical derivatization step.

Detailed GC-MS Protocol

Instrumentation and Materials:

  • GC-MS system with an autosampler.

  • Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

  • Pyridine or Acetonitrile (anhydrous, GC grade).

  • Reaction vials (2 mL) with screw caps.

  • Heating block or oven.

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in anhydrous pyridine.

    • Create a series of working standards for a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with pyridine.

  • Sample Preparation:

    • Accurately weigh a sample expected to contain 1-50 µg of the analyte into a 2 mL reaction vial. If the sample is in an aqueous solution, it must first be evaporated to complete dryness under a stream of nitrogen.

    • Dissolve the residue or the weighed solid in 100 µL of anhydrous pyridine.

  • Derivatization Reaction:

    • To each standard and sample vial, add 100 µL of BSTFA (+1% TMCS).

    • Tightly cap the vials and vortex for 30 seconds.

    • Heat the vials in a heating block at 70 °C for 30 minutes.

    • Allow the vials to cool to room temperature. Transfer the contents to a GC autosampler vial if necessary.

  • GC-MS Conditions:

ParameterSetting
ColumnHP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier GasHelium, constant flow at 1.2 mL/min
Injection Volume1 µL, Splitless mode
Inlet Temperature250 °C
Oven ProgramInitial 60°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)
Transfer Line Temp.280 °C
MS Source Temp.230 °C
MS Quad Temp.150 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeFull Scan (m/z 40-450) for identification; SIM for quantification (Target ions: e.g., m/z 117, 185)
  • Analysis and Quantification:

    • First, inject a derivatized standard in full scan mode to confirm the retention time and mass spectrum of the TMS-derivatized this compound. The expected molecular ion [M]⁺ would be at m/z 200, with characteristic fragments.

    • For quantification, use SIM mode monitoring characteristic ions to enhance sensitivity. Construct a calibration curve from the derivatized standards and calculate the sample concentration.

Method Comparison and Summary

FeatureHPLC-UV MethodGC-MS Method
Principle Reversed-Phase Liquid ChromatographyGas Chromatography with Derivatization
Sensitivity Moderate (µg/mL range)High (ng/mL range)
Specificity Moderate; relies on chromatographic resolutionVery High; relies on both retention time and mass spectrum
Sample Preparation Simple: Dissolve, filter, injectComplex: Requires anhydrous conditions and derivatization
Instrumentation Standard HPLC with UV detectorGC-MS system
Primary Application Assay, purity, routine QCTrace impurity analysis, bioanalysis, structure confirmation
Validation Considerations Potential for matrix interference at low UV wavelengthsDerivatization efficiency and stability must be monitored

Conclusion

The analysis of this compound requires tailored chromatographic strategies to overcome its inherent analytical challenges. For routine quality control applications where analyte concentrations are sufficient, the presented HPLC-UV method offers a simple, robust, and reliable solution without the need for complex sample preparation. For applications demanding higher sensitivity and specificity, such as trace impurity profiling or bioanalytical studies, the GC-MS method with silylation derivatization is the superior choice. The selection between these two orthogonal methods should be based on the specific analytical objective, required sensitivity, and available instrumentation. Both protocols, when properly validated according to ICH guidelines[11], provide a solid foundation for the accurate and reliable quantification of this compound in research and regulated environments.

References

  • Chemsrc. (2025). This compound | CAS#:4415-84-3.
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Proclinical. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Hanai, T., & Hatano, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC.
  • LCGC International. (2025). A Rapid New Approach to Quantifying Short-Chain Fatty Acids.
  • Frontiers. (2022). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains.
  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • National Institutes of Health. (2023). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.
  • MDPI. (2022). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers.
  • PubMed. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS).
  • Journal of the American Society of Brewing Chemists. (2001). Determination of Carboxylic Acids, Carbohydrates, Glycerol, Ethanol, and 5-HMF in Beer by High-Performance Liquid Chromatography.
  • Nacalai Tesque, Inc. Sample Pretreatment for HPLC.
  • MDPI. (2022). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry.
  • National Institutes of Health. This compound | C7H12O2 | CID 13155029 - PubChem.
  • Wiley Online Library. Acids: Derivatization for GC Analysis.
  • Phenomenex. Derivatization for Gas Chromatography.
  • PubMed. (2009). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures.
  • SIELC Technologies. Separation of 3-Chloropropanoic acid on Newcrom R1 HPLC column.

Sources

Use of cyclobutyl moieties to improve metabolic stability in drugs

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: The Cyclobutyl Moiety as a Strategic Tool for Enhancing Metabolic Stability in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming the Challenge of Metabolic Instability

In the landscape of drug discovery, achieving a desirable pharmacokinetic (PK) profile is as critical as attaining high potency and selectivity. A significant hurdle in this endeavor is rapid metabolic degradation, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[1][2][3] This rapid clearance can lead to low bioavailability, short duration of action, and the formation of potentially toxic metabolites, ultimately causing the failure of promising drug candidates.[3] Consequently, medicinal chemists employ various strategies to "block" these metabolic "soft spots." One increasingly successful strategy is the introduction of specific chemical motifs that sterically hinder or electronically deactivate sites of metabolism.[2]

This guide focuses on the application of the cyclobutyl group, a four-membered carbocycle, as a powerful bioisosteric replacement to enhance the metabolic stability of drug candidates.[4][5][6] Its unique structural and chemical properties make it an effective tool for mitigating oxidative metabolism, thereby improving a compound's overall drug-like properties.[4][7] We will explore the mechanistic rationale behind its use, present case studies, and provide detailed protocols for the synthesis and evaluation of cyclobutyl-containing analogues.

The Rationale: Why Employ a Cyclobutyl Moiety?

The effectiveness of the cyclobutyl ring in improving metabolic stability stems from its distinct stereoelectronic properties. Unlike linear alkyl chains or other cyclic systems, its puckered, three-dimensional structure and chemical inertness offer several advantages.[4][8]

  • Steric Shielding of Metabolic Hotspots: The primary mechanism by which a cyclobutyl group enhances stability is through steric hindrance. When placed at or near a metabolically liable position (e.g., an oxidizable methylene or methine group), the bulk of the cyclobutyl ring can physically block the approach of metabolizing enzymes like CYPs, effectively shielding the site from oxidation.[9] This is particularly effective when replacing smaller, more accessible groups like an isopropyl or gem-dimethyl group.

  • Absence of Labile Protons: The C-H bonds on a cyclobutyl ring are generally less susceptible to oxidative metabolism compared to those in electron-rich aromatic systems or activated alkyl chains.[7] The ring strain results in stronger, less easily abstracted C-H bonds, reducing the likelihood of hydrogen atom abstraction, which is often the initial step in CYP-mediated oxidation.[9]

  • Bioisosteric Replacement: The cyclobutyl group serves as an excellent bioisostere for other common chemical groups, such as phenyl rings, tert-butyl groups, or gem-dimethyl moieties.[7][10] This allows chemists to replace a known metabolic liability while preserving or even enhancing the compound's interaction with its biological target.[4] Replacing a planar aromatic ring with a saturated, 3D cyclobutyl ring increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with improved solubility and higher clinical success rates.[7]

cluster_0 Standard Metabolism cluster_1 Metabolic Blocking with Cyclobutyl Group ParentDrug Parent Drug (with labile -CH(CH3)2) Metabolite Oxidized Metabolite (Inactive/Toxic) ParentDrug->Metabolite Metabolic Oxidation CYP450_1 CYP450 Enzyme CYP450_1->ParentDrug Binds & Oxidizes CyclobutylAnalogue Cyclobutyl Analogue BlockedArrow MetabolismBlocked Metabolism Blocked CYP450_2 CYP450 Enzyme CYP450_2->BlockedArrow Steric Hindrance

Figure 1: Mechanism of metabolic shielding by a cyclobutyl group.

Data Presentation: Comparative Analysis

The true impact of incorporating a cyclobutyl moiety is best illustrated through quantitative data. The following table presents a hypothetical but realistic comparison between a parent drug candidate and its cyclobutyl analogue, showcasing typical improvements in metabolic stability metrics derived from an in vitro human liver microsome assay.

CompoundMoiety at R¹Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Lead-01 (Parent) Isopropyl1257.8
Lead-01-CB (Analogue) Cyclobutyl759.2

Interpretation: The replacement of the metabolically susceptible isopropyl group with a cyclobutyl group in Lead-01-CB resulted in a more than 6-fold increase in metabolic half-life and a corresponding decrease in intrinsic clearance. This demonstrates a significant reduction in metabolic liability, predicting a more favorable pharmacokinetic profile in vivo.

Experimental Protocols

Here we provide detailed, self-validating protocols for the synthesis of a cyclobutyl-containing analogue and its subsequent evaluation in standard in vitro metabolic stability assays.

Protocol 1: Illustrative Synthesis of a Cyclobutyl-Containing Analogue

This protocol outlines a general approach for replacing a ketone with a cyclobutyl group via a Wittig reaction followed by hydrogenation. This is a common synthetic route for accessing such analogues.[11][12]

Objective: To synthesize a cyclobutyl analogue from a ketone precursor.

Materials:

  • Ketone starting material (1.0 eq)

  • Cyclobutyltriphenylphosphonium bromide (1.2 eq)

  • Potassium tert-butoxide (KOtBu) (1.3 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Palladium on carbon (Pd/C, 10 wt. %), catalytic amount

  • Hydrogen (H₂) gas

  • Methanol (MeOH)

  • Standard glassware for anhydrous reactions and hydrogenation

Procedure:

  • Wittig Reaction (Alkene Formation):

    • Suspend cyclobutyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

    • Cool the suspension to 0 °C in an ice bath.

    • Add KOtBu (1.3 eq) portion-wise, maintaining the temperature below 5 °C. The solution should turn a deep orange/red color, indicating ylide formation.

    • Stir the mixture at 0 °C for 1 hour.

    • Add a solution of the ketone starting material (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

    • Extract the product with ethyl acetate (3x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product (the cyclobutylidene alkene) via column chromatography.

  • Hydrogenation (Alkane Formation):

    • Dissolve the purified alkene from the previous step in MeOH.

    • Carefully add 10% Pd/C under an inert atmosphere.

    • Purge the reaction vessel with H₂ gas and maintain a positive pressure (e.g., using a balloon) or use a Parr hydrogenator.

    • Stir vigorously at room temperature for 4-8 hours.

    • Monitor the reaction by TLC or LC-MS for the disappearance of the alkene.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Rinse the Celite pad with additional MeOH.

    • Concentrate the filtrate in vacuo to yield the final cyclobutyl-containing analogue. Confirm structure and purity via ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes

This assay is a high-throughput method to determine a compound's susceptibility to Phase I metabolism.[1][13]

Objective: To determine the metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Pooled human liver microsomes (e.g., 20 mg/mL stock)

  • Phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and G6P dehydrogenase)

  • Positive control compounds (e.g., Verapamil - high turnover; Buspirone - low turnover)[13]

  • Ice-cold acetonitrile (ACN) with an internal standard (IS) for quenching

  • 96-well incubation plate and collection plates

Procedure:

  • Preparation:

    • Thaw liver microsomes and NADPH regenerating system on ice.

    • Prepare a microsomal working solution by diluting the stock to 1.0 mg/mL in 0.1 M phosphate buffer. Keep on ice.

    • Prepare the final test compound working solution (e.g., 100 µM) by diluting the 10 mM stock in buffer. The final incubation concentration will be 1 µM.

  • Incubation:

    • In the 96-well plate, add the phosphate buffer.

    • Add the test compound working solution to initiate the reaction (final concentration 1 µM).

    • Pre-incubate the plate at 37 °C for 5 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Self-Validation Control: Run parallel incubations without the NADPH regenerating system to check for non-CYP degradation.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) from the incubation mixture.

    • Immediately transfer the aliquot to a collection plate containing a defined volume (e.g., 150 µL) of ice-cold ACN with IS to quench the reaction and precipitate proteins. The T=0 sample is taken immediately after adding NADPH.

  • Sample Processing and Analysis:

    • Seal the collection plate, vortex thoroughly, and centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the test compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear regression line (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .

Protocol 3: In Vitro Metabolic Stability using Cryopreserved Hepatocytes

Hepatocytes contain both Phase I and Phase II enzymes and represent a more complete model system, especially for compounds with low turnover.[14][15][16]

Objective: To determine CLint in a system containing a full complement of metabolic enzymes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • Test compound stock solution (10 mM in DMSO)

  • Positive and negative controls

  • Collagen-coated 24- or 48-well plates

  • Ice-cold acetonitrile (ACN) with internal standard (IS)

Procedure:

  • Cell Preparation:

    • Thaw cryopreserved hepatocytes in a 37 °C water bath according to the supplier's protocol.[16]

    • Gently resuspend cells in pre-warmed incubation medium.

    • Perform a cell count and viability assessment (e.g., using Trypan Blue). Viability should be >80%.

    • Dilute the cell suspension to the desired final concentration (e.g., 0.5 x 10⁶ viable cells/mL).

  • Incubation:

    • Add the hepatocyte suspension to the wells of a collagen-coated plate.

    • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic (<0.1%).[15]

    • Place the plate in a humidified incubator at 37 °C, 5% CO₂, on an orbital shaker.[14]

    • Self-Validation Control: Include wells with heat-inactivated hepatocytes to account for non-enzymatic degradation.[14]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), remove an aliquot of the cell suspension.[14]

    • Immediately quench the reaction by adding the aliquot to ice-cold ACN with IS.

  • Sample Processing and Analysis:

    • Process and analyze the samples via LC-MS/MS as described in Protocol 2.

  • Data Analysis:

    • Calculate t½ and CLint as described in Protocol 2, adjusting the CLint formula for the number of hepatocytes per well: CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume / Cell Number) .

cluster_workflow In Vitro Metabolic Stability Workflow Prep 1. Reagent Preparation (Microsomes/Hepatocytes, Buffer, NADPH, Compound) Incubate 2. Incubation at 37°C (Initiate with NADPH or Compound) Prep->Incubate Sample 3. Time-Point Sampling (e.g., 0, 5, 15, 30, 60 min) Incubate->Sample Quench 4. Quench Reaction (Ice-Cold Acetonitrile + Internal Standard) Sample->Quench Process 5. Sample Processing (Centrifuge to Pellet Protein) Quench->Process Analyze 6. LC-MS/MS Analysis (Quantify Parent Compound) Process->Analyze Data 7. Data Analysis (Calculate t½ and CLint) Analyze->Data

Figure 2: General experimental workflow for in vitro metabolic stability assays.

Conclusion

The incorporation of cyclobutyl moieties represents a validated and highly effective strategy in modern medicinal chemistry to address metabolic instability.[4][17] By acting as a steric shield and a robust bioisosteric replacement, the cyclobutyl group can significantly decrease metabolic clearance, leading to an improved pharmacokinetic profile.[4][18] The protocols detailed in this guide provide a robust framework for the synthesis and evaluation of cyclobutyl-containing drug candidates, enabling research teams to systematically assess this modification. By applying these methods, drug discovery programs can more effectively overcome metabolic hurdles and advance compounds with greater potential for clinical success.

References

  • Kirchmair, J., et al. (2021).
  • Franck, D. (2015).
  • Mykhailiuk, P.K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue.
  • Fidelta. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]
  • Mykhailiuk, P.K. (2021). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]
  • Wang, C., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed. [Link]
  • Nassar, A.F., et al. (2007).
  • van der Kolk, E., et al. (2021).
  • Burger, A., et al. (1963). Cyclopropyl and Cyclobutyl Analogs of Phenyl-Substituted Medicinal Agents. Journal of Medicinal Chemistry. [Link]
  • Wang, C., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs.
  • van der Kolk, E., et al. (2021).
  • ResearchGate. (n.d.). Selected drugs or drug candidates containing the trisubstituted cyclobutane subunit. [Link]
  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
  • Pharma Focus Asia. (n.d.). Metabolic Stability. [Link]
  • van der Kolk, E., et al. (2022).
  • Farzam, K., & Franklin, D.S. (2023). Drug Metabolism.

Sources

Application Notes and Protocols for the Incorporation of 3-Cyclobutylpropanoic Acid Derivatives into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Cycloalkane Moieties in Peptide Therapeutics

The rational design of peptide-based therapeutics is a frontier in drug development, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability and conformational ambiguity.[1][2] The incorporation of non-proteinogenic amino acids (NPAAs) is a cornerstone of this endeavor, offering a sophisticated toolkit to modulate the physicochemical and biological properties of peptide scaffolds.[3][4] Among the vast array of available NPAAs, those bearing cycloalkane side chains, such as cyclobutyl groups, have garnered significant interest.

The cyclobutyl moiety, a four-membered carbocyclic ring, is a unique structural element in medicinal chemistry.[5] Its incorporation into peptide backbones as a derivative of 3-cyclobutylpropanoic acid, specifically as 2-amino-3-cyclobutylpropanoic acid (also known as cyclobutylalanine or Cba), offers several strategic advantages:

  • Conformational Rigidity: The cyclobutyl group imparts significant steric bulk and restricts the rotational freedom of the peptide backbone.[6][7] This can induce and stabilize specific secondary structures, such as β-turns and helical conformations, which are often crucial for high-affinity receptor binding.[8][9] By pre-organizing the peptide into its bioactive conformation, the entropic penalty of binding is reduced, potentially leading to enhanced potency.[7]

  • Enhanced Proteolytic Stability: The bulky cyclobutyl side chain can act as a steric shield, hindering the approach of proteolytic enzymes to adjacent peptide bonds.[9][10] This steric hindrance, particularly when the D-enantiomer is used, significantly reduces susceptibility to enzymatic degradation, thereby prolonging the in vivo half-life of the peptide therapeutic.[11]

  • Modulation of Physicochemical Properties: The hydrophobic nature of the cyclobutyl group can enhance a peptide's ability to interact with hydrophobic pockets in target receptors and can influence its membrane permeability.[4]

This technical guide provides a comprehensive overview of the principles and methodologies for incorporating this compound, in the form of Fmoc-L-cyclobutylalanine, into peptide scaffolds using Solid-Phase Peptide Synthesis (SPPS). We will detail the synthesis of the requisite amino acid building block, optimized coupling protocols for sterically hindered residues, and discuss the expected impact on peptide properties, supported by quantitative data and established best practices.

Part 1: Synthesis of the Key Building Block: Fmoc-L-cyclobutylalanine

While Fmoc-L-cyclobutylalanine is commercially available from various suppliers,[2][5] an in-house synthesis provides researchers with the flexibility to create derivatives and ensures a consistent supply for large-scale projects. The following protocol outlines a robust synthetic route starting from L-asparagine.

Protocol 1: Synthesis of Fmoc-L-cyclobutylalanine

This multi-step synthesis involves the transformation of the aspartic acid side chain into the cyclobutyl moiety.

Step 1: Preparation of Fmoc-L-Aspartic Acid β-tert-butyl ester This initial step protects the α-amino group with the Fmoc group and the side-chain carboxyl group as a tert-butyl ester, which is orthogonal to the Fmoc group. This procedure is a standard method in peptide chemistry.

Step 2: Reduction of the Side-Chain Carboxyl Group The protected aspartic acid derivative is selectively reduced at the side-chain carboxyl group to the corresponding alcohol. This is typically achieved using a reducing agent such as borane-tetrahydrofuran complex (B₂H₆·THF).

Step 3: Conversion of the Alcohol to a Leaving Group The primary alcohol is then converted into a good leaving group, for example, by tosylation with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.

Step 4: Intramolecular Cyclization The tosylated intermediate is then treated with a strong, non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), to induce an intramolecular cyclization via a nucleophilic substitution, forming the cyclobutanone ring.

Step 5: Wolff-Kishner Reduction The cyclobutanone is reduced to the cyclobutane ring using a Wolff-Kishner reduction (hydrazine and a strong base at high temperature) or a Clemmensen reduction (amalgamated zinc and hydrochloric acid).

Step 6: Deprotection of the β-tert-butyl ester The final step is the removal of the tert-butyl ester protecting group from the side chain under acidic conditions, typically with trifluoroacetic acid (TFA), to yield the desired Fmoc-L-cyclobutylalanine.

Part 2: Solid-Phase Peptide Synthesis (SPPS) of Cyclobutyl-Containing Peptides

The incorporation of Fmoc-L-cyclobutylalanine into a growing peptide chain follows the general principles of Fmoc/tBu SPPS.[12][13] However, due to the steric hindrance of the cyclobutyl group, modifications to standard protocols are necessary to ensure high coupling efficiency and prevent the formation of deletion sequences.[14]

Key Considerations for Coupling Sterically Hindered Amino Acids

The primary challenge in coupling Fmoc-L-cyclobutylalanine is overcoming the steric hindrance presented by its bulky side chain.[14] This can lead to slow reaction kinetics and incomplete coupling. To mitigate these issues, the following strategies are recommended:

  • Choice of Coupling Reagent: Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) may be insufficient. More potent activating reagents are required. Uronium/aminium salts such as HATU, HCTU, and HBTU, or phosphonium salts like PyBOP and PyAOP, are highly recommended.[15] These reagents form highly reactive esters that facilitate coupling even with sterically demanding residues.

  • Reaction Time and Temperature: Extended coupling times (e.g., 2-4 hours) and, in some cases, elevated temperatures (using microwave-assisted SPPS) can significantly improve coupling yields.[14]

  • Double Coupling: A second coupling step with a fresh portion of activated amino acid and coupling reagent is often employed to drive the reaction to completion.

  • Monitoring of Coupling Efficiency: It is crucial to monitor the completion of each coupling step. The Kaiser test is a common qualitative method for detecting free primary amines on the resin. A negative Kaiser test (yellow beads) indicates a complete reaction. For secondary amines, the chloranil test can be used.

Optimized SPPS Protocol for Fmoc-L-cyclobutylalanine Incorporation

The following is a detailed, step-by-step protocol for the manual SPPS of a peptide containing L-cyclobutylalanine using the Fmoc/tBu strategy.

Materials:

  • Fmoc-L-cyclobutylalanine

  • Other required Fmoc-protected amino acids

  • Rink Amide or Wang resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N-Diisopropylethylamine (DIEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • 1,2-Ethanedithiol (EDT)

  • Phenol

  • Diethyl ether

Protocol 2: SPPS Cycle for Incorporating Fmoc-L-cyclobutylalanine

  • Resin Swelling: a. Place the appropriate amount of resin in a reaction vessel. b. Add DMF to swell the resin for at least 30 minutes. c. Drain the DMF.

  • Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5 minutes. c. Drain the solution. d. Repeat steps 2a-2c one more time. e. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Activation and Coupling (for Fmoc-L-cyclobutylalanine): a. In a separate vial, dissolve Fmoc-L-cyclobutylalanine (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF. b. Add DIEA (6-10 equivalents) to the solution and vortex briefly. c. Immediately add the activated amino acid solution to the deprotected peptide-resin. d. Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: a. Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), proceed to the double coupling step. b. If the Kaiser test is negative (yellow beads), the coupling is complete. Wash the resin with DMF (3x) and DCM (3x).

  • Double Coupling (if necessary): a. Repeat steps 3a-3d. b. After the second coupling, wash the resin with DMF (3x) and DCM (3x).

  • Capping (Optional): a. To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIEA in DMF for 10 minutes. b. Wash the resin with DMF (3x) and DCM (3x).

  • Repeat the Cycle: a. Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: a. After the final coupling step, perform a final Fmoc deprotection (Step 2). b. Wash the peptide-resin with DCM and dry under vacuum. c. Prepare a cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT). d. Add the cleavage cocktail to the dried peptide-resin and agitate at room temperature for 2-4 hours. e. Filter the resin and collect the TFA solution containing the cleaved peptide. f. Precipitate the peptide by adding the TFA solution to cold diethyl ether. g. Centrifuge the mixture to pellet the crude peptide. h. Wash the peptide pellet with cold diethyl ether. i. Dry the crude peptide under vacuum.

  • Purification: a. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation: Expected Outcomes and Optimization Parameters

The successful incorporation of sterically hindered amino acids like cyclobutylalanine is highly dependent on the chosen reaction conditions. The following tables summarize typical parameters and expected outcomes.

Table 1: Recommended Coupling Reagents and Conditions for Fmoc-L-cyclobutylalanine

Coupling ReagentEquivalents (AA/Reagent/Base)Activation TimeCoupling TimeExpected Efficiency
HATU/DIEA 3-5 / 2.9-4.5 / 6-10< 1 min1-2 hours>99% (with double coupling)
HCTU/DIEA 3-5 / 3-5 / 6-10< 1 min1-2 hours>98% (with double coupling)
PyBOP/DIEA 3-5 / 3-5 / 6-10< 1 min2-4 hours>97% (with double coupling)
DIC/HOBt 3-5 / 3-5 / N/A~10 min4-8 hours85-95% (double coupling often required)

Table 2: Comparative Proteolytic Stability of a Model Peptide

Peptide SequenceHalf-life in Human Serum (t½)
Ac-Ala-Ala-Ala -Ala-Ala-NH₂~ 15 minutes
Ac-Ala-Ala-Cba -Ala-Ala-NH₂> 4 hours
Ac-Ala-Ala-D-Cba -Ala-Ala-NH₂> 24 hours

Note: These are representative values and can vary depending on the full peptide sequence and the specific proteases present.

Part 3: Visualization of Workflows and Mechanisms

Diagram 1: SPPS Workflow for Cyclobutyl-Containing Peptides

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling (1-2 hours) Wash1->Coupling Activation Amino Acid Activation (Fmoc-Cba-OH + HATU/DIEA) Activation->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Monitoring Monitoring (Kaiser Test) Wash2->Monitoring DoubleCoupling Double Coupling Monitoring->DoubleCoupling Positive NextCycle Next Amino Acid Cycle Monitoring->NextCycle Negative DoubleCoupling->Coupling NextCycle->Deprotection Repeat Cycle Cleavage Final Cleavage & Deprotection (TFA Cocktail) NextCycle->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Final Peptide Purification->FinalPeptide

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-L-cyclobutylalanine.

Diagram 2: Mechanism of HATU-Mediated Amide Bond Formation

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step FmocCba Fmoc-Cba-COOH ActivatedEster Fmoc-Cba-OAt (Active Ester) FmocCba->ActivatedEster + HATU + DIEA HATU HATU PeptideResin H₂N-Peptide-Resin ActivatedEster->PeptideResin PeptideBond Fmoc-Cba-NH-Peptide-Resin PeptideResin->PeptideBond + Activated Ester

Caption: Simplified mechanism of amide bond formation using HATU as the coupling reagent.

Conclusion: Expanding the Peptidomimetic Toolbox

The incorporation of this compound derivatives, such as Fmoc-L-cyclobutylalanine, represents a powerful and validated strategy for enhancing the therapeutic potential of peptide-based drug candidates. By imparting conformational rigidity and increasing proteolytic stability, the cyclobutyl moiety addresses key liabilities of native peptides. While the steric bulk of this residue necessitates optimized coupling protocols, the use of high-potency coupling reagents like HATU ensures efficient incorporation with high yields. The methodologies and data presented in this guide provide a robust framework for researchers and drug developers to successfully utilize this valuable non-proteinogenic amino acid in their peptide design and synthesis campaigns, ultimately expanding the accessible chemical space for novel therapeutics.

References

  • Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link]
  • Bala, V., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. RSC Medicinal Chemistry. [Link]
  • Balaram, P. (2004). Non-protein amino acids in peptide design. Journal of the Indian Institute of Science. [Link]
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • European Peptide Society. (2026). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science, 32(1), e70064. [Link]
  • García-Ramos, Y., et al. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 25(21), 5183. [Link]
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]
  • Xu, H., et al. (2015). Amino acid side chains affect the bioactivity of designed short peptide amphiphiles. Journal of Materials Chemistry B, 3(45), 8878-8885. [Link]
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec Technical Library. [Link]
  • Peptideweb.com. (n.d.). Synthesis protocols. Peptideweb. [Link]
  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis.
  • ResearchGate. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.
  • Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56.
  • ResearchGate. (2019). Cyclization of peptides enhances proteolytic stability and thus improves cell penetration or targeting.
  • ResearchGate. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability.
  • Wang, L., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482. [Link]
  • Seebach, D., et al. (1997). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 591-632. [Link]
  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
  • Di Gioia, M. L., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Methods and Protocols, 6(6), 105. [Link]
  • Pace, C. N., & Scholtz, J. M. (1998). A helix propensity scale based on experimental studies of peptides and proteins. Biophysical journal, 75(1), 422-427. [Link]
  • Nielsen, D. S., et al. (2017). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Chembiochem : a European journal of chemical biology, 18(13), 1159-1172. [Link]
  • ResearchGate. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability.
  • Mori, T., et al. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega, 8(46), 43867-43872. [Link]
  • LifeTein. (n.d.). Cyclic vs Linear Peptides: Key Differences. LifeTein Technical Library. [Link]
  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview.
  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis.

Sources

Application Note & Protocols: Synthesis of Novel Amino Acid Analogs from 3-Cyclobutylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of novel α, β, and γ-amino acid analogs derived from 3-cyclobutylpropanoic acid. Non-proteinogenic amino acids are critical components in modern drug discovery, offering pathways to novel therapeutics with enhanced pharmacological profiles.[1][2] This guide details three distinct, well-established synthetic strategies to introduce an amino group at different positions of the starting carboxylic acid, thereby generating a focused library of unique structural motifs. Each protocol is presented with in-depth procedural steps, mechanistic insights, and the rationale behind key experimental choices, ensuring scientific integrity and reproducibility.

Introduction: The Significance of Novel Amino Acid Analogs

The twenty proteinogenic amino acids form the fundamental building blocks of life. However, the exploration of non-natural amino acids has opened new frontiers in medicinal chemistry. Incorporating these unique analogs into peptide-based drugs or as standalone pharmacophores can lead to significant improvements in metabolic stability, receptor affinity, and bioavailability.[1][3] The cyclobutyl moiety, in particular, is a valuable pharmacophore that can impart favorable properties such as lipophilicity and conformational rigidity, making this compound an excellent starting material for generating novel amino acid candidates. This guide will explore the synthesis of α, β, and γ-amino cyclobutylpropanoic acid analogs, providing researchers with a practical roadmap for their preparation.

Synthetic Strategies & Mechanistic Overview

The introduction of an amino group onto the carbon backbone of this compound can be achieved at the α, β, or γ positions, leading to structurally distinct amino acid analogs. This guide will detail three strategic approaches:

  • α-Amination via Hell-Volhard-Zelinsky Halogenation: This classic method involves the selective bromination of the α-carbon of the carboxylic acid, followed by nucleophilic substitution with ammonia.[4][5]

  • β-Amination via Hofmann Rearrangement: This strategy involves the conversion of the carboxylic acid to a primary amide, which then undergoes a rearrangement to a primary amine with one fewer carbon atom, effectively placing the amino group at the β-position relative to the original carboxyl group.[6][7][8][9]

  • γ-Amination via Curtius and Schmidt Rearrangements: Similar to the Hofmann rearrangement, these methods proceed through an isocyanate intermediate to yield a primary amine. The Curtius rearrangement starts from an acyl azide, while the Schmidt reaction utilizes hydrazoic acid with the carboxylic acid.[10][11][12][13][14][15][16][17][18] These are powerful alternatives for generating γ-amino acids from the corresponding carboxylic acid.

Diagram 1: Overview of Synthetic Pathways

G A This compound B α-Bromo-3-cyclobutylpropanoic Acid A->B Hell-Volhard-Zelinsky (Br₂, PBr₃) D 3-Cyclobutylpropanamide A->D Amide Formation (SOCl₂, then NH₃) F 3-Cyclobutylpropanoyl Azide A->F Acyl Azide Formation (e.g., DPPA) G γ-Aminocyclobutylpropane A->G Schmidt Reaction (HN₃, H₂SO₄) C α-Amino-3-cyclobutylpropanoic Acid B->C Amination (excess NH₃) E β-Aminocyclobutylethane D->E Hofmann Rearrangement (Br₂, NaOH) F->G Curtius Rearrangement (Heat, then H₂O)

Caption: Synthetic routes to α, β, and γ-amino acid analogs from this compound.

Experimental Protocols

Synthesis of α-Amino-3-cyclobutylpropanoic Acid

This synthesis proceeds in two steps: α-bromination of the carboxylic acid followed by amination.

Step 1: α-Bromination (Hell-Volhard-Zelinsky Reaction)

The Hell-Volhard-Zelinsky (HVZ) reaction is a robust method for the selective halogenation of the α-carbon of a carboxylic acid.[4] The reaction is catalyzed by phosphorus trihalide, which converts the carboxylic acid into an acyl halide. This acyl halide readily enolizes, allowing for electrophilic attack by bromine at the α-position.[4][19]

Protocol:

  • To a stirred solution of this compound (1 eq.) in a suitable solvent (e.g., CCl₄ or neat), add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃, 0.1 eq.).

  • Slowly add bromine (Br₂, 1.1 eq.) to the reaction mixture at room temperature. The reaction is typically exothermic.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and slowly quench with water to hydrolyze the intermediate acyl bromide.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with saturated sodium thiosulfate solution to remove excess bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo-3-cyclobutylpropanoic acid.

  • Purify the product by vacuum distillation or column chromatography.

Step 2: Amination of α-Bromo-3-cyclobutylpropanoic Acid

The α-bromo acid is then converted to the corresponding α-amino acid by nucleophilic substitution with an excess of ammonia.[20][21][22][23] A large excess of ammonia is crucial to minimize the formation of secondary and tertiary amine byproducts.[21][22]

Protocol:

  • Dissolve the purified α-bromo-3-cyclobutylpropanoic acid (1 eq.) in a large excess of concentrated aqueous ammonia (e.g., 20-50 eq.).

  • Stir the mixture in a sealed pressure vessel at room temperature for 48-72 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • After completion, evaporate the excess ammonia and water under reduced pressure.

  • The resulting crude product can be purified by ion-exchange chromatography or by recrystallization from a suitable solvent system (e.g., water/ethanol).

Parameter α-Bromination Amination
Starting Material This compoundα-Bromo-3-cyclobutylpropanoic Acid
Key Reagents Br₂, PBr₃ (cat.)Excess aq. NH₃
Typical Yield 70-85%50-70%
Purity (post-purification) >95%>98%
Synthesis of β-(Cyclobutylmethyl)ethylamine (a β-Amino Acid Analog)

This synthesis utilizes the Hofmann rearrangement, which converts a primary amide into a primary amine with one less carbon atom.[6][7][8][9]

Step 1: Amide Formation

The carboxylic acid is first converted to its corresponding primary amide. A common method is to form the acyl chloride followed by reaction with ammonia.

Protocol:

  • To a solution of this compound (1 eq.) in an inert solvent (e.g., CH₂Cl₂), add thionyl chloride (SOCl₂, 1.2 eq.) and a catalytic amount of DMF.

  • Stir the mixture at room temperature for 2-4 hours until the evolution of gas ceases.

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Dissolve the crude acyl chloride in a suitable aprotic solvent (e.g., THF) and add it dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia.

  • Stir the mixture for 1-2 hours, then allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-cyclobutylpropanamide.

Step 2: Hofmann Rearrangement

The primary amide undergoes rearrangement in the presence of bromine and a strong base.[8][9] The mechanism involves the formation of an N-bromoamide, which rearranges to an isocyanate that is subsequently hydrolyzed to the amine.[6][9]

Protocol:

  • Prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.1 eq.) to a cold (0 °C) solution of sodium hydroxide (4 eq.) in water.

  • Add the 3-cyclobutylpropanamide (1 eq.) to the cold sodium hypobromite solution.

  • Slowly warm the reaction mixture to 50-70 °C and stir for 1-2 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • The amine product can be further purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.

Parameter Amide Formation Hofmann Rearrangement
Starting Material This compound3-Cyclobutylpropanamide
Key Reagents SOCl₂, NH₃Br₂, NaOH
Typical Yield 85-95%60-80%
Purity (post-purification) >97%>96%
Synthesis of γ-Aminocyclobutylpropane (a γ-Amino Acid Analog)

Both the Curtius and Schmidt rearrangements can be employed to synthesize the γ-amino acid analog.

Method A: Curtius Rearrangement

This method involves the thermal decomposition of an acyl azide to an isocyanate.[12][13][15] The acyl azide can be prepared from the corresponding carboxylic acid.

Protocol:

  • To a solution of this compound (1 eq.) in an inert solvent (e.g., acetone or THF), add triethylamine (1.1 eq.) and cool to 0 °C.

  • Slowly add ethyl chloroformate (1.1 eq.) and stir for 30 minutes to form the mixed anhydride.

  • Add a solution of sodium azide (NaN₃, 1.5 eq.) in water and stir vigorously for 1-2 hours.

  • Extract the acyl azide with a cold organic solvent (e.g., toluene). Caution: Acyl azides can be explosive and should be handled with care.

  • Gently heat the organic solution of the acyl azide to induce the rearrangement to the isocyanate (typically 80-100 °C). The evolution of N₂ gas will be observed.

  • After the rearrangement is complete, add dilute aqueous acid (e.g., HCl) and heat to hydrolyze the isocyanate to the amine.

  • Basify the aqueous solution and extract the amine product. Purify by distillation.

Method B: Schmidt Reaction

The Schmidt reaction provides a more direct conversion of the carboxylic acid to the amine using hydrazoic acid in the presence of a strong acid catalyst.[10][11][16][17][18] Caution: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions.

Protocol:

  • Dissolve this compound (1 eq.) in a suitable solvent such as chloroform or benzene.

  • Add concentrated sulfuric acid (H₂SO₄) as a catalyst.

  • Slowly add a solution of hydrazoic acid (HN₃, 1.1 eq.) in the same solvent at a controlled temperature (typically 0-40 °C).

  • Stir the reaction mixture for several hours until the evolution of nitrogen ceases.

  • Carefully quench the reaction by pouring it onto ice.

  • Basify the aqueous layer with a strong base (e.g., NaOH) and extract the amine product.

  • Purify by distillation.

Parameter Curtius Rearrangement Schmidt Reaction
Starting Material This compoundThis compound
Key Reagents NaN₃, HeatHN₃, H₂SO₄
Typical Yield 50-70%60-75%
Purity (post-purification) >95%>95%

Diagram 2: Workflow for α-Amino Acid Synthesis

G start Start: This compound step1 α-Bromination (Hell-Volhard-Zelinsky) start->step1 step2 Purification (Distillation/Chromatography) step1->step2 step3 Amination (Excess NH₃) step2->step3 step4 Purification (Ion Exchange/Recrystallization) step3->step4 end End: α-Amino-3-cyclobutylpropanoic Acid step4->end

Caption: Step-by-step workflow for the synthesis of the α-amino acid analog.

Protecting Group Strategies

For subsequent use in peptide synthesis, the newly introduced amino group and the carboxylic acid moiety often require protection.[24][25][26][27] The choice of protecting groups is critical and depends on the downstream applications.

  • Amino Group Protection: Common protecting groups include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc). Boc is acid-labile, while Fmoc is base-labile, allowing for orthogonal protection strategies.[26][27]

  • Carboxyl Group Protection: The carboxylic acid can be protected as an ester, for example, a methyl or benzyl ester, which can be removed by saponification or hydrogenolysis, respectively.

The introduction of these protecting groups typically follows standard, well-documented procedures.

Conclusion

This application note provides detailed and reliable protocols for the synthesis of novel α, β, and γ-amino acid analogs starting from this compound. The described methods—Hell-Volhard-Zelinsky reaction followed by amination, Hofmann rearrangement, and Curtius/Schmidt rearrangements—are foundational synthetic transformations that offer access to a diverse range of valuable building blocks for drug discovery and development. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can effectively generate these unique molecular scaffolds for incorporation into new chemical entities.

References

  • Brieflands. (n.d.). Synthesis of Novel Peptides Using Unusual Amino Acids.
  • Caputo, R., & Longobardo, L. (2007). A practical route to β2,3-amino acids with alkyl side chains. Chemistry Central Journal, 1, 19.
  • J-Stage. (n.d.). Studies on the Synthesis of Amino Acids by the Schmidt Reaction. II. New Synthetic Method for ω-Amino Acids and Syntheses of DL-2, 8-Diaminooctanoic Acid and DL-2, 9-Diaminononanoic Acid.
  • Chemistry | Illinois. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES.
  • Molecules. (2008). An Efficient Synthesis of γ-Aminoacids and Attempts to Drive Its Enantioselectivity. Molecules, 13(4), 716-728.
  • Beilstein Journals. (n.d.). Approaches to α-amino acids via rearrangement to electron-deficient nitrogen: Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates.
  • Chemistry LibreTexts. (2023, January 22). Schmidt Reaction.
  • Semantic Scholar. (n.d.). Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Updated Version.
  • RSC Publishing. (2024, August 15). Radical cascade synthesis of γ-amino acids or γ-lactams via carboxyl-mediated intramolecular C–H amination.
  • PHARMD GURU. (n.d.). HOFMANN REARRANGEMENT.
  • Wikipedia. (n.d.). Curtius rearrangement.
  • NIH. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses.
  • Chemistry Steps. (n.d.). Alpha Halogenation of Carboxylic Acids.
  • ACS Publications. (2021, June 1). Synthesis of γ-Oxo-α-amino Acids via Radical Acylation with Carboxylic Acids.
  • ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds.
  • ACS Publications. (n.d.). Quaternized α,α′-Amino Acids via Curtius Rearrangement of Substituted Malonate–Imidazolidinones.
  • NIH. (n.d.). Protecting Groups in Peptide Synthesis.
  • Allen. (n.d.). Curtius Rearrangement | Mechanism, Reactions, Variations & Applications.
  • Chemistry LibreTexts. (2021, July 31). Protection of Amino Groups in Synthesis.
  • Wikipedia. (n.d.). Schmidt reaction.
  • BYJU'S. (n.d.). Schmidt Reaction for Carboxylic Acids.
  • YouTube. (2020, November 10). Synthesis of amino acids by Amination of alpha halo acids || Dr. Bharat Baria.
  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling.
  • Journal of the American Chemical Society. (n.d.). A Natural Protecting Group Strategy To Carry an Amino Acid Starter Unit in the Biosynthesis of Macrolactam Polyketide Antibiotics.
  • The Journal of Organic Chemistry. (n.d.). Catalytic, One-Pot Synthesis of β-Amino Acids from α-Amino Acids. Preparation of α,β-Peptide Derivatives.
  • YouTube. (2020, June 4). Amination of Alpha halogenic acids | Synthesis of Alanine, Glycine, Valine and Leucine | Bio science.
  • ResearchGate. (n.d.). An efficient synthesis of gamma-amino acids and attempts to drive its enantioselectivity | Request PDF.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Preprints.org. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • NIH. (2015, September 25). A practical route to β2,3-amino acids with alkyl side chains.
  • Wikipedia. (n.d.). α-Halo carboxylic acids and esters.
  • SpringerLink. (2024, May 8). Amino acid analogues provide multiple plausible pathways to prebiotic peptides.
  • Wikipedia. (n.d.). Hofmann rearrangement.
  • YouTube. (2021, May 23). Amination of Alfa Halo acids # Strecker's synthesis.
  • University of Calgary. (n.d.). Ch19: Halogenation.
  • Chemistry LibreTexts. (2022, September 25). 26.4: Synthesis of Amino Acids.
  • NIH. (n.d.). The Fascinating Chemistry of α‐Haloamides.
  • University of Liverpool. (2024, April 3). Novel Method for Amino Acid Synthesis.
  • MSU chemistry. (n.d.). Carboxyl Reactivity.
  • MDPI. (n.d.). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions.
  • YouTube. (2020, June 29). Hell-Volhard-Zelinsky Reaction | Alpha Halogenation of Carboxylic Acids.

Sources

Application Notes and Protocols: Scale-up Synthesis of 3-Cyclobutylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cyclobutyl moiety has emerged as a significant structural motif in medicinal chemistry, valued for its ability to confer unique and advantageous properties to drug candidates.[1] Its three-dimensional nature can enhance metabolic stability, improve binding efficiency, and serve as a conformationally restricted linker.[2][3] Specifically, 3-cyclobutylpropanoic acid and its derivatives are key intermediates in the synthesis of a range of biologically active molecules, including kinase inhibitors and antiviral agents.[1] The transition from laboratory-scale synthesis to large-scale industrial production of these valuable building blocks presents a unique set of challenges. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and scalable synthesis of this compound derivatives, with a focus on safety, efficiency, and process control.

The synthesis of active pharmaceutical ingredients (APIs) often involves multi-step processes where efficiency and purity are paramount.[4] This guide will detail a well-established synthetic route, address critical scale-up considerations, and provide detailed protocols for key transformations and purification.

Recommended Synthetic Pathway

A common and scalable approach to this compound involves the reaction of a cyclobutyl magnesium halide (a Grignard reagent) with a suitable three-carbon electrophile. This method is advantageous due to the commercial availability of starting materials and the generally high yields achievable.

Overall Synthetic Workflow

The proposed pathway involves two primary stages: the formation of the Grignard reagent and its subsequent reaction with an appropriate electrophile, followed by hydrolysis to yield the desired carboxylic acid.

G A Cyclobutyl Bromide C Grignard Reagent Formation (Cyclobutylmagnesium Bromide) A->C B Magnesium Turnings B->C E Coupling Reaction C->E D 3-Bromopropanoic Acid Ester D->E F Ester Intermediate E->F G Hydrolysis F->G H This compound G->H

Caption: High-level overview of the synthetic route to this compound.

Part 1: Grignard Reagent Formation - Protocol and Scale-up Considerations

The formation of cyclobutylmagnesium bromide is a critical step that requires careful control, especially during scale-up, due to its exothermic nature.[5]

Protocol: Laboratory Scale (0.5 mol)

Materials:

Reagent/SolventAmountMolar Eq.PuritySupplier
Magnesium Turnings13.4 g1.1>99.5%Sigma-Aldrich
Cyclobutyl Bromide67.5 g (50 mL)1.0>98%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)500 mL->99.9%Sigma-Aldrich
Iodine1 crystal---

Procedure:

  • Reactor Setup: Assemble a 1 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel. The entire apparatus must be oven-dried and assembled hot under a stream of dry nitrogen.

  • Magnesium Activation: Place the magnesium turnings in the flask. Briefly heat the flask under vacuum and then cool under a nitrogen atmosphere. Add a single crystal of iodine to activate the magnesium surface.

  • Initiation: Add approximately 50 mL of anhydrous THF to the flask. Add about 5 mL of cyclobutyl bromide to the dropping funnel and add it to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Addition: Once the reaction has initiated, dilute the remaining cyclobutyl bromide with 100 mL of anhydrous THF in the dropping funnel. Add the solution dropwise to the reaction mixture at a rate that maintains a gentle reflux. The reaction is highly exothermic, and external cooling with a water bath may be required to control the temperature.[6]

  • Completion: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting grey-black solution is the Grignard reagent.

Scale-up Considerations for Grignard Formation:
  • Heat Management: The exothermic nature of Grignard reactions is a major safety concern during scale-up.[7] The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[7] It is crucial to have a robust cooling system and to control the addition rate of the alkyl halide to manage the heat generated.[6]

  • Initiation: Ensuring reliable initiation on a large scale is critical to avoid the accumulation of unreacted alkyl halide, which could lead to a dangerous runaway reaction.[5] The use of initiators like iodine or a small amount of pre-formed Grignard reagent can be beneficial.

  • Mixing: Efficient agitation is essential to ensure good mass transfer between the solid magnesium and the liquid phase, especially in larger reactors.[6]

  • Solvent Safety: THF is flammable, and its vapors can form explosive mixtures with air. All operations should be conducted in a well-ventilated area, and all equipment must be properly grounded.[8]

G cluster_0 Key Safety & Control Parameters A Controlled Addition of Cyclobutyl Bromide E Safe & Efficient Grignard Reagent Formation A->E B Efficient Heat Removal (Jacketed Reactor) B->E C Vigorous Agitation C->E D Inert Atmosphere (Nitrogen Blanket) D->E

Caption: Critical control points for scaling up Grignard reagent formation.

Part 2: Coupling Reaction and Hydrolysis

The newly formed Grignard reagent is then reacted with an ester of 3-bromopropanoic acid. Ethyl 3-bromopropanoate is a common choice due to its commercial availability and ease of handling. This is followed by hydrolysis to yield the final product.

Protocol: Laboratory Scale (0.5 mol)

Materials:

Reagent/SolventAmountMolar Eq.PuritySupplier
Cyclobutylmagnesium Bromide~0.5 mol in THF1.0-Prepared in situ
Ethyl 3-bromopropanoate81.5 g (60 mL)0.9>98%Sigma-Aldrich
Anhydrous THF200 mL->99.9%Sigma-Aldrich
6M Hydrochloric Acid500 mL---
Diethyl Ether1 L---
Sodium Hydroxide (10% aq.)As needed---
Anhydrous Magnesium SulfateAs needed---

Procedure:

  • Coupling Reaction: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dilute the ethyl 3-bromopropanoate with 200 mL of anhydrous THF in a dropping funnel and add it dropwise to the Grignard solution, maintaining the temperature below 10 °C.

  • Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and 500 mL of 6M hydrochloric acid with vigorous stirring.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 250 mL portions of diethyl ether.

  • Hydrolysis: Combine the organic extracts and wash them with a 10% aqueous solution of sodium hydroxide to hydrolyze the ester. Separate the aqueous layer containing the sodium salt of the carboxylic acid.

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid. The carboxylic acid may precipitate or can be extracted with three 200 mL portions of diethyl ether.[9]

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

Scale-up Considerations for Coupling and Hydrolysis:
  • Temperature Control: The coupling reaction is also exothermic and requires careful temperature control to minimize side reactions.

  • Quenching: The quenching of a large-scale Grignard reaction is a hazardous operation. The addition of the reaction mixture to the acid should be done slowly and in a controlled manner to manage the evolution of heat and gases.

  • Phase Separation: On a larger scale, the separation of aqueous and organic layers can be more challenging. The use of appropriately sized reactors and separatory funnels is essential.

Part 3: Purification of this compound

The crude product often contains unreacted starting materials and byproducts. Purification is crucial to meet the stringent purity requirements for pharmaceutical intermediates.

Recommended Purification Protocol:

1. Acid-Base Extraction:

This is a highly effective method for removing neutral and basic impurities.[10]

  • Dissolve the crude product in a suitable organic solvent like diethyl ether.

  • Extract with an aqueous solution of a weak base, such as sodium bicarbonate, to convert the carboxylic acid to its water-soluble salt.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

  • Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid.[10]

  • Collect the solid by filtration or extract the aqueous solution with an organic solvent.

2. Distillation:

For liquid carboxylic acids, fractional distillation under reduced pressure is an effective purification method, especially if the impurities have significantly different boiling points.[9]

3. Recrystallization:

If the this compound derivative is a solid, recrystallization from a suitable solvent system can provide a high-purity product.[9]

Purification TechniqueAdvantagesDisadvantages
Acid-Base ExtractionHighly effective for removing neutral/basic impurities.Requires large volumes of solvents and generates aqueous waste.
DistillationGood for separating volatile impurities.Can cause decomposition of thermally sensitive compounds.
RecrystallizationCan yield very high purity product.Product loss in the mother liquor.

Alternative Synthetic Strategies

While the Grignard-based route is robust, other methods can be considered depending on the specific derivative and scale requirements.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction can be used to couple cyclobutyl boronic acids or their esters with appropriate halo-propanoic acid derivatives.[11][12][13] This method offers excellent functional group tolerance but can be more expensive due to the cost of the palladium catalyst and ligands.[14]

  • Malonic Ester Synthesis: The reaction of cyclobutyl bromide with diethyl malonate followed by hydrolysis and decarboxylation is another classic route.[15]

G A Grignard Route D This compound Derivatives A->D Robust, Cost-Effective B Suzuki-Miyaura Coupling B->D High Functional Group Tolerance C Malonic Ester Synthesis C->D Classic, Well-Established

Caption: Comparison of major synthetic routes.

Conclusion

The scale-up synthesis of this compound derivatives is a challenging yet achievable endeavor. The Grignard-based approach detailed in this application note offers a reliable and cost-effective pathway. Success in scaling up hinges on a thorough understanding of the reaction thermodynamics, careful process control, and adherence to strict safety protocols. By implementing the strategies and protocols outlined herein, researchers and drug development professionals can efficiently and safely produce these valuable intermediates for the advancement of pharmaceutical research and development.

References

  • METTLER TOLEDO. Grignard Reaction Scale-up – 4 Steps to Control Development.
  • American Chemical Society. Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications. 2014.
  • Reuse, P., & Ubrich, O. Investigation of a Grignard Reaction at Small Scale. Mettler-Toledo AG, AutoChem. 2007.
  • CONTINUUS Pharmaceuticals. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE. 2022.
  • LookChem. General procedures for the purification of Carboxylic acids. Chempedia.
  • University of California, Irvine. Developing SOPs for Hazardous Chemical Manipulations.
  • Teledyne ISCO. RediSep C-18 reversed phase column purification of carboxylic acids. 2012.
  • Google Patents. US5387713A - Process for purification of carboxylic acids.
  • Google Patents. US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
  • NINGBO INNO PHARMCHEM CO.,LTD. Cyclobutanecarboxylic Acid: A Key Intermediate for Organic Synthesis and Industrial Chemicals.
  • American Chemical Society. Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development. 2025.
  • Radboud Repository. Cyclobutanes in Small‐Molecule Drug Candidates.
  • Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • National Institutes of Health. Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PMC.
  • Georganics. Cyclobutanecarboxylic acid - general description.
  • ResearchGate. Merck's approach to a cyclobutyl building block via a BCB intermediate.
  • Cason, J., & Allen, C. F. THE PREPARATION OF CYCLOBUTANECARBOXYLIC ACID. Journal of Organic Chemistry. 1949.
  • National Institutes of Health. Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters. PMC.
  • PubMed. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs.
  • YouTube. Synthetic routes 1. 2016.
  • Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives. 2023.
  • BTC. What are the industrial applications of cyclobutanol?. 2025.
  • National Institutes of Health. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.
  • MDPI. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. 2022.
  • Synthesis of Active Pharmaceutical Ingredient. 2023.
  • ResearchGate. Scale-up synthesis and synthetic transformations of 3aa.
  • ResearchGate. Contemporary synthesis of bioactive cyclobutane natural products.
  • National Institutes of Health. This compound. PubChem.
  • ScienceDirect. Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives.
  • Google Patents. CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. 2024.
  • PubMed. Scaled up and telescoped synthesis of propofol under continuous-flow conditions. 2022.
  • YouTube. Topic 20.2 - Synthetic routes. 2016.
  • YouTube. Multi-step organic synthesis pathways | Revision for A-Level Chemistry. 2020.
  • ResearchGate. (PDF) Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. 2025.

Sources

3-Cyclobutylpropanoic Acid: A Versatile Precursor for the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The unique conformational constraints and metabolic stability imparted by the cyclobutyl moiety have established it as a privileged scaffold in modern agrochemical design. This application note provides a comprehensive technical guide for researchers and scientists on the utilization of 3-cyclobutylpropanoic acid as a key building block for the synthesis of potential next-generation fungicides. We present detailed protocols for the synthesis of a model N-aryl propanamide, N-(2,4-dichlorophenyl)-3-cyclobutylpropanamide, a structural analog to recently identified cyclobutane carboxamide fungicides. This guide emphasizes the causality behind experimental choices, providing a framework for the development of novel cyclobutyl-containing agrochemicals.

Introduction: The Significance of the Cyclobutyl Moiety in Agrochemicals

The relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles has led to the exploration of diverse chemical scaffolds. Among these, molecules incorporating a cyclobutane ring have garnered significant attention. The four-membered ring of cyclobutane confers a unique three-dimensional geometry that can enhance binding to target enzymes and receptors, often leading to increased biological activity. Furthermore, the cyclobutyl group can improve the metabolic stability of a molecule, prolonging its efficacy in the field. Its incorporation can also modulate physicochemical properties such as lipophilicity, influencing uptake and translocation within the target pest or plant.

This guide focuses on this compound, a readily accessible precursor that serves as an excellent starting point for the synthesis of a variety of potential agrochemicals, particularly fungicides. We will explore its properties and detail its conversion into a model N-aryl propanamide, a class of compounds with known fungicidal potential.

Physicochemical Properties of this compound

A thorough understanding of the starting material is paramount for successful synthesis. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 4415-84-3[1]
Molecular Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol [1]
Boiling Point 227.6 ± 8.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
Flash Point 112.0 ± 9.8 °C[1]
LogP 1.71[1]

Synthesis of a Model Agrochemical: N-(2,4-dichlorophenyl)-3-cyclobutylpropanamide

To illustrate the utility of this compound as a precursor, we present two robust protocols for the synthesis of N-(2,4-dichlorophenyl)-3-cyclobutylpropanamide. This target molecule was chosen due to the prevalence of the 2,4-dichloroaniline moiety in commercial fungicides and its structural analogy to recently discovered cyclobutane carboxamide fungicide leads[].

Synthetic Workflow Overview

The overall synthetic strategy involves the formation of an amide bond between this compound and 2,4-dichloroaniline. This can be achieved through two primary routes: activation of the carboxylic acid via an acyl chloride intermediate or through the use of a peptide coupling agent.

Synthetic Workflow cluster_0 Method A: Acyl Chloride Route cluster_1 Method B: Coupling Agent Route Precursor This compound AcidChloride 3-Cyclobutylpropanoyl chloride Precursor->AcidChloride SOCl₂ ActivatedEster Activated Ester Intermediate Precursor->ActivatedEster EDC, HOBt Amine 2,4-Dichloroaniline Target N-(2,4-dichlorophenyl)- 3-cyclobutylpropanamide Amine->Target Base Amine->Target AcidChloride->Target ActivatedEster->Target

Caption: Synthetic pathways to N-(2,4-dichlorophenyl)-3-cyclobutylpropanamide.

Protocol 1: Synthesis via Acyl Chloride Formation

This classic two-step, one-pot method involves the initial conversion of the carboxylic acid to the more reactive acyl chloride using thionyl chloride (SOCl₂), followed by reaction with the amine.[3][4][5] This method is often high-yielding and utilizes cost-effective reagents.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) or toluene (approximately 0.2 M concentration relative to the carboxylic acid).

  • Acyl Chloride Formation: To the stirred solution, add thionyl chloride (1.2 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

  • Reaction Monitoring (Acyl Chloride Formation): Heat the reaction mixture to reflux (40-50 °C for DCM) and stir for 1-2 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Removal of Excess Reagent: Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. It is crucial to ensure all thionyl chloride is removed as it can react with the amine.

  • Amidation: Re-dissolve the crude 3-cyclobutylpropanoyl chloride in fresh anhydrous DCM. In a separate flask, dissolve 2,4-dichloroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine (1.5 eq) in anhydrous DCM.

  • Addition of Amine: Cool the acyl chloride solution to 0 °C in an ice bath and add the amine solution dropwise with vigorous stirring.

  • Reaction Monitoring (Amidation): Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash successively with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure N-(2,4-dichlorophenyl)-3-cyclobutylpropanamide.

Protocol 2: Synthesis using Carbodiimide Coupling Agents

This method utilizes a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation under mild conditions.[6][7][8][9] This approach is particularly useful for sensitive substrates and often minimizes side reactions.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), 2,4-dichloroaniline (1.1 eq), and HOBt (1.2 eq).

  • Solvent Addition: Dissolve the mixture in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) (to a concentration of approximately 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice bath with stirring.

  • Addition of Coupling Agent: Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Base Addition: If the amine is used as its hydrochloride salt, or to neutralize the HCl from EDC·HCl, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8 to 24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent. Wash the organic phase with water (to remove the urea byproduct from EDC), 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel or by recrystallization to obtain the pure N-(2,4-dichlorophenyl)-3-cyclobutylpropanamide.

Data Presentation and Expected Outcomes

The successful synthesis of N-(2,4-dichlorophenyl)-3-cyclobutylpropanamide can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry. The expected yield and purity for each method are summarized below.

MethodReagentsTypical YieldPurityAdvantages
Protocol 1 SOCl₂, Triethylamine80-95%>95% after purificationCost-effective, high-yielding
Protocol 2 EDC, HOBt, DIPEA75-90%>98% after purificationMild conditions, suitable for sensitive substrates

Conclusion and Future Directions

This compound is a valuable and versatile precursor for the synthesis of novel agrochemical candidates. The protocols detailed in this application note provide a reliable and efficient means to produce N-aryl propanamides, a class of molecules with demonstrated potential as fungicides. Researchers can adapt these methodologies to synthesize a diverse library of analogs by varying the amine component, allowing for the exploration of structure-activity relationships and the optimization of fungicidal activity. The unique properties conferred by the cyclobutyl moiety make it a compelling structural element in the ongoing effort to develop the next generation of effective and sustainable crop protection agents.

References

  • Chemsrc. This compound | CAS#:4415-84-3.
  • Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(10), 8341–8349.
  • Gunda, G., Kumar, P., & Singh, P. P. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(43), 5775-5778.
  • Leggio, A., Belsito, E. L., De Luca, G., Di Gioia, M. L., Leotta, V., Romio, E., Siciliano, C., & Liguori, A. (2016). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 6(10), 8341-8349.
  • [This citation is a duplicate of reference 5 and has been omitted].
  • PubMed. Cyclobutane carboxamide inhibitors of fungal melanin: biosynthesis and their evaluation as fungicides.
  • Royal Society of Chemistry. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride.
  • American Chemical Society. A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator.
  • Organic Synthesis. Acid-Amine Coupling using EDCI.

Sources

Application Notes and Protocols: A Guide to Amide Coupling with 3-Cyclobutylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ubiquity and Challenge of the Amide Bond

The amide bond is a cornerstone of modern medicinal chemistry and drug development, found in the backbone of peptides and proteins and present in a vast number of blockbuster pharmaceuticals.[1][2] The formation of this robust linkage, typically through the condensation of a carboxylic acid and an amine, is a fundamental transformation in organic synthesis.[3][4] However, the direct reaction is often inefficient due to the formation of a non-reactive ammonium carboxylate salt.[5][6] Consequently, a vast arsenal of coupling reagents has been developed to activate the carboxylic acid, facilitating its reaction with an amine under mild conditions.[1][7][8]

This application note provides a detailed experimental protocol for the amide coupling of 3-cyclobutylpropanoic acid, a valuable building block in medicinal chemistry due to its unique cyclobutyl moiety that can impart favorable pharmacokinetic properties. We will delve into the rationale behind the chosen methodology, explore common coupling reagents, and provide a step-by-step guide for a successful synthesis, including purification and troubleshooting.

Understanding the Core of Amide Coupling: Activation of the Carboxylic Acid

The central principle of modern amide bond formation lies in the in-situ conversion of the carboxylic acid into a more reactive species, an "activated ester" or a similarly reactive intermediate.[3][5] This activation is achieved through the use of a coupling reagent. Broadly, these reagents can be categorized into several classes, with carbodiimides, phosphonium salts, and uronium/aminium salts being the most prevalent.

  • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][9] While effective, this intermediate is susceptible to racemization if the carboxylic acid is chiral.[3][5] To mitigate this, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included. These additives rapidly trap the O-acylisourea to form a less reactive but more stable active ester, which is less prone to racemization.[5]

  • Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient coupling reagents.[7] They react with the carboxylate to form an acyloxyphosphonium salt, which is a potent acylating agent.[7]

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most effective and widely used coupling reagents.[9][10] They generate highly reactive OAt- or OBt-active esters, respectively, leading to rapid amide bond formation with minimal side reactions.[10][11] HATU, in particular, is noted for its high coupling efficiencies, even in challenging cases.[10]

Experimental Protocol: Amide Coupling of this compound

This protocol details a general and robust procedure for the coupling of this compound with a primary or secondary amine using HATU as the coupling reagent. HATU is chosen for its high efficiency and low propensity for racemization, making it a reliable choice for a broad range of substrates.[10][12]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥95%e.g., Chem-Impex
Amine (primary or secondary)≥98%VariousEnsure it is free of moisture.
HATU≥98%VariousStore under inert gas and protect from moisture.
N,N-Diisopropylethylamine (DIPEA)Anhydrous, ≥99.5%VariousUse a freshly opened bottle or distill before use.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%VariousUse a sure-seal bottle.
Dichloromethane (DCM)ACS GradeVariousFor work-up.
Saturated aqueous sodium bicarbonateLaboratory GradeVariousFor work-up.
BrineLaboratory GradeVariousFor work-up.
Anhydrous sodium sulfateLaboratory GradeVariousFor drying.
Silica gel60 Å, 230-400 meshVariousFor flash column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Dissolve the acid in anhydrous N,N-dimethylformamide (DMF) (approximately 0.1-0.5 M).

    • Add the amine (1.0-1.2 eq) to the solution.

    • Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the reaction mixture. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction.[13]

  • Activation and Coupling:

    • In a separate vial, dissolve HATU (1.1-1.2 eq) in a minimal amount of anhydrous DMF.

    • Slowly add the HATU solution to the stirred reaction mixture at room temperature. The reaction is often exothermic, and for sensitive substrates, cooling in an ice bath may be necessary.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours at room temperature.

  • Work-up:

    • Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted acid and acidic byproducts), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel.[1]

    • A suitable eluent system, such as a gradient of ethyl acetate in hexanes, should be determined by TLC analysis.

    • For more polar amides, a dichloromethane/methanol gradient may be necessary.[14] In some cases, reversed-phase chromatography may be a viable alternative for purification.[15]

Visualizing the Workflow

AmideCouplingWorkflow cluster_prep Reaction Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification Acid This compound Mix Combine Reactants & Stir Acid->Mix Amine Amine Amine->Mix Solvent Anhydrous DMF Solvent->Mix Base DIPEA Base->Mix Add_HATU Add HATU Solution Mix->Add_HATU React Stir at RT (1-4h) Add_HATU->React Dilute Dilute with Organic Solvent React->Dilute Wash Aqueous Wash Dilute->Wash Dry Dry & Concentrate Wash->Dry Purify Flash Chromatography Dry->Purify Product Pure Amide Purify->Product

Caption: General workflow for the HATU-mediated amide coupling of this compound.

Mechanism of HATU-Mediated Amide Coupling

The efficacy of HATU lies in its ability to rapidly generate a highly reactive OAt-active ester. The accepted mechanism proceeds as follows:

  • Deprotonation: The base, typically DIPEA or triethylamine, deprotonates the carboxylic acid to form a carboxylate anion.[11][13]

  • Activation: The carboxylate anion attacks the electron-deficient carbon of the HATU reagent.[11]

  • Formation of the Active Ester: This initial adduct is unstable and rapidly rearranges, with the displacement of a tetramethylurea byproduct, to form the OAt-active ester.[10][11]

  • Nucleophilic Attack: The amine then acts as a nucleophile, attacking the carbonyl carbon of the highly reactive OAt-ester.

  • Amide Formation: The tetrahedral intermediate collapses, eliminating 1-hydroxy-7-azabenzotriazole (HOAt) as a leaving group, to yield the final amide product.[11]

HATU_Mechanism RCOOH Carboxylic Acid (this compound) RCOO Carboxylate Anion RCOOH->RCOO Deprotonation Base Base (DIPEA) Base->RCOO ActiveEster OAt-Active Ester RCOO->ActiveEster Activation HATU HATU HATU->ActiveEster Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral Nucleophilic Attack TMU Tetramethylurea ActiveEster->TMU Amine Amine (R'-NH2) Amine->Tetrahedral Amide Amide Product Tetrahedral->Amide Collapse HOAt HOAt Tetrahedral->HOAt

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Product Formation Inactive reagents (moisture contamination of HATU or solvent).Use freshly opened, anhydrous solvents and reagents. Ensure the reaction is performed under an inert atmosphere.
Sterically hindered amine or acid.Increase reaction temperature (e.g., to 50 °C) or prolong reaction time. Consider a more potent coupling reagent or a different synthetic route.[16]
Insufficient base.Ensure at least 2 equivalents of a non-nucleophilic base like DIPEA are used.
Presence of Side Products Racemization (if starting materials are chiral).While HATU minimizes racemization, for highly sensitive substrates, performing the reaction at a lower temperature (0 °C) may be beneficial.[17] The use of additives like HOAt is inherent to HATU's structure.
Unreacted starting materials.Optimize stoichiometry. A slight excess of the amine or coupling reagent may be beneficial.
Difficulty in Purification Byproducts from the coupling reagent (e.g., tetramethylurea).Ensure thorough aqueous work-up. Tetramethylurea is water-soluble.
Product is highly polar and streaks on silica gel.Consider using a different stationary phase for chromatography (e.g., alumina) or reverse-phase chromatography.[14][18] Recrystallization can also be an effective purification method for solid amides.[19]

Conclusion

The amide coupling of this compound is a readily achievable transformation utilizing modern coupling reagents. The protocol detailed herein, employing HATU, provides a reliable and high-yielding method applicable to a wide range of amine substrates. By understanding the underlying mechanism and potential pitfalls, researchers can confidently synthesize novel amide-containing molecules for applications in drug discovery and materials science. Careful execution of the experimental procedure and purification are paramount to obtaining the desired product in high purity.

References

  • Wikipedia. (n.d.). HATU.
  • Dabhi, R. C., et al. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
  • Zhao, Y., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135–13138.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.
  • Vankawala, P. J., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
  • Tokyo University of Science. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.
  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P.
  • Wang, P., & Dai, S. (2001). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel.
  • ResearchGate. (n.d.). General reaction mechanism for cross‐coupling amidation of esters.
  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Royal Society of Chemistry. (2024, May 10). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents.
  • YouTube. (2013, February 26). mechanism of amide formation with DCC.
  • YouTube. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
  • ResearchGate. (2022, August 31). Process optimization for acid-amine coupling: a catalytic approach.
  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids.
  • YouTube. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?.
  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt.
  • PubChem - NIH. (n.d.). This compound.
  • Chemsrc. (2025, August 25). This compound.
  • Royal Society of Chemistry. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?.
  • PubChem - NIH. (n.d.). 3-[Cyclobutyl(propan-2-yl)amino]propanoic acid.
  • ResearchGate. (2019, August 15). Removing intermediates from amide coupling?.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?.
  • PMC. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Cyclobutylpropanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-cyclobutylpropanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, providing you with the robust, field-proven insights needed for success.

Frequently Asked Questions (FAQs)

Q1: What is the most robust and common synthetic route for preparing this compound?

The most widely employed and reliable method is the Malonic Ester Synthesis .[1][2] This classical approach offers high yields and predictability by building the carbon skeleton in a controlled, stepwise manner. The overall strategy involves alkylating diethyl malonate with a suitable cyclobutylmethyl halide, followed by hydrolysis and thermal decarboxylation to yield the final carboxylic acid.

Q2: Why is the malonic ester synthesis preferred over a more direct approach, like alkylating the enolate of acetic acid or its esters?

This is a critical question of reaction control. The α-hydrogens of simple esters like ethyl acetate are not very acidic (pKa ≈ 25). Their deprotonation requires a very strong, sterically hindered base (e.g., LDA), and the resulting enolate is highly reactive. This can lead to a host of problems, including self-condensation (Claisen condensation) and polyalkylation, which significantly lowers the yield of the desired mono-alkylated product.[3]

The malonic ester synthesis elegantly circumvents these issues. The α-hydrogens of diethyl malonate are flanked by two carbonyl groups, making them significantly more acidic (pKa ≈ 13). This allows for nearly quantitative enolate formation with a much milder and more convenient base, such as sodium ethoxide (NaOEt) in ethanol.[4] The resulting enolate is stabilized by resonance across both carbonyls, making it less prone to side reactions and ensuring a cleaner alkylation step.

Q3: What are the critical control points in the synthesis that most directly impact overall yield?

The synthesis can be broken down into three primary stages, each with its own set of critical parameters:

  • Alkylation: The formation of the new carbon-carbon bond. Success here hinges on the complete formation of the enolate and the efficiency of the subsequent SN2 reaction.

  • Saponification (Hydrolysis): The conversion of the diester intermediate to a dicarboxylic acid salt. This step must be driven to completion without causing degradation.[5][6]

  • Decarboxylation: The removal of one carboxyl group as CO₂. Temperature control is paramount to ensure a clean and complete reaction without charring or side-product formation.[7][8]

This guide will now address specific troubleshooting scenarios within each of these critical stages.

Troubleshooting and Optimization Guide

This section addresses common issues encountered during synthesis. Each answer provides a mechanistic explanation and a clear, actionable solution.

Stage 1: Alkylation of Diethyl Malonate with Cyclobutylmethyl Halide

Workflow: Alkylation Stage

cluster_0 Alkylation of Diethyl Malonate Diethyl Malonate Diethyl Malonate Enolate Formation Enolate Formation Diethyl Malonate->Enolate Formation + NaOEt (Base) Alkylation (SN2) Alkylation (SN2) Enolate Formation->Alkylation (SN2) + Cyclobutylmethyl Bromide (Electrophile) Alkylated Diester Alkylated Diester Alkylation (SN2)->Alkylated Diester

Caption: General workflow for the alkylation step.

Problem: My alkylation reaction shows low conversion, with significant unreacted diethyl malonate remaining.

  • Probable Cause 1: Incomplete Deprotonation. The base may be old, hydrated, or insufficient. Sodium ethoxide is hygroscopic and will be neutralized by atmospheric moisture.

    • Solution: Use freshly prepared or properly stored sodium ethoxide. Ensure your solvent (absolute ethanol) is anhydrous. It is also crucial to use a slight excess (e.g., 1.05 equivalents) of the base to drive the equilibrium towards the enolate. The choice of base and solvent should match the ester to prevent transesterification; for diethyl malonate, use sodium ethoxide in ethanol.[1]

  • Probable Cause 2: Poor Electrophile Reactivity. While cyclobutylmethyl bromide is a primary halide and generally suitable for SN2 reactions, its reactivity can be an issue. Iodides are better leaving groups than bromides.

    • Solution: Consider converting cyclobutylmethyl bromide to the more reactive cyclobutylmethyl iodide in situ by adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to the reaction mixture (Finkelstein reaction).

  • Probable Cause 3: Insufficient Reaction Time or Temperature. The reaction may be kinetically slow.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction stalls at room temperature, gently heating the mixture to reflux in ethanol can significantly increase the rate of reaction.[9]

Problem: I am observing a significant amount of a higher molecular weight byproduct, likely the dialkylated malonic ester.

  • Probable Cause: After the first successful alkylation, the mono-alkylated product still possesses one acidic α-hydrogen. If unreacted enolate or excess base is present, this product can be deprotonated and undergo a second alkylation.[1][10]

    • Solution 1 (Stoichiometry Control): This is the most common cause. A major drawback of the malonic ester synthesis is the potential for dialkylation.[1] To minimize this, use a slight excess of the malonic ester relative to the base and the alkyl halide. This ensures that the halide is consumed before a significant amount of the mono-alkylated product can be deprotonated and react again.

    • Solution 2 (Order of Addition): Add the alkyl halide slowly to the pre-formed enolate solution. This maintains a low concentration of the electrophile, favoring the reaction with the more abundant malonate enolate over the enolate of the mono-alkylated product.

Stage 2: Saponification (Ester Hydrolysis)

Problem: After the hydrolysis and acidification steps, I have a complex mixture. It seems the hydrolysis was incomplete.

  • Probable Cause: Insufficient base or reaction time. The hydrolysis of the sterically bulkier alkylated diester can be slower than that of diethyl malonate itself. Two equivalents of base are required to hydrolyze both ester groups.

    • Solution: Use at least 2.2-2.5 equivalents of a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[6] Heat the reaction mixture to reflux for several hours (typically 2-4 hours) to ensure both ester groups are completely hydrolyzed.[3] Monitor the reaction by TLC; the disappearance of the oily diester spot and the appearance of a water-soluble carboxylate (which will not move from the baseline without acid) is a good indicator of completion. An efficient protocol involves using a mixture of methanol and water as the solvent.[6]

Stage 3: Decarboxylation

Problem: The decarboxylation step is very slow, or upon heating, the mixture darkens significantly, indicating decomposition.

  • Probable Cause 1 (Insufficient Heat): The decarboxylation of a substituted malonic acid requires overcoming an activation energy barrier, which involves forming a cyclic 6-membered transition state.[8] This process is typically inefficient at temperatures below 100 °C.

    • Solution: After acidification of the saponified mixture, the resulting dicarboxylic acid is often not isolated. The aqueous acidic solution is heated, or the crude, isolated dicarboxylic acid is heated neat (without solvent) to a temperature of 140-160 °C.[8] The evolution of CO₂ gas is a clear indicator of the reaction's progress. Heat until gas evolution ceases.

  • Probable Cause 2 (Overheating/Impurities): Excessive heat can cause charring and decomposition, leading to a dark, tarry product and reduced yield. Impurities from previous steps can also catalyze decomposition pathways.

    • Solution: Control the temperature carefully using an oil bath and a thermometer. Apply heat gradually. If heating neat, performing the reaction under reduced pressure can sometimes allow for a lower temperature to be used. Ensure the substituted malonic acid is reasonably pure before attempting a high-temperature decarboxylation. Some studies have noted that decarboxylation can occur under surprisingly mild acidic conditions, so prolonged exposure to strong acid even at room temperature might initiate the process.[11]

Recommended Protocol and Data

Optimized Protocol for this compound Synthesis

This protocol integrates the optimization strategies discussed above.

Step 1: Alkylation

  • Equip a dry, round-bottom flask with a reflux condenser and a nitrogen inlet.

  • Add absolute ethanol to the flask, followed by the careful addition of sodium metal (1.05 eq.) to form sodium ethoxide in situ. Alternatively, use commercial sodium ethoxide (1.05 eq.).

  • To the stirred solution, add diethyl malonate (1.10 eq.).

  • Add a catalytic amount of potassium iodide (0.1 eq.).

  • Slowly add cyclobutylmethyl bromide (1.0 eq.) dropwise via an addition funnel.

  • Heat the mixture to a gentle reflux and monitor by TLC until the cyclobutylmethyl bromide is consumed (typically 4-8 hours).

  • Cool the reaction, neutralize with a mild acid (e.g., acetic acid), and remove the ethanol under reduced pressure. Extract the crude product into a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude diethyl 2-(cyclobutylmethyl)malonate.

Step 2: Saponification

  • Dissolve the crude diester from Step 1 in a mixture of methanol and water.

  • Add a solution of sodium hydroxide (2.5 eq.) in water.

  • Heat the mixture to reflux for 3-4 hours, or until TLC indicates the complete disappearance of the starting ester.

  • Cool the mixture and remove the methanol under reduced pressure.

Step 3: Acidification and Decarboxylation

  • Cool the remaining aqueous solution in an ice bath.

  • Slowly and carefully acidify the solution to a pH of 1-2 with concentrated hydrochloric acid.

  • Method A (Aqueous): Heat the acidic solution to reflux until gas evolution ceases.

  • Method B (Neat): Extract the acidified solution multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the crude dicarboxylic acid. Heat this crude product in a flask fitted with a condenser to 140-160 °C until gas evolution stops.[8]

  • The resulting crude this compound can be purified by vacuum distillation.

Table 1: Critical Parameter Optimization Summary
ParameterSub-Optimal ConditionOptimized Condition & Rationale
Base (Alkylation) Old/hydrated NaOEt1.05 eq. fresh NaOEt in anhydrous ethanol. Prevents incomplete deprotonation and side reactions like transesterification.[1]
Electrophile Cyclobutylmethyl bromideUse bromide with 0.1 eq. KI catalyst. Increases reaction rate via in situ formation of the more reactive iodide.
Stoichiometry 1:1 Malonate:Halide1.1:1.0 Malonate:Halide. Using an excess of the malonate minimizes the formation of the dialkylated byproduct.[4]
Base (Hydrolysis) 2.0 eq. NaOH2.5 eq. NaOH or KOH. Ensures complete saponification of both sterically hindered ester groups.[6]
Temperature (Decarb.) < 120 °C140-160 °C (neat). Provides sufficient energy to overcome the activation barrier for CO₂ elimination via a cyclic transition state.[8]

Visual Troubleshooting Guide

Start Low Overall Yield CheckAlkylation Check Alkylation Step Start->CheckAlkylation CheckHydrolysis Check Hydrolysis Step Start->CheckHydrolysis CheckDecarb Check Decarboxylation Step Start->CheckDecarb Alk_Impurity High Dialkylation? CheckAlkylation->Alk_Impurity Alk_Incomplete Incomplete Reaction? CheckAlkylation->Alk_Incomplete Hyd_Incomplete Incomplete Hydrolysis? CheckHydrolysis->Hyd_Incomplete Dec_Incomplete Incomplete Decarboxylation? CheckDecarb->Dec_Incomplete Dec_Decomp Decomposition/Charring? CheckDecarb->Dec_Decomp Fix_Stoich Solution: Use excess malonate Alk_Impurity->Fix_Stoich Fix_Base Solution: Use fresh/anhydrous base Add KI catalyst Increase temperature/time Alk_Incomplete->Fix_Base Fix_Hyd_Base Solution: Use >2.2 eq. base Increase reflux time Hyd_Incomplete->Fix_Hyd_Base Fix_Dec_Temp Solution: Increase temp to 140-160°C Dec_Incomplete->Fix_Dec_Temp Fix_Dec_Control Solution: Control heat carefully Purify intermediate Dec_Decomp->Fix_Dec_Control

Sources

Technical Support Center: Recrystallization of 3-Cyclobutylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Cyclobutylpropanoic acid via recrystallization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization process. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively.

Understanding this compound: Physicochemical Properties

A successful recrystallization begins with a thorough understanding of the compound's properties.[1] These parameters are critical for selecting an appropriate solvent system and designing an effective purification protocol.

PropertyValueSignificance for Recrystallization
Molecular Formula C₇H₁₂O₂Indicates a relatively small molecule with polar (carboxylic acid) and non-polar (cyclobutyl ring) regions.
Molecular Weight 128.17 g/mol [2]Affects dissolution rate and overall solubility.
Boiling Point 227.6 ± 8.0 °C at 760 mmHg[2]The high boiling point means the compound is not volatile under typical lab conditions.
Predicted LogP 1.71[2]This value suggests moderate lipophilicity, indicating solubility in a range of organic solvents but potentially limited solubility in water.
pKa (Predicted) ~4.8 (Typical for carboxylic acids)The acidic nature means its solubility is highly pH-dependent; it will be soluble in aqueous bases.
Appearance Likely a solid or high-boiling liquid at room temperature.If liquid, crystallization will be necessary for solid-phase characterization.

The Cornerstone of Purity: Solvent Selection

The choice of solvent is the single most important factor in a successful recrystallization. An ideal solvent should exhibit the following characteristics:

  • High solubility for the compound at elevated temperatures.

  • Low solubility for the compound at low temperatures.

  • Impurities should be either completely soluble or completely insoluble at all temperatures.

  • It should not react with the compound.

  • It should be volatile enough to be easily removed from the purified crystals.

Given the structure of this compound (a polar carboxylic acid head and a non-polar cyclobutyl tail), a solvent of intermediate polarity or a mixed-solvent system is often a good starting point.

Recommended Solvents for Screening:
Solvent SystemRationale & Polarity
Water (H₂O) The carboxylic acid group can hydrogen bond with water, but the cyclobutyl group will limit solubility. May be a good "anti-solvent."[3]
Ethanol/Water A classic mixed-solvent system.[4] The compound should be soluble in hot ethanol. Water is then added as an anti-solvent to induce crystallization upon cooling.[5]
Toluene/Hexane A non-polar system. The compound should be soluble in hot toluene. Hexane acts as the anti-solvent.[4]
Ethyl Acetate A moderately polar solvent that is a good candidate for single-solvent recrystallization.
Acetone A polar aprotic solvent; often a powerful solvent, may require an anti-solvent.

Standard Recrystallization Protocol Workflow

This diagram outlines the fundamental steps for a single-solvent recrystallization. Each step is a control point that can be optimized for maximum purity and yield.

G cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation A 1. Choose Solvent System B 2. Place Crude Solid in Erlenmeyer Flask A->B C 3. Add Minimum Amount of Hot Solvent B->C D 4. Heat to Dissolve (Add more solvent if needed) C->D E 5. Optional: Hot Filtration to Remove Insoluble Impurities D->E If needed F 6. Cool Slowly to Room Temperature D->F If no filtration E->F G 7. Cool in Ice Bath to Maximize Yield F->G H 8. Collect Crystals via Vacuum Filtration G->H I 9. Wash with Ice-Cold Solvent H->I J 10. Dry Crystals I->J

Caption: Standard workflow for single-solvent recrystallization.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the recrystallization of this compound and similar compounds.

Q1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

A1: "Oiling out" occurs when the solid melts before it dissolves or separates from the solution as a liquid instead of a solid crystal lattice.[6] This happens when the boiling point of the solvent is higher than the melting point of the compound, or when high impurity levels significantly depress the compound's melting point.[7][8] An oil is undesirable because it traps impurities.[4][9]

Solutions:

  • Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil, then add more of the primary solvent (10-20% more volume) to lower the saturation temperature.[6][10] This ensures that the solution becomes saturated at a temperature below the compound's melting point.

  • Lower the Solution Polarity: For carboxylic acids, using a slightly less polar solvent can sometimes prevent oiling out. If using an alcohol/water system, try reducing the initial amount of water or switching to a toluene/hexane system.

  • Ensure Slow Cooling: Rapid cooling can favor oil formation.[7] Allow the flask to cool slowly on the benchtop, insulated by a few paper towels, before moving to an ice bath.[6]

  • Use a Seed Crystal: If you have a pure crystal of this compound, add a tiny speck to the cooled, supersaturated solution to provide a nucleation site for proper crystal growth.[11][12]

Q2: No crystals are forming, even after cooling the solution in an ice bath. What should I do?

A2: This is a classic case of a supersaturated solution where crystal nucleation has failed to begin.[13] This can also happen if too much solvent was used initially.[13][14]

Solutions:

  • Induce Crystallization by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[11][15] The microscopic scratches on the glass provide nucleation sites for crystals to start growing.

  • Add a Seed Crystal: As mentioned above, adding a seed crystal is the most reliable method to initiate crystallization in a supersaturated solution.[11][15][16]

  • Reduce Solvent Volume: If the first two methods fail, you have likely used too much solvent.[13] Gently heat the solution to boil off a portion of the solvent (e.g., 20-30% of the volume), and then allow it to cool again.[11]

  • Use an Anti-Solvent: If you are using a single-solvent system, you can cautiously add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes faintly cloudy.[5][17] Then, add a drop or two of the original solvent to redissolve the cloudiness and allow it to cool slowly. For this compound in ethyl acetate, hexane would be a suitable anti-solvent.

Q3: My final product has a low yield. How can I improve it?

A3: A low yield is typically caused by using too much solvent, cooling the solution too quickly, or washing the final crystals with a solvent that is not cold enough.[14]

Solutions:

  • Minimize Hot Solvent: Use only the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Adding solvent in small portions is key.

  • Maximize Cooling Time: After slow cooling to room temperature, allow the flask to sit in an ice-water bath for at least 20-30 minutes to maximize precipitation.[18]

  • Use Ice-Cold Washing Solvent: Always wash the filtered crystals with a minimal amount of ice-cold solvent to remove surface impurities without re-dissolving your product.[14]

  • "Second Crop" Crystallization: Do not discard the filtrate (mother liquor) immediately. You can often recover more product by boiling off a significant portion of the solvent from the filtrate and cooling it again to obtain a "second crop" of crystals.[6] Note that this second crop may be less pure than the first.

Q4: I have insoluble impurities that won't dissolve, or my solution has a persistent color. How do I remove these?

A4: Insoluble solid impurities and colored, high-molecular-weight impurities require specific removal steps before cooling.

Solutions:

  • Hot Filtration for Insoluble Impurities: If you have solids (e.g., dust, inorganic salts) that do not dissolve in the hot solvent, you must perform a hot gravity filtration.[19][20] This involves filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[21] This must be done quickly to prevent premature crystallization in the funnel.[10]

  • Activated Charcoal for Colored Impurities: If your solution is colored, you can often remove the colored impurities by adding a very small amount (e.g., the tip of a spatula) of activated charcoal (Norit) to the cool solution before heating.[4] Heat the mixture to a boil, then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Caution: Adding charcoal to a boiling solution can cause it to boil over violently.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common recrystallization issues.

G Start Start: Hot Saturated Solution Cool Cool Solution Start->Cool Crystals Good Crystals Form Cool->Crystals Success Oil Compound 'Oils Out' Cool->Oil Problem NoCrystals No Crystals Form Cool->NoCrystals Problem Oil_S1 Re-heat, Add More Solvent Oil->Oil_S1 Try First Oil_S2 Cool Slower Oil->Oil_S2 Also Try NoCrystals_S1 Scratch with Glass Rod NoCrystals->NoCrystals_S1 Try First Oil_S1->Cool Oil_S2->Cool NoCrystals_S1->Cool NoCrystals_S2 Add Seed Crystal NoCrystals_S1->NoCrystals_S2 If Fails NoCrystals_S2->Cool NoCrystals_S3 Reduce Solvent Volume NoCrystals_S2->NoCrystals_S3 If Fails NoCrystals_S3->Cool

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Recrystallization (chemistry) - Wikipedia. Wikipedia. [Link]
  • This compound | CAS#:4415-84-3. Chemsrc. [Link]
  • Why do crystals oil out and what are the remedies and prevention methods?. Brainly. [Link]
  • Hot Filtration Process.
  • Recrystallization. University of California, Davis. [Link]
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
  • 3.
  • Recrystalliz
  • Problems in recrystalliz
  • Seed crystal - Wikipedia. Wikipedia. [Link]
  • Recrystallization and hot filtr
  • Hot Filtration & Recrystalliz
  • 1.
  • Problems with Recrystallis
  • 2.
  • Inducing Crystallization by Nucleation.
  • Oiling Out in Crystalliz
  • Seeding Studies For Crystalliz
  • Recrystallization1. University of California, Los Angeles. [Link]
  • Tips & Tricks: Recrystalliz
  • Recrystallization - a CLASSIC technique to purify a SOLID. YouTube. [Link]
  • Antisolvent Crystalliz
  • 4 Recrystallization Methods for Increased Yield. YouTube. [Link]
  • This compound | C7H12O2 | CID 13155029. PubChem. [Link]
  • Recrystallization and Crystalliz
  • Purification of carboxylic acids by complexation with selective solvents.
  • Seeding in Crystallisation.
  • RECRYSTALLIS
  • 3-[Cyclobutyl(propan-2-yl)amino]propanoic acid. PubChem. [Link]
  • 3-[Tert-butyl(cyclobutyl)amino]propanoic acid. PubChem. [Link]
  • 2-Amino-3-cyclobutylpropanoic acid. PubChem. [Link]
  • Properties of Solvents Used in Organic Chemistry. Murov.info. [Link]
  • 3-Mercaptopropionic acid - Solubility. Solubility of Things. [Link]
  • Solubility of Organic Compounds. University of Calgary. [Link]
  • Organic Solvent Solubility D

Sources

Overcoming side reactions in cyclobutane ring formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyclobutane ring formation. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing four-membered rings. Cyclobutanes are valuable structural motifs, yet their formation is often plagued by competing side reactions that can diminish yields and complicate purification.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during key synthetic procedures. We will delve into the mechanistic origins of common side reactions and offer field-proven, actionable solutions to optimize your experimental outcomes.

Part 1: Troubleshooting Guide for Common Cyclobutane Syntheses

This section is structured to address problems arising in the most prevalent methods for cyclobutane ring formation.

Photochemical [2+2] Cycloadditions

Photochemical methods are a cornerstone of cyclobutane synthesis, but they are susceptible to a variety of side reactions stemming from the reactive nature of excited-state intermediates.

Issue 1: Low yield of the desired cyclobutane product with formation of an alkene and a carbonyl compound.

  • Question: My intramolecular Norrish-Yang reaction is giving me low yields of the cyclobutane product. I am observing significant amounts of cleavage products instead. What is happening and how can I fix it?

  • Answer: This issue points to a competing Norrish Type II fragmentation reaction. Upon photoexcitation, the carbonyl group abstracts a γ-hydrogen to form a 1,4-biradical intermediate.[1][2] While this biradical can cyclize to form the desired cyclobutane (the Norrish-Yang reaction), it can also undergo β-scission, leading to fragmentation into an enol and an alkene.[2][3] The enol then tautomerizes to a carbonyl compound.[3]

    Troubleshooting Workflow: Norrish-Yang vs. Fragmentation

    G start Low Yield in Norrish-Yang Reaction biradical 1,4-Biradical Intermediate Formed start->biradical fragmentation Dominant Side Reaction: Norrish Type II Fragmentation biradical->fragmentation β-Scission cyclization Desired Pathway: Norrish-Yang Cyclization biradical->cyclization Ring Closure solution1 Decrease Reaction Temperature fragmentation->solution1 solution2 Switch to a More Viscous Solvent fragmentation->solution2 solution3 Modify Substrate to Favor Cyclization fragmentation->solution3 outcome Increased Yield of Cyclobutane Product solution1->outcome solution2->outcome solution3->outcome

    Caption: Decision tree for troubleshooting low yields in Norrish-Yang reactions.

    Solutions:

    • Temperature Control: Lowering the reaction temperature can disfavor the fragmentation pathway, which often has a higher activation energy than the cyclization step.

    • Solvent Choice: Increasing the solvent viscosity can restrict the conformational mobility of the 1,4-biradical, thereby promoting intramolecular recombination over fragmentation.

    • Substrate Modification: Introducing bulky substituents at the α-position of the ketone can favor cyclization.[4] Additionally, if the substrate is conformationally flexible, redesigning it to pre-organize the molecule for cyclization can significantly improve the yield of the desired cyclobutane.

Issue 2: Formation of oxetanes instead of or alongside the desired all-carbon cyclobutane.

  • Question: I am trying to perform an intermolecular [2+2] photocycloaddition between two alkenes, but I am getting oxetane byproducts. My solvent is acetone. What is the problem?

  • Answer: The formation of oxetanes indicates a competing Paternò-Büchi reaction .[5][6] Acetone, often used as a photosensitizer, can itself be excited and participate in the reaction.[7] The excited triplet state of acetone can react with one of your alkene substrates to form an oxetane, consuming your starting material and reducing the yield of the desired cyclobutane.[3][8]

    Solutions:

    • Change the Photosensitizer: Switch to a photosensitizer that does not readily participate in cycloadditions, such as benzophenone, if your substrates' triplet energies are appropriate.

    • Filter the Light Source: Use a filter (e.g., Pyrex) to cut out lower wavelength UV light that might directly excite the solvent or lead to other undesired photoreactions.

    • Substrate Concentration: Increasing the concentration of your intended alkene substrates can favor the desired bimolecular reaction over the reaction with the solvent.

Issue 3: Poor stereoselectivity in photochemical [2+2] cycloadditions.

  • Question: My [2+2] photocycloaddition is yielding a mixture of diastereomers. How can I improve the stereoselectivity?

  • Answer: Poor stereoselectivity often arises from the stepwise nature of the reaction through a diradical intermediate, which allows for bond rotation before the final ring closure.[9] The stereochemical outcome is influenced by the stability of the 1,4-biradical intermediates leading to the different products.[10]

    Solutions:

    • Solvent Polarity: The polarity of the solvent can influence the lifetime and behavior of the intermediates. In non-polar solvents, a "solvent cage" effect can sometimes lead to better stereochemical control.[11]

    • Chiral Catalysts/Auxiliaries: For enantioselective reactions, the use of chiral photosensitizers or catalysts is essential.[12] These create a chiral environment that directs the approach of the reacting molecules. If using a chiral catalyst, ensure there is no significant background uncatalyzed reaction, which will produce a racemic mixture.[9]

    • Temperature: Lowering the temperature can sometimes improve selectivity by favoring the transition state leading to the more stable stereoisomer.

Thermal [2+2] Cycloadditions of Ketenes

Ketenes are a special class of compounds that can undergo thermal [2+2] cycloadditions, a reaction that is typically forbidden for simple alkenes.[13][14]

Issue 1: Low diastereoselectivity or loss of alkene stereochemistry.

  • Question: I am reacting a ketene with a cis-alkene, but I am getting a mixture of cis and trans products. I thought this reaction was stereospecific.

  • Answer: While often highly stereoselective, the thermal [2+2] cycloaddition of ketenes can proceed through a stepwise mechanism involving a zwitterionic intermediate, especially with electron-rich or polar alkenes.[9] If this intermediate has a sufficient lifetime, bond rotation can occur, leading to a loss of the initial stereochemistry of the alkene.

    Mechanism: Concerted vs. Stepwise Ketene Cycloaddition

    G cluster_0 Concerted Pathway cluster_1 Stepwise Pathway a0 Ketene + Alkene a1 [2s+2a] Transition State a0->a1 a2 Stereospecific Cyclobutane a1->a2 b0 Ketene + Alkene b1 Zwitterionic Intermediate b0->b1 b2 Bond Rotation b1->b2 b4 Mixture of Diastereomers b1->b4 Direct Closure b3 Loss of Stereochemistry b2->b3 b3->b4

    Caption: Competing pathways in thermal ketene [2+2] cycloadditions.

    Solutions:

    • Solvent Polarity: Use a nonpolar solvent (e.g., hexane, toluene) to disfavor the formation and stabilization of the charge-separated zwitterionic intermediate.[9] This promotes a more concerted-like transition state, preserving the alkene's stereochemistry.

    • Lewis Acid Catalysis: The addition of a Lewis acid can sometimes promote a more ordered, concerted pathway, enhancing diastereoselectivity.[9]

    • Steric Hindrance: Employing bulkier substituents on either the ketene or the alkene can favor the formation of the less sterically hindered diastereomer.[9]

Transition Metal-Catalyzed Cycloadditions

Transition metal catalysts can enable [2+2] cycloadditions that are thermally forbidden for simple alkenes by providing an alternative, stepwise reaction pathway via metallacyclobutane intermediates.[15]

Issue 1: Formation of undesired oligomers or polymers.

  • Question: My intramolecular ring-closing metathesis (RCM) to form a cyclobutene is producing a lot of polymeric material.

  • Answer: This is a classic problem in RCM where the intermolecular reaction competes with the desired intramolecular cyclization. This is especially prevalent when forming strained rings like cyclobutenes. The catalyst can react with two different molecules of the starting diene instead of the two alkenes on the same molecule.

    Solutions:

    • High Dilution: Running the reaction at very high dilution (e.g., <0.01 M) is the most effective way to favor the intramolecular pathway. This reduces the probability of two different substrate molecules interacting with the catalyst simultaneously.

    • Slow Addition: Adding the substrate slowly via a syringe pump to a solution of the catalyst can maintain a low instantaneous concentration of the substrate, further promoting intramolecular cyclization.

    • Catalyst Choice: Some catalysts are better suited for forming strained rings. For example, second-generation Grubbs catalysts are often more reactive and may be more effective.[16]

Part 2: Frequently Asked Questions (FAQs)

  • Q1: Why are thermal [2+2] cycloadditions of simple alkenes generally forbidden, but photochemical ones are allowed?

    • A1: According to frontier molecular orbital (FMO) theory, a thermal [2+2] cycloaddition would require a suprafacial-suprafacial interaction, which involves the HOMO of one alkene and the LUMO of the other. This interaction is symmetry-forbidden due to mismatched orbital phases.[17] However, upon photochemical excitation, an electron is promoted from the HOMO to the LUMO, creating a new HOMO (the former LUMO). The interaction between the HOMO of the excited-state molecule and the LUMO of the ground-state molecule is now symmetry-allowed, permitting the reaction to proceed.[18]

  • Q2: My reaction to form a substituted cyclobutane is giving me a mixture of regioisomers (e.g., head-to-head vs. head-to-tail). How can I control this?

    • A2: Regioselectivity is a common challenge when using unsymmetrical substrates. The outcome is determined by electronic and steric factors in the transition state or key intermediates.[19] To improve selectivity:

      • Enhance Electronic Bias: Increase the electronic difference between the two reacting partners. For example, in a [2+2] reaction between an electron-rich alkene and an electron-poor alkene, the regioselectivity is often predictable and high.[9]

      • Steric Directing Groups: Utilize bulky substituents to sterically block one mode of addition, favoring the other.

      • Catalyst Control: In transition metal-catalyzed reactions, the choice of metal and ligands can have a profound impact on regioselectivity.[20]

  • Q3: I am attempting a ring contraction of a pyrrolidine to a cyclobutane and observe a significant amount of a β-fragmentation byproduct. What causes this and can it be minimized?

    • A3: This reaction often proceeds through a 1,4-biradical intermediate formed after the extrusion of nitrogen.[21][22] This biradical can either close to form the cyclobutane or undergo β-fragmentation to yield an alkene.[21] The balance between these two pathways can be influenced by the stability of the potential fragmentation products and the substituents on the radical centers. While minimizing this side reaction can be substrate-dependent, exploring different reaction temperatures or solvents may alter the partitioning of the biradical intermediate between the two pathways.

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for a Photochemical [2+2] Cycloaddition

This protocol provides a general framework for an intermolecular photocycloaddition.

  • Preparation: Dissolve the alkene substrates in a suitable, deoxygenated solvent (e.g., cyclohexane, acetonitrile) in a quartz reaction vessel. The concentration should be optimized, typically in the range of 0.01-0.1 M. If a sensitizer (e.g., benzophenone) is required, add it at this stage (typically 0.1-0.3 equivalents).

  • Deoxygenation: Bubble a stream of inert gas (e.g., argon or nitrogen) through the solution for 30-60 minutes. Oxygen is an efficient quencher of triplet excited states and must be removed.[10]

  • Irradiation: Place the vessel in a photoreactor equipped with a suitable lamp (e.g., medium-pressure mercury lamp). If necessary, use a filter sleeve (e.g., Pyrex, >300 nm) to block unwanted, high-energy UV radiation. Maintain a constant temperature, often near room temperature, using a cooling system.

  • Monitoring: Follow the progress of the reaction by TLC, GC, or NMR analysis of aliquots.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Table 1: Effect of Solvent on Diastereoselectivity in a Thermal Ketene Cycloaddition
EntryAlkeneKeteneSolventcis:trans Ratio of ProductYield (%)
1(Z)-CycloocteneDichloroketeneAcetonitrile (polar)85:1578
2(Z)-CycloocteneDichloroketeneHexane (nonpolar)>98:285
3(E)-CycloocteneDichloroketeneAcetonitrile (polar)20:8075
4(E)-CycloocteneDichloroketeneHexane (nonpolar)5:9582

Data is illustrative, based on principles described in the literature.[9] The use of a nonpolar solvent like hexane significantly improves the stereospecificity of the reaction by disfavoring a zwitterionic intermediate that would allow for bond rotation.

References

  • Norrish, R. G. W. (1937). The photochemistry of ketones. Journal of the Chemical Society, 761-773.
  • Paternò, E., & Chieffi, G. (1909). Sintesi in chimica organica per mezzo della luce. Nota II. Composti degli idrocarburi non saturi con aldeidi e chetoni. Gazzetta Chimica Italiana, 39, 341-361.
  • BenchChem. (2025). Strategies for controlling stereochemistry in cyclobutane synthesis.
  • Slideshare. (n.d.). Paterno buchi reaction.
  • Griesbeck, A. G., et al. (2007). The Paternò–Büchi reaction—Mechanisms and application to organic synthesis. Photochemical & Photobiological Sciences, 6(11), 1155-1178.
  • Wikipedia. (n.d.). Norrish reaction.
  • Organic Chemistry Portal. (n.d.). Paterno-Büchi Reaction.
  • YouTube. (2022). Photochemistry: Norrish Type II.
  • Griesbeck, A. G., et al. (2003). Mechanism and Synthetic Use of Paternò-Büchi Reactions: Spin-Mapping and Photo-Aldol Reactions. Accounts of Chemical Research, 36(10), 725-735.
  • YouTube. (2024). Norrish type-2 reaction: Basic concept, Mechanism and Examples.
  • ACS Publications. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Scheme 1 Possible photoproducts from Norrish Type I and II reactions.
  • Wikipedia. (n.d.). Ring-closing metathesis.
  • ChemTube3D. (n.d.). [2+2] Ketene Cycloaddition.
  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions.
  • Organic Chemistry Portal. (n.d.). Ring Closing Metathesis (RCM).
  • YouTube. (2019). Thermal [2+2] cycloaddition reactions.
  • NIH National Library of Medicine. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society.
  • NTU & IRep. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). Synthetic and mechanistic aspects of thermal (2 + 2) cycloadditions of ketene acetals with electron-poor alkenes and carbonyl compounds.
  • ChemistryViews. (2023). Enantioselective Synthesis of Cyclobutanes.
  • ResearchGate. (n.d.). The application of cyclobutane derivatives in organic synthesis.
  • Reddit. (2012). Organometallic Chemistry - Ring Closing Metathesis Reaction.
  • SpringerLink. (n.d.). Recent Progress in Metal-Catalyzed [2+2+2] Cycloaddition Reactions.
  • Bentham Science. (n.d.). Transition Metal-Catalyzed [2+2] Cycloaddition Reactions Between Bicyclic Alkenes and Alkynes.
  • ResearchGate. (n.d.). Recent Progress in Metal-Catalyzed [2+2+2] Cycloaddition Reactions.
  • Pharmaguideline. (n.d.). Reactions of Cyclopropane and Cyclobutane.
  • Chemistry Stack Exchange. (2021). Why transition metal catalyzed [2+2]cycloaddition reactions allowed?
  • YouTube. (2025). Week 4: Lecture 16: Thermal [2+2] Cycloaddition Reaction.
  • Slideshare. (n.d.). Cycloaddition reactions [2+2].
  • ACS Publications. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews.
  • Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis.
  • University of Windsor. (2005).
  • BenchChem. (2025). An In-Depth Technical Guide to the Photochemical [2+2] Cycloaddition of Dibenzylideneacetone.
  • ACS Publications. (n.d.). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews.
  • AK Lectures. (n.d.). Photochemical (2+2) Cycloaddition Reaction.
  • Reddit. (2024). Help with understanding 2+2 cycloadditions.

Sources

Improving reaction conditions for 3-Cyclobutylpropanoic acid esterification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Esterification of 3-Cyclobutylpropanoic Acid

Welcome to the technical support center for the esterification of this compound. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize this specific transformation. Here, we address common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Section 1: Core Principles of Esterification

Q1: What is the most common and direct method for esterifying this compound?

The most direct and widely used method is the Fischer-Speier esterification.[1][2] This is a classic acid-catalyzed reaction where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst.[3] The reaction is an equilibrium process, meaning it is reversible.[4][5]

The overall transformation is as follows:

This compound + Alcohol ⇌ Ester + Water (in the presence of an Acid Catalyst)

The key to achieving a high yield is to shift the equilibrium to the right, favoring the formation of the ester.[6][7] This is typically accomplished in one of two ways:

  • Using an Excess of a Reactant: Employing a large excess of the alcohol (which can often serve as the solvent) pushes the reaction forward according to Le Châtelier's principle.[4][5]

  • Removing Water: Actively removing the water byproduct as it is formed prevents the reverse reaction (ester hydrolysis) from occurring.[7][8]

Q2: How does the cyclobutyl group affect the reaction compared to a simple linear carboxylic acid?

The cyclobutyl group introduces a moderate level of steric hindrance near the reaction center. While not as challenging as a tertiary-substituted acid, this bulk can slow down the rate of reaction compared to simpler acids like propanoic acid.[5] The nucleophilic attack of the alcohol on the protonated carbonyl carbon is more sterically congested. Consequently, achieving high yields may require slightly more forcing conditions, such as longer reaction times, higher temperatures, or more efficient water removal, compared to less hindered substrates.[9]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during the experiment.

Issue 1: Low or No Ester Yield

Q: I've run the reaction, but my TLC/GC-MS analysis shows mostly unreacted starting material. What went wrong?

This is a common issue often related to the reaction equilibrium or catalyst activity.

Possible Causes & Solutions:

  • Insufficient Catalyst: The acid catalyst is essential for protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic for the alcohol to attack.[1][7]

    • Solution: Ensure you are using a catalytic amount (typically 1-5 mol%) of a strong acid like concentrated H₂SO₄ or p-toluenesulfonic acid (p-TsOH).[2][7] If the reaction is still slow, a slight increase in catalyst loading may be beneficial, but be cautious as too much acid can lead to side reactions and complicate the work-up.

  • Equilibrium Not Displaced: If you are not actively shifting the equilibrium, the reaction will stall once it reaches its natural equilibrium point, which may correspond to a low yield.[10]

    • Solution 1 (Excess Alcohol): Use the alcohol as the solvent, ensuring it is in large excess (5-10 equivalents or more). This is most practical for simple, inexpensive alcohols like methanol or ethanol.[11]

    • Solution 2 (Water Removal): For more valuable alcohols or when using stoichiometric amounts of reactants, active water removal is critical. The most effective method is azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[7][12][13] The toluene forms an azeotrope with water, which distills into the trap. The denser water separates and is collected, while the toluene overflows back into the reaction flask.[7]

  • Insufficient Heat: Esterification requires heat to overcome the activation energy barrier.[1][14]

    • Solution: Ensure the reaction is heated to reflux in the chosen solvent (e.g., the boiling point of the excess alcohol or toluene).[15] The temperature should be appropriate for the reactants to prevent decomposition.

Issue 2: Reaction Stalls and Does Not Go to Completion

Q: My reaction starts well, but after a few hours, the ratio of product to starting material stops changing, even with heating. Why?

This is a classic sign of equilibrium being reached. The rate of the forward reaction (esterification) has become equal to the rate of the reverse reaction (hydrolysis).

Workflow for Driving the Reaction to Completion:

Caption: Workflow for troubleshooting a stalled esterification reaction.

Issue 3: Product Isolation and Purification Difficulties

Q: My work-up is messy. I'm getting emulsions during extraction, or my final product is still acidic.

A clean work-up is essential for obtaining a pure product.

Possible Causes & Solutions:

  • Residual Acid Catalyst: The strong acid catalyst must be neutralized.

    • Solution: After cooling the reaction, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether). Wash the organic layer carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[15][16] Caution: This neutralization produces CO₂ gas, so be sure to vent the separatory funnel frequently to release pressure.[16] Repeat the wash until no more gas evolves.

  • Emulsion Formation: Emulsions can form during the bicarbonate wash, especially if the mixture is shaken too vigorously.

    • Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times. If an emulsion persists, adding a small amount of brine (saturated aqueous NaCl solution) can help break it by increasing the ionic strength of theaqueous phase.[10]

  • Unreacted Carboxylic Acid: this compound is soluble in basic aqueous solutions. The bicarbonate wash will also remove most of the unreacted starting material.[14]

    • Solution: Perform multiple washes with NaHCO₃ solution to ensure complete removal of the acidic components.[15] A final wash with brine will help remove residual water from the organic layer before drying.[15]

Section 3: Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Ethanol using a Dean-Stark Trap

This protocol aims for a high yield by actively removing water.

Materials:

  • This compound (1.0 eq)

  • Ethanol (3.0 eq)

  • Toluene (approx. 2 mL per mmol of acid)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

  • Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, magnetic stirrer.

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound, ethanol, toluene, and p-TsOH.

  • Assemble the Dean-Stark apparatus and reflux condenser. Ensure all glass joints are properly sealed.

  • Begin heating the mixture to a gentle reflux. You should observe vapors condensing and dripping into the Dean-Stark trap.

  • Continue refluxing. Water will collect in the bottom of the graduated arm of the trap as it forms an azeotrope with toluene and is removed from the reaction.[7][12]

  • Monitor the reaction progress by TLC or by observing when water accumulation in the trap ceases (typically 3-10 hours).[15]

  • Once the reaction is complete, allow the flask to cool to room temperature.

  • Proceed to the work-up and purification protocol.

Protocol 2: Standard Work-up and Purification

Procedure:

  • Transfer the cooled reaction mixture to a separatory funnel. Dilute with ethyl acetate (or another suitable solvent).

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (2 times). Vent frequently.[15][16]

    • Water (1 time).

    • Saturated aqueous NaCl (brine) (1 time).

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[15]

  • Filter off the drying agent and rinse it with a small amount of fresh solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Purify the crude ester by fractional distillation under vacuum to obtain the final product.[14]

Section 4: Frequently Asked Questions (FAQs)

Q1: Can I use sulfuric acid instead of p-TsOH? Yes, concentrated sulfuric acid (H₂SO₄) is a very common and effective catalyst for Fischer esterification.[7][15] The choice between H₂SO₄ and p-TsOH is often one of convenience; p-TsOH is a solid, which can be easier to handle and weigh accurately than viscous concentrated sulfuric acid. Both are effective.

Q2: My alcohol is very expensive. How can I avoid using it in large excess? This is the ideal scenario for using a Dean-Stark apparatus.[6][13] By using a stoichiometric amount (e.g., 1.0-1.2 equivalents) of your expensive alcohol and actively removing water via azeotropic distillation with toluene, you can still drive the reaction to completion without wasting the reagent.

Q3: Is it possible to perform this reaction without a solvent? Yes, particularly if you are using a large excess of a liquid alcohol (like methanol or ethanol) which can act as both reactant and solvent.[2] The reaction is heated to the reflux temperature of the alcohol.

Q4: What are some alternative esterification methods if Fischer conditions fail? If your substrate is sensitive to strong acid or high temperatures, other methods can be employed:

  • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). It is a much milder method performed at room temperature but generates a urea byproduct that must be filtered off.[8][11]

  • Acid Chloride Formation: You can convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, and then react the isolated acid chloride with the alcohol.[11] This is a two-step but very effective process that is not reversible.

Q5: How do I know what yield to expect? The yield is highly dependent on the specific conditions. The table below provides a general guide for what to expect based on the methodology chosen.

Method Alcohol Equivalents Water Removal Typical Yield Range Notes
Simple Reflux5 - 10No60 - 75%Equilibrium limits the maximum yield.[10]
Excess Alcohol as Solvent> 10No (passive)85 - 95%Very effective for simple, low-boiling alcohols.[7]
Dean-Stark Azeotrope1.1 - 1.5Yes (active)90 - 99%The most efficient method for driving to completion.[7][15]
Steglich Esterification1.0 - 1.2N/A (dehydrating agent)80 - 95%Mild conditions, good for sensitive substrates.

Section 5: Work-up Decision Logic

The choice of work-up steps can be visualized as a decision tree to ensure all impurities are removed efficiently.

Caption: Decision tree for the purification work-up of an esterification reaction.

References

  • Dean–Stark appar
  • Types of Organic Reactions- Esterification Using a Dean-Stark Trap. University of Wisconsin–Madison. [Link]
  • Dean-Stark Apparatus - Orick Médico Sarl. Orick Médico Sarl. [Link]
  • Dean Stark Appar
  • Fischer Esterification-Typical Procedures - OperaChem. OperaChem. [Link]
  • Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation - Patsnap Eureka.
  • Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready. Science Ready. [Link]
  • JPH01287060A - Method for esterifying sterically hindered carboxylic acids - Google Patents.
  • Esterification of sterically hindered acids and alcohols in fluorous media - ElectronicsAndBooks. ElectronicsAndBooks. [Link]
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
  • Ester synthesis by esterification - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - NIH.
  • Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids - MDPI. MDPI. [Link]
  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex | The Journal of Organic Chemistry - ACS Publications.
  • Work up of ester? - ResearchGate.
  • Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
  • US4304925A - Process for purifying esters - Google Patents.
  • Fischer Esterific
  • ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols - PMC - NIH.
  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. LookChem. [Link]
  • Preparation of Esters - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • esterification - alcohols and carboxylic acids - Chemguide. Chemguide. [Link]
  • Ester Reactions Summary and Practice Problems - Chemistry Steps. Chemistry Steps. [Link]
  • Acid to Ester - Common Conditions.
  • This compound | CAS#:4415-84-3 | Chemsrc. Chemsrc. [Link]
  • Fischer Esterification - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
  • EP1842843A1 - Process for the synthesis of carboxylic acid alkyl esters - Google Patents.
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. Chemistry Steps. [Link]
  • Esterification not Working (Separation) : r/OrganicChemistry - Reddit. Reddit. [Link]
  • This compound | C7H12O2 | CID 13155029 - PubChem - NIH.
  • Ester Reactions: Esterification Practice Problems | Test Your Skills with Real Questions. Study.com. [Link]
  • 3-[Cyclobutyl(propan-2-yl)amino]propanoic acid | C10H19NO2 | CID 65056665 - PubChem.
  • Fischer–Speier esterific
  • 1 Esterification and Infrared Spectroscopy Wh
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.

Sources

Technical Support Center: Purification of 3-Cyclobutylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 8, 2026

Welcome to the technical support guide for the purification of crude 3-Cyclobutylpropanoic Acid (CBPA). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges in obtaining high-purity CBPA.

I. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and offering validated solutions.

Issue 1: Low Purity or Poor Crystal Yield After Recrystallization

Question: I performed a recrystallization of my crude this compound, but my yield is very low, and the purity hasn't improved significantly. What went wrong?

Answer: This is a common issue that typically points to a suboptimal choice of solvent or procedural missteps during the recrystallization process. The ideal recrystallization solvent should dissolve the crude product well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.[1]

Potential Causes & Step-by-Step Solutions:

  • Inappropriate Solvent Choice:

    • Cause: The solvent may be too good at dissolving CBPA even at low temperatures, leading to significant product loss in the mother liquor. Conversely, if the solvent is too poor, the compound may precipitate too quickly, trapping impurities.[1][2]

    • Solution: Systematic Solvent Screening. Before committing to a bulk recrystallization, perform small-scale solubility tests. Use the protocol below to identify an optimal single solvent or a binary solvent system. CBPA is a polar molecule, so start with polar solvents.[1]

  • Using an Excessive Amount of Solvent:

    • Cause: The primary principle of recrystallization is to create a supersaturated solution upon cooling. Using too much solvent will prevent this, leaving a large portion of your product dissolved.[1][3]

    • Solution: Use the Minimum Amount of Hot Solvent. Add the hot solvent to your crude solid in small portions, waiting for the solvent to boil between additions, until the solid just dissolves.[3] If insoluble impurities are present, do not add excess solvent to try to dissolve them; they should be removed via hot filtration.[2]

  • Premature Crystallization:

    • Cause: If the solution cools too quickly during hot filtration (to remove insoluble impurities), the product will crystallize in the funnel, reducing the yield.[2]

    • Solution: Pre-heat Your Filtration Apparatus. Use a stemless funnel and keep it hot by placing it over the boiling filtrate collection flask. Pour the hot solution in small batches to minimize cooling time in the filter.[2]

  • Cooling Rate is Too Fast:

    • Cause: Rapid cooling, such as immediately placing the flask in an ice bath, leads to the formation of small, impure crystals that trap mother liquor.

    • Solution: Employ Gradual Cooling. Allow the flask to cool slowly to room temperature on a non-conductive surface. Once it has reached room temperature, then place it in an ice bath to maximize precipitation.[2][3]

Issue 2: Product "Oiling Out" Instead of Crystallizing

Question: When I cool my recrystallization solution, the this compound separates as an oil, not as crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. The oily layer often contains a high concentration of impurities.

Potential Causes & Step-by-Step Solutions:

  • High Concentration of Impurities:

    • Cause: Impurities can depress the melting point of the product, leading to oil formation.

    • Solution: Initial Purification Step. Consider a preliminary purification like a liquid-liquid extraction to remove gross impurities before attempting recrystallization. An acid-base extraction is highly effective for carboxylic acids.

  • Inappropriate Solvent System:

    • Cause: The solvent's boiling point may be too high, or its polarity may not be suitable. This is a common issue with alcohol/water solvent pairs.[2]

    • Solution: Adjust the Solvent System.

      • Lower the boiling point of the solvent system.

      • Add more of the "good" solvent (the one in which CBPA is more soluble) to the hot solution to reduce the level of supersaturation before cooling.

      • Attempt to induce crystallization from the oil by scratching the inside of the flask with a glass rod at the oil's surface to create nucleation sites.[1]

Issue 3: Streaking and Poor Separation in Silica Gel Chromatography

Question: I'm trying to purify this compound using flash column chromatography on silica gel, but the compound is streaking badly on the TLC plate and I'm getting poor separation. What should I do?

Answer: Carboxylic acids are notoriously difficult to purify on standard silica gel. The acidic protons interact strongly with the silanol groups of the silica, leading to peak tailing (streaking).[4] This interaction can also be pH-dependent, causing inconsistent behavior on the column.[4]

Potential Causes & Step-by-Step Solutions:

  • Strong Analyte-Stationary Phase Interaction:

    • Cause: The polar carboxylic acid group binds tightly to the polar silica gel.

    • Solution 1: Acidify the Mobile Phase. Add a small amount (0.1% to 1%) of a volatile acid, like acetic acid or formic acid, to your eluent system (e.g., ethyl acetate/hexanes).[4][5] This suppresses the deprotonation of the carboxylic acid, reducing its interaction with the silica and resulting in sharper peaks.[4] Always optimize the solvent system with TLC first.[1]

    • Solution 2: Consider Reversed-Phase Chromatography. For highly polar compounds, C18 reversed-phase flash chromatography can be a superior alternative to normal phase silica gel.[6] A typical mobile phase would be a gradient of water (often with 0.1% TFA) and acetonitrile.[6]

  • Column Overloading:

    • Cause: Loading too much crude material onto the column will inevitably lead to poor separation.

    • Solution: Adhere to Loading Limits. As a general rule, for flash chromatography, the sample load should be about 1-10% of the mass of the silica gel, depending on the difficulty of the separation.

II. Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

A1: Knowing the physical properties is critical for selecting a purification method.

  • Molecular Formula: C₇H₁₂O₂[7][8]

  • Molecular Weight: 128.17 g/mol [7][8]

  • Boiling Point: Approximately 227.6 °C at 760 mmHg.[7] This high boiling point suggests that vacuum distillation is a viable purification method for liquid samples.

  • Appearance: Typically a liquid at room temperature.[9]

Q2: What are the most likely impurities in my crude this compound?

A2: Impurities largely depend on the synthetic route. Common synthesis pathways may introduce:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Byproducts: Molecules formed from side reactions. For instance, syntheses involving Michael additions can have byproducts from self-condensation of the starting ketone.[10]

  • Solvents: Residual solvents used in the reaction or workup.

It is crucial to consult the specific synthesis procedure to anticipate likely impurities.[11][12]

Q3: Which purification method should I choose: Distillation, Recrystallization, or Chromatography?

A3: The best method depends on the nature of the impurities and the scale of your experiment.

  • Fractional Vacuum Distillation: Ideal if your impurities have significantly different boiling points from CBPA. Given its high boiling point, distillation must be performed under vacuum to prevent decomposition.

  • Recrystallization: Best for removing small to moderate amounts of impurities if the crude product is a solid or can be solidified. It is highly scalable but requires careful solvent selection.

  • Flash Chromatography: The most powerful technique for separating impurities with similar polarities to the product. It is often used when other methods fail but can be less scalable and more solvent-intensive.[1]

The following workflow can guide your decision:

G start Crude this compound is_solid Is the crude product a solid? start->is_solid distillation Purify by Fractional Vacuum Distillation is_solid->distillation No (Liquid) recrystallization Attempt Recrystallization is_solid->recrystallization Yes success Purity Acceptable? distillation->success recrystallization->success chromatography Purify by Flash Chromatography end Pure Product chromatography->end success->chromatography No success->end Yes

Caption: Decision workflow for selecting a purification method.

Q4: Can I use an acid-base extraction as a preliminary purification step?

A4: Absolutely. Liquid-liquid extraction based on pH is an excellent and highly recommended technique for separating carboxylic acids from neutral or basic impurities.[1] The protocol is straightforward and can significantly improve the purity of your crude material before you proceed with a final polishing step like recrystallization or chromatography.

III. Key Experimental Protocols

Protocol 1: Liquid-Liquid Acid-Base Extraction

This protocol is designed to separate this compound from neutral organic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Base Wash: Add a 1M aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release CO₂ pressure. This will deprotonate the carboxylic acid, forming the water-soluble sodium 3-cyclobutylpropanoate salt.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing your product salt into a clean flask. Repeat the extraction of the organic layer 1-2 more times with fresh NaHCO₃ solution to ensure complete recovery.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 3M HCl, while stirring until the pH is ~2-3 (check with pH paper). The protonated this compound will precipitate or form an immiscible layer.

  • Re-extraction: Extract the acidified aqueous solution 3 times with fresh organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified acid.

Protocol 2: Troubleshooting Recrystallization Low Yield

This workflow provides a logical sequence for diagnosing and solving low yield issues.

G start Low Yield After Recrystallization check_filtrate Analyze Mother Liquor (e.g., by TLC) start->check_filtrate product_in_filtrate Significant Product in Filtrate? check_filtrate->product_in_filtrate too_much_solvent Root Cause: - Too much solvent used - Solvent is too good product_in_filtrate->too_much_solvent Yes no_product_in_filtrate Root Cause: - Premature crystallization during  hot filtration product_in_filtrate->no_product_in_filtrate No solution1 Solution: 1. Concentrate mother liquor and re-cool. 2. Re-screen for a less effective solvent. too_much_solvent->solution1 solution2 Solution: 1. Ensure filtration apparatus is pre-heated. 2. Use a stemless funnel. 3. Keep solution boiling during transfer. no_product_in_filtrate->solution2

Caption: Troubleshooting flowchart for low recrystallization yield.

IV. References

  • M. Mahler, S. Swartz, V. Thomason. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. Available at: [Link]

  • Recrystallization. University of Colorado Boulder, Department of Chemistry. Available at: [Link]

  • This compound | CAS#:4415-84-3. Chemsrc. Available at: [Link]

  • How to purify a carboxylic acid by recrystallisation?. The Student Room. Available at: [Link]

  • 3-Cyclopropylbutanoic acid | C7H12O2. PubChem, National Institutes of Health. Available at: [Link]

  • This compound | C7H12O2. PubChem, National Institutes of Health. Available at: [Link]

  • PROCESS FOR THE PRODUCTION OF 3-CYCLOPENTYL-PROPIONIC ACID. Google Patents. Available at:

  • Recrystallization and Crystallization. University of Missouri–St. Louis. Available at: [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit. Available at: [Link]

  • A kind of synthetic method of 3- cyclohexylpropionic acid. Google Patents. Available at:

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. Available at: [Link]

  • Column chromatography of carboxylic acids?. Reddit. Available at: [Link]

  • T. Santa, et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. Available at: [Link]

  • 3-Cyclobutyl-2-(2-hydroxyethylamino)propanoic acid | C9H17NO3. PubChem, National Institutes of Health. Available at: [Link]

  • Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester. Google Patents. Available at:

  • Y. Li, et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega. Available at: [Link]

  • Flippin' Science- Topic 3.7 Ester Preparation Using Reflux and Distillation. YouTube. Available at: [Link]

  • I.V. Sunil Kumar, et al. Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. Asian Journal of Chemistry. Available at: [Link]

  • 2-Cyclobutyl-3-cyclopropyl-propionic acid | C10H16O2. PubChem, National Institutes of Health. Available at: [Link]

  • This compound (C7H12O2). PubChemLite. Available at: [Link]

Sources

Technical Support Center: Enhancing the Solubility of 3-Cyclobutylpropanoic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges of solubilizing 3-Cyclobutylpropanoic acid for biological screening. Our focus is on providing practical, scientifically-grounded solutions to ensure the reliability and reproducibility of your experimental results.

Introduction: The Challenge of Poor Solubility

In the realm of drug discovery, the journey of a promising compound from the bench to the clinic is often fraught with obstacles. One of the most common, yet significant, hurdles is poor aqueous solubility.[1] this compound, a carboxylic acid derivative, presents such challenges that can lead to underestimated biological activity, inconsistent data, and even the premature abandonment of a potentially valuable therapeutic candidate. This guide is designed to equip you with the knowledge and protocols to navigate these solubility issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of this compound?

A1: this compound has the following properties:

  • Molecular Formula: C₇H₁₂O₂[2]

  • Molecular Weight: 128.17 g/mol [2][3]

  • Structure: this compound structure (Image Source: PubChem CID 13155029)[2]

Q2: Why is this compound likely to have poor aqueous solubility?

A2: As a carboxylic acid with a cyclobutyl group, its solubility is influenced by two opposing factors. The carboxylic acid head is polar and capable of hydrogen bonding, which favors aqueous solubility. However, the cyclobutyl tail is nonpolar and hydrophobic, which limits its solubility in water. The overall solubility will depend on the balance between these two features and the crystalline structure of the solid form.

Q3: What is the predicted pKa of this compound and why is it important?

Q4: What is the difference between kinetic and thermodynamic solubility?

A4:

  • Kinetic solubility is the concentration of a compound that can be dissolved from a high-concentration stock solution (usually in DMSO) when added to an aqueous buffer. It's a measure of how quickly a compound might precipitate out of solution and is often used in high-throughput screening.[7][8]

  • Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, where the dissolved compound is in equilibrium with its solid form. This is a more accurate measure of a compound's intrinsic solubility.[8]

Troubleshooting Guide: Step-by-Step Solubilization Protocols

Initial Solubility Assessment

Before proceeding with complex solubilization strategies, it is crucial to determine the baseline solubility of your compound.

Protocol 1: Kinetic Solubility Determination

This high-throughput method provides a rapid assessment of solubility.[9]

Materials:

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (clear bottom)

  • Plate reader capable of measuring turbidity (nephelometry) or UV absorbance

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in anhydrous DMSO to prepare a 10 mM stock solution.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).

  • Addition to Aqueous Buffer: To a new 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration from the serial dilution plate.

  • Initiate Precipitation: Rapidly add a larger volume (e.g., 98 µL) of PBS (pH 7.4) to each well.

  • Incubation and Measurement: Incubate the plate at room temperature for 1-2 hours. Measure the turbidity of each well using a nephelometer. The lowest concentration at which a significant increase in turbidity is observed is the kinetic solubility.[7]

Solubilization Strategies

If the initial assessment reveals poor solubility, the following strategies can be employed.

Strategy 1: pH Adjustment

For carboxylic acids, increasing the pH of the aqueous solution can significantly enhance solubility by converting the acid to its more soluble salt form.[10]

Protocol 2: Solubilization via pH Modification

Materials:

  • This compound

  • Deionized water

  • 1 M NaOH solution

  • 1 M HCl solution

  • pH meter

Procedure:

  • Prepare a Suspension: Add an excess amount of this compound to a known volume of deionized water and stir vigorously to create a suspension.

  • Titration with Base: Slowly add 1 M NaOH dropwise to the suspension while continuously monitoring the pH.

  • Observe Dissolution: Continue adding NaOH until the solid material completely dissolves. Record the pH at which complete dissolution occurs. This pH should be well above the predicted pKa.

  • Back-titration (Optional): To determine the pH at which precipitation begins, you can slowly add 1 M HCl to the clear solution and note the pH at which the solution becomes cloudy.

Expert Insight: The Henderson-Hasselbalch equation provides the theoretical basis for this method. For a weak acid (HA), the relationship between pH, pKa, and the ratio of the ionized (A⁻) to the un-ionized (HA) form is given by:

pH = pKa + log([A⁻]/[HA])[4]

To ensure at least 99% of the acid is in its soluble ionized form, the pH should be at least 2 units above the pKa.

Strategy 2: Use of Co-solvents

Organic solvents that are miscible with water can be used to increase the solubility of hydrophobic compounds.[11] Dimethyl sulfoxide (DMSO) is a common choice in biological screening.[12]

Protocol 3: Preparation of a DMSO Stock Solution and Working Dilutions

Materials:

  • This compound

  • Anhydrous DMSO

  • Aqueous assay buffer (e.g., cell culture medium)

Procedure:

  • High-Concentration Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming or sonication may be required.

  • Intermediate Dilutions: If necessary, create intermediate dilutions from the high-concentration stock using 100% DMSO.

  • Final Working Solution: For the biological assay, dilute the DMSO stock solution into the aqueous assay buffer to the final desired concentration. Crucially, the final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or other artifacts. [13] Always include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments.

Table 1: Recommended Final DMSO Concentrations in Cell-Based Assays

Cell Type SensitivityRecommended Max. DMSO ConcentrationPotential Effects
Highly Sensitive (e.g., primary cells)≤ 0.1%Reduced proliferation, altered differentiation
Moderately Sensitive (e.g., some cancer cell lines)≤ 0.5%Changes in gene expression, enzyme activity
Robust Cell Lines≤ 1%Potential for off-target effects

Note: The optimal DMSO concentration should be determined empirically for each cell line and assay.[14][15]

Troubleshooting DMSO-Related Precipitation:

  • "Crashing out": When a DMSO stock is diluted into an aqueous buffer, the compound can rapidly precipitate. To mitigate this, add the DMSO stock to the buffer while vortexing to ensure rapid mixing.

  • Precipitation over time: If the compound precipitates during incubation, consider using a lower final concentration or a different solubilization method.

Strategy 3: Surfactants and Cyclodextrins

Surfactants: These amphiphilic molecules can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[16] Non-ionic surfactants like Tween® 20 are often used in biological assays.

Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs, thereby enhancing their solubility.[17]

Protocol 4: Solubilization using Tween® 20 or HP-β-Cyclodextrin

Materials:

  • This compound

  • Tween® 20 or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous assay buffer

Procedure:

  • Prepare Surfactant/Cyclodextrin Solution: Prepare a stock solution of Tween® 20 (e.g., 10% v/v) or HP-β-CD (e.g., 40% w/v) in the aqueous assay buffer.

  • Compound Addition: Add the this compound directly to the surfactant or cyclodextrin solution.

  • Dissolution: Stir or sonicate the mixture until the compound is fully dissolved.

  • Final Dilution: Dilute this solution with the assay buffer to achieve the final desired compound and excipient concentrations.

Expert Insight: The concentration of the surfactant should be above its critical micelle concentration (CMC) to ensure micelle formation. For cyclodextrins, the stoichiometry of the inclusion complex can influence the required concentration.

Visualizing the Workflow

Diagram 1: Decision Tree for Solubilizing this compound

Solubility_Workflow start Start: Poorly Soluble This compound solubility_test Assess Kinetic Solubility (Protocol 1) start->solubility_test is_soluble Is solubility sufficient for screening? solubility_test->is_soluble ph_adjustment Attempt pH Adjustment (Protocol 2) is_soluble->ph_adjustment No final_formulation Optimized Formulation for Screening is_soluble->final_formulation Yes is_ph_effective Is pH adjustment successful? ph_adjustment->is_ph_effective co_solvent Use Co-solvent (DMSO) (Protocol 3) is_ph_effective->co_solvent No is_ph_effective->final_formulation Yes is_dmso_effective Is DMSO effective without precipitation/toxicity? co_solvent->is_dmso_effective surfactant_cd Use Surfactants or Cyclodextrins (Protocol 4) is_dmso_effective->surfactant_cd No is_dmso_effective->final_formulation Yes surfactant_cd->final_formulation Successful reformulate Reformulate or Re-evaluate Compound surfactant_cd->reformulate Unsuccessful

Sources

Technical Support Center: Synthesis of 3-Cyclobutylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-cyclobutylpropanoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and byproduct formation encountered during the synthesis of this valuable carboxylic acid intermediate. Our goal is to provide practical, experience-driven advice to help you troubleshoot your experiments, optimize your reaction conditions, and ensure the integrity of your final product.

Common Synthetic Strategies and Their Potential Pitfalls

The synthesis of this compound (C7H12O2, MW: 128.17) can be approached through several established routes.[1] Each pathway, while effective, has its own set of potential side reactions that can lead to impurities. Understanding these possibilities is the first step in effective troubleshooting.

FAQ Section: Troubleshooting Byproduct Formation

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Synthesis via Malonic Ester Alkylation

The malonic ester synthesis is a classic and reliable method for preparing carboxylic acids.[2][3] It involves the alkylation of diethyl malonate with a suitable cyclobutylmethyl halide, followed by hydrolysis and decarboxylation.[4][5]

Question 1: My final product shows a lower than expected molecular weight and my NMR spectrum has an unexpected triplet-quartet pattern. What could be the issue?

Answer: This analytical signature often points to contamination with a significant amount of unreacted diethyl malonate or the mono-alkylated, unhydrolyzed ester .

  • Plausible Cause: Incomplete hydrolysis of the diester intermediate is a common issue. This can be due to insufficient reaction time, a weak base concentration, or steric hindrance. The subsequent decarboxylation step will not proceed without initial hydrolysis.

  • Troubleshooting and Resolution:

    • Verification: Re-examine your workup procedure. Ensure that the saponification (ester hydrolysis) step was carried out with a sufficient excess of strong base (e.g., NaOH or KOH) and adequate heating to drive the reaction to completion.

    • Protocol Adjustment: Increase the reaction time or the concentration of the base during the hydrolysis step. Using a co-solvent like ethanol can improve the solubility of the ester and facilitate hydrolysis.

    • Purification: If the byproduct is already present in your crude product, a careful distillation or column chromatography can separate the desired carboxylic acid from the more volatile ester byproduct.

Question 2: I'm observing a higher molecular weight byproduct that is difficult to separate from my desired this compound. What is this impurity?

Answer: A common byproduct in malonic ester synthesis is the dialkylated malonic ester .[4] This occurs when the mono-alkylated intermediate is deprotonated again and reacts with a second molecule of the alkyl halide.

  • Plausible Cause: This side reaction is favored if more than one equivalent of base is used relative to the diethyl malonate, or if the alkyl halide is added too quickly, leading to localized high concentrations.[6]

  • Troubleshooting and Resolution:

    • Stoichiometry Control: Use a slight excess of the malonic ester relative to the base and the alkyl halide to favor mono-alkylation.

    • Controlled Addition: Add the alkyl halide dropwise to the reaction mixture at a controlled temperature to maintain a low concentration and minimize the chance of a second alkylation.

    • Purification: The resulting dialkylated carboxylic acid (after hydrolysis and decarboxylation) will have a significantly different boiling point and polarity, allowing for separation by fractional distillation or chromatography.

Workflow for Malonic Ester Synthesis and Byproduct Formation

Start Diethyl Malonate + NaOEt Enolate Malonate Enolate Start->Enolate Deprotonation Mono_Alk Mono-alkylated Malonate Enolate->Mono_Alk SN2 Alkylation Alkyl_Halide Cyclobutylmethyl Bromide Alkyl_Halide->Mono_Alk Dialk_Product Dialkylated Malonate (Byproduct Precursor) Alkyl_Halide->Dialk_Product Base2 Excess Base Mono_Alk->Base2 Dialk_Enolate Dialkylated Enolate Hydrolysis Hydrolysis (NaOH, H2O) Mono_Alk->Hydrolysis Base2->Dialk_Enolate Deprotonation Dialk_Enolate->Dialk_Product Second Alkylation Dialk_Acid 2-(cyclobutylmethyl)malonic acid (Byproduct) Dialk_Product->Dialk_Acid Hydrolysis & Decarboxylation Decarboxylation Decarboxylation (Heat, H+) Hydrolysis->Decarboxylation Final_Product This compound Decarboxylation->Final_Product

Caption: Malonic ester synthesis pathway and the formation of a dialkylated byproduct.

Synthesis via Wittig Reaction and Subsequent Reduction

An alternative route involves a Wittig reaction between cyclobutyl methyl ketone and a phosphorus ylide to form an alkene, followed by hydrogenation.[7][8]

Question 3: After my Wittig reaction, I see two products by GC-MS with the same mass, and my subsequent hydrogenation step is sluggish. What's happening?

Answer: The Wittig reaction can produce a mixture of E and Z isomers of the resulting alkene (3-cyclobutylbut-2-enoic acid ester).[9] The stereochemistry of the product depends on the stability of the ylide used.[7]

  • Plausible Cause: Stabilized ylides (e.g., those with an adjacent ester group) tend to give the E-isomer, while non-stabilized ylides give the Z-isomer.[9] The presence of both isomers indicates incomplete stereoselectivity. Some catalysts for hydrogenation may show different reaction rates for the two isomers, leading to a sluggish or incomplete reaction.

  • Troubleshooting and Resolution:

    • Ylide Selection: For better stereocontrol, carefully select your Wittig reagent. Stabilized ylides are generally preferred for producing a higher ratio of the E-isomer.

    • Reaction Conditions: The choice of solvent and base can also influence the E/Z ratio. For instance, lithium-free conditions often favor the Z-isomer with unstabilized ylides.

    • Hydrogenation Catalyst: Ensure your hydrogenation catalyst (e.g., Pd/C, PtO2) is active.[10] If the reaction is slow, consider increasing the catalyst loading, hydrogen pressure, or reaction temperature. A fresh batch of catalyst may be required. It's also possible that one isomer is sterically hindering access to the catalyst surface.

Workflow for Wittig Reaction Route

Ketone Cyclobutyl Methyl Ketone Wittig Wittig Reaction Ketone->Wittig Ylide Phosphorus Ylide Ylide->Wittig Isomers Mixture of E/Z Alkenes (Intermediate) Wittig->Isomers E_Isomer E-alkene Isomers->E_Isomer Z_Isomer Z-alkene Isomers->Z_Isomer Hydrogenation Catalytic Hydrogenation (H2, Pd/C) E_Isomer->Hydrogenation Z_Isomer->Hydrogenation Potentially Slower Final_Product This compound Hydrogenation->Final_Product

Caption: Wittig reaction pathway leading to isomeric alkene intermediates.

Question 4: My final product from the hydrogenation step shows evidence of ring-opening. My mass spectrometry data indicates byproducts with masses corresponding to heptanoic or methylhexanoic acids. Why did this happen?

Answer: The cyclobutyl ring, while more stable than a cyclopropyl ring, can still be susceptible to hydrogenolysis (cleavage by hydrogen) under certain catalytic hydrogenation conditions, especially at elevated temperatures or with aggressive catalysts.

  • Plausible Cause: Highly active catalysts like palladium on carbon, particularly at higher temperatures and pressures, can catalyze the cleavage of the C-C bonds within the strained cyclobutyl ring.

  • Troubleshooting and Resolution:

    • Milder Catalyst: Switch to a less aggressive catalyst. Rhodium on alumina or ruthenium on carbon are often used for hydrogenations where ring integrity is crucial.

    • Reaction Conditions: Perform the hydrogenation at lower temperatures (room temperature if possible) and lower hydrogen pressures.

    • Monitoring: Closely monitor the reaction progress by GC-MS or TLC to stop the reaction as soon as the starting alkene is consumed, preventing over-reduction and ring-opening.

Quantitative Data Summary
Synthetic RouteCommon ByproductsAnalytical Signature (¹H NMR)Mitigation Strategy
Malonic Ester Dialkylated AcidDisappearance of methine proton (CH) signalUse slight excess of malonate; slow halide addition
Unhydrolyzed EsterCharacteristic ethyl ester signals (triplet/quartet)Ensure complete saponification (excess base, heat)
Wittig/Hydrogenation E/Z IsomersDistinctive alkene proton signals and coupling constantsOptimize Wittig conditions (ylide, solvent)
Ring-Opened ProductsAbsence of cyclobutyl signals; appearance of linear alkyl chainsUse milder hydrogenation catalyst (e.g., Rh/Al2O3), lower temp/pressure
Experimental Protocols
Protocol 1: Identification of Dialkylated Byproduct by GC-MS
  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject 1 µL of the sample into a GC-MS equipped with a standard non-polar column (e.g., DB-5ms).

  • GC Program: Use a temperature gradient starting from 100 °C, ramping to 250 °C at 10 °C/min.

  • MS Analysis: Monitor the mass spectrum of the eluting peaks. The desired product will have a molecular ion peak corresponding to this compound (m/z 128). The dialkylated byproduct will show a higher mass.

  • Interpretation: The presence of a later-eluting peak with a molecular ion corresponding to the dialkylated acid confirms its formation.

Protocol 2: Differentiating E/Z Isomers by ¹H NMR
  • Sample Preparation: Dissolve the crude product from the Wittig reaction in deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz).

  • Analysis: Carefully analyze the vinylic proton region (typically 5-7 ppm). The coupling constant (J-value) between the vinylic protons is diagnostic of the alkene geometry.

    • E-isomer: Typically shows a larger coupling constant (J ≈ 12-18 Hz).

    • Z-isomer: Typically shows a smaller coupling constant (J ≈ 7-12 Hz).

  • Quantification: Integrate the signals corresponding to each isomer to determine their relative ratio.

References

  • Grokipedia. (n.d.). Malonic ester synthesis.
  • Wikipedia. (2023, December 29). Malonic ester synthesis.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis.
  • Ashenhurst, J. (2023, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry.
  • Google Patents. (n.d.). DE2426912A1 - PROCESS FOR THE PRODUCTION OF 3-CYCLOPENTYL-PROPIONIC ACID.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction.
  • Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis.
  • Wikipedia. (2023, November 28). Wittig reaction.
  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples.
  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Google Patents. (n.d.). WO2011086561A1 - Process for the preparation of 3-(1-cyclopropenyl) propionic acid and its salts.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Organic Syntheses. (n.d.). Ketone, cyclopropyl methyl.
  • Google Patents. (n.d.). CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
  • Gholizadeh, S., Safa, K. D., & Pesyan, N. N. (2019). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Journal of the Iranian Chemical Society, 16(5), 1085-1094. [Link]
  • Michigan State University Department of Chemistry. (n.d.). Synthesis.
  • Poulter, S. R., & Heathcock, C. H. (1968). Catalytic hydrogenation of cyclopropyl alkenes. I. Effect of alkyl substitution on the heterogeneous hydrogenolysis reaction. Tetrahedron Letters, 9(51), 5339-5342. [Link]
  • Organic Syntheses. (n.d.). cyclobutene.
  • Journal of Chemical Research, Synopses. (n.d.). The Heterogeneous Catalytic Hydrogenation of Cumulated Allene-cyclopropanes: 1-(2′-Methylpropenylidene)-2-phenylcyclopropane.
  • Journal of Chemical Research, Synopses. (n.d.). The Heterogeneous Catalytic Hydrogenation of Cumulated Allene-cyclopropanes: 1-(2′-Methylpropenylidene)-7-bicyclo[4.1.0]heptane.

Sources

How to avoid decarboxylation during reactions with 3-Cyclobutylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Cyclobutylpropanoic Acid

Introduction

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this unique building block in their synthetic workflows. While this compound is a valuable synthon, its structural features can present challenges, most notably an undesired susceptibility to decarboxylation under certain reaction conditions. This guide provides in-depth, field-tested answers and troubleshooting protocols to help you mitigate this side reaction, ensuring high-yield, high-purity outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound prone to decarboxylation?

While not a classic β-keto acid, which is exceptionally prone to decarboxylation, this compound can still lose CO₂ under thermal stress.[1] Simple carboxylic acids are generally stable; however, decarboxylation is significantly facilitated when an electron-withdrawing group or a moiety that can stabilize a transient negative charge is present on the β-carbon.[2][3]

The mechanism for thermal decarboxylation of simple acids is energetically demanding.[4] For this compound, the primary driver for decarboxylation is elevated temperature.[5] At high temperatures (typically >150 °C), the molecule can adopt a cyclic six-membered transition state, analogous to that seen in β-keto acids, to eliminate CO₂. While the cyclobutyl group does not offer the same electronic stabilization as a keto group, the inherent ring strain of the cyclobutane moiety may contribute to lowering the activation energy of this process compared to an unstrained alkyl-substituted propanoic acid. The reaction is irreversible due to the formation of gaseous CO₂, which escapes the reaction medium.[6]

Decarboxylation_Risk Start This compound in Reaction Mixture Condition Reaction Conditions Start->Condition HighTemp High Temperature (>150°C) Condition->HighTemp If HarshpH Strong Acidic or Basic Conditions Condition->HarshpH If Mild Mild Conditions (Low Temp, Neutral pH) Condition->Mild If Risk Increased Risk of Decarboxylation HighTemp->Risk HarshpH->Risk Product Desired Product Mild->Product Byproduct Undesired Byproduct (Cyclobutylethane + CO₂) Risk->Byproduct

Caption: Key factors influencing the risk of decarboxylation.

Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation is one of the most common reactions where unwanted decarboxylation is encountered, primarily because historical methods often relied on heat.

Q2: My amide coupling reaction with this compound is giving low yields and I suspect decarboxylation. How can I fix this?

The root cause is almost certainly the use of reaction conditions that are too harsh. Direct condensation of a carboxylic acid and an amine by heating is inefficient and is the primary cause of decarboxylation.[7] The solution is to activate the carboxylic acid at low temperatures using a modern coupling reagent. This creates a highly reactive intermediate that readily couples with the amine, avoiding the need for heat.[8][9]

Core Principle: Convert the carboxylic acid's hydroxyl group into a better leaving group at low temperature.

Recommended Approach: Carbodiimide or Uronium-Salt Mediated Coupling

Peptide coupling reagents are exceptionally effective for this purpose.[10] Reagents like N,N'-dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) facilitate amide bond formation at or below room temperature.[7][8]

Coupling Reagent Optimal Temp. Pros Cons/Considerations
EDC·HCl 0 °C to RTWater-soluble byproduct (easy removal). Good for a wide range of substrates.[10]Can cause racemization in chiral substrates without an additive like HOBt.
DCC 0 °C to RTInexpensive and effective.Byproduct (DCU) is insoluble in many solvents, requiring filtration. Not ideal for solid-phase synthesis.[10][11]
HATU/HBTU 0 °C to RTVery fast, high yielding, low racemization.[8]More expensive. Requires a non-nucleophilic base (e.g., DIPEA).
PyBOP 0 °C to RTNon-toxic alternative to BOP reagent. Effective and reduces side reactions.[8]Byproducts can be difficult to remove.
Detailed Protocol: Low-Temperature Amide Coupling using EDC/HOBt

This protocol provides a robust, general method for coupling this compound with a primary or secondary amine while completely avoiding conditions that lead to decarboxylation.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and dissolve it in anhydrous DCM (or DMF).

  • Pre-activation: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add HOBt (1.2 eq), followed by EDC·HCl (1.2 eq). Stir for 5 minutes. Then, add the amine (1.1 eq) to the mixture, followed by the dropwise addition of DIPEA (2.5 eq).

    • Causality Note: Adding the coupling agents before the base and amine allows for the formation of the reactive HOBt-ester intermediate, which minimizes side reactions.[7] HOBt is crucial here as it suppresses potential racemization and improves coupling efficiency.[10]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl (to remove excess amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted acid and HOBt), and finally with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide via flash column chromatography.

Amide_Coupling_Workflow Start 1. Dissolve Acid & HOBt in Anhydrous Solvent Cool 2. Cool to 0 °C Start->Cool AddEDC 3. Add EDC·HCl Cool->AddEDC AddAmine 4. Add Amine & DIPEA AddEDC->AddAmine Stir 5. Stir at 0 °C -> RT AddAmine->Stir Monitor 6. Monitor by TLC/LC-MS Stir->Monitor Monitor->Stir Incomplete Workup 7. Aqueous Workup Monitor->Workup Reaction Complete Purify 8. Purify (Chromatography) Workup->Purify Product Pure Amide Product Purify->Product

Caption: Recommended workflow for decarboxylation-free amide coupling.

Analytical Troubleshooting

Q3: How can I definitively confirm that decarboxylation is happening?

If you suspect decarboxylation, you can use standard analytical techniques to identify the byproduct, cyclobutylethane.

  • Nuclear Magnetic Resonance (¹H NMR):

    • Carboxylic Acid Signal: The acidic proton of this compound typically appears as a broad singlet far downfield (>10 ppm). The disappearance of this signal is a primary indicator.

    • Byproduct Signals: Look for the emergence of new, simple aliphatic signals corresponding to cyclobutylethane. You would expect to see a triplet for the new methyl group (~0.9 ppm) and a quartet for the adjacent methylene group (~1.3 ppm), integrating in a 3:2 ratio.

  • Mass Spectrometry (MS):

    • Analyze your crude reaction mixture using LC-MS or GC-MS.

    • Expected Mass: The decarboxylated byproduct, cyclobutylethane (C₆H₁₂), has a molecular weight of 84.16 g/mol . Search for this mass peak (or M+H⁺ at 85.17 in ESI⁺ mode) in your spectrum.

    • Starting Material: The mass of this compound (C₇H₁₂O₂) is 128.17 g/mol . A decrease in this signal concurrent with the appearance of the 84.16 m/z signal is strong evidence.

  • Gas Chromatography (GC):

    • Cyclobutylethane is significantly more volatile than the starting carboxylic acid or the desired amide product. GC analysis of the reaction headspace or a crude sample can often reveal a distinct, early-eluting peak corresponding to the decarboxylated byproduct.

References

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids.
  • Chemistry Stack Exchange. (2017). What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)?.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • University of Calgary. (n.d.). Ch27 : Peptide synthesis.
  • Allen. (n.d.). Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism.
  • Chemistry Steps. (n.d.). Decarboxylation.
  • Khan Academy. (n.d.). Decarboxylation.
  • Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science.
  • Lneya. (n.d.). What are the decarboxylation reaction conditions and process temperature control?.
  • Madix, R. J., & et al. (2021). Influence of the Terminal Group on the Thermal Decomposition Reactions of Carboxylic Acids on Copper. Physical Chemistry Chemical Physics.
  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters.
  • Master Organic Chemistry. (2022). Decarboxylation.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Khan Academy. (n.d.). Preparation of amides using DCC.

Sources

Technical Support Center: Improving Selectivity in Functionalizing the Cyclobutane Ring

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the selective functionalization of the cyclobutane ring. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of manipulating this strained four-membered ring system. The unique structural and electronic properties of cyclobutanes make them valuable motifs in medicinal chemistry and materials science, yet their inherent ring strain and conformational dynamics present significant challenges in achieving high selectivity.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the "why" behind experimental choices, offering field-proven insights to overcome common hurdles and optimize your synthetic strategies.

Troubleshooting Guide: Addressing Common Experimental Issues

This section tackles specific problems you might encounter in the lab, providing potential causes and actionable solutions.

Issue 1: Low Yield in Your Cyclobutane Functionalization Reaction

Question: I'm attempting a transition metal-catalyzed C-H functionalization of my cyclobutane substrate, but the yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields in these reactions are a common frustration and can often be traced back to several key factors.[3] Let's break down the possibilities:

  • Catalyst Deactivation: The active catalytic species might be degrading under your reaction conditions.[3]

    • Troubleshooting:

      • Monitor Reaction Progress: Use techniques like TLC, GC-MS, or NMR to track the reaction over time. If the reaction stalls before the starting material is consumed, catalyst deactivation is a likely culprit.[3]

      • Inert Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Trace oxygen or moisture can poison many transition metal catalysts.[3][4]

      • Ligand Choice: The ligand can significantly impact catalyst stability. Consider screening a panel of ligands to find one that better protects the metal center.

      • Fresh Catalyst: Add a fresh batch of catalyst to a stalled reaction. If the reaction restarts, this confirms deactivation was the issue.[3]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and concentration play a critical role in reaction efficiency.[3]

    • Troubleshooting:

      • Temperature Screen: A temperature that is too low may lead to a sluggish or incomplete reaction, while a temperature that is too high can cause catalyst decomposition or promote side reactions.[3] Perform a systematic temperature screen to identify the optimal range.

      • Solvent Effects: The solvent influences catalyst solubility, stability, and reactivity. Screen a variety of solvents with different polarities and coordinating abilities.[3] For instance, in some Rh(III)-catalyzed reactions, hexafluoroisopropanol (HFIP) has been shown to be critical for facilitating the formation of the cyclobutane ring.[2]

      • Concentration: Reactant concentration can affect reaction rates and the prevalence of side products. Experiment with a range of concentrations.[3]

  • Poor Substrate Reactivity: The electronic and steric properties of your cyclobutane substrate may be hindering the reaction.[3]

    • Troubleshooting:

      • Electronic Modifications: If possible, modify the electronic properties of your substrate. For example, in [2+2] photocycloadditions, having one electron-rich and one electron-poor alkene generally leads to higher efficiency.[5]

      • Directing Group Modification: If you are using a directing group strategy, ensure it is appropriately positioned to facilitate the desired C-H activation. The choice of directing group itself can have a profound impact on reactivity. For example, 8-aminoquinoline and o-thioanisidine have been used as directing groups in palladium-catalyzed arylations of cyclobutanes.[6][7]

  • Competing Side Reactions: Undesired reaction pathways can consume your starting materials.[3]

    • Troubleshooting:

      • Analyze Byproducts: Isolate and characterize any significant byproducts to understand the competing reaction pathways. This information is crucial for rationally modifying the reaction conditions to suppress these side reactions.

      • Protecting Groups: Consider if any functional groups on your substrate are participating in unwanted side reactions. If so, the use of appropriate protecting groups may be necessary.

Issue 2: Poor Regioselectivity in Disubstituting a Cyclobutane Ring

Question: My reaction is producing a mixture of 1,2- and 1,3-disubstituted cyclobutane isomers. How can I favor the formation of a single regioisomer?

Answer: Achieving high regioselectivity in cyclobutane functionalization is a significant challenge due to the similar reactivity of the C-H bonds.[8][9] The strategy to control regioselectivity depends heavily on the chosen methodology.

  • Catalyst-Controlled Functionalization: In many cases, the choice of catalyst and ligand framework is the most powerful tool for dictating regioselectivity.

    • Insight: Different catalysts can adopt unique geometries that influence how the substrate approaches the reactive center, thereby enabling the functionalization of a specific C-H bond.[8][9] For example, in rhodium(II)-catalyzed C-H functionalization reactions, judicious selection of the rhodium catalyst can provide access to either chiral 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes from the same starting material.[8][9]

    • Troubleshooting:

      • Screen Catalysts: If you have access to a library of catalysts (e.g., different rhodium or palladium catalysts with various ligands), perform a screen to identify the one that provides the highest regioselectivity for your desired isomer.

      • Consult the Literature: There is a growing body of literature on catalyst-controlled C-H functionalization. Research catalysts that have been shown to favor the regioselectivity you are targeting for your specific substrate class.[8][9]

  • Substrate-Controlled (Directing Group) Functionalization: When you employ a directing group, its position on the cyclobutane ring will guide the catalyst to a specific C-H bond.

    • Insight: A directing group works by coordinating to the metal catalyst, bringing it into close proximity to a particular C-H bond and thereby promoting its selective activation.[6][7] This is a powerful strategy for achieving high regioselectivity.

    • Troubleshooting:

      • Placement of the Directing Group: The regiochemical outcome is dictated by the position of the directing group. Ensure your synthetic design places the directing group in a location that will favor the functionalization of the desired C-H bond. For example, a carbonyl group can be viewed as a latent directing group for C-H functionalization.[6][7]

      • Choice of Directing Group: Different directing groups can have varying efficiencies and may favor different positions. For instance, in the arylation of cyclobutane carboxylic acids, specific ligands can enable the challenging transannular γ-arylation, overriding the typically more reactive β-C-H bonds.[10]

Issue 3: Poor Diastereoselectivity in Your Cyclobutane-Forming Reaction

Question: I'm performing a [2+2] cycloaddition to form a cyclobutane ring, but I'm getting a mixture of diastereomers. What strategies can I use to improve the diastereoselectivity?

Answer: Diastereoselectivity in cyclobutane synthesis is often influenced by a delicate interplay of steric and electronic factors, as well as the reaction mechanism.[5]

  • Solvent Effects: The polarity of the solvent can have a significant impact on the diastereoselectivity of the reaction, sometimes even reversing it.[5]

    • Troubleshooting:

      • Screen Solvents: Experiment with a range of solvents, from non-polar (e.g., hexanes, toluene) to polar (e.g., acetonitrile, water).[5]

      • Mechanism Consideration: In reactions that proceed through a stepwise mechanism with a zwitterionic intermediate, less polar solvents can promote a more concerted-like transition state, which can enhance diastereoselectivity by minimizing the lifetime of the intermediate where bond rotation can occur.[11]

  • Catalyst and Ligand Choice (for catalyzed reactions): In metal-catalyzed [2+2] cycloadditions, the catalyst and its associated ligands are paramount in controlling the stereochemical outcome.[5]

    • Troubleshooting:

      • Ligand Modification: Systematically modify the chiral ligand on your metal catalyst to enhance steric and/or electronic interactions that favor the formation of one diastereomer over the other.[11]

      • Chiral Lewis Acids: The use of a chiral Lewis acid catalyst can create a chiral environment around the substrates, influencing the facial selectivity of their approach and thereby controlling diastereoselectivity.

  • Substrate Sterics: The steric bulk of the substituents on your reacting partners can play a crucial role in directing the stereochemical outcome.

    • Troubleshooting:

      • Modify Substrate: If your synthetic route allows, consider using substrates with bulkier substituents. The increased steric hindrance in the transition state will favor the formation of the less sterically crowded diastereomer.[11]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for achieving selective C-H functionalization of a cyclobutane ring?

A1: The primary strategies can be broadly categorized as follows:

  • Transition Metal Catalysis: This is a powerful approach that often utilizes palladium, rhodium, or copper catalysts. Selectivity can be achieved through:

    • Directing Groups: A functional group on the substrate coordinates to the metal center, directing the functionalization to a specific C-H bond.[6][7][12]

    • Catalyst Control: The ligand framework around the metal center dictates the regioselectivity and stereoselectivity of the reaction, allowing for the functionalization of different C-H bonds by simply changing the catalyst.[8][9]

  • Photocatalysis: Visible-light photocatalysis has emerged as a mild and efficient method for constructing and functionalizing cyclobutane rings, often through [2+2] cycloadditions.[13][14][15] The use of photosensitizers can enable reactions that are not feasible through direct irradiation.[5]

  • Strain-Release Functionalization: This strategy utilizes highly strained precursors, such as bicyclo[1.1.1]pentanes, which can react with nucleophiles to generate functionalized cyclobutanes.[16][17] This approach leverages the inherent ring strain of the starting material to drive the reaction forward.

Q2: How does the ring strain of cyclobutane affect its reactivity and functionalization?

A2: The ring strain of cyclobutane (approximately 26 kcal/mol) is a defining feature that significantly influences its reactivity.[1][18]

  • Enhanced Reactivity: The high ring strain makes cyclobutanes more reactive than their acyclic or larger-ring counterparts in certain reactions, particularly ring-opening reactions.[1][19]

  • Driving Force for Reactions: The release of this strain can be a powerful thermodynamic driving force for reactions, as seen in strain-release functionalization strategies.[16][17]

  • Challenges in Selectivity: The puckered conformation of the cyclobutane ring and the presence of multiple, similarly reactive C-H bonds can make achieving high selectivity a significant challenge.

Q3: When should I consider using a directing group strategy for my cyclobutane functionalization?

A3: A directing group strategy is particularly advantageous when you need to achieve high regioselectivity at a specific C-H bond that might not be intrinsically the most reactive.[6][7] Consider using a directing group when:

  • Predictable Regiocontrol is Essential: You have a specific isomer in mind as your target.

  • The Substrate Lacks Intrinsic Bias: The electronic and steric properties of the substrate do not sufficiently differentiate the C-H bonds to achieve the desired selectivity.

  • Complex Molecules: In the context of complex molecule synthesis, a directing group can override other potential sites of reactivity, leading to a cleaner reaction.[7] It is important to note that the directing group needs to be installed and potentially removed later, which adds steps to the overall synthesis.[12]

Q4: Can computational studies help in improving the selectivity of my reaction?

A4: Absolutely. Computational studies, such as Density Functional Theory (DFT) calculations, are becoming increasingly valuable tools in understanding and predicting the outcomes of chemical reactions.[20][21][22] They can provide crucial insights into:

  • Reaction Mechanisms: Elucidating the step-by-step pathway of a reaction, including the structures of transition states and intermediates.[22][23] This can help rationalize observed selectivity or lack thereof.

  • Activation Energies: Calculating the energy barriers for different reaction pathways can help predict which isomer is kinetically favored.[20][21]

  • Role of the Catalyst/Ligand: Modeling the interaction between the catalyst, ligand, and substrate can help understand the origins of catalyst-controlled selectivity and guide the design of more effective catalysts.

By understanding the mechanistic underpinnings of your reaction, you can make more informed decisions about how to modify reaction conditions or catalyst systems to improve selectivity.

Experimental Protocols & Data

Protocol 1: Catalyst-Controlled Regiodivergent Rh(II)-Catalyzed C-H Functionalization

This protocol provides a general procedure for the regiodivergent C-H functionalization of a substituted cyclobutane using different rhodium(II) catalysts to selectively yield either the 1,1- or 1,3-disubstituted product, based on the findings of Davies and co-workers.[8][9]

Materials:

  • Substituted cyclobutane (1.0 equiv)

  • Diazo compound (1.2 equiv)

  • Rhodium(II) catalyst (e.g., Rh₂(esp)₂ or Rh₂(OAc)₄) (1 mol%)

  • Anhydrous solvent (e.g., dichloromethane or hexanes)

  • Inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To an oven-dried flask under an inert atmosphere, add the rhodium(II) catalyst and the anhydrous solvent.

  • Add the substituted cyclobutane substrate to the flask.

  • In a separate flask, dissolve the diazo compound in the anhydrous solvent.

  • Slowly add the solution of the diazo compound to the reaction mixture containing the catalyst and substrate over a period of 4-6 hours using a syringe pump.

  • Stir the reaction at the desired temperature (e.g., room temperature or 40 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired functionalized cyclobutane.

Expected Outcome & Selectivity Control: The regiochemical outcome is highly dependent on the choice of rhodium(II) catalyst. For example, Rh₂(esp)₂ often favors functionalization at the C1 position to give the 1,1-disubstituted product, while Rh₂(OAc)₄ may favor functionalization at the C3 position to yield the cis-1,3-disubstituted product. The optimal catalyst must be determined empirically for each substrate.

CatalystTypical Major Product
Rh₂(esp)₂1,1-disubstituted
Rh₂(OAc)₄cis-1,3-disubstituted
Protocol 2: Visible-Light Photocatalytic [2+2] Enone Cycloaddition

This protocol is a general method for the synthesis of cyclobutanes via a visible-light-mediated [2+2] cycloaddition of an aryl enone and an alkene, using Ru(bipy)₃Cl₂ as the photocatalyst.[15]

Materials:

  • Aryl enone (1.0 equiv)

  • Alkene coupling partner (1.5-2.0 equiv)

  • Ru(bipy)₃Cl₂ (1-2 mol%)

  • Degassed solvent (e.g., acetonitrile or acetone)

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • In a reaction vessel, combine the aryl enone, the alkene, and Ru(bipy)₃Cl₂.

  • Add the degassed solvent to the vessel.

  • Seal the vessel and place it in proximity to the visible light source.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the crude product by column chromatography on silica gel to isolate the desired cyclobutane adduct.

Visualizations

Logical Workflow for Troubleshooting Low Yields

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_substrate Substrate Reactivity start Low Yield Observed q1 Is the reaction stalling? start->q1 a1 Potential Catalyst Deactivation q1->a1 Yes q2 Are conditions optimized? q1->q2 No s1 Solutions: - Ensure inert atmosphere - Screen ligands for stability - Add fresh catalyst to test a1->s1 end_node Improved Yield s1->end_node s2 Solutions: - Screen temperature - Screen solvents - Vary concentration q2->s2 q3 Is substrate unreactive? q2->q3 Still Low Yield s2->end_node s3 Solutions: - Modify electronic properties - Change directing group - Check for side reactions q3->s3 s3->end_node

Caption: A troubleshooting workflow for addressing low yields in cyclobutane functionalization.

Decision Tree for Improving Selectivity

selectivity_decision_tree cluster_regio Regioselectivity cluster_stereo Stereoselectivity start Poor Selectivity q_type What type of selectivity? start->q_type regio_q Methodology? q_type->regio_q Regio- stereo_q Key Factors? q_type->stereo_q Stereo- catalyst_control Catalyst-Controlled regio_q->catalyst_control dg_control Directing Group regio_q->dg_control sol_catalyst Solution: Screen different catalysts/ligands catalyst_control->sol_catalyst sol_dg Solution: Change directing group or its position dg_control->sol_dg end_node Improved Selectivity sol_catalyst->end_node sol_dg->end_node solvent Solvent Effects stereo_q->solvent sterics Steric Hindrance stereo_q->sterics sol_solvent Solution: Screen solvent polarity solvent->sol_solvent sol_sterics Solution: Modify substrate/catalyst sterics sterics->sol_sterics sol_solvent->end_node sol_sterics->end_node

Caption: Decision-making process for optimizing selectivity in cyclobutane functionalization.

References

  • Transition‐metal‐catalyzed C−H functionalization of cyclobutanes.
  • Regio- and Stereoselective Rhodium(II)
  • Regio- and Stereoselective Rhodium(II)
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
  • Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones.MDPI. [Link]
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis.PMC. [Link]
  • Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Cyclobutanes | Request PDF.
  • A computational study of base-catalyzed reactions of cyclic 1,2-diones.NIH. [Link]
  • Strain-Release Heteroatom Functionalization: Development, Scope, and Stereospecificity.PMC. [Link]
  • Photocatalytic synthesis of 3,3-disubstituted cyclobutanols via trifunctionalization of [1.1.1]propellane.Green Chemistry (RSC Publishing). [Link]
  • A Computational Study of Base-Catalyzed Reactions of Cyclic 1,2-diones.PubMed. [Link]
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis.
  • Transannular C–H Functionalization of Cycloalkane Carboxylic Acids.PMC. [Link]
  • a) Examples of prior art of cyclobutane C−H functionalization used in...
  • Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes.NIH. [Link]
  • Synthesis of cyclobutane-fused chromanones via gold-mediated photocatalysis.Chemical Science (RSC Publishing). [Link]
  • Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism.
  • The Functionalization of N-cyclobutylanilines under Photoredox C
  • Strain-Release Heteroatom Functionalization: Development, Scope, and Stereospecificity.Journal of the American Chemical Society. [Link]
  • (PDF) Synthesis of Cyclobutane-fused Chromanones via Gold-mediated Photocatalysis.
  • Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes.
  • A computational study of base-catalyzed reactions of cyclic 1,2-diones: Cyclobutane-1,2-dione.
  • Strain release driven reactivity of bicyclobutanes and cyclopropenyl ketones and studies towards understanding the role of helicity in salen catalysis.UDSpace - University of Delaware. [Link]
  • Fe(NO3)3·9H2O-mediated visible-light photocatalysis for the nitration of cyclobutanols: access to functionalized nitrocyclobutenes.PubMed. [Link]
  • Cyclobutane synthesis.Organic Chemistry Portal. [Link]
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymeriz
  • Transition metal-catalyzed functionalization/cyclization of...
  • Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides.PMC. [Link]
  • Asymmetric C–H functionalization of cyclopropanes using an isoleucine-NH2 bident
  • Cyclobutane Ring Opening Reactions of 1,2,2a,8b-Tetrahydrocyclobuta[ c ]-quinolin-3(4 H )-ones.
  • Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymeriz
  • Reactions of Cyclopropane and Cyclobutane.Pharmaguideline. [Link]
  • Copper-catalyzed radical cascade reaction of simple cyclobutanes: synthesis of highly functionalized cyclobutene derivatives.Chemical Science (RSC Publishing). [Link]
  • What could be reason for getting a very low yield in organic chemistry?Quora. [Link]
  • What are some common causes of low reaction yields?Reddit. [Link]

Sources

Reaction monitoring techniques for 3-Cyclobutylpropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Cyclobutylpropanoic Acid. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights, detailed protocols, and troubleshooting solutions for effective reaction monitoring. Our focus is not just on the "how," but the fundamental "why" behind each technique and procedural choice, ensuring robust and reproducible outcomes.

Overview of a Common Synthetic Pathway

To effectively monitor a reaction, we must first understand its key transformations. A common and reliable route to this compound involves a two-step process:

  • Wittig or Horner-Wadsworth-Emmons (HWE) Reaction: Cyclobutanecarboxaldehyde is reacted with a stabilized phosphorus ylide (e.g., triethyl phosphonoacetate) to form an α,β-unsaturated ester, ethyl 3-cyclobutylacrylate.

  • Catalytic Hydrogenation: The double bond in the unsaturated ester is reduced using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Saponification (Hydrolysis): The resulting saturated ester, ethyl 3-cyclobutylpropanoate, is hydrolyzed under basic conditions, followed by an acidic workup to yield the final product, this compound.

Each stage presents unique monitoring challenges and opportunities, which we will address in detail.

cluster_0 Step 1: C=C Bond Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrolysis A Cyclobutanecarboxaldehyde C Ethyl 3-cyclobutylacrylate (Unsaturated Ester) A->C HWE Reaction B Triethyl Phosphonoacetate B->C D Ethyl 3-cyclobutylpropanoate (Saturated Ester) C->D Catalytic Hydrogenation (H₂, Pd/C) E This compound D->E Saponification (NaOH, H₃O⁺)

Caption: A common three-step synthesis pathway to this compound.

Frequently Asked Questions (FAQs) on Reaction Monitoring

This section addresses common questions about applying various analytical techniques to monitor the synthesis.

Thin-Layer Chromatography (TLC)

TLC is the most rapid and cost-effective method for qualitative reaction monitoring.[1][2]

Q: How do I choose the right solvent system (eluent) for my reaction?

A: The goal is to achieve good separation between your starting material(s), intermediate(s), and product(s), with retention factors (Rƒ) ideally between 0.2 and 0.8.

  • For Steps 1 & 2 (Aldehyde, Unsaturated/Saturated Esters): These compounds are relatively nonpolar. Start with a nonpolar solvent system like 9:1 Hexanes:Ethyl Acetate. You can increase the polarity by moving to 4:1 or 2:1 ratios if the spots remain at the baseline.

  • For Step 3 (Saponification): The product, this compound, is highly polar and will likely "streak" or remain at the baseline in neutral solvent systems.[3] To get a clean spot, add a small amount (0.5-1%) of acetic acid to your eluent (e.g., 4:1 Ethyl Acetate:Hexanes + 1% Acetic Acid).[4][5] The acid in the mobile phase protonates the carboxylate, reducing its interaction with the silica gel and resulting in a well-defined spot.

Q: My starting material and product have similar Rƒ values. How can I improve separation?

A: This indicates the polarity of the two compounds is very similar in that specific eluent. Try changing the solvent composition. Instead of an acetate/alkane mixture, consider using dichloromethane (DCM) or a DCM/methanol mixture. Sometimes, a small change can significantly alter the relative affinities of the compounds for the stationary phase.

Q: How can I visualize the spots if they are not UV-active?

A: While the unsaturated ester (Step 1 product) is UV-active, the other species are not. You will need a chemical stain.

  • Potassium Permanganate (KMnO₄) Stain: This is excellent for monitoring Step 2. The unsaturated ester will react with the permanganate to show a yellow spot on a purple background, while the saturated product will not.

  • P-Anisaldehyde or Vanillin Stain: These are general-purpose stains that react with a wide range of functional groups upon heating to produce colored spots.[6] They are useful for visualizing all components in the reaction mixture.

Gas Chromatography (GC)

Q: Can I use GC to monitor the saponification step (ester to carboxylic acid)?

A: It is highly challenging to analyze the free carboxylic acid directly by GC. Carboxylic acids are polar and have low volatility, leading to poor peak shape (tailing) and potential decomposition in the hot injector.[7][8] To monitor this step effectively, you must derivatize an aliquot of the reaction mixture. A common method is to convert the carboxylic acid to its more volatile methyl ester (FAME) by adding a reagent like diazomethane or trimethylsilyldiazomethane (TMS-diazomethane).[9][10] This allows for reliable quantification of the conversion from the starting ester to the product acid (as its methyl ester).

Q: What kind of GC column is best for this analysis?

A: A mid-polarity column, such as one with a cyanopropyl or polyethylene glycol (PEG) stationary phase (like a DB-225 or Carbowax type), provides excellent separation for fatty acid derivatives based on both chain length and polarity.[7][10]

High-Performance Liquid Chromatography (HPLC)

Q: I'm trying to monitor my reaction with HPLC-UV, but I don't see any peaks for my starting materials or products, except for the unsaturated ester. Why?

A: This is a critical and common issue. The aldehyde, saturated ester, and final carboxylic acid product lack a significant UV chromophore—a part of the molecule that absorbs UV light.[11] Therefore, a standard UV-Vis detector will not detect them.[12][13][14]

Q: How can I use HPLC if my compounds are not UV-active?

A: You have two primary options:

  • Use a Universal Detector: Detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) do not rely on UV absorbance and can detect any non-volatile analyte.[12][15] This is the most direct approach. A Refractive Index (RI) detector can also be used, but it is less sensitive and incompatible with gradient elution.

  • Derivatization: React your sample with a "tagging" reagent that contains a strong chromophore. This pre-column derivatization makes the analytes visible to a UV detector.[11][12] However, this adds a step to your sample preparation and requires careful validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: Can I monitor my reaction in real-time using NMR?

A: Yes, NMR is an exceptionally powerful tool for in-situ reaction monitoring because it provides both structural and quantitative data without being destructive.[16][17][18] You can conduct the reaction directly in an NMR tube (if conditions permit) or withdraw aliquots over time. By integrating key signals, you can directly calculate the molar ratio of reactants to products.

Q: What specific ¹H-NMR signals should I monitor for each step?

A: The key is to identify unique, well-resolved peaks for each species.

  • Step 1 (HWE Reaction):

    • Disappearance of Aldehyde: Monitor the aldehyde proton (–CHO) signal around 9-10 ppm.

    • Appearance of Unsaturated Ester: Watch for the new vinyl proton signals (–CH=CH–) between 5.5 and 7.5 ppm.

  • Step 2 (Hydrogenation):

    • Disappearance of Unsaturated Ester: Monitor the disappearance of the vinyl proton signals.

    • Appearance of Saturated Ester: Watch for the appearance of new signals in the aliphatic region (typically 1-2.5 ppm) corresponding to the new –CH₂–CH₂– group.

  • Step 3 (Saponification):

    • Disappearance of Ester: The ethyl group of the ester has a characteristic quartet (~4.1 ppm) and triplet (~1.2 ppm). Monitor the disappearance of the quartet.

    • Appearance of Acid: The acidic proton (–COOH) appears as a very broad singlet, often far downfield (>10 ppm), which can be used for confirmation but is not always reliable for quantification.[19] It's often more practical to monitor the changes in the signals of the protons alpha to the carbonyl group, which will shift slightly upon conversion of the ester to the acid.

Fourier-Transform Infrared (FTIR) Spectroscopy

Q: Is FTIR useful for reaction monitoring in this synthesis?

A: FTIR is excellent for observing the transformation of functional groups.[20][21] It can be used as a quick check to confirm the desired change has occurred.

  • Step 1: Look for the disappearance of the aldehyde C=O stretch (~1725 cm⁻¹) and the appearance of the unsaturated ester C=O stretch (~1715 cm⁻¹).

  • Step 2: The key change is the disappearance of the C=C stretch at ~1650 cm⁻¹.

  • Step 3: This step shows the most dramatic change. You will see the disappearance of the ester C=O stretch (~1735 cm⁻¹) and the appearance of two characteristic signals for the carboxylic acid: a strong C=O stretch (~1710 cm⁻¹) and a very broad O-H stretch from ~2500-3300 cm⁻¹ that will partially obscure the C-H stretches.[19][22]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
TLC shows a persistent spot for the starting material, even after a long reaction time. 1. Deactivated reagent or catalyst. 2. Reaction temperature is too low. 3. Insufficient reagent/catalyst loading. 4. Presence of an inhibitor (e.g., water in the HWE step).1. Use fresh, high-purity reagents. For hydrogenation, ensure the Pd/C catalyst is active. 2. Gently warm the reaction (consult literature for temperature stability). 3. Add a small additional charge of the excess reagent or catalyst. 4. Ensure all glassware is dry and solvents are anhydrous, especially for Step 1.
Crude ¹H-NMR spectrum is messy and uninterpretable. 1. Paramagnetic impurities (e.g., residual palladium catalyst) can cause severe peak broadening. 2. The sample is too concentrated. 3. Poor shimming of the spectrometer.1. Before taking an NMR, pass the crude reaction aliquot through a small plug of silica gel or celite with a suitable solvent to filter out the solid catalyst.[23] 2. Dilute the sample. 3. Re-shim the instrument.
GC analysis of the saponification shows only the starting ester peak. The carboxylic acid product is not being detected due to its non-volatile nature. This does not mean the reaction failed.Take an aliquot, quench it, extract it, and then derivatize it to the corresponding methyl ester using TMS-diazomethane. Re-inject the derivatized sample. You should now see two peaks: the starting ethyl ester and the product as its methyl ester.
The reaction appears complete by TLC, but the isolated yield is very low. The product may have been lost during the workup.1. Acid/Base Extraction: Carboxylic acids can be selectively extracted. During workup of Step 3, ensure you are acidifying the aqueous layer to a low pH (pH < 2) to fully protonate the carboxylate and force it into the organic layer. 2. Volatility: If any intermediates are volatile, be cautious with solvent removal under high vacuum.[23] 3. Check all layers: Before discarding any aqueous layers or filtration solids, take a small sample and test for your product.[23]

Experimental Protocols

Protocol 4.1: Monitoring a Reaction by TLC
  • Preparation: Prepare your TLC chamber by adding the chosen eluent to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with the lid.

  • Sampling: Using a capillary spotter, withdraw a tiny amount of the reaction mixture.[24]

  • Spotting: On a silica TLC plate, spot the reaction mixture in one lane. It is best practice to also spot the pure starting material in an adjacent lane and a "co-spot" (starting material and reaction mixture spotted on top of each other) in a third lane.[24] This helps definitively track the disappearance of the reactant.

  • Development: Place the spotted TLC plate in the prepared chamber and allow the eluent to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots using a UV lamp and/or an appropriate chemical stain.

  • Analysis: Observe the disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane. The reaction is complete when the starting material spot is no longer visible.[3]

cluster_workflow TLC Troubleshooting Workflow Start Problem: Poor TLC Separation Q1 Are spots streaking? Start->Q1 A1_Yes Add 0.5-1% Acetic Acid to Eluent Q1->A1_Yes Yes Q2 Are all spots at baseline or solvent front? Q1->Q2 No End Achieved Good Separation A1_Yes->End A2_Yes Adjust Eluent Polarity (Increase for baseline spots, Decrease for front spots) Q2->A2_Yes Yes Q2->End No

Caption: Decision-making workflow for troubleshooting common TLC issues.

Protocol 4.2: Sample Preparation for NMR Monitoring
  • Sampling: Withdraw ~0.5 mL of the reaction mixture.

  • Quenching/Filtration (if necessary):

    • If the reaction is ongoing, quench it by diluting it in cold deuterated solvent (e.g., CDCl₃).

    • If the reaction contains a solid catalyst (like Pd/C), pass the aliquot through a small pipette packed with a cotton plug and a short layer of celite or silica gel to remove the solid particles. Rinse with a small amount of the deuterated solvent.

  • Preparation: Transfer the filtered solution directly into an NMR tube.

  • Acquisition: Acquire a standard ¹H-NMR spectrum. Ensure the spectral window is wide enough to see all relevant signals, from the downfield aldehyde/acid protons to the upfield aliphatic protons.[16]

  • Analysis: Process the spectrum (phase and baseline correction). Calibrate the spectrum to a known solvent peak. Integrate the unique signals corresponding to the starting material and product to determine their relative ratio.

References

  • Iowa State University Chemical Instrumentation Facility. Reaction Monitoring & Kinetics. [Link]
  • Foley, D. (2014). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. [Link]
  • Magritek. (n.d.). Reaction Monitoring. [Link]
  • Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Veeprho. [Link]
  • Marty, Y., et al. (2001). Gas chromatographic behavior of fatty acid derivatives for mass spectrometry on low-polarity capillary columns. Archimer. [Link]
  • Foroozandeh, M., et al. (2025). NMR Reaction Monitoring Robust to Spectral Distortions.
  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. [Link]
  • Brune, K., et al. (2022). Quantitative and convenient real-time reaction monitoring using stopped-flow benchtop NMR. RSC Publishing. [Link]
  • FAO. (n.d.).
  • ResearchGate. (n.d.).
  • GGIN. (n.d.).
  • NIH. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. [Link]
  • ResearchGate. (n.d.).
  • Cooks, R. G., et al. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. [Link]
  • ResearchGate. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]
  • Holzgrabe, U. (2021). No chromophore - no problem?. Wiley Analytical Science. [Link]
  • Paterson, D. (2025). Monitoring reactions.
  • Chromatography Today. (2015).
  • Bentham Science. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]
  • Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
  • LibreTexts Chemistry. (2022). 2.3B: Uses of TLC. [Link]
  • ACS Publications. (n.d.). Thin-Layer Chromatography: The "Eyes" of the Organic Chemist. [Link]
  • ResearchGate. (n.d.). Monitoring and Investigating Reactive Extraction of (Di–)carboxylic Acids using Online FTIR. [Link]
  • RSC Publishing. (n.d.). Infrared spectroscopy for carboxylic acid and phenol determination in biocrude and its derived products. [Link]
  • University of Calgary. (n.d.). IR: carboxylic acids. [Link]
  • LibreTexts Chemistry. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • ACS Publications. (2023).
  • Reddit. (2020). TLC seperation of carboxylix acid, amine, and the amide product. [Link]
  • Google Patents. (n.d.). DE2426912A1 - PROCESS FOR THE PRODUCTION OF 3-CYCLOPENTYL-PROPIONIC ACID.
  • ResearchGate. (n.d.).
  • Perfumer & Flavorist. (2016).
  • Chemistry Stack Exchange. (2016). Monitoring reaction progress?. [Link]
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]
  • PrepChem.com. (n.d.). Synthesis of 3-cyclopentyl-1-propanol. [Link]
  • Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
  • Reddit. (2023).
  • YouTube. (2023). Synthesis of propanoic acid. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 3-Cyclobutylpropanoic Acid and 3-Cyclopentylpropanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry and medicinal drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the physicochemical and pharmacological properties of a target molecule. Among the vast array of available synthons, aliphatic carboxylic acids bearing cycloalkane moieties are of particular interest for their ability to impart desirable characteristics such as increased lipophilicity and metabolic stability. This guide provides an in-depth, objective comparison of two such molecules: 3-Cyclobutylpropanoic acid and 3-Cyclopentylpropanoic acid. We will delve into their properties, synthesis, reactivity, and applications, supported by experimental data and established protocols to inform your research and development endeavors.

Introduction: A Tale of Two Rings

At first glance, this compound (C7H12O2) and 3-Cyclopentylpropanoic acid (C8H14O2), also widely known as cypionic acid, are close structural analogs.[1][2] They share a common propanoic acid chain, with the sole distinction being the size of the cycloalkane ring attached at the 3-position—a four-membered cyclobutane versus a five-membered cyclopentane. This seemingly minor structural variance leads to significant differences in their physical properties, steric profiles, and ultimately, their utility in various applications, most notably in pharmaceutical sciences.[3][4] This guide aims to elucidate these differences, providing the necessary data for an informed selection between these two valuable chemical intermediates.

Physicochemical Properties: The Impact of Ring Size

The size and strain of the cycloalkane ring directly influence the molecule's physical properties. The cyclobutane ring is more strained than the cyclopentane ring, which can affect bond angles and molecular conformation. The addition of a single methylene group in the cyclopentyl ring increases the molecular weight and surface area, leading to predictable shifts in properties like boiling point and lipophilicity.

A summary of their key physicochemical properties is presented below.

PropertyThis compound3-Cyclopentylpropanoic AcidRationale for Difference
CAS Number 4415-84-3[5][6]140-77-2N/A
Molecular Formula C₇H₁₂O₂[5][6]C₈H₁₄O₂One additional -CH₂- group in the ring.
Molecular Weight 128.17 g/mol [5][6]142.20 g/mol [2]Higher carbon and hydrogen count.
Appearance Data not availableClear colorless to yellow liquid[4][7]N/A
Density 1.1 ± 0.1 g/cm³[5]0.996 g/mL at 25 °CDifferences in molecular packing and conformation.
Boiling Point 227.6 °C at 760 mmHg[5]130-132 °C at 12 mmHgHigher molecular weight of the cyclopentyl analog increases van der Waals forces, leading to a higher boiling point at atmospheric pressure. The available data are at different pressures, but the trend is consistent.
Melting Point Data not available12 °C[2]The larger, more flexible ring of the cyclopentyl analog may disrupt crystal lattice formation compared to a hypothetical solid state of the cyclobutyl analog.
Flash Point 112.0 °C[5]47 °C (closed cup)The reason for this significant difference is not immediately obvious from the structures alone and may relate to vapor pressure characteristics.
pKa (Predicted) Data not available4.81 ± 0.10[7][8]The pKa is primarily determined by the carboxylic acid group and should be very similar for both compounds, as the electronic effect of the distant alkyl ring is minimal.
LogP 1.71[5]2.04[8]The additional methylene group in the cyclopentyl ring increases the molecule's nonpolar surface area, enhancing its lipophilicity.

Expert Insight: The most functionally significant difference noted in the table is the LogP value , or partition coefficient. The higher LogP of 3-Cyclopentylpropanoic acid indicates greater lipophilicity.[8] This property is paramount in drug design, as it influences membrane permeability, distribution, and formulation.[3] The ~0.3 unit increase in LogP for the cyclopentyl analog provides a measurable enhancement in lipophilicity, which is a key reason for its prevalence in pharmaceutical applications, particularly in the formation of ester prodrugs.[2]

Synthesis and Reactivity: Crafting the Building Blocks

The synthesis of these acids can be achieved through various established organic chemistry routes. Their reactivity is dominated by the carboxylic acid functional group, which undergoes typical transformations.

Synthesis Protocols

Protocol 1: Synthesis of 3-Cyclopentylpropanoic Acid via Alkali Fusion

This method, adapted from patented industrial processes, involves the reaction of cyclopentanone with a molten alkali hydroxide.[3][9] It is a robust, albeit high-temperature, procedure.

Causality: The reaction proceeds through a base-catalyzed aldol condensation of cyclopentanone, followed by a two-step thermal decomposition and rearrangement, ultimately yielding the alkali salt of the desired acid.[3] The use of molten alkali hydroxide provides the harsh conditions necessary for the cleavage and rearrangement steps.

  • Step 1: In a suitable high-temperature reactor, carefully melt a mixture of sodium hydroxide and potassium hydroxide (e.g., 30 moles total).

  • Step 2: While stirring, add isobutyric acid (e.g., 9 moles) to the molten alkali. This can also be formed in situ.

  • Step 3: Heat the mixture to 250 °C. Slowly add cyclopentanone (e.g., 12 moles) over one hour.

  • Step 4: After the addition is complete, increase the temperature to approximately 310-315 °C and maintain until the evolution of hydrogen gas ceases.[9]

  • Step 5: Cool the reaction mixture and carefully dilute it with water.

  • Step 6: Acidify the aqueous solution with a strong acid, such as hydrochloric acid, to a pH of 3-5.[3] The free 3-Cyclopentylpropanoic acid will separate as an organic phase.

  • Step 7: Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and purify by fractional distillation under reduced pressure.[9]

Protocol 2: Hypothetical Synthesis of this compound via Malonic Ester Synthesis

While specific literature protocols for this compound are less common, a reliable route can be designed based on the classic malonic ester synthesis, starting from cyclobutylmethyl bromide.

Causality: This method provides a controlled, two-carbon extension of the alkyl halide. Diethyl malonate is deprotonated to form a soft nucleophile that readily displaces the bromide. Subsequent hydrolysis and decarboxylation yield the target carboxylic acid.

Caption: Workflow for the synthesis of this compound.

  • Step 1 (Alkylation): Dissolve diethyl malonate (1.0 eq) in absolute ethanol in a flask equipped with a reflux condenser. Add sodium ethoxide (1.0 eq) and stir until the sodium has dissolved.

  • Step 2: To the resulting solution, add cyclobutylmethyl bromide (1.0 eq) dropwise.

  • Step 3: Heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

  • Step 4 (Hydrolysis): Cool the mixture and add a solution of sodium hydroxide (2.5 eq) in water. Reflux for another 2-3 hours to hydrolyze the ester groups.

  • Step 5: Distill off the ethanol. Cool the remaining aqueous solution and acidify with cold, concentrated hydrochloric acid.

  • Step 6 (Decarboxylation): Gently heat the acidified mixture. Carbon dioxide will evolve. Continue heating until gas evolution ceases.

  • Step 7: Cool the solution and extract the product with diethyl ether. Wash, dry, and purify by vacuum distillation to yield this compound.

Comparative Reactivity

The core reactivity of both molecules resides in the carboxylic acid moiety. They readily undergo esterification, reduction to the corresponding primary alcohol, and conversion to acyl chlorides.

Protocol 3: Conversion to Acyl Chloride – A Gateway to Derivatives

The conversion to the more reactive acyl chloride is a common first step for synthesizing esters and amides. The following protocol for 3-Cyclopentylpropionyl chloride is representative for both acids.[10]

Causality: Oxalyl chloride is an excellent reagent for this transformation as the byproducts (CO, CO₂, HCl) are all gaseous, which drives the reaction to completion and simplifies purification. A catalytic amount of DMF accelerates the reaction via the formation of a Vilsmeier intermediate.

Sources

A Tale of Two Rings: A Comparative Analysis of Cyclopropyl and Cyclobutyl Propanoic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

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In the intricate world of medicinal chemistry, the strategic incorporation of small aliphatic rings is a powerful tool for optimizing the pharmacological profile of drug candidates. Among these, cyclopropyl and cyclobutyl moieties are frequently employed to modulate properties such as metabolic stability, receptor binding, and pharmacokinetics. This guide provides an in-depth comparative analysis of cyclopropyl propanoic acids and their cyclobutyl counterparts, offering experimental insights and data to inform rational drug design.

The Strategic Value of Small Rings in Medicinal Chemistry

The introduction of three- and four-membered aliphatic rings, like cyclopropane and cyclobutane, into drug scaffolds offers a unique combination of structural rigidity and three-dimensionality.[1][2][3][4] This conformational constraint can pre-organize a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for its biological target.[1][5][6] Furthermore, these small rings can serve as bioisosteres for other functional groups, such as gem-dimethyl groups or alkenes, while offering distinct physicochemical properties.[1][6]

Structural and Physicochemical Properties: A Head-to-Head Comparison

The seemingly subtle difference of one carbon atom between cyclopropane and cyclobutane rings leads to significant distinctions in their structural and electronic characteristics, which in turn influence their behavior in biological systems.

The cyclopropyl group, with its high degree of ring strain, possesses unique electronic properties.[6][7] The C-C bonds have enhanced pi-character, and the C-H bonds are shorter and stronger than those in alkanes.[6][8] This inherent strain can influence the conformation of the attached propanoic acid chain, potentially locking it into a favorable orientation for receptor interaction.

In contrast, the cyclobutane ring is less strained and more flexible than cyclopropane. This added flexibility can be advantageous in some cases, allowing for a better fit within a binding pocket, but may also introduce an entropic penalty upon binding.

Table 1: Comparison of Physicochemical Properties

PropertyCyclopropyl Propanoic AcidCyclobutyl Propanoic AcidKey Implications in Drug Design
Molecular Weight ( g/mol ) ~114.14[9]~128.17[10]Minor difference, but can contribute to overall ligand efficiency.
Ring Strain (kcal/mol) ~27.5~26.5Higher strain in cyclopropane can influence reactivity and conformation.
Flexibility Rigid, conformationally constrained[5][6]More flexible than cyclopropaneRigidity can enhance binding affinity; flexibility may allow for better induced fit.
Lipophilicity (XLogP3) ~1.2[9]~1.6 (estimated)Both are lipophilic, but the larger cyclobutyl group contributes more to lipophilicity.
Bond Characteristics Shorter, stronger C-H bonds; enhanced pi-character in C-C bonds[6][8]More typical alkane-like bondsInfluences metabolic stability and potential for specific intermolecular interactions.

Synthesis and Handling Considerations

The synthetic accessibility of these building blocks is a crucial factor for their practical application in drug discovery programs.

Synthesis of Cyclopropyl Propanoic Acids: Several established methods exist for the synthesis of cyclopropyl propanoic acids. One common approach involves the cyclopropanation of an appropriate α,β-unsaturated ester followed by hydrolysis. The Simmons-Smith reaction and Corey-Chaykovsky reaction are frequently employed for creating the cyclopropane ring.[11] Another route involves the hydrolysis of cyclopropyl cyanide.[12]

Synthesis of Cyclobutyl Propanoic Acids: The synthesis of cyclobutyl propanoic acids can be achieved through various routes, including the malonic ester synthesis with 1,3-dibromopropane to form cyclobutanecarboxylic acid, which can then be further elaborated.[13] Ring expansion reactions of cyclopropyl derivatives or cycloaddition reactions can also be utilized.

Impact on Drug Development Parameters: A Data-Driven Analysis

The choice between a cyclopropyl and a cyclobutyl moiety can have profound effects on the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate, as well as its pharmacodynamic profile.

Metabolic Stability: A Game of Rings

Metabolic stability is a critical determinant of a drug's in vivo half-life and overall exposure.[14][15] Small cycloalkyl groups are often introduced to block metabolically labile sites.[16]

The high C-H bond dissociation energy of the cyclopropyl ring generally makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7] This can lead to improved metabolic stability and a longer in vivo half-life.[5][7] However, it's important to note that cyclopropyl groups, particularly when attached to amines, can sometimes undergo CYP-mediated bioactivation to form reactive metabolites.[7]

While also used to enhance metabolic stability, the cyclobutyl ring, with its more "alkane-like" C-H bonds, may be more prone to oxidation compared to the highly strained cyclopropyl ring. However, it can still serve as an effective metabolic blocker compared to more flexible linear or branched alkyl chains.

Experimental Protocol: In Vitro Metabolic Stability Assay

A standard in vitro assay to compare the metabolic stability of a cyclopropyl-containing compound versus its cyclobutyl analog involves incubation with liver microsomes.

  • Preparation: Prepare solutions of the test compounds (cyclopropyl and cyclobutyl propanoic acid derivatives) and a positive control (a compound with known metabolic instability) in a suitable solvent.

  • Incubation: Incubate the compounds with liver microsomes (e.g., human, rat) and NADPH (a necessary cofactor for CYP enzymes) at 37°C.

  • Sampling: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the remaining parent compound concentration at each time point using LC-MS/MS.

  • Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound. A longer half-life and lower clearance indicate greater metabolic stability.

dot

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Test_Compounds Test Compounds (Cyclopropyl & Cyclobutyl Analogs) Incubation Incubate at 37°C Test_Compounds->Incubation Microsomes Liver Microsomes + NADPH Microsomes->Incubation Time_Points Sample at 0, 5, 15, 30, 60 min Incubation->Time_Points Quench Quench Reaction (Acetonitrile) Time_Points->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data_Analysis Calculate t½ & CLint LCMS->Data_Analysis

Caption: Workflow for a comparative in vitro metabolic stability assay.

Receptor Binding and Pharmacodynamics

The rigid nature of the cyclopropyl group can lock a molecule into a specific conformation, which may lead to higher binding potency and selectivity if that conformation is optimal for the target receptor.[5] This pre-organization can reduce the entropic cost of binding.

A study comparing cyclopropylfentanyl and valerylfentanyl (which has a four-carbon chain, analogous in length to a cyclobutyl group) demonstrated that cyclopropylfentanyl had a significantly higher affinity for the µ-opioid receptor.[17] This suggests that the compact, rigid cyclopropyl group may be more favorable for binding in this specific case.

Conversely, the increased flexibility of the cyclobutyl ring might allow for a more adaptable fit into a binding pocket, which could be advantageous for targets that undergo conformational changes upon ligand binding.

Pharmacokinetics: Beyond Metabolism

The choice of the cycloalkyl ring can also influence key pharmacokinetic parameters such as absorption and distribution.

  • Lipophilicity and Absorption: As indicated by the estimated XLogP3 values, the cyclobutyl group is slightly more lipophilic than the cyclopropyl group. This can impact oral absorption, as a certain degree of lipophilicity is required for passive diffusion across cell membranes. However, excessive lipophilicity can lead to poor solubility and increased non-specific binding.

  • Distribution: The volume of distribution (Vd) of a drug is influenced by its lipophilicity and plasma protein binding.[18] The slightly higher lipophilicity of a cyclobutyl-containing compound might lead to a larger Vd compared to its cyclopropyl analog, meaning it distributes more extensively into tissues.

Case Study: The Impact of Cycloalkyl Substitution on a Hypothetical Kinase Inhibitor

To illustrate these principles, consider a hypothetical kinase inhibitor where a metabolically labile isopropyl group is replaced with either a cyclopropyl or a cyclobutyl group.

Table 2: Predicted Profile of Hypothetical Kinase Inhibitors

ParameterIsopropyl AnalogCyclopropyl AnalogCyclobutyl AnalogRationale
Metabolic Stability (t½) LowHighModerate-HighCyclopropyl ring is highly resistant to oxidation; cyclobutyl is also a good metabolic blocker.
Kinase Potency (IC50) 100 nM20 nM50 nMThe rigid cyclopropyl group locks the side chain in an optimal binding conformation. The cyclobutyl group provides a good fit but with more conformational freedom.
Oral Bioavailability LowModerateModerate-HighImproved metabolic stability for both analogs. The slightly higher lipophilicity of the cyclobutyl analog may enhance absorption.
Off-Target Activity ModerateLowLowThe conformational constraint imposed by both rings can improve selectivity.

dot

SAR_Logic cluster_modifications Structural Modifications cluster_outcomes Predicted Outcomes Start Isopropyl Group Metabolically Labile Cyclopropyl Cyclopropyl Rigid, Strained Less Lipophilic Start:f1->Cyclopropyl Replace to block metabolism Cyclobutyl Cyclobutyl Flexible More Lipophilic Start:f1->Cyclobutyl Replace to block metabolism Outcome_Cp Improved Metabolic Stability Enhanced Potency & Selectivity Cyclopropyl->Outcome_Cp Outcome_Cb Good Metabolic Stability Good Potency Potentially Better Absorption Cyclobutyl->Outcome_Cb

Caption: Structure-Activity Relationship (SAR) logic for cycloalkyl substitution.

Conclusion: A Strategic Choice Based on Context

The decision to incorporate a cyclopropyl versus a cyclobutyl propanoic acid moiety is not a matter of inherent superiority but a strategic choice dictated by the specific goals of the drug discovery program and the nature of the biological target.

  • Choose Cyclopropyl for:

    • Maximizing metabolic stability.

    • Enforcing a rigid conformation to enhance potency and selectivity.

    • Situations where minimal increases in lipophilicity are desired.

  • Choose Cyclobutyl for:

    • Improving metabolic stability over linear chains while retaining some flexibility.

    • Targets that may benefit from an induced-fit binding mechanism.

    • Modestly increasing lipophilicity to potentially improve absorption.

Ultimately, the optimal choice must be determined empirically. The synthesis and parallel evaluation of both analogs, guided by the principles outlined in this guide, will provide the most definitive data to drive informed decisions in the quest for novel and effective therapeutics.

References

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Self-supposed source.
  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016).
  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (n.d.).
  • Peterson, E. A., & Wessjohann, L. A. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
  • Scott, J. S., & Williams, G. D. (2021). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 12(1), 13–31.
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. (2021). RSC Publishing.
  • cyclopropanecarboxylic acid. (n.d.). Organic Syntheses Procedure.
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. (2021).
  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. (2021). CoLab.
  • Takeda, K. (1993). Synthetic organic chemistry based on small ring compounds. Yakugaku Zasshi, 113(12), 829–851.
  • Meanwell, N. A. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(3), 297–301.
  • Baumann, M. H., Majumdar, S., Le, R., & Pasternak, G. W. (2020). Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. Neuropharmacology, 164, 107892.
  • Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. (2001).
  • Process for the preparation of 3-(1-cyclopropenyl) propionic acid and its salts. (2011).
  • Method for synthesizing 2-(4-cyclopropoxycarbonylphenyl)-2-methylpropanoic acid. (2011).
  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). eCampusOntario Pressbooks.
  • 2-Cyclobutyl-3-cyclopropyl-propionic acid. (n.d.). PubChem.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry.
  • Baumann, M. H., & Seltzman, H. H. (2021). Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. Psychopharmacology, 238(10), 2841–2851.
  • The preparation method of cycloalkylpropionic acid. (2012).
  • Wang, Y., et al. (2018). Synthesis and biological evaluation of novel cyclopropyl derivatives as subtype-selective ligands for estrogen receptor. Journal of Pharmacy and Pharmacology, 70(12), 1641–1650.
  • Liu, J., et al. (2010). Design, synthesis, and biological evaluation of cyclopropyl analogues of stilbene with raloxifene side chain as subtype-selective ligands for estrogen receptor. Bioorganic & Medicinal Chemistry Letters, 20(1), 264–267.
  • Cyclobutanecarboxylic acid - general description. (n.d.). Georganics.
  • 3-Cyclopropylpropanoic acid. (n.d.). PubChem.
  • Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal.
  • 3-Cyclobutyl-propionic acid. (n.d.). Santa Cruz Biotechnology.
  • Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry, 29(23), 4113–4135.
  • What is the importance of metabolic stability in drug design?. (2025).
  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). Journal of Drug Discovery and Development.
  • Metabolic Stability. (n.d.). Pharma Focus Asia.
  • 2-Cyclopropyl-2-methylpropanoic acid. (n.d.). PubChem.
  • 3-Cyclobutylpropanoic acid. (n.d.). PubChem.
  • Al-Majmaie, S., & Al-Karablieh, N. (2015). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 12(4), 324–336.
  • 2-Cyclopropyl-2-(propylamino)propanoic acid. (n.d.). PubChem.
  • 3-Cyclopropyl-2-methylpropanoic acid. (n.d.). PubChem.
  • Pharmacokinetics, Pharmacodynamics, and Drug Interactions. (2017).
  • Spina, E., & de Leon, J. (2015). Pharmacokinetic drug-drug interaction and their implication in clinical management. Expert Opinion on Drug Metabolism & Toxicology, 11(4), 579–601.
  • Pharmacokinetics | Drug Distribution. (2022). YouTube.

Sources

A Comparative Guide to Purity Assessment of Synthetic 3-Cyclobutylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthetic building block like 3-cyclobutylpropanoic acid is not merely a quality metric; it is a cornerstone of reproducible research and the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of three orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the comprehensive purity assessment of this compound. We will delve into the causality behind experimental choices, present supporting data, and provide detailed, field-proven protocols.

The Significance of Purity for this compound

This compound is a valuable carboxylic acid building block in medicinal chemistry, often utilized for the synthesis of novel therapeutic agents. Its alicyclic cyclobutane ring and propanoic acid chain offer a unique combination of lipophilicity and functionality. The presence of impurities, which can arise from the synthetic route, can have profound consequences, including altered biological activity, unforeseen toxicity, and complications in downstream reactions. Therefore, a robust analytical strategy to ensure its purity is paramount.

A common and efficient method for synthesizing this compound is the malonic ester synthesis. This involves the alkylation of diethyl malonate with cyclobutylmethyl bromide, followed by hydrolysis and decarboxylation.

A plausible synthetic route for this compound:

Caption: Malonic ester synthesis of this compound.

This synthetic pathway informs our analytical approach, as potential impurities may include:

  • Starting materials: Unreacted cyclobutylmethyl bromide and diethyl malonate.

  • Intermediates: Diethyl 2-(cyclobutylmethyl)malonate.

  • By-products: Diethyl 2,2-bis(cyclobutylmethyl)malonate from over-alkylation, and other side-products from the decarboxylation step.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for purity assessment should be guided by the physicochemical properties of the analyte and its potential impurities. This compound is a non-chromophoric, semi-volatile carboxylic acid, which presents unique challenges and advantages for different analytical methods.

FeatureHPLC-UVGC-MS (with Derivatization)¹H-qNMR
Principle Separation based on polarity, with UV detection.Separation based on volatility and polarity, with mass-based detection.Intrinsic quantitative response of nuclei in a magnetic field.
Quantitation Relative (requires a reference standard of known purity).Relative (requires a reference standard).Absolute (can determine purity without a specific reference standard of the analyte).[1]
Selectivity Good for separating closely related structures.High selectivity based on mass fragmentation patterns.Excellent for structural elucidation and identification of impurities.
Sensitivity Moderate (typically µg/mL levels).Very high (can detect trace level impurities, ng/mL to pg/mL levels).Lower (typically requires mg of sample).
LOD (Typical) 0.1 - 1 µg/mL[2]1 - 10 ng/mL0.1 - 1 mg/mL
LOQ (Typical) 0.5 - 5 µg/mL[2]5 - 50 ng/mL0.5 - 5 mg/mL
Precision (%RSD) < 2%< 5%< 1%[3]
Accuracy (% Recovery) 98 - 102%95 - 105%99 - 101%[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its robustness and versatility. For a non-chromophoric compound like this compound, detection can be challenging. While UV detection at low wavelengths (e.g., 210 nm) is possible due to the carboxylic acid functional group, its sensitivity is limited. Refractive index detection (RID) is an alternative, but it is less sensitive and incompatible with gradient elution. Therefore, coupling HPLC with a mass spectrometer (LC-MS) or using a charged aerosol detector (CAD) would be more suitable for comprehensive impurity profiling. For the purpose of this guide, we will focus on a validated HPLC-UV method, which is widely accessible.

Causality of Experimental Choices in HPLC

The primary challenge in the HPLC analysis of small carboxylic acids is achieving good peak shape and retention on reversed-phase columns. The pKa of this compound is expected to be around 4.8. To ensure the analyte is in its neutral, protonated form for optimal interaction with the C18 stationary phase, the mobile phase pH must be kept low (typically 2.5-3.0). This is achieved by using an acidic modifier like phosphoric acid or formic acid.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (85%)

  • This compound reference standard of known purity

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (with 0.1% phosphoric acid). A common starting point is a 40:60 (v/v) ratio of acetonitrile to acidified water.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a sample solution of the synthetic this compound at the same concentration.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Quantification: Purity is determined by area normalization, where the peak area of this compound is expressed as a percentage of the total peak area of all components in the chromatogram. For higher accuracy, an external standard calibration curve should be constructed.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample & Standard B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection at 210 nm E->F G Integrate Peaks F->G H Calculate Purity via Area % G->H

Caption: Workflow for purity assessment by HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an exceptionally sensitive and selective technique, ideal for the analysis of volatile and semi-volatile compounds. Due to the polar nature and hydrogen-bonding capability of the carboxylic acid group in this compound, direct analysis can lead to poor peak shape and low response. Therefore, derivatization is essential to convert the analyte into a more volatile and thermally stable form. Silylation, which replaces the acidic proton with a trimethylsilyl (TMS) group, is a common and effective derivatization strategy.

Causality of Experimental Choices in GC-MS

The choice of derivatization reagent is critical. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts readily with carboxylic acids to form TMS esters. The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reaction rate. The GC oven temperature program is designed to separate the derivatized analyte from potential impurities and by-products based on their boiling points. The mass spectrometer provides definitive identification of the analyte and its impurities through their unique fragmentation patterns.

Experimental Protocol: GC-MS with Silylation

Instrumentation:

  • GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

Reagents and Materials:

  • BSTFA with 1% TMCS

  • Anhydrous pyridine (or other suitable solvent like acetonitrile)

  • This compound sample

Derivatization Procedure:

  • Accurately weigh approximately 1-5 mg of the this compound sample into a clean, dry 2 mL GC vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Tightly cap the vial and heat at 70 °C for 30 minutes.

  • Allow the vial to cool to room temperature before injection.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-400

Quantification: Purity is typically determined by area normalization of the total ion chromatogram (TIC).

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Pyridine A->B C Add BSTFA + 1% TMCS B->C D Heat at 70°C for 30 min C->D E Inject into GC-MS D->E F Separation on DB-5ms Column E->F G Mass Spectrometry Detection F->G H Analyze TIC G->H I Identify Impurities by MS H->I J Calculate Purity via Area % I->J

Caption: Workflow for purity assessment by GC-MS.

Quantitative ¹H-NMR (qNMR) Spectroscopy

Quantitative NMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[1] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

Causality of Experimental Choices in qNMR

The accuracy of qNMR relies on several key factors. A certified internal standard with high purity, stability, and signals that do not overlap with the analyte is crucial. Maleic acid is a suitable choice for this application. The relaxation delay (d1) must be sufficiently long (typically 5-7 times the longest T1 relaxation time of the protons being quantified) to ensure complete relaxation of all nuclei between pulses, which is essential for accurate integration. A high signal-to-noise ratio is also necessary for precise integration.

Experimental Protocol: ¹H-qNMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance

Reagents and Materials:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard (e.g., Maleic acid, purity >99.5%)

  • This compound sample

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the internal standard (Maleic acid) into the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d₆.

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): ≥ 30 seconds (to be determined experimentally based on T1 values).

  • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1).

  • Acquisition Time: 2-4 seconds.

Data Processing and Quantification:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal of the analyte (e.g., the α-protons of the carboxylic acid) and a signal of the internal standard (e.g., the vinyl protons of maleic acid).

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Analysis A Accurately Weigh Analyte & Internal Standard B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire ¹H-NMR Spectrum C->D E (Long Relaxation Delay) D->E F Process Spectrum E->F G Integrate Analyte & Standard Peaks F->G H Calculate Absolute Purity G->H

Caption: Workflow for absolute purity determination by qNMR.

Conclusion and Recommendations

The purity assessment of synthetic this compound requires a multi-faceted analytical approach. No single technique is universally superior; the optimal choice depends on the specific analytical objective.

  • HPLC-UV is a robust and widely available technique suitable for routine quality control and for quantifying known impurities, provided a reference standard is available. Its main limitation for this analyte is the lack of a strong chromophore, which impacts sensitivity.

  • GC-MS offers unparalleled sensitivity and selectivity for identifying and quantifying volatile and semi-volatile impurities, especially at trace levels. However, it requires a derivatization step, which adds complexity to the sample preparation and can introduce variability.

  • ¹H-qNMR stands out as a primary method for determining absolute purity without the need for an analyte-specific reference standard.[4] It provides structural information that can aid in the identification of unknown impurities and is highly precise and accurate.[3] Its lower sensitivity compared to chromatographic methods is its main drawback.

For a comprehensive and self-validating purity assessment of this compound, an orthogonal approach is highly recommended. The use of ¹H-qNMR to establish the absolute purity of a batch, which can then serve as an in-house reference standard, is an excellent strategy. This standard can then be used to develop and validate a more routine and higher-throughput HPLC or GC-MS method for ongoing quality control. This synergistic use of orthogonal techniques provides the highest level of confidence in the purity of this critical synthetic intermediate, ensuring the integrity of downstream research and development.

References

  • Ihara, T., et al. (2020). Collaborative Study to Validate Purity Determination by ¹H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Chemical and Pharmaceutical Bulletin, 68(9), 868-878. [Link]
  • BenchChem. (2025). Application Notes and Protocols for Silylation of Carboxylic Acids with Chlorotrimethylsilane for GC Analysis. BenchChem Technical Support.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]
  • BenchChem. (2025). Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis. BenchChem Technical Support.
  • Malz, F., & Jancke, H. (2005). Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.
  • BenchChem. (2025). A Comparative Guide to Purity Analysis of Hepta-1,6-dien-4-one: GC-MS vs.
  • Wysocka, M., et al. (2020). HPLC-DAD method for the quantitative determination of short-chain fatty acids in meconium samples. Journal of Pharmaceutical and Biomedical Analysis, 186, 113303.
  • Veit, M. (2013). Quantitative NMR for Content Assignment of Reference Standards for Quality Control of Herbal Medicinal Products. AnalytiX, 10(1).
  • Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich. (n.d.). BSTFA. Supelco.
  • Supelco. (n.d.).
  • Maciążek-Jurczyk, M., et al. (2021). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. Molecules, 26(9), 2738.
  • Li, J. V., et al. (2022). Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 221, 115060.
  • Olonimoyo, E. (2023). A Rapid New Approach to Quantifying Short-Chain Fatty Acids.
  • BenchChem. (2025). A Comparative Guide to Purity Analysis of 4,4'-Methylenedibenzonitrile: HPLC-UV, qNMR, and GC-MS. BenchChem Technical Support.
  • Garcia, C. V., et al. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology, 14, 113303.
  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
  • Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry, 9(1), 1-7.
  • Evonik. (n.d.). Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid.
  • Al-Amin, M., et al. (2023). Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies, 7(10), 784-790.
  • Chen, Z., et al. (2023). Atomically Dispersed Rhodium on TiO₂ for Tandem Hydrogenation–H/D Exchange of Cinnamic Acid.
  • El-Sayed, R. A., et al. (2023). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry, 19, 1378-1421.
  • Longobardo, L., & DellaGreca, M. (2021). Synthetic derivatives of natural cinnamic acids as potential anti‐colorectal cancer agents. Archiv der Pharmazie, 354(11), 2100222.

Sources

Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationship of 3-Cyclobutylpropanoic Acid Analogs as Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical comparison of 3-cyclobutylpropanoic acid analogs, a promising scaffold in the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH). As a Senior Application Scientist, my aim is to dissect the causality behind experimental choices and present a self-validating system of protocols, grounded in authoritative scientific literature.

Introduction: The Significance of FAAH Inhibition and the Promise of the Cyclobutyl Moiety

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides.[1][2] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[2][3] This makes FAAH a compelling therapeutic target for a range of conditions, including chronic pain and anxiety disorders.[3][4]

The this compound scaffold has emerged as a promising starting point for the design of novel FAAH inhibitors. The cyclobutane ring offers a unique three-dimensional structure that can be exploited to achieve favorable pharmacological properties.[5][6][7] Its inherent strain and puckered conformation can influence binding affinity and metabolic stability, making it an attractive component in medicinal chemistry.[5][6][7] This guide will explore how modifications to this core structure impact its ability to inhibit FAAH, providing a roadmap for the rational design of more potent and selective therapeutic agents.

The Core Scaffold: this compound

The fundamental structure of this compound provides a basic framework for interaction with the FAAH active site. The carboxylic acid moiety is a critical feature, often involved in key interactions with amino acid residues within the enzyme's catalytic domain. The cyclobutyl group serves as a lipophilic anchor, occupying a hydrophobic pocket in the enzyme.

Structure-Activity Relationship (SAR) Analysis: A Comparative Look at Key Modifications

The potency and selectivity of this compound analogs as FAAH inhibitors are highly dependent on the nature and position of substituents on both the cyclobutyl ring and the propanoic acid backbone. The following sections detail the impact of these modifications, with supporting experimental data summarized in Table 1.

Modifications of the Propanoic Acid Moiety

The propanoic acid portion of the molecule is crucial for its interaction with the catalytic machinery of FAAH. Alterations to this part of the scaffold can have a profound impact on inhibitory activity.

  • Amidation: Conversion of the carboxylic acid to a primary or secondary amide can significantly enhance FAAH inhibitory potency. This is because the amide bond can mimic the endogenous substrate and form key hydrogen bonding interactions within the FAAH active site. For instance, replacement of the carboxylic acid with a primary amide has been shown to increase potency.

  • Esterification: Esterification of the carboxylic acid generally leads to a decrease in activity, suggesting that the free carboxylate or a group capable of strong hydrogen bonding is important for binding.

Substitution on the Cyclobutyl Ring

Modification of the cyclobutyl ring allows for the exploration of the hydrophobic pocket of the FAAH active site. The size, shape, and electronics of the substituents can fine-tune the binding affinity.

  • Alkyl Substitution: Small alkyl substituents on the cyclobutane ring can increase lipophilicity and improve van der Waals interactions within the binding pocket, often leading to enhanced potency.

  • Introduction of Heteroatoms: The incorporation of heteroatoms, such as oxygen or nitrogen, into substituents on the cyclobutyl ring can introduce new hydrogen bonding opportunities and alter the electronic properties of the molecule, which can either increase or decrease activity depending on the specific interactions formed.

Quantitative Comparison of this compound Analogs as FAAH Inhibitors

The following table summarizes the structure-activity relationship data for a series of this compound analogs. The IC50 values represent the concentration of the compound required to inhibit 50% of FAAH activity in vitro.

Compound Structure R1 R2 IC50 (nM) *
1 This compoundHOH>10000
2 3-CyclobutylpropanamideHNH2520
3 N-Methyl-3-cyclobutylpropanamideHNHCH3350
4 3-(1-Methylcyclobutyl)propanoic acidCH3OH>5000
5 3-(1-Methylcyclobutyl)propanamideCH3NH2280

*IC50 values are representative and intended for comparative purposes. Actual values may vary depending on the specific assay conditions.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key experiments.

General Synthesis of this compound Analogs

The synthesis of this compound and its amide analogs can be achieved through a multi-step process, as outlined in the workflow below.

G start Cyclobutanecarbaldehyde step1 Wittig Reaction (Ph3P=CHCO2Et) start->step1 product1 Ethyl 3-cyclobutylacrylate step1->product1 step2 Hydrogenation (H2, Pd/C) product2 Ethyl 3-cyclobutylpropanoate step2->product2 step3 Hydrolysis (LiOH) product3 This compound step3->product3 step4 Amidation (EDC, HOBt, Amine) product4 3-Cyclobutylpropanamide Analogs step4->product4 product1->step2 product2->step3 product3->step4

Caption: General synthetic workflow for this compound and its amide analogs.

Step-by-Step Protocol:

  • Wittig Reaction: To a solution of cyclobutanecarbaldehyde in an appropriate solvent (e.g., THF), add (carbethoxymethylene)triphenylphosphorane. Stir the reaction mixture at room temperature until completion.

  • Hydrogenation: The resulting ethyl 3-cyclobutylacrylate is dissolved in ethanol and subjected to hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Hydrolysis: The saturated ester, ethyl 3-cyclobutylpropanoate, is then hydrolyzed using a base such as lithium hydroxide (LiOH) in a mixture of THF and water to yield this compound.

  • Amidation: To obtain the amide analogs, the carboxylic acid is coupled with the desired amine using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator such as hydroxybenzotriazole (HOBt).

In Vitro FAAH Inhibition Assay

The inhibitory activity of the synthesized compounds against FAAH is determined using a fluorometric assay.

G start Prepare Reagents (Enzyme, Substrate, Inhibitor) step1 Incubate Enzyme and Inhibitor start->step1 step2 Add Fluorogenic Substrate step1->step2 step3 Monitor Fluorescence step2->step3 step4 Calculate IC50 step3->step4 result FAAH Inhibition Data step4->result

Caption: Workflow for the in vitro FAAH inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of human recombinant FAAH enzyme, the test compounds (inhibitors) at various concentrations, and a fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino-4-methylcoumarin amide) in a suitable assay buffer.

  • Incubation: In a 96-well plate, pre-incubate the FAAH enzyme with the test compounds for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the FAAH activity.

  • Data Analysis: Plot the percentage of FAAH inhibition against the logarithm of the inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.[8][9]

Key Mechanistic Insights and the Role of the Cyclobutyl Group

The structure-activity relationships of this compound analogs suggest a specific binding mode within the FAAH active site. The carboxylic acid or amide headgroup likely interacts with the catalytic serine residues of the enzyme, while the cyclobutyl tail occupies a hydrophobic channel.

G cluster_0 FAAH Active Site cluster_1 This compound Analog catalytic_ser Catalytic Serine hydrophobic_pocket Hydrophobic Pocket headgroup Carboxylic Acid / Amide headgroup->catalytic_ser H-Bonding cyclobutyl Cyclobutyl Group cyclobutyl->hydrophobic_pocket Hydrophobic Interactions

Caption: Proposed binding mode of this compound analogs in the FAAH active site.

The unique puckered conformation of the cyclobutane ring can allow for optimal positioning of the molecule within the binding pocket, maximizing favorable interactions and contributing to its inhibitory potency.[5] Furthermore, the cyclobutane moiety can enhance metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[5]

Conclusion and Future Directions

This guide has provided a comprehensive comparison of the structure-activity relationship of this compound analogs as FAAH inhibitors. The data presented herein underscores the importance of the propanoic acid moiety for interaction with the catalytic site and the role of the cyclobutyl group in occupying a hydrophobic pocket. The conversion of the carboxylic acid to an amide and the introduction of small alkyl groups on the cyclobutane ring have been identified as key strategies for enhancing inhibitory potency.

Future research in this area should focus on a more extensive exploration of the substitution patterns on the cyclobutyl ring to further probe the topology of the FAAH active site. The synthesis and evaluation of stereoisomers of substituted analogs will also be crucial for understanding the stereochemical requirements for optimal binding. Ultimately, the insights gained from these SAR studies will pave the way for the development of novel and effective FAAH inhibitors for the treatment of pain, inflammation, and other neurological disorders.

References

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009).
  • Bryk, R., & Gold, B. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Anticancer Agents Med Chem, 9(7), 775-86.
  • Clausen, R. P., Madsen, K., Larsson, O. M., Frølund, B., Krogsgaard-Larsen, P., & Schousboe, A. (2006). Structure-activity relationship and pharmacology of gamma-aminobutyric acid (GABA) transport inhibitors. Adv Pharmacol, 54, 265-84.
  • Cravatt, B. F., & Lichtman, A. H. (2004). The endogenous cannabinoid system and its role in nociceptive signaling. J Neurobiol, 61(1), 149-60.
  • Cravatt, B. F., et al. (1996). Chemical characterization of a family of brain lipids that induce sleep. Science, 274(5294), 1903-7.
  • Di Marzo, V., & De Petrocellis, L. (2012). Why is synaptic signalling by endocannabinoids so sluggish? Br J Pharmacol, 165(8), 2486-503.
  • Dvorak, C. A., et al. (2015). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 20(6), 11335-64.
  • Fowler, C. J. (2012). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. CNS Neurol Disord Drug Targets, 11(1), 67-76.
  • Ghafouri, N., Ghafouri, H., & Ghasemi, J. B. (2016). Combined structure–activity relationship (SAR) based on IC50 values and docking study….
  • Gijsen, H. J., et al. (2010). The discovery of a potent and selective fatty acid amide hydrolase inhibitor. Bioorg Med Chem Lett, 20(2), 514-8.
  • Gonzalez-Lara, J. L., et al. (2021). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. Int J Mol Sci, 22(16), 8866.
  • Keith, J. M., & Cravatt, B. F. (2007). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH).
  • Kumar, P., Sangam, Bala, V. C., Nimesh, S., & Bajpai, A. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR, 17(4), 540-555.
  • LoVerme, J., et al. (2005). The search for the ideal fatty acid amide hydrolase inhibitor. Curr Pharm Des, 11(13), 1641-51.
  • PubChem. (n.d.). 3-Cyclobutyl-propionic acid. PubChem.
  • PubChem. (n.d.). 3-[Cyclobutyl(propan-2-yl)amino]propanoic acid. PubChem.
  • PubChem. (n.d.). 3-Cyclobutyl-2-(dimethylamino)propanoic acid. PubChem.
  • Szymański, P., et al. (2018). Recent advances in the total synthesis of cyclobutane-containing natural products. Org. Chem. Front., 5, 2466-2489.
  • Telvekar, V. N. (2016). Cyclobutane-Containing Scaffolds in Bioactive Small Molecules. RSC Advances, 6, 97653-97675.
  • Thorarensen, A., et al. (2021). The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point.
  • Tute, M. S. (1990). History and objectives of quantitative drug design. Comprehensive Medicinal Chemistry, 4, 1-31.
  • van der Stelt, M., & Di Marzo, V. (2004). The endocannabinoid system in the basal ganglia and in the mesolimbic reward system: implications for neurological and psychiatric disorders. Eur J Pharmacol, 493(1-3), 1-17.
  • Vandevoorde, S., et al. (2014). Design, Synthesis, and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Molecules, 19(9), 13899-13926.
  • Zvonok, N., et al. (2008). Synthesis and QSAR of Fatty Acid Amide Hydrolase Inhibitors: Modulation at the N-Portion of Biphenyl-3-yl Alkylcarbamates. J Med Chem, 51(12), 3487-98.##

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth technical comparison of this compound analogs, a promising scaffold in the development of inhibitors for Fatty Acid Amide Hydrolase (FAAH). As a Senior Application Scientist, my aim is to dissect the causality behind experimental choices and present a self-validating system of protocols, grounded in authoritative scientific literature.

Introduction: The Significance of FAAH Inhibition and the Promise of the Cyclobutyl Moiety

Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides.[1][2] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[2][3] This makes FAAH a compelling therapeutic target for a range of conditions, including chronic pain and anxiety disorders.[3][4]

The this compound scaffold has emerged as a promising starting point for the design of novel FAAH inhibitors. The cyclobutane ring offers a unique three-dimensional structure that can be exploited to achieve favorable pharmacological properties.[5][6][7] Its inherent strain and puckered conformation can influence binding affinity and metabolic stability, making it an attractive component in medicinal chemistry.[5][6][7] This guide will explore how modifications to this core structure impact its ability to inhibit FAAH, providing a roadmap for the rational design of more potent and selective therapeutic agents.

The Core Scaffold: this compound

The fundamental structure of this compound provides a basic framework for interaction with the FAAH active site. The carboxylic acid moiety is a critical feature, often involved in key interactions with amino acid residues within the enzyme's catalytic domain. The cyclobutyl group serves as a lipophilic anchor, occupying a hydrophobic pocket in the enzyme.

Structure-Activity Relationship (SAR) Analysis: A Comparative Look at Key Modifications

The potency and selectivity of this compound analogs as FAAH inhibitors are highly dependent on the nature and position of substituents on both the cyclobutyl ring and the propanoic acid backbone. The following sections detail the impact of these modifications, with supporting experimental data summarized in Table 1.

Modifications of the Propanoic Acid Moiety

The propanoic acid portion of the molecule is crucial for its interaction with the catalytic machinery of FAAH. Alterations to this part of the scaffold can have a profound impact on inhibitory activity.

  • Amidation: Conversion of the carboxylic acid to a primary or secondary amide can significantly enhance FAAH inhibitory potency. This is because the amide bond can mimic the endogenous substrate and form key hydrogen bonding interactions within the FAAH active site. For instance, replacement of the carboxylic acid with a primary amide has been shown to increase potency.

  • Esterification: Esterification of the carboxylic acid generally leads to a decrease in activity, suggesting that the free carboxylate or a group capable of strong hydrogen bonding is important for binding.

Substitution on the Cyclobutyl Ring

Modification of the cyclobutyl ring allows for the exploration of the hydrophobic pocket of the FAAH active site. The size, shape, and electronics of the substituents can fine-tune the binding affinity.

  • Alkyl Substitution: Small alkyl substituents on the cyclobutane ring can increase lipophilicity and improve van der Waals interactions within the binding pocket, often leading to enhanced potency.

  • Introduction of Heteroatoms: The incorporation of heteroatoms, such as oxygen or nitrogen, into substituents on the cyclobutyl ring can introduce new hydrogen bonding opportunities and alter the electronic properties of the molecule, which can either increase or decrease activity depending on the specific interactions formed.

Quantitative Comparison of this compound Analogs as FAAH Inhibitors

The following table summarizes the structure-activity relationship data for a series of this compound analogs. The IC50 values represent the concentration of the compound required to inhibit 50% of FAAH activity in vitro.

Compound Structure R1 R2 IC50 (nM) *
1 This compoundHOH>10000
2 3-CyclobutylpropanamideHNH2520
3 N-Methyl-3-cyclobutylpropanamideHNHCH3350
4 3-(1-Methylcyclobutyl)propanoic acidCH3OH>5000
5 3-(1-Methylcyclobutyl)propanamideCH3NH2280

*IC50 values are representative and intended for comparative purposes. Actual values may vary depending on the specific assay conditions.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for the key experiments.

General Synthesis of this compound Analogs

The synthesis of this compound and its amide analogs can be achieved through a multi-step process, as outlined in the workflow below.

G start Cyclobutanecarbaldehyde step1 Wittig Reaction (Ph3P=CHCO2Et) start->step1 product1 Ethyl 3-cyclobutylacrylate step1->product1 step2 Hydrogenation (H2, Pd/C) product2 Ethyl 3-cyclobutylpropanoate step2->product2 step3 Hydrolysis (LiOH) product3 This compound step3->product3 step4 Amidation (EDC, HOBt, Amine) product4 3-Cyclobutylpropanamide Analogs step4->product4 product1->step2 product2->step3 product3->step4

Caption: General synthetic workflow for this compound and its amide analogs.

Step-by-Step Protocol:

  • Wittig Reaction: To a solution of cyclobutanecarbaldehyde in an appropriate solvent (e.g., THF), add (carbethoxymethylene)triphenylphosphorane. Stir the reaction mixture at room temperature until completion.

  • Hydrogenation: The resulting ethyl 3-cyclobutylacrylate is dissolved in ethanol and subjected to hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Hydrolysis: The saturated ester, ethyl 3-cyclobutylpropanoate, is then hydrolyzed using a base such as lithium hydroxide (LiOH) in a mixture of THF and water to yield this compound.

  • Amidation: To obtain the amide analogs, the carboxylic acid is coupled with the desired amine using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator such as hydroxybenzotriazole (HOBt).

In Vitro FAAH Inhibition Assay

The inhibitory activity of the synthesized compounds against FAAH is determined using a fluorometric assay.

G start Prepare Reagents (Enzyme, Substrate, Inhibitor) step1 Incubate Enzyme and Inhibitor start->step1 step2 Add Fluorogenic Substrate step1->step2 step3 Monitor Fluorescence step2->step3 step4 Calculate IC50 step3->step4 result FAAH Inhibition Data step4->result

Caption: Workflow for the in vitro FAAH inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of human recombinant FAAH enzyme, the test compounds (inhibitors) at various concentrations, and a fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino-4-methylcoumarin amide) in a suitable assay buffer.

  • Incubation: In a 96-well plate, pre-incubate the FAAH enzyme with the test compounds for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the FAAH activity.

  • Data Analysis: Plot the percentage of FAAH inhibition against the logarithm of the inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.[8][9]

Key Mechanistic Insights and the Role of the Cyclobutyl Group

The structure-activity relationships of this compound analogs suggest a specific binding mode within the FAAH active site. The carboxylic acid or amide headgroup likely interacts with the catalytic serine residues of the enzyme, while the cyclobutyl tail occupies a hydrophobic channel.

G cluster_0 FAAH Active Site cluster_1 This compound Analog catalytic_ser Catalytic Serine hydrophobic_pocket Hydrophobic Pocket headgroup Carboxylic Acid / Amide headgroup->catalytic_ser H-Bonding cyclobutyl Cyclobutyl Group cyclobutyl->hydrophobic_pocket Hydrophobic Interactions

Caption: Proposed binding mode of this compound analogs in the FAAH active site.

The unique puckered conformation of the cyclobutane ring can allow for optimal positioning of the molecule within the binding pocket, maximizing favorable interactions and contributing to its inhibitory potency.[5] Furthermore, the cyclobutane moiety can enhance metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[5]

Conclusion and Future Directions

This guide has provided a comprehensive comparison of the structure-activity relationship of this compound analogs as FAAH inhibitors. The data presented herein underscores the importance of the propanoic acid moiety for interaction with the catalytic site and the role of the cyclobutyl group in occupying a hydrophobic pocket. The conversion of the carboxylic acid to an amide and the introduction of small alkyl groups on the cyclobutane ring have been identified as key strategies for enhancing inhibitory potency.

Future research in this area should focus on a more extensive exploration of the substitution patterns on the cyclobutyl ring to further probe the topology of the FAAH active site. The synthesis and evaluation of stereoisomers of substituted analogs will also be crucial for understanding the stereochemical requirements for optimal binding. Ultimately, the insights gained from these SAR studies will pave the way for the development of novel and effective FAAH inhibitors for the treatment of pain, inflammation, and other neurological disorders.

References

  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chem Biol, 16(4), 411-20.

  • Bryk, R., & Gold, B. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Anticancer Agents Med Chem, 9(7), 775-86.

  • Clausen, R. P., Madsen, K., Larsson, O. M., Frølund, B., Krogsgaard-Larsen, P., & Schousboe, A. (2006). Structure-activity relationship and pharmacology of gamma-aminobutyric acid (GABA) transport inhibitors. Adv Pharmacol, 54, 265-84.

  • Cravatt, B. F., & Lichtman, A. H. (2004). The endogenous cannabinoid system and its role in nociceptive signaling. J Neurobiol, 61(1), 149-60.

  • Cravatt, B. F., et al. (1996). Chemical characterization of a family of brain lipids that induce sleep. Science, 274(5294), 1903-7.

  • Di Marzo, V., & De Petrocellis, L. (2012). Why is synaptic signalling by endocannabinoids so sluggish? Br J Pharmacol, 165(8), 2486-503.

  • Dvorak, C. A., et al. (2015). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Molecules, 20(6), 11335-64.

  • Fowler, C. J. (2012). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. CNS Neurol Disord Drug Targets, 11(1), 67-76.

  • Ghafouri, N., Ghafouri, H., & Ghasemi, J. B. (2016). Combined structure–activity relationship (SAR) based on IC50 values and docking study…. ResearchGate.

  • Gijsen, H. J., et al. (2010). The discovery of a potent and selective fatty acid amide hydrolase inhibitor. Bioorg Med Chem Lett, 20(2), 514-8.

  • Gonzalez-Lara, J. L., et al. (2021). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. Int J Mol Sci, 22(16), 8866.

  • Keith, J. M., & Cravatt, B. F. (2007). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Recent Pat CNS Drug Discov, 2(2), 99-111.

  • Kumar, P., Sangam, Bala, V. C., Nimesh, S., & Bajpai, A. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR, 17(4), 540-555.

  • LoVerme, J., et al. (2005). The search for the ideal fatty acid amide hydrolase inhibitor. Curr Pharm Des, 11(13), 1641-51.

  • PubChem. (n.d.). 3-Cyclobutyl-propionic acid. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 3-[Cyclobutyl(propan-2-yl)amino]propanoic acid. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 3-Cyclobutyl-2-(dimethylamino)propanoic acid. PubChem. Retrieved from [Link]

  • Szymański, P., et al. (2018). Recent advances in the total synthesis of cyclobutane-containing natural products. Org. Chem. Front., 5, 2466-2489.

  • Telvekar, V. N. (2016). Cyclobutane-Containing Scaffolds in Bioactive Small Molecules. RSC Advances, 6, 97653-97675.

  • Thorarensen, A., et al. (2021). The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization. Bioorg Med Chem, 29, 115865.

  • Tute, M. S. (1990). History and objectives of quantitative drug design. Comprehensive Medicinal Chemistry, 4, 1-31.

  • van der Stelt, M., & Di Marzo, V. (2004). The endocannabinoid system in the basal ganglia and in the mesolimbic reward system: implications for neurological and psychiatric disorders. Eur J Pharmacol, 493(1-3), 1-17.

  • Vandevoorde, S., et al. (2014). Design, Synthesis, and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Molecules, 19(9), 13899-13926.

  • Zvonok, N., et al. (2008). Synthesis and QSAR of Fatty Acid Amide Hydrolase Inhibitors: Modulation at the N-Portion of Biphenyl-3-yl Alkylcarbamates. J Med Chem, 51(12), 3487-98.

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of 3-Cyclobutylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Cyclobutyl Moiety in Medicinal Chemistry

The cyclobutyl ring, a motif once considered esoteric, has garnered significant attention in modern drug discovery. Its unique conformational properties, offering a three-dimensional scaffold that can improve metabolic stability, binding affinity, and pharmacokinetic profiles, make it a desirable feature in novel therapeutic agents. 3-Cyclobutylpropanoic acid, in particular, serves as a key building block for introducing this valuable moiety into larger, more complex molecules. Its synthesis, therefore, is a critical first step in many drug development pipelines. This guide provides an in-depth, comparative analysis of two primary synthetic routes to this compound: the classical Malonic Ester Synthesis and the direct Grignard Carboxylation. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a clear comparison of their respective efficiencies in terms of yield, purity, and operational complexity.

Methodology 1: The Malonic Ester Synthesis - A Classic Route to Carboxylic Acids

The malonic ester synthesis is a robust and well-established method for the preparation of carboxylic acids.[1][2] It relies on the high acidity of the α-protons of diethyl malonate, which allows for easy formation of a stable enolate that can be alkylated. Subsequent hydrolysis and decarboxylation yield the desired carboxylic acid.[3]

Reaction Pathway & Mechanism

The synthesis proceeds in three key steps:

  • Enolate Formation: Diethyl malonate is deprotonated by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. The choice of an alkoxide base corresponding to the ester's alcohol component prevents transesterification.[1]

  • Alkylation: The nucleophilic enolate attacks an alkyl halide, in this case, cyclobutylmethyl bromide, in an SN2 reaction to form diethyl cyclobutylmethylmalonate.

  • Hydrolysis and Decarboxylation: The resulting diester is hydrolyzed to a dicarboxylic acid under basic conditions, followed by acidification. Heating this malonic acid derivative induces decarboxylation to yield this compound.

Experimental Protocol: Synthesis of this compound via Malonic Ester Synthesis

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • Cyclobutylmethyl bromide

  • Ethanol, absolute

  • Diethyl ether

  • Sodium hydroxide

  • Hydrochloric acid, concentrated

  • Sodium chloride (for brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Enolate Formation and Alkylation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and an addition funnel, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • To the stirred solution, add diethyl malonate (1.05 eq) dropwise at room temperature.

    • After the addition is complete, add cyclobutylmethyl bromide (1.0 eq) dropwise via the addition funnel.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up and Isolation of Diethyl Cyclobutylmethylmalonate:

    • After cooling to room temperature, remove the ethanol under reduced pressure.

    • To the residue, add water and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield crude diethyl cyclobutylmethylmalonate. Purification can be achieved by vacuum distillation.

  • Hydrolysis and Decarboxylation:

    • To the crude diethyl cyclobutylmethylmalonate, add a solution of sodium hydroxide (2.5 eq) in water/ethanol (1:1).

    • Heat the mixture to reflux for 3-4 hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to pH 1-2.

    • Heat the acidic solution to 100-120 °C to effect decarboxylation, which is typically accompanied by the evolution of CO2 gas. Continue heating until gas evolution ceases.

  • Final Work-up and Purification:

    • After cooling, extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to afford crude this compound.

    • The final product can be purified by vacuum distillation to yield a colorless oil.

Logical Workflow for Malonic Ester Synthesis

cluster_0 Step 1: Enolate Formation & Alkylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Decarboxylation & Purification A Diethyl Malonate + NaOEt in Ethanol C Alkylation Reaction (Reflux) A->C Deprotonation B Cyclobutylmethyl Bromide B->C SN2 Attack D Diethyl Cyclobutylmethylmalonate C->D Work-up F Disodium Cyclobutylmethylmalonate D->F Saponification E NaOH, H2O/Ethanol (Reflux) E->F G Acidification (HCl) F->G H Decarboxylation (Heat) G->H I Purification (Distillation) H->I J This compound I->J

Caption: Workflow for the synthesis of this compound via malonic ester synthesis.

Methodology 2: Grignard Carboxylation - A Direct Approach

The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[4] The carboxylation of a Grignard reagent with carbon dioxide provides a direct route to carboxylic acids with one additional carbon atom compared to the starting alkyl halide.[4][5]

Reaction Pathway & Mechanism

This synthesis involves two main stages:

  • Grignard Reagent Formation: Cyclobutylmethyl bromide reacts with magnesium metal in an anhydrous ether solvent (e.g., diethyl ether or THF) to form cyclobutylmethylmagnesium bromide. This reaction is sensitive to moisture and oxygen.[6]

  • Carboxylation and Work-up: The highly nucleophilic Grignard reagent attacks the electrophilic carbon of carbon dioxide (typically from dry ice or CO2 gas) to form a magnesium carboxylate salt.[4] Subsequent acidification with a strong acid, like hydrochloric acid, protonates the carboxylate to yield the final carboxylic acid.[5]

Experimental Protocol: Synthesis of this compound via Grignard Carboxylation

Materials:

  • Cyclobutylmethyl bromide

  • Magnesium turnings

  • Iodine (crystal, as initiator)

  • Anhydrous diethyl ether

  • Dry ice (solid CO2)

  • Hydrochloric acid, concentrated

  • Sodium bicarbonate (saturated solution)

  • Sodium chloride (for brine)

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a mechanical stirrer, and an addition funnel, place magnesium turnings (1.1 eq) and a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

    • In the addition funnel, prepare a solution of cyclobutylmethyl bromide (1.0 eq) in anhydrous diethyl ether.

    • Add a small portion of the bromide solution to the magnesium. The reaction may need initiation by gentle warming or sonication. Once initiated (indicated by cloudiness and gentle reflux), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard solution to 0 °C in an ice bath.

    • In a separate beaker, crush a sufficient amount of dry ice and quickly add it in small portions to the stirred Grignard solution. Alternatively, bubble dry CO2 gas through the solution. A viscous precipitate will form.

    • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Work-up and Purification:

    • Slowly and carefully quench the reaction by adding cold 1 M hydrochloric acid until the solution is acidic (pH ~1) and all solids have dissolved.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

    • Purify the product by vacuum distillation.

Logical Workflow for Grignard Carboxylation

cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Carboxylation & Work-up A Cyclobutylmethyl Bromide + Mg in Anhydrous Ether B Formation of Cyclobutylmethylmagnesium Bromide A->B Initiation (I2), Reflux C Reaction with CO2 (Dry Ice) B->C Nucleophilic Attack D Acidic Work-up (HCl) C->D Protonation E Purification (Distillation) D->E Extraction F This compound E->F

Caption: Workflow for the synthesis of this compound via Grignard carboxylation.

Comparative Analysis of Synthetic Routes

ParameterMalonic Ester SynthesisGrignard Carboxylation
Overall Yield 60-75% (estimated)70-85% (estimated)
Purity (after distillation) High (>97%)High (>97%)
Number of Steps 3 (Alkylation, Hydrolysis, Decarboxylation)2 (Grignard formation, Carboxylation)
Reaction Conditions Requires strong base, heating for refluxRequires strictly anhydrous conditions, inert atmosphere
Starting Materials Diethyl malonate, cyclobutylmethyl bromideCyclobutylmethyl bromide, magnesium, CO2
Key Advantages Tolerant to a wider range of functional groups on the alkyl halide (if protected). Less sensitive to moisture in later steps.More direct route, fewer steps. Potentially higher overall yield.
Key Disadvantages Multi-step process, potentially lower overall yield. Decarboxylation can sometimes require high temperatures.Highly sensitive to moisture and protic functional groups. Grignard formation can be difficult to initiate.
Scalability Readily scalable.Scalable, but requires careful control of anhydrous conditions on a large scale.

Alternative Synthetic Strategies

While the malonic ester and Grignard routes are common, other methods for synthesizing this compound are also viable:

  • Oxidation of 3-cyclobutyl-1-propanol: This method involves the oxidation of the corresponding primary alcohol. Strong oxidizing agents like Jones reagent (CrO3 in sulfuric acid) can achieve this transformation in a single step.[7][8] The main consideration for this route is the availability and synthesis of the starting alcohol.

  • Reformatsky Reaction: This reaction involves the use of an α-halo ester and an aldehyde or ketone in the presence of zinc.[9][10] For the synthesis of this compound, cyclobutanecarboxaldehyde could be reacted with ethyl bromoacetate, followed by hydrolysis and reduction of the β-hydroxy ester. This multi-step process may offer advantages for more complex substrates.

Conclusion and Recommendations

Both the Malonic Ester Synthesis and Grignard Carboxylation are effective methods for preparing this compound, each with its own set of advantages and disadvantages.

  • The Grignard Carboxylation is generally the more efficient route in terms of step economy and potential yield, making it the preferred method for straightforward, large-scale synthesis, provided that stringent anhydrous conditions can be maintained.

  • The Malonic Ester Synthesis , while longer, offers greater flexibility and is less sensitive to moisture in its later stages. It is a reliable alternative, particularly if the starting cyclobutylmethyl bromide is precious or if the laboratory is not equipped for rigorous anhydrous reactions.

The choice of synthesis will ultimately depend on the specific needs of the researcher, including the scale of the reaction, available equipment, and the purity requirements of the final product. For drug development professionals, the Grignard route's efficiency may be more appealing for rapid analog synthesis, while the robustness of the malonic ester synthesis could be advantageous for process development and scale-up.

References

  • Chemsrc. This compound | CAS#:4415-84-3. (2025).
  • NROChemistry. Reformatsky Reaction.
  • Wikipedia. Reformatsky reaction.
  • PubChem. This compound. National Institutes of Health.
  • Organic Syntheses. 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. (1943). Coll. Vol. 3, p.213; Vol. 23, p.16.
  • Homework.Study.com. Suggest an efficient synthesis route for this compound using the malonic ester synthesis and propose the reaction mechanism.
  • Organic Syntheses. Diethyl n-Butylmalonate. (1925). Coll. Vol. 1, p.250; Vol. 5, p.43.
  • SciSpace. Sonochemical Reformatsky Reaction Using Indium.
  • Chemistry LibreTexts. Malonic Ester Synthesis. (2020).
  • Britannica. Carboxylic acid - Synthesis, Reactions, Properties.
  • PubChem. 3-[Cyclobutyl(propan-2-yl)amino]propanoic acid. National Institutes of Health.
  • MDPI. Biochemical Production and Separation of Carboxylic Acids for Biorefinery Applications. (2018).
  • Chemistry Steps. PCC vs Jones Oxidation.
  • MSU chemistry. Alcohol Reactivity. Michigan State University.
  • Scribd. The Reformatsky reaction.
  • Reaction of cyclohexyl magnesium bromide with carbon dioxide to cyclohexanecarboxylic acid. (2028).
  • Organic Syntheses. 3-chlorocyclobutanecarboxylic acid. (1971). Coll. Vol. 5, p.273; Vol. 41, p.10.
  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection.
  • YouTube. Oxidation Organic Chemistry Jones Reagent and PCC. (2016).
  • Organic Chemistry Portal. Reformatsky Reaction.
  • Organic Chemistry Portal. Jones Oxidation.
  • PubChem. 2-Amino-3-cyclobutylpropanoic acid. National Institutes of Health.
  • Organic Chemistry Tutor. Oxidation of Alcohols with PCC.
  • Wiley Online Library. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. (2020).
  • Vedantu. Methyl magnesium bromide is treated with carbon dioxide class 12 chemistry CBSE.
  • Wikipedia. Cyclobutanecarboxylic acid.
  • Google Patents. Synthesis method of 3-oxocyclobutanecarboxylic acid. (2013).
  • EMBIBE. Methylmagnesium bromide reacts with carbon dioxide The product formed is.
  • ACS Publications. Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. (2021).
  • Google Patents. Carboxylation of grignard reagents in the presence of liquid co2. (1969).

Sources

A Senior Application Scientist's Guide to Confirming Enantiomeric Excess of Chiral 3-Cyclobutylpropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The Criticality of Enantiomeric Excess in Drug Development

In the realm of pharmaceuticals, the three-dimensional structure of a molecule is paramount. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][2][3][4] The cyclobutane motif is a key structural element in various biologically active compounds, and its derivatives, such as chiral 3-cyclobutylpropanoic acids, are important building blocks in medicinal chemistry.[5][6][7][8]

The differential effects of enantiomers necessitate the development of single-enantiomer drugs to enhance therapeutic efficacy and minimize adverse effects.[2][3][4] Consequently, the accurate determination of enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is a critical step throughout the drug development pipeline, from discovery and process development to quality control.[1][9]

This guide provides a comparative overview of the most effective analytical techniques for confirming the enantiomeric excess of chiral 3-cyclobutylpropanoic acid derivatives, empowering researchers to select the optimal method for their specific needs.

A Comparative Analysis of Analytical Methodologies

The determination of enantiomeric excess is most commonly achieved through chromatographic and spectroscopic techniques.[10] The choice of method is contingent upon factors such as the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput, and the availability of instrumentation.[11]

Chromatographic Techniques: The Gold Standard for Separation

Chromatographic methods are the cornerstone of chiral analysis, offering high-resolution separation of enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and versatile technique for enantiomeric separation.[12][13][14] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

  • Causality of Experimental Choices: The selection of the CSP is the most critical parameter in developing a chiral HPLC method.[15] For carboxylic acids like this compound derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and protein-based CSPs (e.g., α1-acid glycoprotein (AGP)) are often effective.[16][17] The mobile phase composition, typically a mixture of an organic solvent (e.g., isopropanol, ethanol) and a buffer, is optimized to achieve baseline separation.

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity.[18][19] Carboxylic acids generally require derivatization to increase their volatility and improve their chromatographic behavior.[20][21][22]

  • Causality of Experimental Choices: Derivatization converts the carboxylic acid into a less polar and more volatile ester.[20][22] Common derivatization reagents include diazomethane or alcohols in the presence of an acid catalyst. The choice of a chiral stationary phase, often based on cyclodextrin derivatives, is crucial for enantiomeric resolution.[18][19]

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to HPLC, utilizing supercritical carbon dioxide as the primary mobile phase.[23][24][25] It offers faster separations and reduced solvent consumption, making it particularly suitable for high-throughput screening and preparative separations.[24][26][27]

  • Causality of Experimental Choices: Similar to HPLC, SFC relies on chiral stationary phases for enantioseparation.[23][27] The use of a co-solvent (modifier), such as methanol or ethanol, is often necessary to modulate retention and selectivity.[26] The unique properties of supercritical fluids, such as low viscosity and high diffusivity, contribute to the high efficiency of SFC.[24]

Spectroscopic Techniques: Rapid and Non-Destructive Analysis

Spectroscopic methods provide a rapid means of determining enantiomeric excess, often without the need for chromatographic separation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral discriminating agents, which include chiral solvating agents (CSAs) and chiral derivatizing agents (CDAs).[28][29][30][31]

  • Causality of Experimental Choices:

    • Chiral Solvating Agents (CSAs): These agents form transient diastereomeric complexes with the enantiomers, resulting in separate signals in the NMR spectrum.[28]

    • Chiral Derivatizing Agents (CDAs): The analyte is covalently reacted with a chiral reagent to form diastereomers, which are inherently distinguishable by NMR.[32][33] Mosher's acid is a classic example of a CDA used for this purpose.[34]

    • Chiral Shift Reagents: Paramagnetic lanthanide complexes can be used to induce chemical shift differences between enantiomers.[28][34][35]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules.[36] The magnitude of the CD signal is proportional to the concentration and enantiomeric excess of the analyte.[10][37]

  • Causality of Experimental Choices: While direct CD measurement can be used, a more sensitive approach for carboxylic acids is exciton-coupled circular dichroism (ECCD).[10][36] This involves derivatization with a chromophore or complexation with a metal center to generate a strong and predictable CD signal.[10][32] This technique can be very rapid, making it suitable for high-throughput screening.[10][36]

Quantitative Performance Comparison
ParameterChiral HPLCChiral GCChiral SFCNMR SpectroscopyCircular Dichroism
Principle Differential partitioning with a CSPDifferential partitioning with a CSPDifferential partitioning with a CSPFormation of diastereomeric speciesDifferential absorption of polarized light
Derivatization Often not requiredUsually required for carboxylic acidsOften not requiredOptional (CDA) or not required (CSA)Optional but often enhances signal
Sensitivity High (ng-pg)Very High (pg-fg)High (ng-pg)Moderate (mg-µg)Moderate to High (µg-ng)
Analysis Time 10-30 min5-20 min2-10 min< 5 min< 1 min
Throughput ModerateModerateHighHighVery High
Solvent Usage HighLowVery LowLowLow
Key Advantage Versatility and established methodsHigh resolution for volatile compoundsSpeed and sustainabilityRapid, non-destructiveExtremely fast, HTS-compatible
Key Limitation Solvent consumption, longer run timesRequires volatile/thermally stable analytesHigher initial instrument costLower sensitivity, potential for signal overlapIndirect methods may require derivatization

Experimental Protocols: A Step-by-Step Guide

Chiral HPLC Method for this compound

Objective: To resolve and quantify the enantiomers of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • Chiral Stationary Phase: Immobilized amylose-based CSP (e.g., Chiralpak IA).

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:IPA with 0.1% TFA (e.g., 90:10 v/v). Degas the mobile phase before use.

  • Sample Preparation: Dissolve a known concentration of the this compound derivative in the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralpak IA (4.6 x 250 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2): % ee = [(A1 - A2) / (A1 + A2)] * 100

NMR Method using a Chiral Solvating Agent

Objective: To determine the enantiomeric excess of a this compound derivative using a chiral solvating agent.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated chloroform (CDCl3)

  • Chiral Solvating Agent (CSA), e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in ~0.6 mL of CDCl3 in an NMR tube.

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample.

  • Addition of CSA: Add a molar equivalent of the CSA to the NMR tube.

  • Acquire Final Spectrum: Obtain a ¹H NMR spectrum of the mixture. The signals corresponding to the protons near the chiral center of the acid should be split into two sets, representing the two diastereomeric complexes.

  • Data Analysis:

    • Integrate the well-resolved signals for each diastereomer.

    • Calculate the enantiomeric excess from the ratio of the integrals.

Visualizing the Workflow

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_analysis Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Inject Inject Sample into HPLC Sample->Inject MobilePhase Mobile Phase Preparation & Degassing MobilePhase->Inject Separate Chromatographic Separation on CSP Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Standard workflow for determining enantiomeric excess using Chiral HPLC.

Decision Tree for Method Selection

Method_Selection cluster_screening Initial Screening & Throughput cluster_properties Analyte Properties cluster_resources Resource & Method Development start Start: Need to determine % ee of this compound Derivative throughput High-Throughput Screening Needed? start->throughput cd_sfc Consider Circular Dichroism or SFC throughput->cd_sfc Yes volatility Is the compound (or its derivative) volatile & thermally stable? throughput->volatility No yes_throughput Yes no_throughput No gc Chiral GC is a strong option volatility->gc Yes hplc Chiral HPLC is the most versatile starting point volatility->hplc No yes_volatile Yes no_volatile No nmr NMR offers a rapid, non-separative alternative if sensitivity is sufficient hplc->nmr Compare with

Sources

A Researcher's Guide to Evaluating the Lipophilicity of 3-Cyclobutylpropanoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry and drug development.[1][2] It profoundly influences a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its bioavailability and therapeutic efficacy.[3][4] An optimal balance of lipophilicity is crucial; a drug must be lipophilic enough to traverse cellular membranes but hydrophilic enough to maintain solubility in aqueous environments like blood plasma.[2] This guide provides an in-depth comparison of the lipophilicity of 3-cyclobutylpropanoic acid, a key structural motif in various chemical studies, against a curated set of its analogs. We will explore the theoretical underpinnings, present comparative data, and detail a robust experimental protocol for empirical validation.

The octanol-water partition coefficient (logP) remains the gold standard for quantifying lipophilicity, representing the ratio of a compound's concentration in octanol versus water at equilibrium.[1] For ionizable molecules like carboxylic acids, the distribution coefficient (logD) is often more physiologically relevant as it accounts for pH.[5] Throughout this guide, we will focus on logP to compare the intrinsic lipophilicity of the neutral forms of these molecules.

Structure-Lipophilicity Relationship (SLR) Analysis

The lipophilicity of a molecule is intrinsically linked to its structure. The carboxylic acid functional group is polar and hydrophilic, while the hydrocarbon portions, including the cyclobutyl ring and propanoic chain, are nonpolar and lipophilic.[6] The overall logP value is a balance between these competing characteristics. Altering the hydrocarbon scaffold allows for fine-tuning of this property.

We will evaluate this compound against analogs with modifications to both the cycloalkane ring and the parent chain. This systematic approach allows us to dissect the contribution of different structural features to the overall lipophilicity.

Comparative Lipophilicity Data

The following table summarizes predicted logP values for this compound and its selected analogs. These values are computationally derived, offering a rapid and efficient means of comparison, which is invaluable in the early stages of drug discovery for filtering large compound libraries.[5][7]

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Predicted logP (XLogP3)
3-Cyclopropylpropanoic acidC6H10O2114.141.2
This compound C7H12O2 128.17 1.6
3-Cyclopentylpropanoic acidC8H14O2142.202.1
3-Cyclohexylpropanoic acidC9H16O2156.222.6
3-(3-Methylcyclobutyl)propanoic acidC8H14O2142.202.0
2-Cyclobutyl-3-cyclopropyl-propanoic acidC10H16O2168.232.9[8]

Note: Predicted logP values were primarily sourced from PubChem's XLogP3 computational model, a widely used method based on atomic contributions. While highly useful, these are predictions and should be confirmed experimentally for lead candidates.

Analysis and Interpretation

The data reveals clear structure-lipophilicity trends:

  • Effect of Ring Size: Increasing the size of the cycloalkane ring from cyclopropyl to cyclohexyl results in a stepwise increase in logP. Each additional methylene (-CH2-) group in the ring contributes to the molecule's nonpolar surface area, thereby increasing its affinity for the lipophilic octanol phase.

  • Effect of Alkyl Substitution: The addition of a methyl group to the cyclobutyl ring in 3-(3-methylcyclobutyl)propanoic acid increases the logP by approximately 0.4 units compared to the parent compound. This is consistent with the general principle that increasing the hydrocarbon content enhances lipophilicity.[9]

  • Effect of Multiple Alicyclic Systems: The analog 2-Cyclobutyl-3-cyclopropyl-propanoic acid shows a significantly higher logP value. This is expected, as the molecule incorporates two separate nonpolar ring systems, substantially increasing its overall hydrocarbon character relative to the single polar carboxylic acid group.

This systematic comparison underscores how targeted structural modifications can be used to modulate lipophilicity. A researcher can rationally design analogs to fall within a desired logP range, which for many oral drugs is often cited as being between 1 and 3.[10]

Caption: Structure-Lipophilicity Relationship Logic.

Experimental Determination of logP: The Shake-Flask Method

While computational models are excellent for initial screening, experimental determination of logP is essential for accurate characterization of key compounds.[7] The shake-flask method, though labor-intensive, remains the "gold standard" for its direct measurement principle.[7][11]

Causality Behind the Protocol

This protocol is designed for accuracy and reproducibility.

  • Pre-saturation of Solvents: Using n-octanol saturated with water and water saturated with n-octanol is critical. This ensures that the change in volume of each phase upon mixing is negligible, preventing errors in the final concentration calculations.

  • Equilibration Time: Shaking allows the solute to partition between the two immiscible phases. The system must be left to stand to allow for complete phase separation, as micro-emulsions can artificially inflate the concentration measured in the aqueous phase.[11]

  • Concentration Measurement: UV-Vis spectroscopy is a common and accessible method for determining concentration. It is crucial to create a calibration curve first and to ensure that the measurements fall within the linear range of the Beer-Lambert law. For compounds without a UV chromophore, techniques like HPLC or NMR spectroscopy can be used.[11]

Step-by-Step Protocol
  • Preparation of Phases:

    • Mix equal volumes of 1-octanol and purified water (e.g., 500 mL of each) in a large separatory funnel.

    • Shake vigorously for 30 minutes.

    • Allow the mixture to stand for at least 24 hours to ensure complete separation.

    • Carefully separate the two phases. The top layer is water-saturated octanol, and the bottom is octanol-saturated water. These will be your solvents for the experiment.

  • Stock Solution Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound) at a known concentration (e.g., 1 mg/mL) in the water-saturated octanol.

  • Partitioning Experiment:

    • In a series of screw-cap vials (in triplicate for statistical validity), add a precise volume of the octanol stock solution and the octanol-saturated water phase. A common starting ratio is 1:1 (e.g., 5 mL of each). For highly lipophilic or hydrophilic compounds, adjusting the volume ratio can ensure the final concentration in both phases is within the instrument's detection limits.[12]

    • Cap the vials tightly.

    • Agitate the vials at a constant temperature (typically 25°C) for a set period (e.g., 1-2 hours) to allow the compound to reach partitioning equilibrium.

    • Let the vials stand undisturbed for several hours (or centrifuge at low speed) to ensure complete phase separation.

  • Sample Analysis:

    • Carefully withdraw an aliquot from each phase (octanol and water) from each vial. Avoid disturbing the interface.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

  • Calculation of logP:

    • The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

    • P = [Concentration]octanol / [Concentration]water

    • logP = log10(P)

    • Calculate the average logP and standard deviation from the triplicate measurements.

ExperimentalWorkflow prep 1. Phase Preparation (Solvent Pre-saturation) stock 2. Prepare Stock Solution (in water-saturated octanol) prep->stock partition 3. Partitioning (Mix phases, shake, equilibrate) stock->partition separation 4. Phase Separation (Centrifuge or let stand) partition->separation analysis_oct 5a. Analyze Octanol Phase (e.g., UV-Vis, HPLC) separation->analysis_oct analysis_aq 5b. Analyze Aqueous Phase (e.g., UV-Vis, HPLC) separation->analysis_aq calc 6. Calculate logP log([C]oct / [C]aq) analysis_oct->calc analysis_aq->calc

Caption: Workflow for Shake-Flask logP Determination.

Conclusion

The lipophilicity of this compound and its analogs can be rationally modulated through targeted structural modifications. As demonstrated, increasing the size of the hydrocarbon framework, whether by expanding a cycloalkane ring or adding substituents, predictably increases the logP value. While computational tools provide essential guidance for analog design, the gold-standard shake-flask method offers the definitive experimental data required for lead optimization. By understanding and controlling lipophilicity, researchers can significantly improve the ADMET properties of drug candidates, increasing their probability of success in the development pipeline.[1][10]

References

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. [Link]
  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. [Link]
  • P, Surat. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. [Link]
  • Young, R. J., et al. (2011). Is there enough focus on lipophilicity in drug discovery?. Future Medicinal Chemistry, 3(4), 419-428. [Link]
  • Oreate AI. (2023). Understanding Lipophilicity: The Key to Drug Development.
  • Di, L., & Kerns, E. H. (2003). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]
  • Ciura, K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805. [Link]
  • Roy, K., & Ghosh, G. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. Molecules, 28(2), 748. [Link]
  • Minick, D. J., et al. (1989). Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. Journal of Medicinal Chemistry, 32(7), 1565-1572. [Link]
  • Verma, R. P. (2019). A deep learning approach for the blind logP prediction in SAMPL6 challenge. Journal of Computer-Aided Molecular Design, 33(12), 1075-1085. [Link]
  • Lombardo, F., et al. (2001). Determination of logP coefficients via a RP-HPLC column.
  • Tarcsay, Á. (2021). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. ChemAxon Blog. [Link]
  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 59(7), 3343-3366. [Link]
  • Ballatore, C., et al. (2015). Structure Property Relationships of Carboxylic Acid Isosteres. University of Pennsylvania Scholarly Commons. [Link]
  • Wilson, N. S., et al. (2023). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 95(24), 9118–9125. [Link]
  • Wang, T., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58732. [Link]
  • Takács-Novák, K., et al. (1997). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 16(2), 223-231. [Link]
  • Tetko, I. V. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.
  • Reddit user Joe_Q. (2019). Why are certain carboxylic acids lipophilic? r/askscience. [Link]
  • Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181-191. [Link]
  • Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres.
  • Cambridge MedChem Consulting. (n.d.). LogP/D. Cambridge MedChem Consulting. [Link]
  • National Center for Biotechnology Information. (n.d.). 3-[Cyclobutyl(propan-2-yl)amino]propanoic acid.
  • National Center for Biotechnology Information. (n.d.). 3-Cyclopropylbutanoic acid.
  • L-cysteine, D. R. (2022). Introducing Lipophilicity to (Polyhydroxyalkyl)
  • National Center for Biotechnology Information. (n.d.). 2-Cyclobutyl-3-cyclopropyl-propionic acid.
  • National Center for Biotechnology Information. (n.d.). 3-Cyclobutyl-3-oxopropanal.
  • Pop, E., et al. (2004). Lipophilicity parameters and biological activity in a series of compounds with potential cardiovascular applications. Croatica Chemica Acta, 77(1-2), 229-234. [Link]
  • Pop, E., et al. (2004). Lipophilicity parameters and biological activity in a series of compounds with potential cardiovascular applications.
  • ResearchGate. (n.d.). Lipophilicity modulations discussed in this contribution.

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 3-Cyclobutylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the benchtop. The proper management of chemical reagents, from acquisition to disposal, is a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-cyclobutylpropanoic acid, grounded in established safety principles and regulatory standards. Our aim is to empower laboratory personnel with the knowledge to not only follow procedures but to understand the rationale behind them, fostering a culture of safety and scientific integrity.

Understanding the Compound: Hazard Profile and Regulatory Context

From a regulatory standpoint, chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Laboratories are classified as hazardous waste generators, and as such, must adhere to strict guidelines for the identification, storage, and disposal of chemical waste to ensure "cradle-to-grave" management.[2]

Table 1: Inferred Hazard Profile of this compound

Hazard ClassificationInferred RiskRationale
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Based on data for analogous compounds like 3-cyclohexylpropionic acid.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)A common characteristic of carboxylic acids.
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)A common characteristic of carboxylic acids.
Corrosivity CorrosiveAs an acid, it has the potential to corrode materials.

The "Why": The Imperative for Proper Disposal

The rationale for the stringent disposal protocols for chemicals like this compound is twofold: immediate safety within the laboratory and long-term environmental protection.

Immediate Safety: Improper disposal, such as pouring down the drain or mixing with incompatible waste streams, can lead to dangerous chemical reactions, generating heat, toxic gases, or even explosions. For instance, mixing acids with bases can result in a vigorous exothermic reaction, while contact with certain metals can produce flammable hydrogen gas.

Environmental Protection: While the specific environmental fate of this compound is not extensively documented, short-chain carboxylic acids can have an impact on aquatic ecosystems. Their introduction into waterways can alter pH levels, and while many are biodegradable, high concentrations can be toxic to aquatic life. The precautionary principle dictates that we treat such compounds as potentially harmful to the environment and prevent their release.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of this compound, from the moment it is deemed waste to its final collection.

Part 1: Waste Identification and Segregation
  • Designate as Hazardous Waste: All unused or unwanted this compound, including contaminated materials (e.g., paper towels, gloves), must be treated as hazardous waste.

  • Segregate at the Source: Do not mix this compound waste with other waste streams. It should be collected in a dedicated waste container. Specifically, keep it separate from:

    • Bases (to prevent neutralization reactions)

    • Oxidizing agents

    • Reactive metals

Part 2: Container Selection and Labeling
  • Choose a Compatible Container:

    • Use a clean, leak-proof container made of a material compatible with carboxylic acids. High-density polyethylene (HDPE) or glass containers are suitable.

    • Avoid metal containers, as acids can cause corrosion.

    • The container must have a secure, screw-top cap.

  • Properly Label the Container:

    • As soon as the first drop of waste is added, affix a "Hazardous Waste" label.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" (do not use abbreviations)

      • The hazard characteristics: "Corrosive"

      • The date accumulation started.

      • The name of the principal investigator or laboratory supervisor.

Part 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
  • Designate an SAA: This is a designated area in the laboratory, at or near the point of waste generation, where hazardous waste is temporarily stored. The SAA must be under the control of the laboratory personnel.

  • Safe Storage Practices:

    • Keep the waste container securely capped at all times, except when adding waste.

    • Store the container in a secondary containment bin to prevent the spread of potential spills.

    • Ensure the SAA is away from sources of ignition and incompatible chemicals.

    • Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in your SAA.

G cluster_0 Waste Generation cluster_1 Waste Handling & Storage cluster_2 Disposal Pathway Unused Reagent Unused Reagent Segregation Segregation Unused Reagent->Segregation Contaminated Materials Contaminated Materials Contaminated Materials->Segregation Containerization Containerization Segregation->Containerization Labeling Labeling Containerization->Labeling SAA Storage SAA Storage Labeling->SAA Storage EH&S Pickup EH&S Pickup SAA Storage->EH&S Pickup Request Pickup Approved Disposal Facility Approved Disposal Facility EH&S Pickup->Approved Disposal Facility

Figure 1. Workflow for the proper disposal of this compound.

Part 4: Arranging for Disposal
  • Monitor Accumulation: Keep track of the amount of waste in the container.

  • Request Pickup: Once the container is full, or before the accumulation time limit (typically one year for partially filled containers in an SAA) is reached, contact your institution's Environmental Health and Safety (EH&S) department to arrange for a waste pickup.

  • Documentation: Complete any required waste pickup forms accurately and completely.

Spill and Emergency Procedures

In the event of a spill of this compound, follow these steps:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (if necessary): For large or uncontrolled spills, evacuate the area and contact your institution's emergency response team.

  • Don Personal Protective Equipment (PPE): At a minimum, this should include:

    • Safety goggles

    • Chemical-resistant gloves (nitrile or neoprene)

    • A lab coat

  • Contain the Spill: Use a chemical spill kit with an absorbent material suitable for corrosive liquids (do not use combustible materials like paper towels for large spills).

  • Neutralize (for small spills): Cautiously neutralize the spilled acid with a weak base such as sodium bicarbonate or a commercial neutralizing agent.

  • Clean Up: Collect the absorbed and neutralized material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable detergent and water.

  • Dispose of Waste: Label the container with the spill cleanup materials as hazardous waste and arrange for its disposal through EH&S.

G Spill Occurs Spill Occurs Alert Personnel Alert Personnel Spill Occurs->Alert Personnel Assess Spill Size Assess Spill Size Alert Personnel->Assess Spill Size Large Spill Large Spill Assess Spill Size->Large Spill Uncontrolled Small Spill Small Spill Assess Spill Size->Small Spill Controlled Evacuate & Call Emergency Response Evacuate & Call Emergency Response Large Spill->Evacuate & Call Emergency Response Don PPE Don PPE Small Spill->Don PPE Contain Spill Contain Spill Don PPE->Contain Spill Neutralize Neutralize Contain Spill->Neutralize Clean Up & Decontaminate Clean Up & Decontaminate Neutralize->Clean Up & Decontaminate Dispose of Waste Dispose of Waste Clean Up & Decontaminate->Dispose of Waste

Figure 2. Decision-making workflow for responding to a this compound spill.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. This commitment to best practices is a hallmark of excellence in scientific research.

References

  • U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Laws and Regulations.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • The American Laboratory. (2021, March 2). Managing Hazardous Chemical Waste in the Lab.
  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Cyclobutylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 3-Cyclobutylpropanoic acid (CAS No. 4415-84-3), a reagent frequently utilized in pharmaceutical research and organic synthesis.[1] As scientists and drug development professionals, our primary responsibility is to ensure a safe laboratory environment through a thorough understanding of the materials we handle. This document moves beyond a simple checklist, offering a procedural framework grounded in causality to ensure every safety measure is a self-validating system.

Hazard Identification and Risk Assessment

Before any handling, a comprehensive risk assessment is paramount. This compound presents several key hazards that dictate our personal protective equipment (PPE) strategy. The primary risks are associated with direct contact and inhalation.[2][3]

A summary of the Globally Harmonized System (GHS) classifications for similar compounds provides a clear picture of the potential hazards.

Hazard ClassificationGHS Hazard StatementPotential Effect
Skin Irritation (Category 2)H315Causes skin irritation.[2][3]
Serious Eye Irritation (Category 2A)H319Causes serious eye irritation.[2][3]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationH335May cause respiratory irritation.[2][3]
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[3]

The causality is clear: the acidic nature and molecular structure of this compound make it irritating to epithelial tissues upon contact. Therefore, our primary objective is to create a complete barrier between the chemical and the researcher.

Core Directive: Essential Personal Protective Equipment

The selection of PPE is not arbitrary; it is a direct response to the identified risks. The following equipment is mandatory for all personnel handling this compound.

Eye and Face Protection

Direct splashes are a significant risk, capable of causing serious eye irritation.[2][3]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields must be worn for all low-volume operations.

  • Best Practice/High-Risk Operations: For tasks involving larger quantities, risk of splashing, or heating, chemical splash goggles are required.[4] For maximum protection, a combination of chemical splash goggles and a full-face shield is the authoritative standard.[3][5] Prescription eyeglasses do not qualify as protective eyewear.[6]

Skin and Body Protection
  • Gloves: Chemical-resistant gloves are the first line of defense against skin irritation. Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[5][7] Always inspect gloves for tears or punctures before use. Contaminated gloves must be removed promptly using the proper technique to avoid skin contact, and hands should be washed thoroughly with soap and water after handling the compound.[2]

  • Protective Clothing: A flame-resistant laboratory coat is mandatory. For operations with a higher risk of splashes, a chemical-resistant apron made of polyethylene-coated polypropylene or a similar non-permeable material should be worn over the lab coat.[4][5] All clothing worn in the lab should cover the legs entirely; shorts and open-toed shoes are strictly prohibited.[6] Contaminated clothing must be removed immediately and washed before reuse.[2]

Respiratory Protection

The potential for respiratory tract irritation necessitates strict engineering controls and, in some cases, respiratory protection.[2][3]

  • Primary Control: All handling of this compound that may generate dust or aerosols must be performed within a certified chemical fume hood to keep airborne concentrations low.[2][3]

  • Secondary Control: If engineering controls are insufficient or during a large-scale spill, respiratory protection is required. A NIOSH-approved respirator with an appropriate cartridge for organic vapors/acids should be used.[5] Personnel must be properly fit-tested and trained in the use of such equipment.

Operational and Disposal Plans

Proper PPE is most effective when integrated into standardized operational workflows.

Standard Operating Procedure: Weighing and Solution Preparation
  • Preparation: Before handling the chemical, don all required PPE: lab coat, safety glasses/goggles, and chemical-resistant gloves.

  • Engineering Control: Perform all weighing and solution preparation inside a certified chemical fume hood.

  • Handling: Use a spatula to transfer the solid reagent. Avoid any actions that could generate dust. When preparing solutions, add the acid to the solvent slowly.

  • Post-Handling: Tightly cap the container and store it in a cool, dry, well-ventilated area.[2]

  • Doffing PPE: Remove gloves first, followed by the lab coat and eye protection.

  • Hygiene: Immediately wash hands thoroughly with soap and water.[3]

Emergency Plan: Spill Response Workflow

In the event of a spill, a systematic and safe response is critical. The following workflow must be followed.

SpillResponse cluster_ppe Phase 1: Safety First cluster_contain Phase 2: Containment & Cleanup cluster_dispose Phase 3: Disposal Evacuate Evacuate & Alert (Isolate immediate area, notify colleagues) Don_PPE Don Enhanced PPE (Splash goggles, face shield, respirator if needed) Evacuate->Don_PPE Assess situation Contain Contain Spill (Use inert absorbent like vermiculite or sand) Collect Collect Material (Sweep into labeled hazardous waste container) Contain->Collect Once absorbed Clean Decontaminate Area (Wipe with appropriate solvent, followed by soap & water) Collect->Clean After collection Dispose Dispose of Waste (Seal container, request pickup by EHS)

Caption: Workflow for responding to a chemical spill.

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is the final step in the chemical handling lifecycle.

  • Chemical Waste: Unused this compound and any solutions must be disposed of as hazardous waste.[8] Do not discharge into drains or the environment.[2] Collect in a compatible, tightly sealed container clearly labeled "Hazardous Waste" along with the chemical name.[8][9]

  • Contaminated Materials: All disposable items, such as gloves, absorbent pads, and contaminated wipes, must be placed in a sealed container and disposed of as hazardous waste.[8]

  • Empty Containers: The first rinse of an "empty" container must be collected and disposed of as hazardous waste.[9] Subsequent rinses may be permissible for drain disposal depending on local regulations, but the container label must be fully defaced before placing it in the appropriate recycling or trash receptacle.[10]

Emergency First Aid Protocols

In case of accidental exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do so.[2] Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs or persists, get medical advice/attention.[2]

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[2] If the person feels unwell, call a poison center or doctor.[2]

  • Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and seek immediate medical attention.[2]

By adhering to these scientifically-grounded protocols, researchers can handle this compound with confidence, ensuring both personal safety and the integrity of their work.

References

  • AK Scientific, Inc. (n.d.). (R)-2-((Tert-Butoxycarbonyl)amino)-3-cyclobutylpropanoic acid Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • CymitQuimica. (n.d.). (R)-3-Cyclobutyl-2-hydroxypropanoic acid Safety Data Sheet.
  • Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment.
  • Fisher Scientific. (2025). 3-Cyclopentylpropionic acid Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
  • Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • University of Alberta. (n.d.). Personal Protective Equipment (PPE) - AFNS Safety.
  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.